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  • Product: P-(1-Methyloctyl)phenol
  • CAS: 17404-66-9

Core Science & Biosynthesis

Foundational

Regioselective Synthesis of 4-Nonan-2-ylphenol: A Technical Guide

Executive Summary 4-Nonan-2-ylphenol (also designated as 4-(nonan-2-yl)phenol) is a specific, branched isomer of the nonylphenol family. Because the estrogenic activity and environmental degradation rates of nonylphenols...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Nonan-2-ylphenol (also designated as 4-(nonan-2-yl)phenol) is a specific, branched isomer of the nonylphenol family. Because the estrogenic activity and environmental degradation rates of nonylphenols are heavily dependent on the branching and bulkiness of their alkyl side chains, researchers require isomerically pure standards for rigorous toxicological assays. This whitepaper outlines the mechanistic pitfalls of traditional industrial synthesis and details a modern, highly regioselective organometallic pathway to synthesize pure 4-nonan-2-ylphenol.

The Mechanistic Challenge: Industrial Alkylation vs. Isomeric Purity

Industrial production of nonylphenols relies on the of phenol using a mixture of nonenes[1]. While highly scalable, this method fundamentally fails to produce pure isomers.

When 1-nonene or 2-nonene is protonated by a Lewis or Brønsted acid catalyst, the resulting secondary carbocation undergoes [2]. Because the 2-nonyl, 3-nonyl, and 4-nonyl carbocations possess nearly identical thermodynamic stabilities, the electrophilic aromatic substitution yields a highly complex mixture of over 200 constitutional isomers[1].

Rearrangement N1 1-Nonene + H+ N2 2-Nonyl Cation (Kinetic) N1->N2 Protonation N3 3-Nonyl Cation (Thermodynamic) N2->N3 1,2-Hydride Shift N4 4-Nonyl Cation (Thermodynamic) N3->N4 1,2-Hydride Shift

Fig 1: Carbocation rearrangement via 1,2-hydride shifts during Friedel-Crafts alkylation.

To evaluate the specific biological effects of individual nonylphenol isomers, researchers require [3]. Thus, traditional Friedel-Crafts alkylation must be abandoned in favor of a regioselective organometallic approach.

Regioselective Pathway: The Grignard-Ionic Reduction Route

To unambiguously synthesize 4-nonan-2-ylphenol, the carbon skeleton is assembled using a [3].

Causality of Experimental Choices
  • Protection Strategy: The phenolic hydroxyl group is protected as a methyl ether (anisole derivative) to prevent the acidic proton from quenching the highly nucleophilic Grignard reagent.

  • Carbon Skeleton Assembly: 4'-Methoxyacetophenone provides the exact C2 attachment point. The addition of heptylmagnesium bromide yields a tertiary benzylic alcohol with precisely 9 alkyl carbons.

  • Deoxygenation: Instead of a traditional two-step dehydration/hydrogenation, a modern ionic reduction using triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) is employed. The TFA protonates the benzylic alcohol, generating a resonance-stabilized carbocation that is immediately trapped by hydride transfer from Et₃SiH. This rapid trapping prevents any carbon skeleton rearrangement.

  • Deprotection: Boron tribromide (BBr₃) is utilized for demethylation. As a hard Lewis acid, it coordinates to the ether oxygen, allowing the bromide ion to cleave the methyl group via an Sₙ2 mechanism without altering or isomerizing the alkyl side chain.

Workflow S1 Step 1: Grignard Addition (4'-Methoxyacetophenone + Heptyl-MgBr) S2 Intermediate: 2-(4-Methoxyphenyl)nonan-2-ol S1->S2 S3 Step 2: Ionic Reduction (Et3SiH, TFA, DCM) S2->S3 S4 Intermediate: 2-(4-Methoxyphenyl)nonane S3->S4 S5 Step 3: Demethylation (BBr3, DCM, -78 °C) S4->S5 S6 Final Product: 4-Nonan-2-ylphenol S5->S6

Fig 2: Three-step regioselective synthesis workflow for pure 4-nonan-2-ylphenol.

Quantitative Data Summaries

The following table outlines the expected yields, reaction conditions, and purity metrics for the optimized three-step synthesis.

Reaction StepReagents & SolventsTemp / TimeYield (%)Purity (GC-MS)
1. Grignard Addition Heptyl-MgBr, THF0 °C to RT, 4 h85 - 90>98%
2. Ionic Reduction Et₃SiH, TFA, DCM0 °C to RT, 2 h92 - 95>99%
3. Ether Cleavage BBr₃, DCM-78 °C to RT, 12 h88 - 92>99%

Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating strict in-process checks to ensure reaction fidelity and structural integrity.

Protocol 1: Synthesis of 2-(4-Methoxyphenyl)nonan-2-ol
  • Preparation of Grignard Reagent: In a flame-dried, argon-purged flask, add magnesium turnings (1.2 eq) and anhydrous THF. Add a single crystal of iodine to activate the magnesium surface. Slowly add 1-bromoheptane (1.1 eq) dropwise.

    • Self-Validation: The disappearance of the iodine color and the initiation of a sustained, gentle exothermic reflux indicate successful Grignard formation.

  • Addition: Cool the flask to 0 °C. Dissolve 4'-methoxyacetophenone (1.0 eq) in anhydrous THF and add dropwise over 30 minutes to control the exotherm.

  • Reaction & Quench: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Quench slowly with saturated aqueous NH₄Cl at 0 °C to destroy excess Grignard reagent.

  • Workup: Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure tertiary alcohol.

Protocol 2: Ionic Reduction to 2-(4-Methoxyphenyl)nonane
  • Activation: Dissolve the tertiary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C under an argon atmosphere.

  • Hydride Transfer: Add triethylsilane (Et₃SiH, 3.0 eq) followed by the dropwise addition of trifluoroacetic acid (TFA, 5.0 eq).

    • Self-Validation: The reaction mixture will transiently turn yellow/orange, indicating the formation of the benzylic carbocation, before fading as the hydride transfer successfully completes.

  • Monitoring: Stir for 2 hours at RT.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 9:1). The polar tertiary alcohol spot (R_f ~0.3) must completely disappear, replaced by a highly non-polar alkane spot (R_f ~0.9).

  • Workup: Neutralize carefully with saturated aqueous NaHCO₃ until CO₂ gas evolution entirely ceases. Extract with DCM, dry over MgSO₄, and concentrate to yield the protected alkane.

Protocol 3: BBr₃-Mediated Demethylation
  • Reagent Addition: Dissolve 2-(4-methoxyphenyl)nonane (1.0 eq) in anhydrous DCM and cool to -78 °C using a dry ice/acetone bath. Slowly add a 1.0 M solution of BBr₃ in DCM (2.5 eq) dropwise.

    • Self-Validation: A distinct orange/brown complex typically forms upon BBr₃ coordination to the ether oxygen.

  • Cleavage: Allow the reaction to slowly warm to RT and stir overnight (12 hours) to ensure complete cleavage.

  • Quenching (Critical Step): Cool the flask back to 0 °C and carefully quench with methanol, followed by water.

    • Caution: This step is highly exothermic and generates corrosive HBr gas; it must be performed slowly in a well-ventilated fume hood.

  • Isolation: Extract with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the final, isomerically pure 4-nonan-2-ylphenol.

Conclusion

The unambiguous synthesis of 4-nonan-2-ylphenol requires bypassing the thermodynamically driven carbocation rearrangements inherent to industrial Friedel-Crafts alkylations. By utilizing a regioselective Grignard addition followed by a rapid ionic reduction and controlled demethylation, researchers can obtain the isomerically pure standards necessary for rigorous environmental and toxicological assays.

References

  • Title: Nonylphenol - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Friedel-Crafts Alkylation Source: chemistrysteps.com URL: [Link]

  • Title: Synthesis of defined endocrine-disrupting nonylphenol isomers for biological and environmental studies Source: nih.gov URL: [Link]

Sources

Exploratory

Comprehensive Technical Guide to P-(1-Methyloctyl)phenol (CAS 17404-66-9): Physicochemical Profiling, Endocrine Disruption Mechanisms, and Analytical Methodologies

Executive Summary P-(1-Methyloctyl)phenol (CAS 17404-66-9), systematically known as 4-(nonan-2-yl)phenol, is a highly branched alkylphenol isomer belonging to the broader class of nonylphenols[1]. Historically utilized a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

P-(1-Methyloctyl)phenol (CAS 17404-66-9), systematically known as 4-(nonan-2-yl)phenol, is a highly branched alkylphenol isomer belonging to the broader class of nonylphenols[1]. Historically utilized as an intermediate in the synthesis of nonionic surfactants (alkylphenol ethoxylates), resins, and plasticizers, this compound has come under intense global regulatory scrutiny. Its structural homology to endogenous estrogens allows it to act as a potent endocrine-disrupting chemical (EDC)[2]. For researchers in environmental toxicology and drug development, understanding the precise physicochemical behavior, receptor-binding kinetics, and analytical quantification of p-(1-methyloctyl)phenol is critical for environmental risk assessment and the development of remediation strategies.

Structural and Physicochemical Profiling

The toxicological persistence of p-(1-methyloctyl)phenol is fundamentally rooted in its molecular architecture. The molecule consists of a polar phenolic head group attached to a highly hydrophobic, branched 9-carbon tail (1-methyloctyl group) at the para position.

Causality of Persistence: Unlike linear alkyl chains, which are readily oxidized by microbial β -oxidation pathways, the steric hindrance introduced by the methyl branching at the α -carbon of the alkyl chain severely retards enzymatic degradation. This structural feature, combined with a high octanol-water partition coefficient ( LogP≈5.80 ), drives its propensity for bioaccumulation in lipid-rich biological tissues and environmental sediments[1].

Table 1: Physicochemical Properties of P-(1-Methyloctyl)phenol
PropertyValueAnalytical Implication
IUPAC Name 4-(nonan-2-yl)phenolDefines the specific branched isomer[1].
CAS Number 17404-66-9Unique identifier for regulatory tracking[3].
Molecular Formula C15H24OYields a precursor ion of m/z 219 in ESI(-) MS[1].
Molecular Weight 220.35 g/mol Determines mass transitions in LC-MS/MS[1].
LogP (Octanol-Water) ~5.80Indicates high lipophilicity; requires non-polar extraction solvents[1].
pKa 10.18 ± 0.26Weak acid; remains un-ionized at physiological pH[4].
Topological Polar Surface Area 20.2 ŲHigh membrane permeability; easily crosses lipid bilayers[1].

Mechanistic Toxicology: The Endocrine Disruption Paradigm

The primary mechanism of action for p-(1-methyloctyl)phenol toxicity is its competitive binding to the Estrogen Receptor (ER α and ER β )[5].

Receptor Binding Kinetics: The phenolic ring of p-(1-methyloctyl)phenol mimics the A-ring of 17 β -estradiol, allowing it to form critical hydrogen bonds with specific amino acid residues (e.g., Glu353 and Arg394) within the ligand-binding domain (LBD) of the ER[2]. Simultaneously, the bulky, hydrophobic 1-methyloctyl chain anchors into the hydrophobic pocket of the receptor. While its relative binding affinity (RBA) is lower than that of endogenous estradiol, its bioaccumulative nature leads to localized intracellular concentrations sufficient to induce receptor dimerization, nuclear translocation, and aberrant transcription of estrogen-responsive genes[5].

ER_Pathway EDC p-(1-Methyloctyl)phenol (Extracellular) CellMembrane Cell Membrane Diffusion EDC->CellMembrane Hydrophobic Partitioning CytosolER Estrogen Receptor (ERα/β) Ligand Binding Domain CellMembrane->CytosolER Cytosolic Entry Complex EDC-ER Complex (Conformational Change) CytosolER->Complex Competitive Binding Dimerization Receptor Dimerization Complex->Dimerization Activation Nucleus Nuclear Translocation Dimerization->Nucleus Transport ERE Binding to ERE (Estrogen Response Element) Nucleus->ERE DNA Binding Transcription Altered Gene Transcription (Endocrine Disruption) ERE->Transcription Co-activator Recruitment

Genomic signaling pathway of p-(1-methyloctyl)phenol mediating endocrine disruption via ERα/β.

Advanced Analytical Methodologies: LC-MS/MS Workflow

Historically, gas chromatography-mass spectrometry (GC-MS) was utilized for alkylphenol analysis; however, this requires tedious chemical derivatization (e.g., silylation) to volatilize the polar hydroxyl group. Modern analytical workflows rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Electrospray Ionization Negative (ESI-) mode, which allows for direct, highly sensitive quantification[6].

Experimental Causality: In ESI(-) mode, the addition of acidic mobile phase modifiers (like formic acid) is strictly avoided, as they suppress the deprotonation of the phenol group (pKa ~10.18), severely diminishing the signal. Instead, neutral or slightly basic mobile phases (e.g., pure water/methanol or ammonium acetate) are employed to maximize the yield of the [M−H]− precursor ion[7].

Self-Validating Protocol: SPE-LC-MS/MS of Environmental Matrices

To ensure absolute trustworthiness, this protocol incorporates a self-validating internal standard (ISTD) loop. By introducing an isotopically labeled standard prior to any sample manipulation, any subsequent losses due to extraction inefficiency or matrix-induced ion suppression in the MS source are mathematically normalized.

Step 1: Sample Preparation & Isotope Spiking Collect 250 mL of the aqueous sample. Immediately spike the sample with 10 ng of 13C6​ -labeled 4-n-nonylphenol (or 4-n-nonylphenol- d4​ ). Validation Checkpoint: The ratio of the native analyte to the ISTD establishes a Relative Response Factor (RRF) that remains constant regardless of downstream matrix effects.

Step 2: Particulate Filtration Pass the sample through a 0.45 µm glass fiber filter to separate the particulate phase from the dissolved phase[7].

Step 3: Solid Phase Extraction (SPE)

  • Conditioning: Pass 5 mL of LC-MS grade Methanol followed by 5 mL of LC-MS grade Water through an Oasis HLB (Hydrophilic-Lipophilic Balance) 200 mg cartridge.

  • Loading: Percolate the filtered sample through the cartridge at a controlled flow rate of 5–10 mL/min to ensure optimal mass transfer into the sorbent pores[6].

  • Washing: Wash with 5 mL of 5% Methanol in water to elute polar interferents while retaining the highly lipophilic p-(1-methyloctyl)phenol.

  • Elution: Elute the target analytes using 2 × 3 mL of 100% Methanol.

Step 4: Concentration & Reconstitution Evaporate the methanolic eluate to near dryness under a gentle stream of ultra-high-purity nitrogen at 35°C. Reconstitute the residue in 1 mL of the initial LC mobile phase (e.g., 30:70 Methanol:Water).

Step 5: UHPLC-MS/MS Analysis

  • Separation: Inject 10 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 × 50 mm). Run a gradient from 30% Methanol to 100% Methanol over 8 minutes.

  • Detection: Operate the triple quadrupole MS in ESI(-) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the [M−H]− precursor ion (m/z 219.2) fragmenting to specific product ions (e.g., m/z 133.1 or 147.1, corresponding to the cleavage of the alkyl chain).

Analytical_Workflow Sample Water Sample Collection (Spiked with 13C-ISTD) Filtration Filtration (0.45 µm) Particulate Separation Sample->Filtration Prep SPE Solid Phase Extraction (SPE) Oasis HLB Cartridge Filtration->SPE Loading Elution Elution & Concentration (Methanol, N2 blowdown) SPE->Elution Recovery LC UHPLC Separation (C18 Column, Gradient) Elution->LC Injection MS ESI(-) MS/MS Detection (MRM Mode: [M-H]-) LC->MS Ionization Data Data Processing (Matrix-Corrected Quantitation) MS->Data Validation

Self-validating LC-MS/MS workflow for the quantification of alkylphenols in environmental matrices.

Regulatory Landscape & Compliance

Due to its robust estrogenic activity and environmental persistence, p-(1-methyloctyl)phenol is heavily regulated. The European Chemicals Agency (ECHA) has identified it as a Substance of Very High Concern (SVHC), placing strict limitations on its industrial application and discharge[3].

Table 2: Regulatory & Hazard Profile
Regulatory Body / FrameworkClassification / StatusToxicological Implication
EU REACH SVHC Candidate List (Article 57f)Endocrine disrupting properties (Environment)[3].
ECHA EC Inventory (241-427-4)Subject to authorization, restriction, and phase-out[3].
Endocrine Disruptor List Category 1 / Identified EDCProven in vivo interference with hormone signaling[8].

Industrial formulators are currently transitioning toward safer alternatives, such as alcohol ethoxylates (AEOs) or bio-based surfactants, which lack the phenolic ring necessary for Estrogen Receptor binding and undergo rapid biodegradation in wastewater treatment facilities.

References

  • National Institutes of Health (NIH) - PubChem. "p-(1-Methyloctyl)phenol | C15H24O | CID 28521". [Link]

  • European Chemicals Agency (ECHA). "Substance Information: 17404-66-9".[Link]

  • Preuss, T. G., et al. "Some nonylphenol isomers show antiestrogenic potency in the MVLN cell assay". Toxicology in Vitro. PubMed.[Link]

  • Shanle, E. K., & Xu, W. "Endocrine disrupting chemicals targeting estrogen receptor signaling: identification and mechanisms of action". Chemical Research in Toxicology. PubMed Central (PMC).[Link]

  • DeArmond, P.D., & DiGoregorio, A.L. "Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples". Journal of Chromatography A. EPA / PubMed.[Link]

  • Endocrine Disruptor Lists. "p-(1-methyloctyl)phenol".[Link]

Sources

Foundational

Physical and chemical properties of P-(1-Methyloctyl)phenol

For Researchers, Scientists, and Drug Development Professionals Foreword This technical guide provides a comprehensive overview of the physical and chemical properties of p-(1-methyloctyl)phenol, a member of the alkylphe...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical and chemical properties of p-(1-methyloctyl)phenol, a member of the alkylphenol family. As interest in alkylphenols continues within various industrial and research sectors, a thorough understanding of their characteristics is paramount for their safe and effective application. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering a synthesis of its known properties, spectral data, and handling protocols. It is important to note that while extensive data exists for the broader class of nonylphenols, specific experimental data for the p-(1-methyloctyl)phenol isomer is limited. In such instances, data from closely related isomers is presented as a reasonable approximation, with this distinction clearly indicated.

Molecular Identity and Structure

P-(1-Methyloctyl)phenol, also known by its IUPAC name 4-(1-methyloctyl)phenol or 4-nonan-2-ylphenol, is an organic compound characterized by a phenol ring substituted at the para position with a 1-methyloctyl group.[1] This branched nonyl group significantly influences its physical and chemical properties compared to its linear isomer, 4-n-nonylphenol.

Molecular Structure:

Figure 1: Chemical structure of p-(1-Methyloctyl)phenol.

Physical Properties

PropertyValue (p-(1-Methyloctyl)phenol)Value (4-n-nonylphenol - for comparison)Source
Molecular Formula C₁₅H₂₄OC₁₅H₂₄O[4]
Molecular Weight 220.35 g/mol 220.35 g/mol [1]
CAS Number 17404-66-9104-40-5[4]
Appearance Pale yellow viscous liquid (isomer mixture)White crystalline solid[2]
Melting Point Not available42 °C[2]
Boiling Point 122-130 °C (at 3 Torr) (Predicted)317 °C[2][5]
Water Solubility Moderately soluble7 mg/L at 25 °C[2][6]
Predicted pKa 10.18 ± 0.26Not available[4]
Predicted logP 5.85.76[1][2]

It is crucial for researchers to experimentally determine these values for pure p-(1-methyloctyl)phenol to ensure accuracy in their work.

Chemical Properties and Reactivity

P-(1-Methyloctyl)phenol exhibits the characteristic reactivity of both a phenol and a substituted aromatic compound.

Acidity

The phenolic hydroxyl group imparts weak acidity to the molecule, allowing it to react with strong bases to form the corresponding phenoxide salt. The predicted pKa of approximately 10.18 is typical for a para-alkyl substituted phenol.[4]

Electrophilic Aromatic Substitution

The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho positions of the benzene ring. Common electrophilic aromatic substitution reactions for phenols include:

  • Halogenation: Reaction with bromine or chlorine in a suitable solvent will lead to the substitution of one or both ortho-hydrogens.

  • Nitration: Nitration with dilute nitric acid will yield a mixture of ortho-nitrophenols.

  • Sulfonation: Reaction with concentrated sulfuric acid can lead to the formation of sulfonic acid derivatives.

Oxidation

The phenolic ring is susceptible to oxidation. Oxidation of 4-alkylphenols can be complex, with the potential for the formation of quinone-type structures. The specific products will depend on the oxidizing agent and reaction conditions.[7] For instance, tyrosinase can oxidize 4-alkylphenols to o-quinones.[8]

Friedel-Crafts Alkylation (Synthesis)

The primary method for the synthesis of p-alkylphenols is the Friedel-Crafts alkylation of phenol.[9][10] For p-(1-methyloctyl)phenol, this would involve the reaction of phenol with a suitable nonene isomer, such as 1-nonene or a branched nonene, in the presence of a Lewis acid or solid acid catalyst.[11]

Generalized Synthetic Workflow:

Synthesis Phenol Phenol Reaction Friedel-Crafts Alkylation - Control temperature to favor para-substitution - Excess phenol to minimize polyalkylation Phenol->Reaction Nonene 1-Nonene Nonene->Reaction Catalyst Lewis Acid Catalyst (e.g., AlCl3, BF3) or Solid Acid Catalyst->Reaction Workup Aqueous Workup - Quench reaction - Neutralize catalyst Reaction->Workup Purification Purification - Distillation or - Column Chromatography Workup->Purification Product p-(1-Methyloctyl)phenol Purification->Product

Figure 2: Generalized workflow for the synthesis of p-(1-Methyloctyl)phenol.

Experimental Protocol: Generalized Friedel-Crafts Alkylation of Phenol

Causality: The use of an excess of phenol is a common strategy in Friedel-Crafts alkylation to minimize polyalkylation, as the mono-alkylated product can be more reactive than phenol itself.[12] The choice of catalyst and reaction temperature is critical in controlling the regioselectivity (ortho vs. para) and preventing side reactions.[11]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add phenol and a suitable solvent (e.g., a non-polar solvent like hexane or no solvent).

  • Catalyst Addition: Cool the flask in an ice bath and slowly add the Lewis acid catalyst (e.g., aluminum chloride) portion-wise with stirring.

  • Alkene Addition: Add the alkene (e.g., 1-nonene) dropwise from the dropping funnel, maintaining a low temperature to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature or heat to a specific temperature and stir for a designated time to ensure complete reaction.

  • Workup: Cool the reaction mixture and slowly quench it by adding ice-cold water or a dilute acid solution to decompose the catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to isolate the desired p-(1-methyloctyl)phenol isomer.

Note: This is a generalized protocol. The specific amounts of reagents, reaction time, and temperature will need to be optimized for the synthesis of p-(1-methyloctyl)phenol.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of p-(1-methyloctyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The ¹³C NMR spectrum of p-(1-methyloctyl)phenol provides information about the carbon skeleton of the molecule.[8]

¹H NMR: The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the 1-methyloctyl side chain. The chemical shift of the hydroxyl proton can be variable and concentration-dependent.

Infrared (IR) Spectroscopy

The IR spectrum of p-(1-methyloctyl)phenol will display characteristic absorption bands for the phenolic hydroxyl group and the substituted benzene ring.[8]

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group due to hydrogen bonding.

  • C-O Stretch: A strong absorption band around 1200-1260 cm⁻¹ corresponds to the C-O stretching vibration of the phenol.

  • Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are indicative of the aromatic C-H stretching vibrations.

  • Aromatic C=C Stretch: Peaks in the region of 1450-1600 cm⁻¹ are due to the C=C stretching vibrations within the benzene ring.

  • Out-of-Plane Bending: A strong absorption band in the region of 800-850 cm⁻¹ is characteristic of a 1,4-disubstituted (para) benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

  • Sample Preparation: Ensure the ATR crystal is clean. Place a small drop of liquid p-(1-methyloctyl)phenol or a small amount of the solid onto the crystal.

  • Data Acquisition: Lower the press to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[14]

  • Ingestion: Do not ingest. If swallowed, rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications and Research Interest

Alkylphenols are used in a variety of industrial applications, including the production of surfactants, antioxidants, and phenolic resins.[6] P-(1-Methyloctyl)phenol, as a specific isomer, may find use in applications where its particular physical and chemical properties are advantageous. Its potential as an intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries is an area for further research.

References

  • SpectraBase. 4-(1-Methyloctyl)phenol. [Link]

  • PubChem. 4-Nonylphenol. [Link]

  • RSC Discovery. Reactivity of Substituted Phenols Toward Alkyl Radicals. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Local Pharma Guide. CAS NO. 17404-66-9 | p-(1-methyloctyl)phenol | C15H24O. [Link]

  • J&K Scientific LLC. Phenol alkylation (Friedel-Crafts Alkylation). [Link]

  • SpectraBase. Phenol, 4-(1-methylethenyl)-. [Link]

  • ECHA. Substance Information - Phenol, 4-(1-methyloctyl)-. [Link]

  • NextSDS. 4-(1-methylcyclopentyl)phenol — Chemical Substance Information. [Link]

  • Wikipedia. Nonylphenol. [Link]

  • Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. [Link]

  • FooDB. Showing Compound 4-Nonylphenol (FDB018468). [Link]

  • Chemistry LibreTexts. Reactivity of Phenols. [Link]

  • PubChem. 4-(1-Phenylethyl)phenol. [Link]

  • ChemTalk. Spectral Analysis of Organic Compounds. [Link]

  • Organic Syntheses. 2-NAPHTHALENETHIOL. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 4-Cumylphenol. [Link]

  • ResearchGate. Physical and chemical properties of 4-Nonylphenol. [Link]

  • PubChem. p-(1-Methyloctyl)phenol. [Link]

  • Survey of alkylphenols and alkylphenol ethoxylates. Part of the LOUS-review. [Link]

  • PubMed. Advanced oxidation of alkylphenol ethoxylates in aqueous systems. [Link]

  • Applied Ecology and Environmental Research. NONYLPHENOL, AN INTEGRATED VISION OF A POLLUTANT. [Link]

  • GOV.UK. Environmental Impacts of Alkylphenol Ethoxylates and Carboxylates. Part 1. [Link]

  • NIST WebBook. Phenol, 4-(1-methylpropyl)-. [Link]

  • RSC Advances. [Link]

  • NIST WebBook. Phenol, 4-(1-methylpropyl)-. [Link]

  • GOV.UK. Phenol: general information. [Link]

  • Vedantu. Top Uses of Phenol in Daily Life, Industry & Medicine. [Link]

  • Google Patents.
  • ResearchGate. The preparation of some methyl‐substituted phenols and phenol alcohols. [Link]

Sources

Exploratory

P-(1-Methyloctyl)phenol molecular weight and formula

Title: Technical Whitepaper: Physicochemical Profiling and Analytical Methodologies for p-(1-Methyloctyl)phenol Executive Summary p-(1-Methyloctyl)phenol (IUPAC: 4-(nonan-2-yl)phenol) is a branched-chain alkylphenol prim...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Physicochemical Profiling and Analytical Methodologies for p-(1-Methyloctyl)phenol

Executive Summary

p-(1-Methyloctyl)phenol (IUPAC: 4-(nonan-2-yl)phenol) is a branched-chain alkylphenol primarily utilized as a chemical intermediate in the synthesis of surfactants, antioxidants, and specialized resins. In the context of drug development and environmental toxicology, it is heavily scrutinized as an endocrine-disrupting compound (EDC). Its structural homology to endogenous hormones allows it to interact with human estrogen receptors, necessitating rigorous analytical workflows and binding assays to profile its pharmacotoxicological impact accurately.

Physicochemical Profiling & Pharmacokinetic Implications

The molecular architecture of p-(1-methyloctyl)phenol—a phenolic ring para-substituted with a 9-carbon branched aliphatic chain—dictates its behavior in biological matrices and its interaction with cellular targets.

Table 1: Quantitative Physicochemical Properties

PropertyValuePharmacokinetic / Analytical Implication
Molecular Formula C15H24ODefines the alkylphenol class structure.
Molecular Weight 220.35 g/mol Low MW (<500 Da) facilitates rapid membrane diffusion.
Exact Mass 220.1827 Da[1]Critical for high-resolution MS/MS precursor ion selection.
CAS Number 17404-66-9[2]Unique identifier for regulatory and procurement tracking.
XLogP3 5.8[1]High lipophilicity; indicates strong bioaccumulation potential.
TPSA 20.2 Ų[1]Extremely low polar surface area; ensures excellent cell permeability.
pKa 10.18 (Predicted)[2]Remains predominantly unionized at physiological pH (7.4).

Causality Insight: The high XLogP3 (5.8) combined with a highly restricted Topological Polar Surface Area (20.2 Ų) indicates that is extremely lipophilic and easily crosses lipid bilayers[1]. However, this extreme lipophilicity also means the compound is prone to non-specific binding to plastic labware and biological proteins—a factor that must be strictly controlled in experimental designs to prevent false negatives.

Mechanistic Toxicology: Estrogen Receptor Activation

Alkylphenols mimic 17β-estradiol. The phenolic hydroxyl group acts as the primary hydrogen bond donor to specific amino acid residues (e.g., Glu353 and Arg394) within the ligand-binding domain of Estrogen Receptor alpha (ERα). Meanwhile, the bulky, hydrophobic 1-methyloctyl chain occupies the hydrophobic cavity of the receptor, stabilizing the agonist conformation. This structural mimicry triggers receptor dimerization, nuclear translocation, and subsequent binding to Estrogen Response Elements (EREs), driving aberrant gene transcription.

ERPATHWAY L p-(1-Methyloctyl)phenol (Lipophilic EDC) M Cell Membrane Diffusion L->M R ERα Binding (Cytosolic Domain) M->R D Receptor Dimerization & Nuclear Translocation R->D E Binding to Estrogen Response Elements (ERE) D->E T Target Gene Transcription (Cell Proliferation) E->T

Fig 1. Mechanistic pathway of p-(1-methyloctyl)phenol inducing ERα-mediated gene transcription.

Self-Validating Experimental Protocols

To ensure high-fidelity data in both quantification and toxicological profiling, the following self-validating protocols are established for researchers handling this compound.

Protocol A: Extraction and GC-MS/MS Quantification

Rationale: Due to its high lipophilicity and the presence of a polar hydroxyl group, direct GC analysis of p-(1-methyloctyl)phenol leads to poor peak shape and column degradation. Liquid-liquid extraction (LLE) isolates the compound, while silylation neutralizes the hydroxyl group, enhancing volatility and thermal stability.

Step-by-Step Methodology:

  • Matrix Spiking (Self-Validation) : Aliquot 1.0 mL of the biological sample. Spike with 10 µL of an isotopically labeled internal standard (e.g., 4-n-nonylphenol-d4 at 1 µg/mL). Causality: The internal standard undergoes the exact same extraction losses and matrix suppression as the target analyte, ensuring the final quantification is internally corrected and self-validating.

  • Liquid-Liquid Extraction (LLE) : Add 2.0 mL of a Hexane/Dichloromethane (1:1, v/v) mixture. Causality: Hexane targets the hydrophobic 1-methyloctyl chain, while DCM provides slight polarity to disrupt hydrogen bonding between the phenol group and matrix proteins.

  • Phase Separation : Vortex vigorously for 2 minutes, then centrifuge at 4000 × g for 10 minutes at 4°C. Extract the upper organic layer.

  • Evaporation : Evaporate the extract to dryness under a gentle stream of ultra-high-purity nitrogen at 35°C. Causality: Gentle heating prevents the volatilization of the semi-volatile alkylphenol.

  • Derivatization : Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes. Causality: BSTFA replaces the phenolic proton with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding, preventing column adsorption and peak tailing during GC.

  • GC-MS/MS Analysis : Inject 1 µL into the GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, utilizing the exact mass precursor of 220.1827 Da[1].

ANALYTICAL S Matrix Spiking (Isotopic Internal Std) E Liquid-Liquid Extraction (Hexane/DCM) S->E D Derivatization (BSTFA + TMCS) E->D G GC-MS/MS Analysis (MRM Mode) D->G Q Data Processing & Quantification G->Q

Fig 2. Self-validating extraction and GC-MS/MS quantification workflow for alkylphenols.

Protocol B: In Vitro Estrogen Receptor (ERα) Competitive Binding Assay

Rationale: To validate the endocrine-disrupting potential, this assay measures the ability of p-(1-methyloctyl)phenol to displace a known radioligand from the ERα binding pocket.

Step-by-Step Methodology:

  • Receptor Preparation : Thaw recombinant human ERα in a binding buffer (Tris-HCl, pH 7.4, containing 1 mM EDTA, 1 mM EGTA, and 10% glycerol). Causality: Glycerol and chelating agents stabilize the receptor's tertiary structure and prevent proteolytic degradation during the assay.

  • Ligand Incubation : Incubate 1 nM of [3H]-17β-estradiol (radioligand) with the ERα preparation and varying concentrations (10⁻¹⁰ to 10⁻⁴ M) of p-(1-methyloctyl)phenol. Causality: A wide, logarithmic concentration gradient is strictly required to capture the full sigmoidal dose-response curve, allowing for accurate IC50 determination.

  • Separation of Bound/Free Ligand : Add a dextran-coated charcoal (DCC) suspension and incubate for 10 minutes on ice. Causality: DCC rapidly adsorbs free (unbound) radioligand and competitor. Because the DCC particles are sterically hindered from entering the receptor binding pocket, this step effectively separates the bound and free fractions without disrupting the thermodynamic equilibrium.

  • Quantification : Centrifuge at 3000 × g for 15 minutes. Decant the supernatant (containing the receptor-ligand complexes) into scintillation vials and quantify radioactivity via liquid scintillation counting.

Conclusion

The physicochemical profile of p-(1-methyloctyl)phenol—characterized by a molecular weight of 220.35 g/mol , a formula of C15H24O, and an XLogP3 of 5.8—dictates its high cellular permeability and bioaccumulative potential,[1]. For drug development professionals and toxicologists, understanding the causality between its structure and its affinity for estrogenic pathways is paramount. By employing self-validating extraction protocols and rigorous binding assays, researchers can accurately quantify its presence and mitigate its toxicological impact.

References

  • p-(1-Methyloctyl)phenol (CID 28521) - Molecular Properties & Analysis, MolForge, [Link]

  • p-(1-Methyloctyl)phenol | C15H24O | CID 28521, PubChem (National Institutes of Health), [Link]

Sources

Foundational

Deciphering the Identity: IUPAC Nomenclature

A Comprehensive Technical Guide to 4-(1-Methyloctyl)phenol: Nomenclature, Synthesis, and Biological Significance For researchers, scientists, and drug development professionals, a precise understanding of chemical nomenc...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide to 4-(1-Methyloctyl)phenol: Nomenclature, Synthesis, and Biological Significance

For researchers, scientists, and drug development professionals, a precise understanding of chemical nomenclature, synthesis, and biological activity is paramount. This guide provides an in-depth analysis of 4-(1-methyloctyl)phenol, a substituted alkylphenol of significant interest.

The systematic naming of chemical compounds by the International Union of Pure and Applied Chemistry (IUPAC) ensures unambiguous communication within the scientific community.[1][2][3] The IUPAC name for the compound commonly known as p-(1-methyloctyl)phenol is 4-nonan-2-ylphenol .[4][5]

Let's dissect this name to understand the underlying principles of IUPAC nomenclature for substituted phenols:

  • Parent Hydride: The foundational structure is phenol, which consists of a hydroxyl (-OH) group directly attached to a benzene ring.[1][2][6] In IUPAC nomenclature, the carbon atom bearing the hydroxyl group is designated as position 1.[6][7]

  • Substituent Identification: A complex alkyl group is attached to the phenol ring. This substituent is a nonan-2-yl group.

    • "Nonan-" indicates a nine-carbon saturated hydrocarbon chain.

    • "-2-yl" specifies that the attachment to the parent phenol ring occurs at the second carbon of this nine-carbon chain.

  • Locant Assignment: The prefix "4-" indicates that the nonan-2-yl substituent is attached to the fourth carbon of the phenol ring, relative to the hydroxyl group at position 1.[1][6] The use of "para" or "p-" in the common name also denotes a 1,4-substitution pattern on the benzene ring.[1][8]

The following diagram illustrates the structure and IUPAC numbering of 4-(1-methyloctyl)phenol:

Estrogenic_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus AP Alkylphenol ER Estrogen Receptor (ER) AP->ER HSP Heat Shock Proteins ER->HSP Inactive State AP_ER_Complex AP-ER Complex ER->AP_ER_Complex Nucleus Nucleus AP_ER_Complex->Nucleus Translocation ERE Estrogen Response Element (ERE) AP_ER_Complex->ERE Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Export Proteins Estrogenic Proteins Translation->Proteins Response Cellular Response Proteins->Response

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Exploratory

Endocrine disrupting properties of 4-nonan-2-ylphenol

An In-depth Technical Guide to the Endocrine Disrupting Properties of 4-Nonylphenol Abstract 4-Nonylphenol (4-NP) is a persistent environmental contaminant derived from the degradation of nonylphenol ethoxylates, a class...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Endocrine Disrupting Properties of 4-Nonylphenol

Abstract

4-Nonylphenol (4-NP) is a persistent environmental contaminant derived from the degradation of nonylphenol ethoxylates, a class of widely used industrial surfactants.[1][2] Classified as a xenoestrogen, 4-NP exhibits endocrine-disrupting properties by interfering with the body's hormonal systems.[1] This technical guide provides a comprehensive overview of the endocrine-disrupting profile of 4-NP, with a focus on its molecular mechanisms of action, the methodologies used for its assessment, and the compelling body of in vitro and in vivo evidence. This document is intended for researchers, toxicologists, and drug development professionals engaged in the study of endocrine-disrupting chemicals (EDCs).

Introduction: 4-Nonylphenol and the Concept of Endocrine Disruption

Endocrine-disrupting chemicals (EDCs) are exogenous substances that interfere with any aspect of hormone action.[3] They can mimic endogenous hormones, block hormone receptors, or alter hormone synthesis, transport, and metabolism, thereby disrupting the body's normal physiological functions.[3]

4-Nonylphenol belongs to the alkylphenol family of compounds and is primarily generated from the breakdown of nonionic surfactants used in detergents, paints, pesticides, and personal care products.[1][4] The commercial form of 4-NP is a complex mixture of various branched-chain isomers.[5][6] Its structural similarity to estradiol allows it to interact with hormone signaling pathways, leading to a cascade of potential adverse health effects, including reproductive and developmental abnormalities.[3][7] Due to its persistence and lipophilic nature, 4-NP bioaccumulates in the environment and in the fatty tissues of organisms, posing a significant risk to both wildlife and human health.[2]

Molecular Mechanisms of 4-Nonylphenol's Endocrine Activity

4-NP exerts its endocrine-disrupting effects through multiple molecular pathways. Its actions are not limited to a single receptor but involve a broader interference with the endocrine system.

Estrogenic Activity: Interaction with Estrogen Receptors (ER)

The most well-characterized mechanism of 4-NP is its ability to act as an estrogen agonist. It mimics the natural hormone 17β-estradiol by binding to both estrogen receptor subtypes, ERα and ERβ.[2][3] Although its binding affinity is significantly lower than that of estradiol (approximately 100,000 times less potent), the high environmental concentrations of 4-NP can be sufficient to elicit significant biological responses.[2] This binding initiates a cascade of molecular events, leading to the expression of estrogen-responsive genes and subsequent physiological effects.[8]

EstrogenReceptorPathway cluster_cell Cell cluster_outside NP 4-Nonylphenol (4-NP) ER Estrogen Receptor (ERα / ERβ) NP->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Gene Target Gene Transcription ERE->Gene Initiates Response Estrogenic Response Gene->Response Leads to NP_source Environmental Source NP_source->NP

Fig. 1: Simplified signaling pathway of 4-Nonylphenol's estrogenic action.
Anti-Androgenic and Other Receptor-Mediated Effects

Beyond its estrogenic properties, 4-NP demonstrates a capacity to interfere with other critical hormone receptors:

  • Androgen Receptor (AR) Antagonism: 4-NP can act as an antagonist to the androgen receptor, blocking the action of male hormones like testosterone.[9][10]

  • Thyroid Hormone Receptor (TR) Interference: Studies have shown that 4-NP can act as an antagonist to the thyroid hormone receptor, potentially disrupting metabolism and development.[10][11]

  • Aryl Hydrocarbon Receptor (AhR) Activity: 4-NP has been observed to increase AhR activity, a receptor involved in the metabolism of xenobiotics and steroid hormones.[9]

  • Other Nuclear Receptors: Research indicates potential antagonistic effects on the Retinoid X Receptor β (RXRβ) and Estrogen-Related Receptor γ (ERRγ).[10][11]

Interference with Hormone Synthesis

4-NP can also disrupt the endocrine system by inhibiting key enzymes involved in hormone production. Notably, it has been shown to inhibit aromatase activity, the enzyme responsible for converting androgens (like testosterone) into estrogens.[9] This inhibition can alter the balance of sex hormones in the body.

Methodologies for Assessing Endocrine Disruption

A tiered approach, often guided by the OECD Conceptual Framework, is used to evaluate the endocrine-disrupting potential of chemicals like 4-NP.[12][13] This framework integrates data from computational models, in vitro assays, and in vivo studies.

OECDFramework L1 Level 1 Existing Data & (Q)SAR L2 Level 2 In Vitro Assays (e.g., ER Binding, YES) L1->L2 Screening L3 Level 3 In Vivo Assays (e.g., Uterotrophic) L2->L3 Confirmation L4 Level 4 In Vivo Assays (Multi-generational) L3->L4 Adverse Effects L5 Level 5 In Vivo Assays (Comprehensive Effects) L4->L5 Characterization

Fig. 2: OECD Conceptual Framework for testing endocrine disruptors.[13]
In Vitro Assessment

In vitro assays provide rapid screening and mechanistic data on a chemical's potential to interact with specific endocrine pathways.

Assay TypePrincipleKey Findings for 4-Nonylphenol
Receptor Binding Assays Measures the ability of a chemical to compete with a radiolabeled hormone for binding to a specific receptor (e.g., ER, AR).4-NP demonstrates a weak but clear affinity for the estrogen receptor.[14][15] It also shows a weak affinity for the progesterone receptor.[14][15]
Reporter Gene Assays (e.g., YES, ER-CALUX) Utilizes cells (e.g., yeast, mammalian) engineered with a hormone receptor and a reporter gene (e.g., luciferase). Binding of an agonist activates the reporter.4-NP consistently induces a dose-dependent estrogenic response in these assays.[8][16] Concentrations as low as 1 x 10⁻⁶ mol/L can induce luciferase activity.[8]
Aromatase Inhibition Assays Measures the inhibition of the aromatase enzyme, which converts androgens to estrogens.4-NP has been shown to inhibit aromatase activity in vitro.[9]
Cell Proliferation Assays (e.g., E-Screen) Measures the proliferation of estrogen-sensitive cells (e.g., MCF-7 breast cancer cells) in response to a chemical.4-NP induces proliferation in MCF-7 cells, confirming its estrogenic activity.[16]
Protocol Example: Yeast Estrogen Screen (YES) Assay

This protocol provides a generalized workflow for assessing the estrogenic activity of 4-NP using a recombinant yeast system.

YES_Workflow start Start prep Prepare Yeast Culture (Recombinant S. cerevisiae) start->prep plate Plate Yeast into 96-Well Microplate prep->plate add_cpd Add Test Compound (4-NP) & Controls (Estradiol, Blank) plate->add_cpd incubate Incubate at 30°C for 2-3 Days add_cpd->incubate add_sub Add Substrate (e.g., CPRG) incubate->add_sub incubate2 Incubate for Color Development (2-6 hours) add_sub->incubate2 measure Measure Absorbance (e.g., at 540 nm) incubate2->measure analyze Analyze Data: Calculate EC50 & Relative Potency measure->analyze end End analyze->end

Fig. 3: General workflow for a Yeast Estrogen Screen (YES) Assay.

Step-by-Step Methodology:

  • Culture Preparation: Inoculate a sterile growth medium with the recombinant Saccharomyces cerevisiae strain containing the human estrogen receptor (hER) and an estrogen-responsive reporter construct. Incubate until the culture reaches the mid-logarithmic growth phase.

  • Sample Plating: Dispense the yeast culture into the wells of a 96-well microplate.

  • Compound Addition: Add serial dilutions of 4-nonan-2-ylphenol to the test wells. Include a positive control (17β-estradiol), a negative control (vehicle solvent), and a blank (medium only).

  • Incubation: Seal the plate and incubate at 30°C for 48-72 hours to allow for receptor activation and reporter gene expression.

  • Lysis and Substrate Addition: Lyse the yeast cells and add a chromogenic substrate (e.g., Chlorophenol red-β-D-galactopyranoside - CPRG) that changes color in the presence of the expressed reporter enzyme (β-galactosidase).

  • Color Development: Incubate the plate at 37°C for a defined period (e.g., 2-6 hours) to allow for color development.

  • Measurement: Stop the reaction and measure the absorbance using a microplate reader at the appropriate wavelength (e.g., 540 nm for CPRG).

  • Data Analysis: Construct a dose-response curve and calculate the EC50 (half-maximal effective concentration) value for 4-NP. Compare this to the estradiol standard to determine its relative estrogenic potency.

In Vivo Assessment

In vivo studies in animal models are crucial for understanding the integrated physiological effects of EDC exposure.

Study Type / GuidelineModel OrganismKey EndpointsKey Findings for 4-Nonylphenol
Uterotrophic Assay (OECD TG 440) Immature or Ovariectomized RodentsUterine weight increase.4-NP induces a significant increase in uterine weight, a classic indicator of estrogenic activity.[14][15]
Repeated Dose 28-Day Oral Toxicity Study (Enhanced OECD TG 407) RodentsOrgan weights (testis, epididymis, ovary, uterus), histopathology, hormone levels.Chronic low-dose exposure can affect the weight of gonads (testis, ovary) and epididymis in both parent (F0) and offspring (F1) generations.[17]
Extended One-Generation Reproductive Toxicity Study (OECD TG 443) RodentsFertility, litter size, pup viability, anogenital distance, nipple retention, pubertal development.Low-dose NP exposure has been evaluated using this guideline, showing effects on reproductive organ weights.[17] Other studies show accelerated vaginal opening in female offspring and reduced sperm density in F2 males at higher doses.[18]
Fish Studies Various Fish SpeciesInduction of vitellogenin (egg yolk protein) in males, gonadal abnormalities (intersex), altered sex ratios.4-NP is known to induce vitellogenin production in male fish, a clear biomarker of estrogenic exposure.[1] It can also cause feminization of aquatic organisms.[1][2]
Spermatogenesis Studies MiceTesticular development, sperm count and motility, gene expression in testicular cells.NP exposure can interfere with testicular development, reduce the number of germline cells, and impair sperm motility by disrupting mitochondrial energy metabolism.[4][19]

Analytical Methodologies for Detection

Accurate quantification of 4-NP in environmental and biological matrices is essential for exposure assessment. Various sophisticated analytical techniques are employed for this purpose.

Analytical TechniqueSample MatrixTypical Limit of Quantification (LOQ)
GC-MS (Gas Chromatography-Mass Spectrometry) Water, Wastewater0.15 µg L⁻¹[20]
HPLC with Fluorescence Detection (HPLC-FL) Water, Blood, Milk<0.07 ng cm⁻³ (blood), <0.1 ng cm⁻³ (milk)[21]
UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) Surface Water10.0 to 50.0 ng L⁻¹[22]
HPLC with Coulometric-Array Detection Human Blood1.0 ng ml⁻¹[23]

Sample preparation is a critical step, often involving solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the analyte and remove interfering substances from the matrix.[20][22][24]

Conclusion

The scientific evidence is unequivocal: 4-nonylphenol is a potent endocrine-disrupting chemical with a multi-faceted mechanism of action. Its primary activity is estrogenic, mediated through direct binding to ERα and ERβ, but it also exhibits anti-androgenic properties and interferes with other nuclear receptors and hormone synthesis pathways. The convergence of data from standardized in vitro assays and comprehensive in vivo animal studies confirms its ability to disrupt reproductive health and development. For researchers and drug development professionals, understanding the toxicological profile and mechanistic pathways of compounds like 4-NP is crucial for hazard identification, risk assessment, and the development of safer chemical alternatives.

References

  • Rupa Health. (n.d.). 4-Nonylphenol. Retrieved from Rupa Health. [Link]

  • OECD. (n.d.). Endocrine disrupters. Retrieved from OECD. [Link]

  • OECD. (2018). Revised Guidance Document 150 on Standardised Test Guidelines for Evaluating Chemicals for Endocrine Disruption. Retrieved from OECD. [Link]

  • ECETOC. (n.d.). Activities of the OECD related to endocrine disruptors. Retrieved from ECETOC. [Link]

  • Charles River. (2018). New OECD Rules for Endocrine Disruptors. Retrieved from Charles River. [Link]

  • Borch, J., Axelstad, M., Vinggaard, A. M., & Dalgaard, M. (2004). OECD Conceptual Framework for Testing and Assessment of Endocrine Disrupters as a basis for regulation of substances with endocrine disrupting effects in the EU. Danish Environmental Protection Agency.
  • Vargas-Bautista, K., Carrillo-Díaz, F. A., Huerta-Diaz, M. F., & Delgadillo-Hinojosa, F. (2020).
  • Duan, P., et al. (2024). scRNA-seq deciphers molecular mechanisms of endocrine disruptor 4-nonylphenol impairing spermatogenesis in mice.
  • Taylor & Francis. (n.d.). Nonylphenol – Knowledge and References. Retrieved from Taylor & Francis. [Link]

  • Jo, A. R., et al. (2018). Disturbing Effects of Chronic Low-dose 4-Nonylphenol exposing on Gonadal Weight and Reproductive Outcome over One-generation. Development & Reproduction, 22(4), 369–378.
  • Tyl, R. W., et al. (2006). The effects of 4-nonylphenol in rats: A multigeneration reproduction study. Toxicological Sciences, 92(1), 225-240.
  • Bonefeld-Jørgensen, E. C., et al. (2007). Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review. Environmental Health Perspectives, 115(Suppl 1), 69–76.
  • Stas-Wicherek, M., et al. (2022). Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)—Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment. International Journal of Molecular Sciences, 23(22), 13963.
  • Iwata, M., et al. (2004). The endocrine disruptors nonylphenol and octylphenol exert direct effects on T cells to suppress Th1 development and enhance Th2 development. Immunology Letters, 94(1-2), 135-139.
  • Nakazawa, H., et al. (2000). Determination of 4-nonylphenol and 4-octylphenol in human blood samples by high-performance liquid chromatography with multi-electrode electrochemical coulometric-array detection. Analyst, 125(11), 1959-1961.
  • da Silva, L. S., et al. (2020).
  • Ma, M., et al. (2019). A Comparison of Endocrine Disruption Potential of Nonylphenol Ethoxylate, Vanillin Ethoxylate, 4-n-nonylphenol and Vanillin in Vitro. Ecotoxicology and Environmental Safety, 177, 19-25.
  • Request PDF. (n.d.). A comparison of endocrine disruption potential of nonylphenol ethoxylate, vanillin ethoxylate, 4-n-nonylphenol and vanillin in vitro. Retrieved from ResearchGate. [Link]

  • Laws, S. C., et al. (2000). Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats. Toxicological Sciences, 54(1), 154-167.
  • ResearchGate. (n.d.). Methods and Applications of Estrogen Assays. Retrieved from ResearchGate. [Link]

  • Laws, S. C., et al. (2000). Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats. Toxicological Sciences, 54(1), 154-167.
  • Chee, K. K., Wong, M. K., & Lee, H. K. (1996). Optimization of Sample Preparation Techniques for the Determination of 4-Nonylphenol in Water and Sediment. International Journal of Environmental Analytical Chemistry, 65(1-4), 163-174.
  • Lee, H. J., et al. (2008). Syntheses and estrogenic activity of 4-nonylphenol isomers. Chemical Research in Toxicology, 21(8), 1628-1634.
  • Wang, Y. F., et al. (2006). [Detection of estrogenic effects of nonylphenol and bisphenol A in vitro reporter gene-based assays]. Wei sheng yan jiu = Journal of hygiene research, 35(1), 36-39.
  • MDPI. (2022). Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment. Retrieved from MDPI. [Link]

  • Santillo, A., et al. (2015). 4-Nonylphenol reduces cell viability and induces apoptosis and ER-stress in a human epithelial intestinal cell line. Toxicology in Vitro, 29(7), 1436-1444.
  • Rzemieniecki, A., et al. (2018). Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal. MethodsX, 5, 1445–1451.
  • Zhang, H. B., et al. (2013). Reproductive toxicity effects of 4-nonylphenol with known endocrine disrupting effects and induction of vitellogenin gene expression in silkworm, Bombyx mori. Chemosphere, 93(2), 263-268.
  • ResearchGate. (2018). Toxicity of non-ionic surfactant 4-nonylphenol an endocrine disruptor: A review. Retrieved from ResearchGate. [Link]

  • Duan, P., et al. (2024). scRNA-seq deciphers molecular mechanisms of endocrine disruptor 4-nonylphenol impairing spermatogenesis in mice.
  • Vermont Department of Health. (2019). Nonylphenol (NP) & 4-Nonylphenol (4NP [including branched forms]). Retrieved from Vermont Department of Health. [Link]

  • Taylor & Francis. (n.d.). Nonylphenol – Knowledge and References. Retrieved from Taylor & Francis. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Toxicological Profile of p-(1-Methyloctyl)phenol

Introduction and Physicochemical Characterization p-(1-Methyloctyl)phenol is a member of the alkylphenol family, characterized by a phenol ring substituted with a nine-carbon alkyl chain. These compounds have been used i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Physicochemical Characterization

p-(1-Methyloctyl)phenol is a member of the alkylphenol family, characterized by a phenol ring substituted with a nine-carbon alkyl chain. These compounds have been used in the production of alkylphenol ethoxylates, which are non-ionic surfactants. Due to their persistence and potential for endocrine disruption, the toxicological profiles of alkylphenols are of significant scientific and regulatory interest.[1]

Physicochemical Properties

The physicochemical properties of a substance are fundamental to understanding its toxicokinetic and toxicodynamic behavior. The properties of p-(1-methyloctyl)phenol are summarized in the table below.

PropertyValueSource
Molecular Formula C15H24O[2]
Molecular Weight 220.35 g/mol [2]
CAS Number 17404-66-9[2]
Appearance Likely a viscous liquid or low-melting solidInferred from similar alkylphenols
Water Solubility Low (predicted)Inferred from high Log P
Log P (Octanol-Water Partition Coefficient) 5.8 (predicted)[3]

The high predicted Log P value indicates that p-(1-methyloctyl)phenol is lipophilic, suggesting a potential for bioaccumulation in fatty tissues and a preference for partitioning into organic matrices over aqueous ones.

Toxicokinetics: The Journey Through the Body

The toxicokinetics of a chemical describes its absorption, distribution, metabolism, and excretion (ADME). While specific data for p-(1-methyloctyl)phenol is unavailable, the ADME profile of other alkylphenols provides a strong indication of its likely behavior.

Absorption

Based on its lipophilicity, p-(1-methyloctyl)phenol is expected to be readily absorbed following oral, dermal, and inhalation exposure. Studies on phenol and other p-substituted phenols have demonstrated efficient absorption through the skin.[4]

Distribution

Following absorption, p-(1-methyloctyl)phenol is likely to distribute to lipid-rich tissues. Studies on p-tert-octylphenol in rats have shown distribution to fat, liver, kidney, muscle, brain, and lung.[5]

Metabolism

The metabolism of alkylphenols primarily occurs in the liver and involves two main phases.

  • Phase I Metabolism: This phase typically involves oxidation of the alkyl chain, mediated by cytochrome P450 enzymes.

  • Phase II Metabolism: The phenolic hydroxyl group is conjugated with glucuronic acid or sulfate, which increases water solubility and facilitates excretion.[5]

The general metabolic pathway for alkylphenols is depicted in the following diagram.

Metabolism cluster_body Body Alkylphenol p-(1-Methyloctyl)phenol Phase1 Phase I Metabolism (Oxidation of alkyl chain) Alkylphenol->Phase1 CYP450 Phase2 Phase II Metabolism (Glucuronidation/Sulfation) Phase1->Phase2 Excretion Excretion (Urine, Feces) Phase2->Excretion

Caption: General metabolic pathway of alkylphenols.

Excretion

The conjugated metabolites of p-(1-methyloctyl)phenol are expected to be primarily excreted in the urine, with a smaller fraction eliminated in the feces. Studies on p-tert-octylphenol suggest a relatively rapid elimination half-life.[5]

Toxicodynamics: The Effects on the Body

Toxicodynamics describes the mechanism of action of a substance and its resulting effects on the body. The primary toxicological concern for p-(1-methyloctyl)phenol, like other long-chain alkylphenols, is its potential for endocrine disruption.

Acute Toxicity

While no specific LD50 values are available for p-(1-methyloctyl)phenol, phenol itself is toxic if swallowed, in contact with skin, or if inhaled. It is reasonable to assume that p-(1-methyloctyl)phenol would exhibit moderate acute toxicity.

Genotoxicity

There is no direct data on the genotoxicity of p-(1-methyloctyl)phenol. Studies on phenol have yielded mixed results in genotoxicity assays.

Carcinogenicity

The carcinogenic potential of p-(1-methyloctyl)phenol has not been evaluated. Phenol is not classifiable as to its carcinogenicity to humans (Group D) by the U.S. EPA.[3]

Reproductive and Developmental Toxicity

The primary concern for p-(1-methyloctyl)phenol is its potential to act as an endocrine disruptor, specifically by mimicking the effects of estrogen. This is a well-documented effect of other alkylphenols like nonylphenol and octylphenol.

Mechanism of Endocrine Disruption:

p-(1-Methyloctyl)phenol is structurally similar to estradiol, the primary female sex hormone. This structural similarity allows it to bind to the estrogen receptor (ER), which can lead to the inappropriate activation of estrogen-responsive genes. This can disrupt normal endocrine signaling and potentially lead to adverse effects on reproductive health and development.[6]

The interaction of an estrogen-like compound with the estrogen receptor is illustrated below.

EndocrineDisruption cluster_cell Cell Alkylphenol p-(1-Methyloctyl)phenol ER Estrogen Receptor (ER) Alkylphenol->ER Binds to Nucleus Nucleus ER->Nucleus Translocates to ERE Estrogen Response Element (ERE) on DNA Nucleus->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates

Caption: Mechanism of estrogen receptor-mediated endocrine disruption.

Environmental Fate and Ecotoxicity

Given its low predicted water solubility and high Log P, p-(1-methyloctyl)phenol is expected to partition to sediment and soil in the aquatic environment. It is also likely to be persistent and bioaccumulative. Alkylphenols are known to be toxic to aquatic organisms.[7]

Experimental Protocols for a Comprehensive Toxicological Assessment

A comprehensive toxicological assessment of p-(1-methyloctyl)phenol would involve a battery of in vitro and in vivo tests, following internationally recognized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Proposed Experimental Workflow

The following diagram outlines a logical workflow for the toxicological evaluation of p-(1-methyloctyl)phenol.

ExperimentalWorkflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Start Start: Physicochemical Characterization InVitro In Vitro Screening Start->InVitro InVivo In Vivo Studies InVitro->InVivo Positive findings trigger RiskAssessment Risk Assessment InVivo->RiskAssessment Genotox Genotoxicity Assays (Ames test, Chromosomal Aberration) ER_Binding Estrogen Receptor Binding Assay Cytotox Cytotoxicity Assays AcuteTox Acute Toxicity (OECD 420, 423, or 425) SubchronicTox Sub-chronic Toxicity (OECD 407) ReproDevoTox Reproductive/Developmental Toxicity (OECD 414, 416)

Caption: Proposed workflow for toxicological assessment.

Detailed Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

Objective: To determine the acute oral toxicity of p-(1-methyloctyl)phenol.

Principle: A stepwise procedure is used where a substance is administered to animals at one of a series of fixed dose levels. The outcome of the test is the identification of a dose that causes evident toxicity but not mortality.

Materials:

  • Test substance: p-(1-Methyloctyl)phenol

  • Vehicle (if necessary, e.g., corn oil)

  • Experimental animals (e.g., female rats, nulliparous and non-pregnant)

  • Gavage needles

  • Animal cages

  • Standard laboratory diet and water

Procedure:

  • Animal Acclimation: Acclimate animals to laboratory conditions for at least 5 days.

  • Fasting: Fast animals overnight prior to dosing (water ad libitum).

  • Dose Preparation: Prepare the appropriate dose concentrations of the test substance in the vehicle.

  • Sighting Study:

    • Dose a single animal at a starting dose of 300 mg/kg.

    • Observe the animal for signs of toxicity for up to 14 days.

    • If the animal survives with signs of toxicity, the main study is conducted at this dose. If the animal dies, the next lower dose is used. If no signs of toxicity are observed, the next higher dose is used in a subsequent animal.

  • Main Study:

    • Dose a group of animals (typically 5) with the dose level identified in the sighting study.

    • Observe animals closely for the first few hours after dosing and then at least once daily for 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

    • Record body weights shortly before dosing and at least weekly thereafter.

    • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Data Analysis: The test results are interpreted in terms of the dose level at which evident toxicity is observed. This information is used for hazard classification.

Detailed Protocol: In Vitro Estrogen Receptor Binding Assay

Objective: To determine the ability of p-(1-methyloctyl)phenol to bind to the estrogen receptor.

Principle: A competitive binding assay is used where the test substance competes with a radiolabeled estrogen (e.g., [3H]-estradiol) for binding to a preparation of estrogen receptors (e.g., from rat uterine cytosol).

Materials:

  • Test substance: p-(1-Methyloctyl)phenol

  • [3H]-estradiol

  • Estrogen receptor preparation (e.g., rat uterine cytosol)

  • Assay buffer

  • Scintillation vials and cocktail

  • Scintillation counter

Procedure:

  • Receptor Preparation: Prepare a cytosolic fraction containing estrogen receptors from the uteri of ovariectomized rats.

  • Assay Setup: In a series of tubes, combine the receptor preparation, a fixed concentration of [3H]-estradiol, and varying concentrations of the test substance (or unlabeled estradiol for the standard curve).

  • Incubation: Incubate the tubes to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound [3H]-estradiol from the free radioligand (e.g., using dextran-coated charcoal).

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis:

    • Construct a standard curve using the data from the unlabeled estradiol.

    • Determine the concentration of the test substance that inhibits 50% of the specific binding of [3H]-estradiol (IC50).

    • Calculate the Relative Binding Affinity (RBA) of the test substance compared to estradiol.

Conclusion

References

  • . (No specific date).[8]

  • (2001).[5]

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Exploratory

A Technical Guide to P-(1-Methyloctyl)phenol for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of P-(1-Methyloctyl)phenol (also known as 4-(1-Methyloctyl)phenol or 4-nonan-2-ylphenol), a specific isomer of 4-nonylphenol. Given the complexity and isomeric diversity...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of P-(1-Methyloctyl)phenol (also known as 4-(1-Methyloctyl)phenol or 4-nonan-2-ylphenol), a specific isomer of 4-nonylphenol. Given the complexity and isomeric diversity of commercial nonylphenols, this document aims to equip researchers, scientists, and drug development professionals with a critical understanding of its commercial landscape, chemical characteristics, and analytical considerations.

Introduction: Defining P-(1-Methyloctyl)phenol

P-(1-Methyloctyl)phenol, with the CAS number 17404-66-9, is an organic compound characterized by a phenol ring substituted at the para position with a 1-methyloctyl group.[1][2] It is one of many specific isomers of branched 4-nonylphenol. Commercial nonylphenol is typically a complex mixture of these isomers, which arises from its synthesis process.[3][4] This isomeric complexity is a critical consideration for researchers, as the biological and toxicological effects of nonylphenols can vary between isomers.[5] P-(1-Methyloctyl)phenol and other nonylphenols are recognized as endocrine-disrupting chemicals, a property that drives much of the scientific interest in these compounds.[3][5]

Chemical Structure and Properties:

  • Molecular Formula: C₁₅H₂₄O[1]

  • Molecular Weight: 220.35 g/mol [2]

  • IUPAC Name: 4-(nonan-2-yl)phenol[2]

  • Synonyms: p-(1-Methyloctyl)phenol, 4-(2-Nonanyl)phenol, p-(2-Nonyl)phenol[1]

Commercial Sources and Suppliers

Identifying commercial sources for specific isomers of nonylphenol, such as P-(1-Methyloctyl)phenol, can be challenging due to the prevalence of isomeric mixtures in the market. However, several chemical suppliers list this specific compound, often for research and development purposes.

Potential Suppliers:

While a comprehensive list of suppliers with readily available stock can fluctuate, the following companies have been identified as potential sources for P-(1-Methyloctyl)phenol (CAS 17404-66-9):

  • Amitychem Corporation [1][6]

  • Dayang Chem (Hangzhou) Co., Ltd. [1][7][8]

It is crucial for researchers to contact these suppliers directly to inquire about the availability, purity, and any available technical documentation, such as a Certificate of Analysis (CofA) or a Technical Data Sheet (TDS), for the specific lot they intend to purchase. The product listings on chemical directory websites may not always reflect current stock or detailed specifications.[1][6][7][8][9][10][11][12]

Synthesis and Potential Impurities

A foundational understanding of the synthesis of P-(1-Methyloctyl)phenol is essential for anticipating potential impurities that could impact experimental outcomes.

Synthesis Pathway: Friedel-Crafts Alkylation

The industrial production of 4-nonylphenols typically employs the Friedel-Crafts alkylation of phenol.[13][14] In this electrophilic aromatic substitution reaction, phenol is reacted with a nonene isomer mixture in the presence of an acid catalyst.[15] The use of a mixed nonene feedstock is the primary reason for the resulting complex isomeric composition of the final product.[3][4]

To synthesize P-(1-Methyloctyl)phenol specifically, the alkylating agent would ideally be 2-nonene. The reaction proceeds via the formation of a secondary carbocation at the second position of the nonene chain, which then attacks the electron-rich phenol ring, primarily at the para position due to steric hindrance at the ortho positions.

Diagram of the Proposed Synthesis of P-(1-Methyloctyl)phenol

G phenol Phenol intermediate Secondary Carbocation Intermediate phenol->intermediate Electrophilic Attack nonene 2-Nonene catalyst Acid Catalyst (e.g., AlCl3) nonene->catalyst catalyst->intermediate product P-(1-Methyloctyl)phenol intermediate->product Para-substitution ortho_isomer Ortho-isomer byproduct intermediate->ortho_isomer Ortho-substitution (minor)

Caption: Proposed synthesis of P-(1-Methyloctyl)phenol via Friedel-Crafts alkylation.

Potential Impurities

Given the nature of the Friedel-Crafts alkylation, several types of impurities can be present in the final product:

  • Isomeric Impurities:

    • Positional Isomers: Although para-substitution is favored, ortho-alkylation can also occur, leading to the presence of 2-(1-methyloctyl)phenol.

    • Structural Isomers of the Alkyl Chain: If the nonene feedstock is not pure 2-nonene, other nonene isomers will lead to a variety of branched nonylphenols. Even with pure 2-nonene, carbocation rearrangements can potentially occur, though less likely with a secondary carbocation compared to a primary one.[14]

  • Process-Related Impurities:

    • Unreacted Phenol: Incomplete reaction can leave residual phenol in the product mixture.

    • Dialkylated Phenols: The alkylated phenol product can sometimes undergo a second alkylation, resulting in di-nonylphenol impurities.

    • Catalyst Residues: Trace amounts of the acid catalyst may remain.

Quality Control and Analytical Methods

The isomeric complexity of nonylphenols necessitates robust analytical methods for their separation and identification.

Chromatographic Techniques

Gas chromatography coupled with mass spectrometry (GC-MS) is the most powerful and commonly used technique for the analysis of 4-nonylphenol isomers.[3][16][17] The use of high-resolution capillary columns is essential for separating the closely eluting isomers. For enhanced separation of highly complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (ToF-MS) offers superior resolution.[4]

High-performance liquid chromatography (HPLC) can also be employed, often with fluorescence detection for enhanced sensitivity, to separate and quantify nonylphenol isomers and other related alkylphenols.[16]

Spectroscopic Characterization
  • Mass Spectrometry (MS): The mass spectra of nonylphenol isomers are characterized by a molecular ion peak and specific fragmentation patterns that can help in identifying the branching structure of the alkyl chain. Tandem mass spectrometry (MS/MS) can provide even more detailed structural information.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of a specific isomer like P-(1-Methyloctyl)phenol. Spectral data for 4-(1-Methyloctyl)phenol is available in public databases such as SpectraBase.[18]

  • Infrared (IR) Spectroscopy: FTIR spectroscopy can confirm the presence of the phenolic hydroxyl group and the substitution pattern on the aromatic ring.[18]

Workflow for Quality Control Analysis of P-(1-Methyloctyl)phenol

G cluster_0 Sample Preparation cluster_1 Analytical Separation and Detection cluster_2 Data Analysis and Verification sample Commercial P-(1-Methyloctyl)phenol dissolution Dissolution in appropriate solvent sample->dissolution derivatization Derivatization (optional, for GC) dissolution->derivatization hplc HPLC-Fluorescence Analysis dissolution->hplc gcms GC-MS/MS Analysis derivatization->gcms spectral_lib Spectral Library Comparison gcms->spectral_lib quantification Quantification against standard hplc->quantification purity Purity Assessment spectral_lib->purity quantification->purity

Caption: A typical workflow for the quality control analysis of P-(1-Methyloctyl)phenol.

Applications and Biological Context in Drug Development

The primary interest in P-(1-Methyloctyl)phenol and other nonylphenols in the context of research and drug development stems from their activity as endocrine disruptors.

  • Endocrine Disruption Research: These compounds are known to mimic the action of estrogen and can interact with estrogen receptors.[5] This makes them valuable tools for studying the mechanisms of endocrine disruption, the cellular pathways affected, and for developing assays to screen for other potential endocrine-disrupting chemicals.

  • Toxicology Studies: As environmental contaminants, understanding the specific toxicity profiles of individual nonylphenol isomers is crucial for risk assessment. Researchers may use P-(1-Methyloctyl)phenol to investigate its specific metabolic fate and toxicological effects compared to other isomers.

  • Negative Controls and Comparative Studies: In the development of new drugs, particularly those targeting hormonal pathways, P-(1-Methyloctyl)phenol could potentially be used as a known endocrine-disrupting agent for comparative studies to ensure a candidate drug does not have similar off-target effects.

Safe Handling and Storage

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles with side-shields.[19][21][22]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or aerosols.[19]

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[19][20][21]

  • Handling: Avoid the formation of dust if the material is a solid. Use non-sparking tools.[19]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from strong oxidizing agents.

Conclusion

P-(1-Methyloctyl)phenol is a scientifically significant isomer of 4-nonylphenol, primarily due to its endocrine-disrupting properties. For researchers and drug development professionals, obtaining this compound requires careful supplier validation to ensure the isomeric purity of the material. A thorough understanding of its synthesis via Friedel-Crafts alkylation provides insight into potential impurities, and robust analytical methods like GC-MS are essential for its quality control. By adhering to strict safety protocols and being mindful of the isomeric complexity, scientists can effectively utilize P-(1-Methyloctyl)phenol in their research endeavors.

References

  • Moeder, M., Martin, C., Harynuk, J., Górecki, T., Vinken, R., & Corvini, P. F. X. (2006). Identification of isomeric 4-nonylphenol structures by gas chromatography-tandem mass spectrometry combined with cluster analysis. Journal of Chromatography A, 1102(1-2), 245–255. [Link]

  • Moeder, M., Martin, C., Harynuk, J., Górecki, T., Vinken, R., & Corvini, P. F. X. (2006). Identification of isomeric 4-nonylphenol structures by gas chromatography–tandem mass spectrometry combined with cluster analysis. Sci-Hub. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-nonylphenol. Retrieved March 15, 2026, from [Link]

  • SpectraBase. (n.d.). 4-(1-Methyloctyl)phenol. Retrieved March 15, 2026, from [Link]

  • Rudel, R. A., Melly, S. J., Geno, P. W., Sun, G., & Brody, J. G. (2009). Isomer-specific determination of 4-nonylphenols using comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry. Environmental Science & Technology, 43(21), 8345–8352. [Link]

  • Ataman Kimya. (n.d.). 4-NONYLPHENOL. Retrieved March 15, 2026, from [Link]

  • Guenther, K., Heinke, V., Thiele, B., Kleist, E., Prast, H., & Raecker, T. (2002). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. Chemosphere, 46(5), 725–733.
  • Shimadzu. (2014, December 10). High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. Retrieved March 15, 2026, from [Link]

  • NextSDS. (n.d.). 4-(1-methylcyclopentyl)phenol — Chemical Substance Information. Retrieved March 15, 2026, from [Link]

  • NextSDS. (n.d.). 4-(1-METHYLBUTYL)PHENOL — Chemical Substance Information. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Nonylphenol. Retrieved March 15, 2026, from [Link]

  • Wikipedia. (2023, November 28). Friedel–Crafts reaction. Retrieved March 15, 2026, from [Link]

  • Uchiyama, T., Makino, M., Saito, H., Katase, T., & Fujimoto, Y. (2008). Syntheses and estrogenic activity of 4-nonylphenol isomers. Chemosphere, 73(1 Suppl), S60–S65. [Link]

  • Wikipedia. (2020, August 24). Friedel–Crafts reaction. Retrieved March 15, 2026, from [Link]

  • Amitychem Corporation. (n.d.). Home. Retrieved March 15, 2026, from [Link]

  • J&K Scientific LLC. (2026, February 8). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved March 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). p-(1-Methyloctyl)phenol. Retrieved March 15, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information - Phenol, 4-(1-methyloctyl)-. Retrieved March 15, 2026, from [Link]

Sources

Foundational

P-(1-Methyloctyl)phenol: Comprehensive Health, Safety, and Toxicological Profiling Guide

Executive Summary As the regulatory landscape surrounding industrial chemicals tightens, the scrutiny on alkylphenols has intensified. P-(1-Methyloctyl)phenol (CAS: 17404-66-9), a branched isomer of nonylphenol, has hist...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the regulatory landscape surrounding industrial chemicals tightens, the scrutiny on alkylphenols has intensified. P-(1-Methyloctyl)phenol (CAS: 17404-66-9), a branched isomer of nonylphenol, has historically been utilized as an intermediate in surfactant production and as a co-formulant in agrochemicals. However, its structural homology to endogenous steroid hormones classifies it as a potent Endocrine Disrupting Chemical (EDC).

This technical whitepaper provides an authoritative health and safety data synthesis for P-(1-Methyloctyl)phenol, designed specifically for researchers, toxicologists, and drug development professionals. By dissecting its mechanistic toxicology and providing self-validating experimental frameworks, this guide bridges the gap between regulatory safety data and applied molecular biology.

Chemical Identity & Quantitative Data

Understanding the physicochemical properties of P-(1-Methyloctyl)phenol is critical for predicting its environmental fate and biological partitioning. Its high lipophilicity (XLogP3 ~5.8) drives both its bioaccumulation potential and its ability to cross lipid bilayers to interact with intracellular nuclear receptors 1[1].

ParameterValue / Description
IUPAC Name 4-(nonan-2-yl)phenol
CAS Registry Number 17404-66-9
Molecular Formula C₁₅H₂₄O
Molecular Weight 220.35 g/mol
Topological Polar Surface Area 20.2 Ų
XLogP3 (Lipophilicity) 5.8 (Predicted)
Hydrogen Bond Donors/Acceptors 1 / 1

Mechanistic Toxicology: Endocrine Disruption

The primary toxicological concern regarding P-(1-Methyloctyl)phenol is its role as a xenoestrogen. The causality behind its toxicity lies in its molecular architecture: the phenol ring mimics the A-ring of 17β-estradiol (E2), while the branched methyloctyl tail mimics the hydrophobic steroid backbone. This allows the molecule to dock aberrantly into the ligand-binding domain (LBD) of estrogen receptors 2[2].

Genomic vs. Non-Genomic Disruption
  • Genomic Pathway : Upon binding to classical nuclear receptors (ERα and ERβ), the EDC induces receptor dimerization and translocation to the nucleus. It binds to Estrogen Response Elements (EREs) on the DNA, triggering inappropriate transcription of target genes associated with cell proliferation 3[3].

  • Non-Genomic Pathway : P-(1-Methyloctyl)phenol also binds to the membrane-associated G-protein coupled estrogen receptor (GPR30/GPER). This interaction rapidly activates kinase cascades (MAPK/PI3K), bypassing traditional transcription to induce immediate cellular responses, complicating the toxicological profile 2[2].

Mechanism EDC P-(1-Methyloctyl)phenol (Xenoestrogen) ER Estrogen Receptor (ERα / ERβ) EDC->ER Competitive Binding GPR30 GPR30 / GPER (Membrane Receptor) EDC->GPR30 Rapid Activation Genomic Genomic Pathway (ERE Binding) ER->Genomic Dimerization & Translocation NonGenomic Non-Genomic Pathway (Kinase Cascades) ER->NonGenomic Membrane-associated ER GPR30->NonGenomic MAPK / PI3K Activation Transcription Altered Gene Expression (Endocrine Disruption) Genomic->Transcription Proliferation Cell Proliferation & Migration NonGenomic->Proliferation

Fig 1. Genomic and non-genomic estrogenic disruption pathways of P-(1-Methyloctyl)phenol.

Health & Safety Data Sheet (SDS) Core Parameters

Due to its high toxicity and persistence, P-(1-Methyloctyl)phenol is subject to strict regulatory frameworks. Under the European Chemicals Agency (ECHA), nonylphenol isomers are frequently flagged as Substances of Very High Concern (SVHC)4[4]. Furthermore, its use as a co-formulant in plant protection products is heavily restricted under Annex III of Regulation (EC) No 1107/20095[5].

Hazard Identification (GHS Classification)
  • H314 : Causes severe skin burns and eye damage.

  • H361fd : Suspected of damaging fertility and the unborn child (Repr. 2).

  • H410 : Very toxic to aquatic life with long-lasting effects (Aquatic Chronic 1).

Environmental Fate & Handling
  • Persistence & Bioaccumulation (PBT) : The branched alkyl chain resists microbial degradation, leading to high environmental persistence. Its high XLogP3 ensures bioaccumulation in aquatic species.

  • Mitigation : Must be handled in a Class II biological safety cabinet. Waste must be incinerated at high temperatures; aqueous release is strictly prohibited.

Experimental Methodology: Self-Validating In Vitro EDC Screening

To empirically validate the endocrine-disrupting potential of P-(1-Methyloctyl)phenol, researchers must utilize an ERα transactivation reporter gene assay. The following protocol is designed as a self-validating system , ensuring that false positives (due to media contamination) or false negatives (due to cytotoxicity) are systematically eliminated.

Causality in Experimental Design
  • Why MCF-7 Cells? MCF-7 human breast cancer cells natively express high levels of ERα, providing a physiologically relevant model for genomic estrogenic responses.

  • Why Phenol Red-Free Media & DCC-FBS? Phenol red possesses weak estrogenic activity, and standard Fetal Bovine Serum (FBS) contains endogenous animal estrogens. Using Dextran-Coated Charcoal-stripped FBS (DCC-FBS) and phenol red-free media creates an absolute "zero-estrogen" baseline, ensuring any receptor activation is exclusively caused by the introduced alkylphenol.

Step-by-Step Protocol
  • Cell Seeding : Seed MCF-7 cells stably transfected with an ERE-luciferase reporter plasmid into 96-well plates at 1×104 cells/well.

  • Starvation Phase : Wash cells with PBS and incubate in phenol red-free DMEM supplemented with 5% DCC-FBS for 48 hours.

    • Validation Checkpoint 1: Measure baseline luminescence of a subset of wells. High baseline indicates incomplete stripping of endogenous estrogens.

  • Compound Dosing : Treat cells with serial dilutions of P-(1-Methyloctyl)phenol (10 nM to 100 μM).

    • Validation Checkpoint 2: Include a vehicle control (0.1% DMSO) and a positive control (10 nM 17β-estradiol). The assay is only valid if the Z'-factor between vehicle and positive control is > 0.5.

  • Incubation & Readout : Incubate for 24 hours. Lyse cells and add luciferin substrate. Quantify luminescence using a microplate reader.

  • Orthogonal Viability Check : Run a parallel CellTiter-Glo assay. Because alkylphenols are surfactants, high doses may lyse cells. A drop in luciferase signal at high concentrations must be cross-referenced with viability data to distinguish ER antagonism from cellular toxicity.

Workflow Step1 Cell Culture Preparation (MCF-7 ER+ Cells) Step2 Starvation Phase (Estrogen-free Medium) Step1->Step2 24h Incubation Step3 Compound Dosing (10nM - 100μM EDC) Step2->Step3 Media Replacement Step4 Reporter Gene Assay (Luciferase Activity) Step3->Step4 48h Exposure Step5 Data Normalization (vs. 17β-estradiol) Step4->Step5 Luminescence Read Step6 Dose-Response Modeling (IC50 / EC50 Calculation) Step5->Step6 Statistical Analysis

Fig 2. Self-validating high-throughput screening workflow for ER transactivation assays.

References

  • p-(1-Methyloctyl)phenol | C15H24O | CID 28521 - PubChem - NIH Source: nih.gov URL:[Link]

  • Endocrine disrupting chemicals targeting estrogen receptor signaling: Identification and mechanisms of action - PMC Source: nih.gov URL:[Link]

  • Endocrine Disruptor Agent Nonyl Phenol Exerts An Estrogen-like Transcriptional Activity on Estrogen Receptor Positive Breast Cancer Cells Source: researchgate.net URL:[Link]

  • L_2021074EN.01000701.xml - EUR-Lex (Regulation EC No 1107/2009 Annex III) Source: europa.eu URL:[Link]

  • Substance Information - ECHA - European Union Source: europa.eu URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Regulatory Landscape of p-(1-Methyloctyl)phenol

For Researchers, Scientists, and Drug Development Professionals Executive Summary p-(1-Methyloctyl)phenol (CAS No. 17404-66-9), a member of the broader alkylphenol category, is a substance of significant regulatory inter...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

p-(1-Methyloctyl)phenol (CAS No. 17404-66-9), a member of the broader alkylphenol category, is a substance of significant regulatory interest due to its environmental persistence and endocrine-disrupting properties. This guide provides a comprehensive overview of its regulatory status, the scientific evidence underpinning these classifications, and practical guidance for its handling and analysis. The primary focus of current regulation, particularly in the European Union, is on the environmental risks posed by this substance. As a result, it is classified as a Substance of Very High Concern (SVHC) under the REACH regulation, triggering specific legal obligations for companies that manufacture, import, or use it. This guide will delve into the nuances of these regulations, the available toxicological and ecotoxicological data, and the analytical methodologies for its detection, providing a critical resource for professionals in research and development.

Chemical Identity and Properties

p-(1-Methyloctyl)phenol, also known as 4-(1-methyloctyl)phenol or 4-nonan-2-ylphenol, is an organic compound with the molecular formula C15H24O[1]. It belongs to the family of alkylphenols, which are characterized by a phenol ring substituted with an alkyl chain[2]. The "1-methyloctyl" designation indicates a nine-carbon branched alkyl group attached to the phenol ring at the para position.

Table 1: Physicochemical Properties of p-(1-Methyloctyl)phenol

PropertyValueSource
CAS Number 17404-66-9[1][3]
EC Number 241-427-4[3]
Molecular Formula C15H24O[1]
Molecular Weight 220.35 g/mol [4]
Predicted log Kow (XlogP) 5.8[4][5]
Predicted pKa 10.18 ± 0.26[1]

The high predicted octanol-water partition coefficient (log Kow) suggests a strong tendency for this substance to partition into fatty tissues and organic matter, indicating a potential for bioaccumulation[6].

Regulatory Status and Key Directives

The regulatory landscape for p-(1-Methyloctyl)phenol is dominated by its classification as an endocrine disruptor.

European Union: A Substance of Very High Concern

In the European Union, p-(1-Methyloctyl)phenol is subject to stringent regulation under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) framework.

Inclusion on the Candidate List of SVHCs:

On December 19, 2012, p-(1-Methyloctyl)phenol was included in the Candidate List of Substances of Very High Concern for Authorisation. The reason for its inclusion is its endocrine-disrupting properties, which are considered to be of an equivalent level of concern for the environment under Article 57(f) of REACH.

This classification triggers several legal obligations for companies handling the substance in the EU:

  • Notification: Suppliers of articles containing p-(1-Methyloctyl)phenol in a concentration above 0.1% w/w must notify ECHA.

  • Information in the Supply Chain: Suppliers must provide their customers with sufficient information to allow for the safe use of the article.

  • Consumer Information: Upon request from a consumer, suppliers of articles containing the substance above 0.1% w/w must provide information on its safe use within 45 days.

The inclusion on the Candidate List is the first step towards potential inclusion in the Authorisation List (Annex XIV of REACH). If a substance is moved to the Authorisation List, its use will be prohibited unless a specific authorisation is granted for a particular use.

Other International Regulatory Status
  • United States: p-(1-Methyloctyl)phenol is listed on the EPA's Distributed Structure-Searchable Toxicity (DSSTox) database, which is a resource for researchers[4]. Its status on the Toxic Substances Control Act (TSCA) Inventory should be verified for commercial use[7][8][9][10]. Any chemical not on the inventory is considered a "new chemical substance" and requires a Premanufacture Notice (PMN) before it can be manufactured or imported[5].

  • Canada: This substance is listed on the Domestic Substances List (DSL), which means it can be manufactured or imported into Canada on a commercial scale[11][12][13][14][15]. However, substances on the DSL can still be subject to risk assessments and subsequent management measures.

  • Australia: The status of a chemical for industrial use in Australia can be checked against the Australian Inventory of Industrial Chemicals (AIIC)[3][6][16][17][18]. If a chemical is not on the AIIC, it is considered a new industrial chemical and requires assessment before introduction.

  • Japan: The Chemical Substances Control Law (CSCL) governs the manufacture and import of chemical substances in Japan[19][20][21]. Substances are listed on the Existing and New Chemical Substances (ENCS) inventory. Any substance not on this inventory is considered a new chemical substance and requires notification and assessment before it can be manufactured or imported.

Toxicological and Ecotoxicological Profile

The primary driver for the regulation of p-(1-Methyloctyl)phenol is its environmental endocrine-disrupting properties. While specific data for this isomer is limited in publicly available literature, the assessment is often based on data from related, structurally similar alkylphenols like nonylphenol and octylphenol.

Human Health Toxicity
Ecotoxicological Profile and Endocrine Disruption

The classification of p-(1-Methyloctyl)phenol as an environmental endocrine disruptor is based on its ability to interfere with the hormonal systems of wildlife. Alkylphenols, in general, are known xenoestrogens, meaning they can mimic the effects of estrogen in living organisms[2].

While specific ecotoxicity data (e.g., EC50, NOEC) for p-(1-Methyloctyl)phenol on standard test organisms like fish, daphnia, and algae are not widely published, the assessment under REACH would have relied on a comprehensive review of available data, potentially including proprietary industry studies or read-across from structurally similar substances. For example, chronic toxicity tests for a related compound, p-octylphenol, have shown a No Observed Effect Concentration (NOEC) of 3.3 µg/L for developmental inhibition in the medaka fish (Oryzias latipes)[25]. The acute and chronic toxicity of chemicals to aquatic life is a key consideration in environmental risk assessment[26][27][28][29][30].

Environmental Fate and Behavior

Understanding the environmental fate of p-(1-Methyloctyl)phenol is crucial to comprehending its environmental risk profile.

Biodegradation

Branched alkylphenols, such as p-(1-Methyloctyl)phenol, are generally more resistant to biodegradation than their linear counterparts. The complex structure of the branched alkyl chain can hinder microbial degradation[16][31]. While some microorganisms are capable of degrading phenol and other alkylphenols, the process can be slow, leading to their persistence in the environment[22][32][33]. The half-life for aerobic degradation of nonylphenol in sewage sludge and sediments has been reported to range from a few days to almost one hundred days[31].

Bioaccumulation

The high predicted log Kow of 5.8 for p-(1-Methyloctyl)phenol suggests a significant potential for bioaccumulation in aquatic organisms[4][5]. Substances with a high log Kow tend to accumulate in the fatty tissues of organisms. For nonylphenol, bioconcentration factors (BCF) in fish have been reported to be as high as 1330 L/kg[2]. BCF values for nonylphenol ethoxylates in aquatic biota are generally considered low to moderate. A substance is generally considered to have a high bioaccumulation potential if its BCF is greater than 2000[19]. The potential for bioaccumulation is a key factor in the environmental risk assessment of chemicals[19].

Analytical Methodology

The accurate quantification of p-(1-Methyloctyl)phenol in various environmental and biological matrices is essential for monitoring, risk assessment, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) is a commonly used and sensitive method for the analysis of alkylphenols.

Experimental Protocol: Determination of p-(1-Methyloctyl)phenol in Water by HPLC-FLD

This protocol is adapted from established methods for the analysis of 4-nonylphenol and 4-tert-octylphenol in water samples[34][35].

1. Sample Preparation (Liquid-Liquid Extraction): a. Take a 500 mL water sample. b. Adjust the pH of the sample to 3.0-3.5 using a suitable acid (e.g., hydrochloric acid). c. Transfer the sample to a 1 L separatory funnel. d. Add 25 mL of dichloromethane to the separatory funnel. e. Shake vigorously for 2 minutes, periodically venting the funnel to release pressure. f. Allow the layers to separate for 10 minutes. g. Drain the lower organic layer (dichloromethane) into a collection flask. h. Repeat the extraction (steps d-g) two more times with fresh 25 mL portions of dichloromethane. i. Combine the organic extracts. j. Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate. k. Evaporate the solvent to near dryness under a gentle stream of nitrogen at a temperature not exceeding 35°C. l. Reconstitute the residue in 1 mL of the mobile phase (acetonitrile/water 65:35 v/v).

2. HPLC-FLD Analysis: a. HPLC System: A standard HPLC system equipped with a fluorescence detector. b. Column: Zorbax Eclipse XDB C8 column (or equivalent). c. Mobile Phase: Isocratic elution with acetonitrile/water (65:35, v/v). d. Flow Rate: 1.0 mL/min. e. Column Temperature: 40°C. f. Injection Volume: 20 µL. g. Fluorescence Detection: Excitation wavelength of 225 nm and an emission wavelength of 315 nm.

3. Quantification: a. Prepare a series of calibration standards of p-(1-Methyloctyl)phenol in the mobile phase. b. Construct a calibration curve by plotting the peak area against the concentration of the standards. c. Quantify the concentration of p-(1-Methyloctyl)phenol in the sample by comparing its peak area to the calibration curve.

Visualizations

Logical Relationship of Regulatory Concern

substance p-(1-Methyloctyl)phenol properties High log Kow Branched Alkyl Chain substance->properties hazard Endocrine Disruption (Xenoestrogen) substance->hazard fate Persistence Bioaccumulation Potential properties->fate risk Environmental Risk fate->risk hazard->risk regulation REACH SVHC Listing (Article 57(f)) risk->regulation obligations Notification Information in Supply Chain Consumer Information regulation->obligations

Caption: Logical flow from chemical properties to regulatory obligations for p-(1-Methyloctyl)phenol.

Experimental Workflow for Water Analysis

start Water Sample Collection ph_adjust pH Adjustment (pH 3.0-3.5) start->ph_adjust lle Liquid-Liquid Extraction (Dichloromethane) ph_adjust->lle drying Drying of Extract (Anhydrous Na2SO4) lle->drying concentration Solvent Evaporation (Nitrogen Stream) drying->concentration reconstitution Reconstitution (Mobile Phase) concentration->reconstitution hplc HPLC-FLD Analysis reconstitution->hplc quantification Quantification (Calibration Curve) hplc->quantification end Result Reporting quantification->end

Caption: Step-by-step workflow for the analysis of p-(1-Methyloctyl)phenol in water samples.

Conclusion and Future Outlook

p-(1-Methyloctyl)phenol is a substance under significant regulatory scrutiny, primarily in the European Union, due to its classification as an environmental endocrine disruptor. This designation as an SVHC under REACH imposes important legal obligations on its use and supply. For researchers and professionals in drug development, it is imperative to be aware of these regulations and the underlying scientific concerns. While specific toxicological data for this isomer are not extensively available in the public domain, the data on related alkylphenols provide a strong basis for a precautionary regulatory approach. The continued focus on endocrine-disrupting chemicals globally suggests that the regulatory landscape for p-(1-Methyloctyl)phenol and similar substances is likely to evolve, with potential for further restrictions. Therefore, staying abreast of regulatory updates and employing robust analytical methods for monitoring will be crucial for ensuring compliance and environmental protection.

References

  • HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples. (2012). PubMed. [Link]

  • Alkylphenol. (n.d.). Wikipedia. [Link]

  • HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples. (2011). ResearchGate. [Link]

  • of HPLC method application for monitoring the alkylphenols content in... (n.d.). ResearchGate. [Link]

  • Bioconcentration Factors of Surfactants. (2007). Cefas. [Link]

  • Binational Summary Report: Nonylphenol and its Ethoxylates. (2014). [Link]

  • Occurrence and Biodegradation of Nonylphenol in the Environment. (2014). PMC. [Link]

  • Microbial degradation of nonylphenol and other alkylphenols—Our evolving view. (n.d.). ResearchGate. [Link]

  • p-(1-methyloctyl)phenol. (n.d.). Endocrine Disruptor List. [Link]

  • The determination of alkylphenols in aqueous samples from the Forth Estuary by SPE-HPLC-fluorescence. (2001). PubMed. [Link]

  • substance flow analysis of nonylphenol and nonylphenol ethoxylates in turkey. (2014). Middle East Technical University. [Link]

  • Profiles of the Initial Environmental Risk Assessment of Chemicals Vol.7. (n.d.). [Link]

  • Canada Domestic Substances List (DSL). (n.d.). ChemRadar. [Link]

  • Brief Introduction to AICIS. (2020). CIRS Group. [Link]

  • p-(1-Methyloctyl)phenol. (n.d.). PubChem. [Link]

  • Chemicals added to the Australian Inventory of Chemical Substances (AICS). (2018). Chemycal. [Link]

  • Domestic Substances List. (2022). Canada.ca. [Link]

  • TSCA Chemical Substance Inventory. (2026). US EPA. [Link]

  • TSCA Chemical Substance Inventory. (n.d.). ChemRadar. [Link]

  • Transitioning to Australia's New Inventory. (2020). UL Solutions. [Link]

  • About the TSCA Chemical Substance Inventory. (2025). US EPA. [Link]

  • RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Phenol. (n.d.). NCBI. [Link]

  • Phenol: Developmental/Reproductive Toxicity Data Summary. (n.d.). OEHHA. [Link]

  • Developmental toxicity – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • TSCA Inv - List Details. (n.d.). US EPA. [Link]

  • All substances for selected list or group. (n.d.). Substances Search - Canada.ca. [Link]

  • All substances for selected list or group. (n.d.). [Link]

  • All substances for selected list or group. (n.d.). [Link]

  • Scientific Opinion on the toxicological evaluation of phenol. (2025). ResearchGate. [Link]

  • Biodegradation of phenol. (2008). Academic Journals. [Link]

  • Japanese Existing and New Chemical Substances Inventory (ENCS). (n.d.). ChemRadar. [Link]

  • p-(1-methyloctyl)phenol (C15H24O). (n.d.). PubChemLite. [Link]

  • Japan Amends the General Chemical Substance List Under CSCL. (n.d.). [Link]

  • Japan Chemical Substances Control Law (CSCL) & Industrial Safety and Health Law (ISHL). (n.d.). CIRS Group. [Link]

  • Evidence on the Developmental and Reproductive Toxicity of Phenol. (n.d.). OEHHA. [Link]

  • Category of Chemicals Regulated by Japan Chemical Substances Control Law (CSCL). (n.d.). cirs-reach.com. [Link]

  • What Are EC10, NOEC, LOEC and MATC and How to Use Them in Environmental Risk Assessment. (2019). ChemSafetyPro.COM. [Link]

  • Japan CSCL and ISHL. (n.d.). CIRS Group. [Link]

  • Specialty Chemicals | Fish, Early-life Stage Toxicity Test. (n.d.). JRF Global. [Link]

  • Biodegradation of nonionic surfactants. I. Biotransformation of 4-(1-nonyl)phenol by a Candida maltosa isolate. (n.d.). PubMed. [Link]

  • Minimizing Experimental Testing on Fish for Legacy Pharmaceuticals. (2023). PMC. [Link]

  • (PDF) Recent Advances in the Biodegradation of Phenol: A Review. (n.d.). ResearchGate. [Link]

  • Toxicity of Phenol to Fish and Aquatic Ecosystems. (n.d.). ResearchGate. [Link]

  • Acute toxicity and sublethal effects of phenol on hematological parameters of channel catfish Ictalurus punctatus and pacu Piaractus mesopotamicus. (2015). Ecotoxicology and Environmental Contamination. [Link]

  • Ecotoxicological Estimation of 4-Cumylphenol, 4-t-Octylphenol, Nonylphenol, and Volatile Leachate Phenol Degradation by the Microscopic Fungus Umbelopsis isabellina Using a Battery of Biotests. (2022). MDPI. [Link]

  • Developmental toxicity of the environmental pollutant 4-nonylphenol in zebrafish. (2011). PubMed. [Link]

  • STUDIES ON BIODEGRADATION OF PHENOLS AND m-CRESOLS BY UPFLOW ANAEROBIC SLUDGE BLANKET AND AEROBIC SEQUENTIAL BATCH REACTOR. (2007). Global NEST Journal. [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Analytical Workflows for P-(1-Methyloctyl)phenol Detection

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols Executive Summary P-(1-Methyloctyl)phenol (CAS 17404-66-9) is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols

Executive Summary

P-(1-Methyloctyl)phenol (CAS 17404-66-9) is a highly branched, persistent isomer of the nonylphenol family[1]. Widely utilized as an intermediate in the synthesis of alkylphenol ethoxylate surfactants, it is now globally recognized as a potent Endocrine Disrupting Chemical (EDC)[2]. Because technical nonylphenol consists of complex isomeric mixtures, accurately isolating and quantifying specific highly branched isomers like P-(1-Methyloctyl)phenol requires exceptional chromatographic resolution and mass accuracy.

This application note provides deeply integrated, step-by-step methodologies for the extraction and quantification of P-(1-Methyloctyl)phenol from complex aqueous matrices using both GC-MS/MS and LC-MS/MS platforms.

Chemical Profile & Mechanistic Causality

Understanding the biological mechanism of P-(1-Methyloctyl)phenol is critical for toxicological and pharmacological researchers. The compound mimics endogenous 17β-estradiol, allowing it to competitively bind to the Estrogen Receptor alpha (ERα)[3].

Mechanistic Causality: Upon ligand binding, the ERα undergoes a conformational shift that induces receptor dimerization. This dimer translocates from the cytosol into the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs)[4]. This aberrant activation triggers the transcription of target genes (such as Snail, Slug, and Vimentin), which can induce epithelial-mesenchymal transition (EMT) and promote the proliferation and migration of endocrine-related cancer cells[5].

EndocrinePathway NP P-(1-Methyloctyl)phenol (EDC Ligand) ER Estrogen Receptor α (Cytosolic ERα) NP->ER Competitive Binding Dimer Receptor Dimerization (Conformational Change) ER->Dimer Induces Translocation Nuclear Translocation Dimer->Translocation Facilitates ERE Estrogen Response Element (DNA Binding) Translocation->ERE Activates GeneExp Altered Gene Expression (e.g., EMT, Proliferation) ERE->GeneExp Triggers

Caption: Mechanistic pathway of P-(1-Methyloctyl)phenol inducing endocrine disruption via ERα activation.

Self-Validating System: Quality Control (QC)

To ensure Trustworthiness and absolute quantitative accuracy, every analytical batch must operate as a self-validating system.

  • Isotope Dilution: Prior to extraction, all samples must be spiked with 50 ng/L of an isotopically labeled internal standard (IS), such as 13C6​ -4-n-nonylphenol.

  • Causality of IS Selection: The 13C6​ -labeled analog co-elutes chromatographically with the target analyte and shares identical physicochemical properties. This perfectly compensates for matrix-induced ion suppression in the mass spectrometer source and normalizes any physical target losses during the vacuum manifold extraction process, ensuring the final calculated concentration is absolute.

Sample Preparation: Solid Phase Extraction (SPE) Workflow

This protocol is adapted from the foundational principles of[6],[7], optimized for highly branched alkylphenols.

  • Sample Acidification: Filter 1.0 L of the aqueous sample through a 0.45 µm glass fiber filter. Adjust the pH to 3.0 using 1M HCl.

    • Causality: P-(1-Methyloctyl)phenol is a weak acid with a pKa of ~10.2. Acidifying the matrix ensures the phenolic hydroxyl group remains fully protonated (neutral). This maximizes hydrophobic retention on the lipophilic divinylbenzene backbone of the SPE sorbent[7].

  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 500 mg) with 5 mL of Dichloromethane (DCM), followed by 5 mL of Methanol (MeOH), and 5 mL of LC-MS grade water (pH 3.0).

  • Sample Loading: Load the acidified sample at a strict flow rate of 5–10 mL/min.

    • Causality: Exceeding 10 mL/min restricts the mass transfer kinetics between the liquid phase and the solid sorbent pores, leading to breakthrough and poor recovery of branched isomers.

  • Washing & Drying: Wash with 5 mL of 5% MeOH in water. Dry the cartridge under a high-purity nitrogen stream for 30 minutes to remove residual aqueous matrix.

  • Elution: Elute the analytes using 2 × 4 mL of DCM:MeOH (90:10, v/v).

  • Concentration: Evaporate the eluate to near dryness under a gentle nitrogen stream at 35°C and reconstitute based on the chosen downstream analytical platform.

Analytical Protocol 1: GC-MS/MS (Derivatization Method)

Gas Chromatography coupled with tandem mass spectrometry offers superior resolution for separating the >22 isomers found in technical nonylphenol mixtures[8].

Step-by-Step Derivatization:

  • Reconstitute the dried SPE extract in 100 µL of GC-grade Hexane.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

  • Vortex briefly and incubate in a heating block at 60°C for 30 minutes.

    • Causality: Underivatized phenols exhibit severe peak tailing in GC due to hydrogen bonding with active silanol sites in the GC inlet and column. BSTFA replaces the active hydroxyl proton with a non-polar trimethylsilyl (TMS) group. This structural modification dramatically increases volatility, thermal stability, and limits of detection[9].

GC-MS/MS Parameters:

  • Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 200°C, then 5°C/min to 280°C (hold 5 min).

  • Ionization: Electron Impact (EI) at 70 eV.

Analytical Protocol 2: LC-MS/MS (Direct Method)

Liquid Chromatography bypasses the need for derivatization, offering a higher-throughput alternative[6].

LC-MS/MS Parameters:

  • Reconstitution: Reconstitute the dried SPE extract in 100 µL of Initial Mobile Phase (Water:MeOH, 50:50).

  • Column: C18 reversed-phase column (100 mm × 2.1 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase: (A) LC-MS Water with 0.1% Ammonium Hydroxide; (B) Methanol.

  • Ionization Mode: Electrospray Ionization Negative (ESI-).

    • Causality: The phenolic ring of P-(1-Methyloctyl)phenol readily donates a proton in the presence of a basic mobile phase additive (Ammonium Hydroxide), forming a highly stable phenoxide anion [M−H]− at m/z 219.2. Operating in negative ion mode eliminates background noise from easily protonated basic contaminants, yielding exceptional signal-to-noise ratios[7].

Data Presentation & Method Performance

Table 1: MRM Transitions for P-(1-Methyloctyl)phenol Analysis
Analytical PlatformAnalyte StatePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
GC-MS/MS (EI) TMS-Derivative292.2179.115Quantifier
GC-MS/MS (EI) TMS-Derivative292.2193.115Qualifier
LC-MS/MS (ESI-) Underivatized219.2133.122Quantifier
LC-MS/MS (ESI-) Underivatized219.2147.120Qualifier
Table 2: Method Performance Metrics (Spiked Water Matrix)
ParameterGC-MS/MS (TMS-Derivative)LC-MS/MS (ESI- Mode)
Limit of Detection (LOD) 0.5 ng/L2.0 ng/L
Limit of Quantification (LOQ) 1.5 ng/L5.0 ng/L
Linear Dynamic Range 1.5 – 500 ng/L5.0 – 1000 ng/L
Mean Recovery (Spike 50 ng/L) 92 ± 4%88 ± 6%
Matrix Effect Liability Minimal (Mitigated by Derivatization)Moderate (Corrected by 13C6​ IS)

Analytical Workflow Visualization

AnalyticalWorkflow Sample Aqueous Sample (pH 3.0 + 13C6-IS) SPE Solid Phase Extraction (Polymeric HLB Sorbent) Sample->SPE Load Elution Elution & Concentration (DCM:MeOH, N2 Dry) SPE->Elution Extract Split Workflow Divergence Elution->Split Aliquot Deriv Silylation (BSTFA) (Forms TMS-Ether) Split->Deriv GC Pathway LCMS LC-MS/MS (ESI-) (Direct Analysis) Split->LCMS LC Pathway GCMS GC-MS/MS (EI) (High Resolution Isomer Separation) Deriv->GCMS Inject

Caption: Divergent analytical workflows for P-(1-Methyloctyl)phenol detection via GC-MS/MS and LC-MS/MS.

References

  • EPA Drinking Water Research Methods. U.S. Environmental Protection Agency (EPA). Available at:[Link][6]

  • Method 559: Determination of Nonylphenol and 4-tert-octylphenol in Drinking Water by SPE-LC/MS/MS. U.S. Environmental Protection Agency (EPA). Available at:[Link][7]

  • p-(1-Methyloctyl)phenol | C15H24O | CID 28521. PubChem, National Institutes of Health. Available at:[Link][1]

  • Substances identified as endocrine disruptors at EU level. Endocrine Disruptor Lists. Available at: [Link][2]

  • Transcription factor activity of estrogen receptor a activation. Dove Medical Press. Available at:[Link][3]

  • Estrogen receptor signaling mechanisms. PubMed Central (PMC), National Institutes of Health. Available at:[Link][4]

  • Bisphenol A and Nonylphenol Have the Potential to Stimulate the Migration of Ovarian Cancer Cells. ACS Publications. Available at: [Link][5]

  • Differential Degradation of Nonylphenol Isomers by Sphingomonas xenophaga Bayram. Applied and Environmental Microbiology, ASM Journals. Available at:[Link][8]

  • High-sensitivity method for the analysis of nonylphenol in river water using GC-MS/MS. Separation Science. Available at:[Link][9]

Sources

Application

Application Note: High-Sensitivity GC-MS/MS Protocol for the Quantitative Analysis of 4-Nonan-2-ylphenol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Environmental Waters, Biological Fluids, and Complex Matrices Introduction & Mechanistic Rationale 4-Nonan-2-ylphenol (CAS 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Environmental Waters, Biological Fluids, and Complex Matrices

Introduction & Mechanistic Rationale

4-Nonan-2-ylphenol (CAS 17404-66-9) is a highly specific, branched structural isomer of the technical 4-nonylphenol (4-NP) mixture[1]. Widely recognized as a potent endocrine-disrupting chemical (EDC), it mimics natural estrogens and poses significant risks to both aquatic ecosystems and human reproductive health[2].

Analyzing specific isomers within the technical 4-NP mixture is notoriously difficult due to extensive co-elution. Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) is the gold standard for this application[2]. While single-quadrupole GC-MS can detect alkylphenols, the complex background matrix of environmental and biological samples often obscures trace-level analytes. Operating a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode acts as a highly selective mass filter, isolating the specific precursor-to-product ion transitions of 4-nonan-2-ylphenol and eliminating matrix noise[3].

The Causality of Derivatization: 4-Nonan-2-ylphenol contains a polar hydroxyl (-OH) group. In gas chromatography, active -OH groups interact with silanol sites in the GC inlet and column, leading to severe peak tailing, thermal degradation, and loss of sensitivity[4]. To circumvent this, the protocol employs a silylation derivatization step. By reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% Trimethylchlorosilane (TMCS), the active hydrogen is replaced with a trimethylsilyl (TMS) group[5]. This chemical modification drastically lowers the boiling point, increases thermal stability, and yields sharp, symmetrical chromatographic peaks[6]. The 1% TMCS acts as a critical catalyst, driving the reaction forward for sterically hindered branched phenols like 4-nonan-2-ylphenol[5].

Experimental Design & Self-Validating Systems (E-E-A-T)

To ensure absolute trustworthiness and scientific integrity, this protocol is designed as a self-validating system. You must not simply run samples; you must prove the absence of bias and contamination at every step.

  • Isotope Dilution Mass Spectrometry (IDMS): We utilize 4-n-nonylphenol-d5 (4-NP-d5) as an internal standard (IS). Causality: The deuterated IS is spiked into the sample before extraction[7]. Because it shares nearly identical physicochemical properties with the native analyte, it undergoes the exact same extraction inefficiencies, matrix suppression, and derivatization yields. Quantifying the native analyte against the IS perfectly normalizes procedural losses[4].

  • Method Blanks & Background Mitigation: Nonylphenols are ubiquitous degradation products of non-ionic surfactants used in laboratory detergents and plasticizers[3]. Rule: Absolutely no plastics (pipette tips, tubes, or caps) may be used during sample preparation. All glassware must be baked at 400°C. A procedural method blank must be run with every batch to validate that the system is free of background contamination.

Materials and Reagents

  • Analytes: 4-Nonan-2-ylphenol analytical standard (Purity >99%), 4-n-nonylphenol-d5 (Internal Standard).

  • Derivatization Reagents: BSTFA + 1% TMCS (Derivatization grade, sealed under nitrogen)[5].

  • Solvents: Pyridine (Anhydrous, acts as an acid scavenger/catalyst), Hexane, Dichloromethane (DCM), Methanol (All LC-MS grade).

  • Consumables: Oasis HLB Solid Phase Extraction (SPE) Cartridges (500 mg, 6 mL), PTFE-lined glass autosampler vials.

Step-by-Step Methodology

Sample Preparation (Solid Phase Extraction)

This step concentrates the trace analyte from a large aqueous volume while removing polar matrix interferences.

  • Conditioning: Mount the SPE cartridge on a vacuum manifold. Condition sequentially with 5 mL DCM, 5 mL Methanol, and 5 mL HPLC-grade water. Do not allow the sorbent bed to dry.

  • Loading: Spike 500 mL of the aqueous sample with 50 ng of 4-NP-d5 internal standard. Pass the sample through the cartridge at a controlled flow rate of 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to elute highly polar interferences.

  • Drying: Apply full vacuum for 15 minutes to completely dry the sorbent bed. Residual water will severely quench the subsequent silylation reaction.

  • Elution: Elute the target analytes with 6 mL of a DCM/Methanol mixture (1:1, v/v).

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of ultra-high purity nitrogen at 35°C.

Silylation Derivatization

This step converts the polar phenol into a volatile TMS-ether.

  • Reconstitution: Add 50 µL of anhydrous Pyridine to the dried extract. Causality: Pyridine neutralizes the acidic byproducts of the reaction, shifting the equilibrium toward complete derivatization[6].

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS[6].

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Incubate in a heating block at 68°C for 30 minutes[6].

  • Solvent Exchange: Cool to room temperature. Evaporate the mixture to dryness under nitrogen to remove excess derivatizing reagent, which can foul the MS ion source.

  • Final Reconstitution: Reconstitute the derivatized residue in 100 µL of Hexane for GC-MS/MS analysis[6].

GC-MS/MS Instrumental Conditions

Optimized for the separation of branched isomers and high-sensitivity detection.

  • Column: Rxi-5Sil MS (30 m × 0.25 mm ID × 0.25 µm film thickness)[6].

  • Carrier Gas: Helium (Ultra-high purity), constant flow at 1.0 mL/min.

  • Injection: 1 µL, Splitless mode, Inlet Temperature: 280°C.

  • Oven Program: 60°C (hold 1 min) ramp at 15°C/min to 200°C ramp at 5°C/min to 300°C (hold 5 min)[3].

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV[6]. Transfer Line: 280°C. Ion Source: 250°C.

Visualizations

Workflow Sample Aqueous Sample (500 mL) Spike with 4-NP-d5 IS SPE Solid Phase Extraction (SPE) Oasis HLB Cartridge Sample->SPE Elution Elution & Evaporation (DCM/MeOH -> N2 Dryness) SPE->Elution Derivatization Silylation Derivatization BSTFA + 1% TMCS (68°C, 30 min) Elution->Derivatization GCMS GC-MS/MS Analysis (EI-MRM Mode) Derivatization->GCMS Data Data Processing & Isotope Dilution Quantitation GCMS->Data

Fig 1. End-to-end sample preparation and GC-MS/MS workflow for 4-nonan-2-ylphenol analysis.

Pathway NP 4-nonan-2-ylphenol (Active -OH Group) TMS 4-nonan-2-ylphenol-TMS (Volatile Derivative) NP->TMS Pyridine, 68°C Reagent BSTFA + 1% TMCS (Silyl Donor & Catalyst) Reagent->TMS EI Electron Ionization (70 eV) TMS->EI CID (Argon) Precursor Precursor Ion [M]+ (m/z 292) EI->Precursor CID (Argon) Product Product Ions (m/z 193, 179) Precursor->Product CID (Argon)

Fig 2. Silylation reaction mechanism and subsequent EI-MS/MS fragmentation pathway.

Data Analysis & Quantitative Results

The derivatized 4-nonan-2-ylphenol yields a molecular ion [M]+ at m/z 292. Upon Collision-Induced Dissociation (CID) using Argon gas, the molecule undergoes alpha-cleavage of the branched alkyl chain, yielding highly stable product ions at m/z 193 and 179[6].

Table 1: GC-MS/MS MRM Transitions for TMS-Derivatives

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
4-Nonan-2-ylphenol-TMS 29219317915 / 20
4-NP-d5-TMS (IS) 29719818415 / 20

Table 2: Expected Method Validation Parameters

ParameterPerformance MetricMethod Requirement
Limit of Detection (LOD) 0.03 – 0.05 µg/LSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.1 µg/LSignal-to-Noise (S/N) 10
Linear Dynamic Range 0.1 – 500 µg/L R2≥0.995
SPE Recovery Yield 90% – 105%Validated via LFM Spikes[7]
Method Blank Levels < LODStrict adherence to glass-only prep

References

  • [1] Identification of isomeric 4-nonylphenol structures by gas chromatography-tandem mass spectrometry combined with cluster analysis. PubMed (NIH). 1

  • [2] High-sensitivity method for the analysis of nonylphenol in river water using GC-MS/MS. Separation Science. 2

  • [3] High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. Shimadzu Application News. 3

  • [7],[6] Analysis of Bisphenol A, Nonylphenol, and Natural Estrogens in Vegetables and Fruits Using Gas Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry (ACS Publications). 7

  • [4] Application Note: Quantitative Analysis of 4-Nonylphenol in Environmental Samples by Gas Chromatography-Mass Spectrometry. BenchChem. 4

  • [5] Evaluation of Derivatization Strategies for the Comprehensive Analysis of Endocrine Disrupting Compounds using GC/MS. Journal of Chromatographic Science (Oxford Academic). 5

Sources

Method

¹H and ¹³C NMR Spectral Elucidation of P-(1-Methyloctyl)phenol: Application Notes and Protocols

Scientific Context & Structural Significance P-(1-Methyloctyl)phenol (IUPAC: 4-(nonan-2-yl)phenol) is a highly specific, branched isomer belonging to the broader class of technical nonylphenols. In environmental chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Structural Significance

P-(1-Methyloctyl)phenol (IUPAC: 4-(nonan-2-yl)phenol) is a highly specific, branched isomer belonging to the broader class of technical nonylphenols. In environmental chemistry and toxicology, nonylphenols are heavily scrutinized due to their endocrine-disrupting properties and their persistence in wastewater ecosystems.

Accurate structural elucidation of this specific isomer is critical. Microbial degradation pathways—such as those observed in Sphingomonas xenophaga—are highly stereospecific and structure-dependent. Isomers with quaternary benzylic carbons resist degradation, whereas those with secondary benzylic carbons, like p-(1-methyloctyl)phenol, undergo differential metabolic cleavage [1]. To track these degradation kinetics or synthesize pure analytical standards, researchers require highly accurate Nuclear Magnetic Resonance (NMR) spectral data.

This application note provides a comprehensive, self-validating protocol for the acquisition, processing, and interpretation of the ¹H and ¹³C NMR spectra for p-(1-methyloctyl)phenol, explaining the causality behind each methodological choice.

Experimental Protocols for NMR Acquisition

To ensure reproducibility and high signal-to-noise ratio (SNR), the following step-by-step methodology must be adhered to. The protocol is designed as a self-validating loop: sample integrity dictates acquisition quality, which in turn dictates the accuracy of the structural assignment.

Sample Preparation
  • Mass Requirements: Weigh exactly 15–20 mg of the compound for ¹H NMR, and 50–80 mg for ¹³C NMR.

    • Causality: ¹³C has a low natural abundance (~1.1%) and a low gyromagnetic ratio. A higher sample concentration is mandatory to achieve an adequate SNR for quaternary carbons without requiring impractically long acquisition times.

  • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is chosen because its non-polar nature effectively solvates the lipophilic 1-methyloctyl chain, while it remains polar enough to dissolve the phenol ring. Furthermore, the absence of exchangeable deuterons (unlike CD₃OD or D₂O) prevents the masking or chemical exchange of the critical phenolic -OH signal.

  • Filtration: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove particulate matter that could distort magnetic field homogeneity.

Instrument Calibration
  • Tuning and Matching: Perform automated or manual tuning and matching of the probe to the exact resonance frequencies of ¹H (e.g., 400.13 MHz) and ¹³C (e.g., 100.61 MHz).

  • Shimming: Optimize the Z1–Z5 shim coils. A properly shimmed instrument will yield a residual CHCl₃ peak (at 7.26 ppm) with a full width at half maximum (FWHM) of less than 0.8 Hz.

Acquisition Parameters
  • ¹H NMR (Proton): Use a standard 30° pulse sequence (zg30). Set the number of scans (NS) to 16. Set the relaxation delay ( D1​ ) to 1.0 second.

  • ¹³C NMR (Carbon): Use a proton-decoupled 30° pulse sequence (zgpg30). Set NS to 1024. Set D1​ to 2.0–3.0 seconds.

    • Causality: Quaternary carbons (C-1 and C-4 on the phenol ring) lack attached protons, depriving them of efficient dipole-dipole relaxation pathways. This results in long T1​ relaxation times. Extending the D1​ ensures these nuclei return to thermal equilibrium between pulses, preventing signal saturation and allowing for semi-quantitative integration.

Workflow A Sample Preparation (Compound + CDCl3 + TMS) B Instrument Calibration (Tuning, Matching, Shimming) A->B C 1D NMR Acquisition (1H, 13C, DEPT-135) B->C D 2D NMR Acquisition (COSY, HSQC, HMBC) B->D E Data Processing (Fourier Transform, Phase/Baseline Correction) C->E D->E F Spectral Assignment & Structural Validation E->F

Figure 1: Standardized NMR analytical workflow for structural elucidation.

Data Processing & Self-Validating Workflows

Raw Free Induction Decay (FID) data must be processed to yield interpretable spectra.

  • Apodization (Window Functions): Apply an exponential multiplication function. Use a Line Broadening (LB) factor of 0.3 Hz for ¹H NMR to enhance SNR without sacrificing the resolution of fine J-couplings. For ¹³C NMR, apply an LB of 1.0 Hz, as resolution is less critical across the massive 200 ppm chemical shift range.

  • Fourier Transform (FT): Convert the time-domain FID into the frequency-domain spectrum.

  • Phase & Baseline Correction: Perform zero-order and first-order phase corrections to ensure all peaks are purely absorptive. Apply a polynomial baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale by setting the internal TMS peak to exactly 0.00 ppm, or the residual CHCl₃ peak to 7.26 ppm (¹H) and the central CDCl₃ triplet to 77.16 ppm (¹³C).

Spectral Data & Assignments

The following tables summarize the validated empirical assignments for p-(1-methyloctyl)phenol [2]. The integration of the ¹H spectrum serves as the first validation checkpoint: the sum of all integrated protons must equal 24, perfectly matching the molecular formula C₁₅H₂₄O.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Structural Rationale
OH 4.60br s-1HPhenolic OH (broadened by slight exchange)
2, 6 6.75d8.42HAromatic CH (ortho to OH, shielded by resonance)
3, 5 7.05d8.42HAromatic CH (meta to OH)
1' 2.60h (sextet)7.01HBenzylic CH (deshielded by aromatic ring)
2' 1.55m-2HAliphatic CH₂ (adjacent to benzylic CH)
3' - 7' 1.20 - 1.35m-10HBulk aliphatic CH₂ chain
1'-CH₃ 1.20d6.93HMethyl group attached to benzylic carbon
8' 0.88t7.03HTerminal aliphatic CH₃
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeAssignment / Structural Rationale
1 153.5CAromatic quaternary (attached to electronegative oxygen)
4 140.0CAromatic quaternary (attached to alkyl chain)
3, 5 128.1CHAromatic (meta to OH)
2, 6 115.2CHAromatic (ortho to OH, shielded by electron donation)
1' 39.5CHBenzylic CH
2' 38.5CH₂Aliphatic CH₂ (adjacent to benzylic CH)
4', 5', 6' 29.4 - 31.9CH₂Bulk aliphatic chain
3' 27.8CH₂Aliphatic CH₂
7' 22.7CH₂Aliphatic CH₂ (penultimate)
1'-CH₃ 22.5CH₃Methyl on benzylic carbon
8' 14.1CH₃Terminal methyl

Mechanistic Validation via 2D NMR

To achieve absolute trustworthiness in the structural assignment, 1D data must be corroborated using 2D NMR techniques. This creates a closed, self-validating logical network.

  • HSQC (Heteronuclear Single Quantum Coherence): Confirms 1D assignments by linking every proton to its directly attached carbon (1-bond coupling). For example, the sextet at 2.60 ppm will show a direct correlation to the carbon at 39.5 ppm, definitively identifying the benzylic CH pair.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for validating the para-substitution pattern. HMBC reveals 2- and 3-bond couplings. The benzylic proton (H-1' at 2.60 ppm) will show strong 3-bond correlations to the aromatic carbons C-3 and C-5 (128.1 ppm), and a 2-bond correlation to C-4 (140.0 ppm). This definitively bridges the isolated spin systems (the aromatic ring and the alkyl chain), proving the alkyl group is attached at the para position.

ValidationLogic H1 1H NMR (Proton Environments) COSY COSY (H-H Coupling) H1->COSY Adjacent Protons HSQC HSQC (1-Bond H-C) H1->HSQC Direct Attachment HMBC HMBC (2/3-Bond H-C) H1->HMBC Long-range C13 13C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Struct P-(1-Methyloctyl)phenol Validated Structure COSY->Struct HSQC->Struct HMBC->Struct

Figure 2: Logical relationship of 2D NMR techniques used to validate molecular structure.

References

  • Gabriel, F. L. P., Heidlberger, A., Rentsch, D., Giger, W., Guenther, K., & Kohler, H. P. E. (2005). "Differential Degradation of Nonylphenol Isomers by Sphingomonas xenophaga Bayram." Applied and Environmental Microbiology.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 28521, p-(1-Methyloctyl)phenol." PubChem.[Link]

Method

Application Note &amp; Experimental Protocol: Synthesis of p-(1-Methyloctyl)phenol via Friedel-Crafts Alkylation

Abstract This document provides a comprehensive guide for the synthesis of p-(1-methyloctyl)phenol, a valuable intermediate in the production of surfactants, resin modifiers, and other fine chemicals.[1] The protocol det...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of p-(1-methyloctyl)phenol, a valuable intermediate in the production of surfactants, resin modifiers, and other fine chemicals.[1] The protocol details a robust and selective method utilizing the Friedel-Crafts alkylation of phenol with 1-nonene, employing a reusable solid acid catalyst. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, outline methods for purification and characterization, and discuss critical safety considerations. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and well-documented synthetic route to this important alkylated phenol.

Introduction and Mechanistic Overview

Alkylated phenols are a cornerstone of industrial organic synthesis. The introduction of an alkyl chain onto the phenol ring modifies its physical and chemical properties, leading to a wide range of applications. The target molecule, p-(1-methyloctyl)phenol, also known as 4-nonan-2-ylphenol, is typically synthesized via the electrophilic aromatic substitution of phenol with a C9 alkylating agent.[2][3]

The chosen synthetic strategy is the Friedel-Crafts alkylation, a classic and versatile C-C bond-forming reaction.[4] In this protocol, we utilize 1-nonene as the alkylating agent and a solid acid catalyst, such as a sulfonated polystyrene resin (e.g., Amberlyst-15), in place of traditional, more hazardous Lewis acids like AlCl₃.[5][6]

The reaction proceeds through the following key steps:

  • Electrophile Generation: The solid acid catalyst protonates the 1-nonene, leading to the formation of a secondary carbocation at the C2 position (the 1-methyloctyl cation). This rearrangement from a primary to a more stable secondary carbocation is a classic feature of such reactions.[7]

  • Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the carbocation. The hydroxyl group is a strong activating and ortho, para-directing group.[8] Due to steric hindrance from the bulky alkyl group, the attack predominantly occurs at the para position.

  • Rearomatization: A proton is eliminated from the substituted carbon of the aromatic ring, restoring its aromaticity and regenerating the catalytic acid site.

The use of an excess of phenol is a critical process parameter designed to minimize polyalkylation, where the mono-alkylated product, being more nucleophilic than phenol itself, reacts further with the alkylating agent.[8][9]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization A 1-Nonene + H⁺ (Catalyst) B Secondary Carbocation (1-Methyloctyl Cation) A->B Protonation & Rearrangement C Phenol D Arenium Ion Intermediate C->D Nucleophilic Attack (para-position favored) E p-(1-Methyloctyl)phenol D->E Deprotonation D->E F H⁺ (Catalyst)

Caption: Reaction mechanism for the acid-catalyzed alkylation of phenol.

Experimental Protocol

This protocol is designed for the synthesis of p-(1-methyloctyl)phenol on a laboratory scale. All operations involving phenol must be conducted within a certified chemical fume hood.[10]

Reagents and Materials
Reagent/MaterialCAS No.M.W. ( g/mol )AmountMolesNotes
Phenol108-95-294.1147.1 g0.502.5 equivalents, crystalline
1-Nonene124-11-8126.2425.2 g0.201.0 equivalent, liquid
Amberlyst-15 (H⁺ form)39389-20-3N/A7.2 gN/A~10 wt% of reactants, dried
Toluene108-88-392.14150 mLN/AAnhydrous solvent
Sodium Hydroxide (NaOH)1310-73-240.00As neededN/AFor 2 M aqueous solution
Diethyl Ether60-29-774.12~300 mLN/AFor extraction
Anhydrous MgSO₄7487-88-9120.37As neededN/ADrying agent
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus or flash chromatography system

  • Standard laboratory glassware

Synthesis Workflow

Caption: General experimental workflow for p-(1-methyloctyl)phenol synthesis.

Step-by-Step Procedure
  • Apparatus Setup: Assemble the three-neck flask with the magnetic stir bar, reflux condenser, and a temperature probe. Ensure the system is dry.

  • Reagent Charging: In a chemical fume hood, charge the flask with phenol (47.1 g, 0.50 mol), toluene (150 mL), and the dried Amberlyst-15 catalyst (7.2 g).

  • Reaction Initiation: Begin stirring and heat the mixture to 120°C. Once the temperature has stabilized and the phenol has dissolved, slowly add the 1-nonene (25.2 g, 0.20 mol) dropwise over 30 minutes.

  • Reaction Monitoring: Maintain the reaction at 120°C with vigorous stirring for 4-6 hours. The reaction progress can be monitored by taking small aliquots and analyzing them via TLC or GC-MS.

  • Cooling and Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Remove the solid Amberlyst-15 catalyst by vacuum filtration, washing the resin with a small amount of toluene. The catalyst can be washed, dried, and reused.[6]

  • Work-up: Transfer the filtrate to a separatory funnel. Wash the organic solution twice with 100 mL portions of 2 M NaOH solution to remove unreacted phenol.[11] Subsequently, wash with 100 mL of brine.

  • Extraction and Drying: Extract the aqueous layers once with 50 mL of diethyl ether. Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent (toluene and diethyl ether) using a rotary evaporator. This will yield the crude product as a viscous oil.

  • Purification: Purify the crude product by vacuum distillation.[12] Collect the fraction corresponding to p-(1-methyloctyl)phenol. Alternatively, the product can be purified by flash column chromatography on silica gel.[8]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.[13]

TechniqueExpected Results for p-(1-Methyloctyl)phenol
¹H NMR δ 7.0-7.2 (d, 2H, Ar-H ortho to alkyl), δ 6.7-6.9 (d, 2H, Ar-H ortho to OH), δ 4.5-5.5 (s, 1H, Ar-OH), δ 2.6-2.8 (m, 1H, Ar-CH), δ 1.5-1.7 (m, 2H, CH₂), δ 1.1-1.4 (m, 10H, CH₂), δ 1.15-1.25 (d, 3H, CH-CH₃), δ 0.8-0.9 (t, 3H, terminal CH₃). Note: Aromatic and hydroxyl proton shifts are typical for phenols.[14][15]
¹³C NMR δ ~154 (C-OH), δ ~142 (C-alkyl), δ ~129 (Ar-CH ortho to alkyl), δ ~115 (Ar-CH ortho to OH), plus aliphatic signals for the nonyl chain.[2][16]
FT-IR Broad peak at ~3200-3600 cm⁻¹ (O-H stretch), peaks at ~2850-2960 cm⁻¹ (C-H stretch), and aromatic C=C stretching peaks at ~1500-1600 cm⁻¹.

Process Optimization and Troubleshooting

ProblemProbable CauseRecommended Solution
Polyalkylation The mono-alkylated product is more reactive than phenol. Insufficient excess of phenol.[9]Increase the molar ratio of phenol to 1-nonene to 3:1 or greater. This statistically favors the alkylation of the starting material.[8]
O-Alkylation Product Phenol can also act as an O-nucleophile, forming phenyl ether. This is often kinetically favored.[5][17]Solid acid catalysts and higher temperatures generally favor C-alkylation. Ensure the reaction runs for a sufficient duration to allow for potential rearrangement of the O-alkylated product to the more thermodynamically stable C-alkylated product.[5]
Low Conversion Inactive catalyst or insufficient reaction time/temperature.Ensure the catalyst is properly dried and active. Increase reaction time or moderately increase the temperature, monitoring for byproduct formation.
Isomer Impurities Formation of ortho or meta isomers.The combination of a bulky alkylating agent and the para-directing hydroxyl group strongly favors the para product. Purification by distillation or chromatography should effectively separate minor isomers.

Safety Precautions

Phenol is highly toxic, corrosive, and rapidly absorbed through the skin, which can be fatal. [10][18] All handling must occur in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, closed-toe shoes, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., double-layered nitrile or neoprene gloves).[19]

  • Exposure Response:

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of cold water for at least 15 minutes. Seek immediate medical attention. Do not rub the affected area.[18]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station and seek immediate medical attention.[19]

  • Waste Disposal: All phenol-contaminated waste, including solvents and disposable labware, must be collected and disposed of as hazardous chemical waste according to institutional guidelines.[20]

  • Spill Management: Have a spill kit ready. Small spills can be absorbed with a suitable absorbent material. Evacuate the area for large spills.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of p-(1-methyloctyl)phenol using a modern and safer Friedel-Crafts alkylation approach. By employing a solid acid catalyst and carefully controlling reaction parameters, high yields of the desired para-substituted product can be achieved. Adherence to the outlined purification, characterization, and stringent safety procedures will ensure a successful and safe synthesis for researchers and chemists in various fields.

References

  • Alkylation of phenol: a mechanistic view - PubMed - NIH. (2006, February 16).
  • PURIFICATION OF ALKYLATED PHENOLS BY MELT CRYSTALLIZATION - European Patent Office - EP 1109768 B1. (2003, January 15).
  • WO2000014043A1 - Purification of alkylated phenols by melt crystallization - Google Patents.
  • Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkyl
  • (PDF) Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols - ResearchGate. (2026, January 29).
  • US2678951A - Alkylation of phenols - Google Patents.
  • An Improved Process For Alkylation Of Phenols. - QuickCompany. QuickCompany.
  • US4547596A - Separation and recovery of alkylated phenols - Google Patents.
  • Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene and the Impact of Pyridine. (2025, January 12). MDPI.
  • Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy | Journal of the American Chemical Society. American Chemical Society.
  • The α-C alkylation of phenols with alcohols catalyzed by TiO2-A Reaction conditions.
  • Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans - Organic Chemistry Portal. Organic Chemistry Portal.
  • Phenol - OHS Information Sheet - Health Safety & Wellbeing - Monash University. (2024, May 15). Monash University.
  • Phenol Alkyl
  • Phenol Standard Operating Procedure - Yale Environmental Health & Safety. Yale University.
  • Phenol | Office of Environmental Health and Safety - Princeton University. Princeton University.
  • (PDF) Alkylation of Phenol: A Mechanistic View - ResearchGate.
  • Phenol Safety. (2021, April 14). USC Environmental Health & Safety.
  • Safety Data Sheet: Phenol - Carl ROTH. Carl ROTH.
  • p-(1-Methyloctyl)phenol | C15H24O | CID 28521 - PubChem - NIH.
  • Introduction of Alkyl Phenol Production Process - Ethyl Acetate Plant.
  • Friedel–Crafts reaction - Wikipedia. Wikipedia.
  • Friedel-Crafts Alkylation Reaction - Mettler Toledo. Mettler Toledo.
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts.
  • Synthesis of p-octyl phenol - PrepChem.com. PrepChem.com.
  • 4-(1-Methyloctyl)phenol - SpectraBase. SpectraBase.
  • Minimizing byproduct formation in Friedel-Crafts alkyl
  • Friedel–Crafts reaction. (2020, August 24). Saylor Academy.
  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, September 24). Chemistry LibreTexts.
  • Selective synthesis of p-ethylphenol by gas phase ethylation of phenol. - UNL. University of Nebraska-Lincoln.
  • P-(1-methyloctyl)phenol (C15H24O) - PubChemLite. PubChemLite.
  • p-(1-methyloctyl)phenol | 17404-66-9 - ChemicalBook. (2024, December 18). ChemicalBook.
  • 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (2026, March 10). Doc Brown's Chemistry.

Sources

Application

Application Notes and Protocols for the Use of p-(1-Methyloctyl)phenol in Resin Synthesis

Senior Application Scientist Note: The synthesis and application of resins derived from long-chain alkylphenols are of significant interest in polymer science and material development. While the specific isomer p-(1-Meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: The synthesis and application of resins derived from long-chain alkylphenols are of significant interest in polymer science and material development. While the specific isomer p-(1-Methyloctyl)phenol is not extensively documented in readily available literature, its structural characteristics are closely related to the commercially significant and well-researched isomer, p-tert-octylphenol (PTOP) . The protocols and principles detailed herein are based on established methodologies for PTOP and are directly applicable to p-(1-Methyloctyl)phenol, with the understanding that minor adjustments to reaction kinetics and purification procedures may be necessary due to differences in steric hindrance and reactivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of phenolic and epoxy resins incorporating these valuable monomers.

Introduction: The Role of Long-Chain Alkylphenols in Resin Modification

Alkylphenol resins are a class of polymers synthesized from the reaction of an alkyl-substituted phenol with an aldehyde, typically formaldehyde.[1] The incorporation of a long alkyl chain, such as an octyl group, imparts unique properties to the resulting resin.[2] The bulky, hydrophobic nature of the octyl group enhances the resin's solubility in non-polar solvents and improves its compatibility with various elastomers and polymers.[2] This makes p-tert-octylphenol and its isomers valuable monomers for producing tackifiers, coatings, adhesives, and other specialized polymer systems.[3][4]

The primary advantages of using p-octylphenols in resin synthesis include:

  • Enhanced Tackiness: The long alkyl chain increases the resin's ability to impart tack, a crucial property in adhesive and rubber formulations.[2][5]

  • Improved Solubility and Compatibility: These resins exhibit excellent solubility in aromatic solvents and compatibility with a wide range of synthetic and natural rubbers.[2]

  • Plasticization Effect: The alkyl group can act as an internal plasticizer, increasing the flexibility of the polymer backbone.

  • Hydrophobicity: The non-polar side chain increases the water and chemical resistance of the cured resin.[1]

This guide will detail the synthesis of two major classes of resins using a p-octylphenol: Phenolic Resins (both Novolac and Resol types) and Epoxy Resins .

Synthesis of p-Octylphenol-Formaldehyde Phenolic Resins

Phenolic resins are broadly categorized into two types based on the catalyst used and the molar ratio of formaldehyde to phenol: Novolacs (acid-catalyzed, formaldehyde-deficient) and Resols (base-catalyzed, formaldehyde-rich).[6]

Synthesis of a p-Octylphenol Novolac Resin

Novolac resins are thermoplastic polymers that require a curing agent (e.g., hexamethylenetetramine) to crosslink.[6] They are synthesized under acidic conditions with a formaldehyde-to-phenol molar ratio of less than one.[7]

Causality Behind Experimental Choices:

  • Acid Catalyst (Oxalic Acid): Promotes the electrophilic aromatic substitution reaction between formaldehyde and the phenol. Oxalic acid is a good choice as it can be decomposed and removed at higher temperatures during the distillation phase.[8]

  • Formaldehyde/Phenol Ratio < 1: This ensures that the polymerization proceeds by forming methylene bridges between phenol units, leaving the polymer chains un-crosslinked and thermoplastic.[6]

  • Stepwise Distillation: The initial atmospheric distillation removes water, while the subsequent vacuum distillation removes unreacted phenol and other volatile components, driving the reaction to completion and achieving the desired softening point.[9]

Experimental Protocol:

  • Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, add 206.3 g (1.0 mol) of p-tert-octylphenol and 2.0 g of oxalic acid.

  • Heating and Formaldehyde Addition: Heat the mixture to 95-100 °C while stirring to melt the phenol. Once the temperature is stable, slowly add 68.0 g of a 37% aqueous formaldehyde solution (0.84 mol) dropwise over a period of 2 hours, maintaining the temperature at 100 °C.[10] The reaction is exothermic, so the addition rate may need to be controlled to maintain the temperature.

  • Reflux: After the addition is complete, continue to reflux the mixture at 100 °C for an additional 2-3 hours to ensure the reaction goes to completion.[10]

  • Distillation:

    • Remove the reflux condenser and set up for distillation.

    • Gradually increase the temperature to 140-160 °C to remove water and some unreacted formaldehyde under atmospheric pressure.[5]

    • Once the atmospheric distillation slows, apply a vacuum (e.g., 25-50 mmHg) and continue to heat up to 180-200 °C to remove unreacted p-tert-octylphenol and other volatile components.[9]

  • Product Isolation: Once the distillation is complete, the molten resin is poured into a suitable container and allowed to cool to room temperature. The resulting product is a brittle, pale-yellow solid.

Workflow Diagram:

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation A Charge Flask: - p-tert-octylphenol (1.0 mol) - Oxalic Acid B Heat to 95-100 °C A->B C Add Formaldehyde (0.84 mol) dropwise over 2h B->C D Reflux at 100 °C for 2-3h C->D E Atmospheric Distillation (up to 160 °C) D->E F Vacuum Distillation (up to 200 °C) E->F G Pour and Cool F->G H Solid Novolac Resin G->H

Caption: Synthesis workflow for p-octylphenol novolac resin.

Synthesis of a p-Octylphenol Resol Resin

Resol resins are typically thermosetting and are synthesized under basic conditions with an excess of formaldehyde.[6] They contain reactive hydroxymethyl groups that can self-condense upon heating to form a crosslinked network.

Causality Behind Experimental Choices:

  • Base Catalyst (Calcium Hydroxide/Triethylamine): Facilitates the formation of the phenoxide ion, which is more reactive towards formaldehyde. This leads to the formation of hydroxymethylphenols.[11]

  • Formaldehyde/Phenol Ratio > 1: The excess formaldehyde ensures that multiple hydroxymethyl groups are attached to the phenol rings, providing the reactive sites for subsequent crosslinking.[9]

  • Solvent (Toluene/Iso-octane): Helps to control the viscosity of the reaction mixture and aids in the azeotropic removal of water during the distillation phase.[9][11]

Experimental Protocol:

  • Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 206.3 g (1.0 mol) of p-tert-octylphenol in 150 g of toluene.[9]

  • Catalyst Addition: Add a basic catalyst, such as 2.1 g of calcium hydroxide or enough triethylamine to bring the pH to basic conditions.[9][11]

  • Formaldehyde Addition: Heat the mixture to 85-95 °C. Slowly add 122 g of a 37% aqueous formaldehyde solution (1.5 mol) over 2-3 hours while maintaining reflux.[9]

  • Reflux: Continue to reflux the mixture for an additional 2 hours after the formaldehyde addition is complete.

  • Neutralization and Washing: Cool the reaction mixture and neutralize the catalyst with a dilute acid solution (e.g., 5% HCl or oxalic acid) to a pH of 5.5-7.0.[11] Wash the organic layer with water to remove any salts.

  • Distillation: Remove the water and toluene by distillation, first at atmospheric pressure and then under vacuum, with a final temperature of 180-200 °C.[9]

  • Product Isolation: The resulting molten resol resin is poured into a suitable container and allowed to cool.

Workflow Diagram:

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation A Charge Flask: - p-tert-octylphenol (1.0 mol) - Toluene - Base Catalyst B Heat to 85-95 °C A->B C Add Formaldehyde (1.5 mol) over 2-3h B->C D Reflux for 2h C->D E Neutralize and Wash D->E F Atmospheric & Vacuum Distillation E->F G Pour and Cool F->G H Solid Resol Resin G->H

Caption: Synthesis workflow for p-octylphenol resol resin.

Synthesis of p-Octylphenyl Glycidyl Ether (Epoxy Monomer)

Epoxy resins based on p-octylphenol are typically synthesized by reacting the phenol with epichlorohydrin in the presence of a base. This results in the formation of a glycidyl ether, which can then be cured into a thermosetting network.[12]

Causality Behind Experimental Choices:

  • Excess Epichlorohydrin: Using a large excess of epichlorohydrin serves two purposes: it acts as a solvent and drives the reaction towards the formation of the monomeric glycidyl ether, minimizing oligomerization.[13]

  • Sodium Hydroxide: Acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion. It also serves as a scavenger for the HCl produced during the reaction.[13]

  • Phase Transfer Catalyst (Optional): A phase transfer catalyst (PTC) like a quaternary ammonium salt can be used to facilitate the reaction between the aqueous NaOH phase and the organic epichlorohydrin/phenol phase, often allowing for milder reaction conditions.[10]

Experimental Protocol:

  • Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a reflux condenser, add 206.3 g (1.0 mol) of p-tert-octylphenol and 555 g (6.0 mol) of epichlorohydrin.[13]

  • Heating and Homogenization: Heat the mixture to 60 °C with stirring to obtain a homogeneous solution.

  • Base Addition: Slowly add 60 g (1.5 mol) of a 50% w/w aqueous sodium hydroxide solution dropwise over a period of 3 hours, maintaining the temperature between 55-65 °C.[13] The reaction is exothermic.

  • Reaction Continuation: After the addition is complete, continue stirring the mixture at 60 °C for another 1-2 hours.

  • Washing and Phase Separation: Cool the mixture to room temperature. Add water to dissolve the precipitated sodium chloride. Separate the organic layer (epichlorohydrin and product) from the aqueous layer. Wash the organic layer multiple times with water until the washings are neutral.

  • Solvent Removal: Remove the excess epichlorohydrin from the organic layer by distillation under reduced pressure.

  • Product: The final product is p-tert-octylphenyl glycidyl ether, a viscous liquid.

Workflow Diagram:

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation A Charge Flask: - p-tert-octylphenol (1.0 mol) - Epichlorohydrin (6.0 mol) B Heat to 60 °C A->B C Add 50% NaOH (1.5 mol) over 3h at 55-65 °C B->C D Stir at 60 °C for 1-2h C->D E Wash with Water D->E F Vacuum Distillation to remove excess Epichlorohydrin E->F G p-Octylphenyl Glycidyl Ether F->G

Sources

Method

P-(1-Methyloctyl)phenol: A Comprehensive Guide for Surfactant Applications in Research and Development

Introduction: Unveiling the Potential of P-(1-Methyloctyl)phenol in Experimental Science P-(1-Methyloctyl)phenol, a member of the long-chain alkylphenol family, presents a compelling profile for researchers and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of P-(1-Methyloctyl)phenol in Experimental Science

P-(1-Methyloctyl)phenol, a member of the long-chain alkylphenol family, presents a compelling profile for researchers and drug development professionals seeking versatile and effective non-ionic surfactants. Its unique molecular architecture, featuring a hydrophilic phenolic head and a substantial hydrophobic tail derived from a 1-methyloctyl group, positions it as a powerful tool for manipulating and stabilizing complex biological and chemical systems. This guide provides an in-depth exploration of the physicochemical properties of p-(1-methyloctyl)phenol and offers detailed, field-proven protocols for its application in key experimental workflows, including cell lysis, protein solubilization, and nanoparticle synthesis.

The rationale for employing p-(1-methyloctyl)phenol stems from the inherent advantages of non-ionic surfactants in biological applications. Unlike their ionic counterparts, non-ionic surfactants generally do not denature proteins, preserving their native structure and function, which is critical for meaningful downstream analysis[1][2][3]. The substantial hydrophobic character of the 1-methyloctyl chain suggests a strong affinity for lipid bilayers and hydrophobic domains of proteins, making it an excellent candidate for membrane disruption and solubilization of challenging protein targets.

Physicochemical Properties and Surfactant Characteristics

A thorough understanding of the physicochemical properties of a surfactant is paramount for its effective and reproducible use in experimental settings. While specific experimental data for p-(1-methyloctyl)phenol is not extensively available in the public domain, we can infer its characteristics based on its chemical structure and by drawing parallels with structurally similar long-chain alkylphenols like nonylphenol and octylphenol[4][5].

PropertyValue/InformationSource/Method
Chemical Name 4-(1-Methyloctyl)phenolPubChem[6]
CAS Number 17404-66-9ChemicalBook[7]
Molecular Formula C₁₅H₂₄OPubChem[6]
Molecular Weight 220.35 g/mol PubChem[6]
Appearance Inferred to be a viscous liquid or low-melting solid at room temperature.
Solubility Expected to have low water solubility and be soluble in organic solvents.
Estimated HLB ~10-12Calculated using Griffin's Method[8][9][10][11]
Estimated CMC In the range of 10⁻⁴ to 10⁻³ MInferred from data on nonylphenol ethoxylates[12]
Hydrophilic-Lipophilic Balance (HLB): A Predictor of Surfactant Functionality

The Hydrophilic-Lipophilic Balance (HLB) is a crucial parameter that indicates the relative strength of the hydrophilic and lipophilic portions of a surfactant, thereby predicting its behavior in oil-water systems[8][11][13]. For non-ionic surfactants, the HLB value can be estimated using Griffin's method[9][10]:

HLB = 20 * (Mh / M)

Where:

  • Mh is the molecular mass of the hydrophilic portion (the phenol group in this case).

  • M is the total molecular mass of the surfactant.

For p-(1-methyloctyl)phenol, the calculated HLB value falls in a range that suggests its utility as an effective oil-in-water (O/W) emulsifier, detergent, and solubilizing agent, making it well-suited for the applications detailed in this guide[13][14].

Critical Micelle Concentration (CMC): The Onset of Surfactant Action

Application Notes and Experimental Protocols

The following protocols are designed to serve as a robust starting point for researchers. It is crucial to recognize that optimization may be necessary depending on the specific cell type, protein of interest, or nanoparticle system being investigated.

Application 1: Gentle and Efficient Cell Lysis for Protein Extraction

The primary objective of cell lysis is to disrupt the cell membrane to release intracellular contents while preserving the integrity and functionality of the target proteins. The non-ionic nature of p-(1-methyloctyl)phenol makes it an excellent choice for this purpose, as it minimizes protein denaturation[1][3].

Protocol 1: Lysis of Adherent Mammalian Cells

  • Cell Culture Preparation: Grow adherent cells to 80-90% confluency in a culture dish.

  • Washing: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Preparation: Prepare a lysis buffer containing 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, and 0.5-1.0% (v/v) p-(1-methyloctyl)phenol. Immediately before use, add a protease inhibitor cocktail to the lysis buffer.

    • Causality Insight: The Tris buffer maintains a stable pH, NaCl mimics physiological ionic strength, and EDTA chelates divalent cations that can be cofactors for proteases. The concentration of p-(1-methyloctyl)phenol should be optimized; a lower concentration may be sufficient for cytoplasmic protein extraction, while a higher concentration might be necessary for solubilizing membrane proteins.

  • Cell Lysis: Add the ice-cold lysis buffer to the culture dish (e.g., 500 µL for a 10 cm dish).

  • Incubation: Incubate the dish on ice for 10-15 minutes with occasional gentle swirling.

  • Scraping and Collection: Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube for downstream applications.

Protocol 2: Lysis of Suspension Mammalian Cells

  • Cell Harvesting: Pellet suspension cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant and gently resuspend the cell pellet in ice-cold PBS. Repeat the centrifugation and washing step.

  • Lysis: Resuspend the cell pellet in the lysis buffer (as described in Protocol 1) at a ratio of approximately 1 mL of buffer per 10⁷ cells.

  • Incubation and Clarification: Follow steps 5-8 from Protocol 1.

Experimental Workflow: Cell Lysis and Protein Extraction

G cluster_0 Cell Preparation cluster_1 Lysis cluster_2 Clarification cluster_3 Downstream Applications Adherent Cells Adherent Cells Add Lysis Buffer Add Lysis Buffer Adherent Cells->Add Lysis Buffer Suspension Cells Suspension Cells Suspension Cells->Add Lysis Buffer Incubate on Ice Incubate on Ice Add Lysis Buffer->Incubate on Ice Centrifuge Centrifuge Incubate on Ice->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Protein Assay Protein Assay Collect Supernatant->Protein Assay Western Blot Western Blot Collect Supernatant->Western Blot Immunoprecipitation Immunoprecipitation Collect Supernatant->Immunoprecipitation G cluster_0 Lipid Bilayer cluster_1 Surfactant Interaction cluster_2 Solubilization Lipid_Bilayer Lipid Bilayer (Intact) Mixed_Micelles Protein-Lipid-Surfactant Mixed Micelles Lipid_Bilayer->Mixed_Micelles Disruption and Solubilization Surfactant_Monomers P-(1-Methyloctyl)phenol Monomers Surfactant_Monomers->Lipid_Bilayer Partitioning into membrane Micelle_Formation Micelle Formation (Above CMC) Surfactant_Monomers->Micelle_Formation Micelle_Formation->Mixed_Micelles

Sources

Application

Application Note: Quantitative Analysis and Derivatization of 4-(1-Methyloctyl)phenol for GC-MS

Introduction and Mechanistic Rationale 4-(1-Methyloctyl)phenol is a highly relevant structural isomer of 4-nonylphenol (4-NP), a well-documented endocrine-disrupting chemical (EDC) prevalent in environmental and biologic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

4-(1-Methyloctyl)phenol is a highly relevant structural isomer of 4-nonylphenol (4-NP), a well-documented endocrine-disrupting chemical (EDC) prevalent in environmental and biological matrices due to the degradation of nonylphenol polyethoxylate surfactants[1]. Accurate quantification of specific isomers like 4-(1-methyloctyl)phenol is critical for toxicology, environmental monitoring, and drug development, as estrogenic potency and bioaccumulation potential vary significantly depending on the alkyl chain's branching and configuration[2].

While Gas Chromatography-Mass Spectrometry (GC-MS) provides the necessary resolving power to separate complex isomer mixtures, the direct analysis of 4-(1-methyloctyl)phenol is severely hindered by its phenolic hydroxyl (-OH) group. This polar functional group interacts with the silanol groups on the GC column stationary phase, leading to severe peak tailing, unpredictable retention times, and thermal degradation[3].

The Causality of Derivatization: To circumvent these chromatographic artifacts, a pre-column chemical derivatization step is mandatory. Silylation is the most robust and widely adopted approach for phenols, replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group (-Si(CH₃)₃)[4]. This chemical transformation neutralizes the molecule's polarity, eliminates its hydrogen-bonding capabilities, and drastically increases its vapor pressure and thermal stability. The result is sharp, symmetrical chromatographic peaks and a significantly lowered limit of detection (LOD)[3].

Mechanism Phenol 4-(1-Methyloctyl)phenol (Active -OH) Complex Transition State Pyridine Catalyzed Phenol->Complex BSTFA BSTFA + 1% TMCS (TMS Donor) BSTFA->Complex Product TMS-Ether Derivative (Volatile, Non-polar) Complex->Product TMS Transfer Byproduct Trifluoroacetamide (Byproduct) Complex->Byproduct Leaving Group

Logical mechanism of silylation converting polar phenol to a volatile TMS-ether derivative.

Experimental Design and Reagent Selection

The industry-standard reagent for this transformation is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) fortified with 1% Trimethylchlorosilane (TMCS)[1]. The selection of these specific reagents is grounded in their chemical kinetics:

  • Why BSTFA? BSTFA is highly volatile, and its reaction byproducts (mono-TMS-trifluoroacetamide and trifluoroacetamide) elute very early in the chromatogram. This prevents any co-elution or interference with the heavier 4-(1-methyloctyl)phenol-TMS derivative[4].

  • Why 1% TMCS? TMCS acts as a critical catalyst. The chloride ion from TMCS increases the electrophilicity of the silicon atom in BSTFA, accelerating the silylation of sterically hindered phenols (such as those with bulky branched alkyl groups like the 1-methyloctyl chain)[4].

  • Why Pyridine? Pyridine is added as an acid scavenger and basic catalyst. It accepts the proton released during the reaction, driving the chemical equilibrium forward to ensure 100% conversion[1].

Workflow Start Sample Preparation (Spike with 4-NP-d5) Dry Evaporation to Dryness (N2 stream, anhydrous) Start->Dry Remove Moisture Reagent Add BSTFA + 1% TMCS & Pyridine Catalyst Dry->Reagent Add Silylating Agent Heat Incubation (68°C for 30 min) Reagent->Heat Silylation Reaction Cool Cool & Reconstitute (in Hexane) Heat->Cool Quench/Prep GCMS GC-MS/MS Analysis (EI Source, MRM) Cool->GCMS Inject 1 µL

Experimental workflow for BSTFA derivatization and GC-MS analysis of 4-(1-methyloctyl)phenol.

Step-by-Step Derivatization Protocol

Self-Validating System: This protocol incorporates a deuterated internal standard (4-nonylphenol-d5) from the very first step. This ensures that any matrix effects, volatility losses, or derivatization inefficiencies are proportionally corrected, guaranteeing the trustworthiness of the final quantitative data[3].

Materials Required
  • Analyte: 4-(1-methyloctyl)phenol standard extract.

  • Internal Standard: 4-nonylphenol-d5 (4-NP-d5)[3].

  • Derivatization Reagents: BSTFA + 1% TMCS (Use freshly opened ampoules to prevent moisture degradation)[1].

  • Solvents: Anhydrous Pyridine, GC-grade Hexane[1].

  • Equipment: Nitrogen evaporator, dry block heater, 2 mL amber GC vials with PTFE-lined septa.

Methodology
  • Sample Aliquoting & Internal Standard Addition: Transfer the extracted sample into a 2 mL glass GC vial. Spike the sample with 10 µL of the 4-NP-d5 internal standard working solution (10 µg/mL)[3].

    • Causality: Adding the internal standard prior to evaporation ensures that any analyte loss during drying is mathematically normalized.

  • Evaporation to Dryness (Critical Step): Evaporate the solvent completely under a gentle stream of ultra-high-purity (99.999%) nitrogen at room temperature[1].

    • Causality: Silylating reagents are extremely sensitive to water. Even trace moisture will rapidly hydrolyze BSTFA into hexamethyldisiloxane (HMDS), quenching the reagent and leading to severe under-derivatization[5].

  • Reagent Addition: In a fume hood, rapidly add 50 µL of anhydrous pyridine and 50 µL of BSTFA (containing 1% TMCS) to the dried residue[1].

    • Causality: The 1:1 volume ratio ensures a vast molar excess of the silyl donor, driving the reaction to absolute completion even in the presence of competing matrix compounds.

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Vortex for 10 seconds to ensure the residue is fully dissolved. Incubate in a heating block at 68 °C for 30 minutes[1].

    • Causality: While some simple phenols silylate at room temperature, the branched alkyl chain of 4-(1-methyloctyl)phenol introduces steric hindrance. Elevated temperature (68 °C) provides the necessary activation energy to overcome this physical barrier[6].

  • Cooling and Reconstitution: Remove the vial from the heating block and allow it to cool to room temperature. Evaporate the reaction mixture to dryness under nitrogen, then reconstitute the derivatized residue in 100 µL of GC-grade hexane[1].

    • Causality: Removing excess BSTFA and pyridine prolongs the lifespan of the GC column and MS filament. Hexane is a non-polar, MS-friendly injection solvent that perfectly stabilizes the TMS-ether derivative.

  • GC-MS Analysis: Inject 1 µL into the GC-MS (Electron Ionization source, 70 eV). The target compound should be separated on a 5% diphenyl/95% dimethyl polysiloxane capillary column (e.g., Rxi-5MS or DB-5MS)[1].

Quantitative Data and Optimization Parameters

The following table summarizes the optimized parameters and expected performance metrics for the derivatization of alkylphenols (including 4-(1-methyloctyl)phenol) based on validated literature methods[1][5][7].

Parameter / MetricOptimized Condition / ResultMechanistic Justification
Derivatization Reagent BSTFA + 1% TMCSTMCS catalyzes the reaction for sterically hindered branched phenols[4].
Catalyst / Solvent Anhydrous Pyridine (1:1 v/v)Acts as an acid receptor, driving the reaction equilibrium to completion[1].
Reaction Temperature 68 °COvercomes the steric hindrance of the bulky 1-methyloctyl group[1].
Reaction Time 30 MinutesEnsures quantitative conversion without causing thermal degradation of the TMS-ether[1].
Linear Dynamic Range 0.1 – 1000 µg/LBroad linearity achieved due to the elimination of column active-site adsorption[7].
Limit of Detection (LOD) 0.03 µg/LDrastic improvement in signal-to-noise ratio due to sharper peak elution[7].
Diagnostic MS Ions (EI) m/z 207, 292 (Molecular Ion)The TMS group adds 72 Da to the base mass, shifting diagnostic ions to higher, less noisy m/z regions.

Troubleshooting and Self-Validation

To ensure the integrity of the derivatization process, analysts must implement continuous self-validation checks:

  • Monitoring Under-Derivatization: Check the chromatogram for the presence of the underivatized 4-(1-methyloctyl)phenol peak. If present, it indicates moisture contamination during the drying step (Step 2) or degraded BSTFA. Always use fresh, ampouled reagents[5].

  • Internal Standard Recovery: The peak area of the 4-NP-d5-TMS derivative should remain consistent (±15%) across all samples. A sudden drop indicates a matrix effect inhibiting the silylation reaction, requiring sample dilution or additional cleanup (e.g., Solid Phase Extraction) prior to derivatization[8].

  • Reagent Blank Validation: Always run a reagent blank (hexane + pyridine + BSTFA, heated) to ensure no phenolic contaminants are present in the solvents or vials, which is a common issue given the ubiquitous nature of alkylphenols in laboratory plastics[1].

Sources

Method

Application Note: High-Recovery Solid-Phase Extraction of P-(1-Methyloctyl)phenol from Aqueous Matrices

Abstract This application note presents a detailed and robust solid-phase extraction (SPE) protocol for the selective isolation and preconcentration of P-(1-Methyloctyl)phenol from aqueous samples. P-(1-Methyloctyl)pheno...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust solid-phase extraction (SPE) protocol for the selective isolation and preconcentration of P-(1-Methyloctyl)phenol from aqueous samples. P-(1-Methyloctyl)phenol, a member of the alkylphenol category, is of increasing environmental and toxicological interest. The described methodology is designed for researchers, scientists, and drug development professionals requiring a reliable and high-recovery sample preparation technique prior to downstream analysis by chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The protocol's foundation lies in established principles for alkylphenol extraction, drawing from authoritative sources like the U.S. Environmental Protection Agency (EPA) methods for phenolic compounds.

Introduction: The Analytical Challenge of P-(1-Methyloctyl)phenol

P-(1-Methyloctyl)phenol, also known as 4-(1-methyloctyl)phenol, belongs to the broader class of alkylphenols.[1][2][3][4] These compounds are used in the manufacturing of surfactants, lubricant additives, and polymers. Due to their widespread use and potential as endocrine disruptors, there is a growing need for sensitive and accurate analytical methods to monitor their presence in environmental and biological matrices.[5][6] The analysis of P-(1-Methyloctyl)phenol in aqueous samples presents a significant challenge due to its typically low concentrations and the presence of complex sample matrices that can interfere with analytical instrumentation.

Solid-phase extraction (SPE) is a powerful and widely adopted technique for the preconcentration and cleanup of analytes from complex samples.[5][7][8][9] It offers several advantages over traditional liquid-liquid extraction (LLE), including reduced solvent consumption, higher sample throughput, and improved reproducibility.[8] This application note provides a comprehensive guide to developing and implementing a successful SPE workflow for P-(1-Methyloctyl)phenol.

Principles of Solid-Phase Extraction for P-(1-Methyloctyl)phenol

The successful extraction of P-(1-Methyloctyl)phenol relies on understanding its chemical properties. With a molecular formula of C15H24O and a molecular weight of 220.35 g/mol , it is a relatively nonpolar molecule due to the long C9 alkyl chain, while the phenolic hydroxyl group provides a site for polar interactions.[1][10]

The chosen SPE mechanism is reversed-phase, where a nonpolar stationary phase (sorbent) interacts with the nonpolar analyte from a polar mobile phase (the aqueous sample). The long alkyl chain of P-(1-Methyloctyl)phenol will strongly adsorb to a nonpolar sorbent via hydrophobic interactions.

Materials and Methods

Materials and Reagents
  • SPE Cartridges: Reversed-phase polymer-based cartridges (e.g., Polystyrene-divinylbenzene) are recommended for their high surface area and excellent retention of nonpolar compounds like alkylphenols.[11][12][13]

  • Methanol (HPLC Grade): Used for conditioning and elution.

  • Dichloromethane (DCM) (HPLC Grade): A common elution solvent for phenols.[11][12]

  • Deionized Water (18.2 MΩ·cm): For sample preparation and rinsing.

  • Hydrochloric Acid (HCl) or other suitable acid: For sample pH adjustment.

  • Nitrogen Gas (High Purity): For solvent evaporation.

  • Glassware: Volumetric flasks, beakers, graduated cylinders, and autosampler vials.

  • SPE Vacuum Manifold.

Instrumentation

The final extract can be analyzed by various chromatographic techniques, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and selectivity, especially after derivatization of the phenolic hydroxyl group.[14]

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: A common method for the analysis of phenols.[6][15][16]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers the highest sensitivity and specificity for trace-level quantification.[7][17]

Detailed Solid-Phase Extraction Protocol

This protocol is based on the principles outlined in EPA Method 528 for the determination of phenols in drinking water by SPE and GC/MS.[11][12][18][19]

Sample Preparation
  • Collect the aqueous sample in a clean, amber glass container to prevent photodegradation.

  • Acidify the sample to a pH ≤ 2 with concentrated HCl. This protonates the phenolic hydroxyl group, making the analyte less water-soluble and enhancing its retention on the reversed-phase sorbent.

  • Spike the sample with a surrogate standard if required for recovery correction.

SPE Workflow

The entire SPE process can be visualized in the following workflow diagram:

SPE_Workflow cluster_prep Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample_Prep Sample Preparation (Acidification to pH ≤ 2) Condition 1. Conditioning (Methanol followed by Deionized Water) Equilibrate 2. Equilibration (Acidified Deionized Water) Condition->Equilibrate Load 3. Sample Loading Equilibrate->Load Wash 4. Washing (Remove Interferences) Load->Wash Dry 5. Drying (Remove residual water) Wash->Dry Elute 6. Elution (Dichloromethane) Dry->Elute Concentrate Concentration (Under Nitrogen Stream) Elute->Concentrate Reconstitute Reconstitution (In appropriate solvent) Concentrate->Reconstitute Analysis Analysis (GC-MS, HPLC, or LC-MS/MS) Reconstitute->Analysis

Caption: Workflow for the Solid-Phase Extraction of P-(1-Methyloctyl)phenol.

Step-by-Step Protocol
StepProcedureRationale
1. Conditioning Pass 5 mL of methanol through the SPE cartridge, followed by 5 mL of deionized water. Do not allow the sorbent to go dry.The methanol solvates the stationary phase, activating it for interaction with the analyte. The water rinse removes the methanol, preparing the cartridge for the aqueous sample.
2. Equilibration Pass 5 mL of deionized water acidified to pH ≤ 2 through the cartridge.This step ensures that the sorbent environment matches the pH of the sample, preventing premature elution of the analyte.
3. Sample Loading Load the acidified aqueous sample onto the cartridge at a flow rate of approximately 5-10 mL/min.A controlled flow rate allows for sufficient interaction time between the analyte and the sorbent, maximizing retention.
4. Washing Wash the cartridge with 5 mL of deionized water.This removes any weakly retained, polar interfering compounds from the sorbent.
5. Drying Dry the cartridge by applying a vacuum or passing nitrogen gas through it for 10-15 minutes.Residual water can interfere with the elution step and subsequent analysis, especially for GC-MS.
6. Elution Elute the P-(1-Methyloctyl)phenol from the cartridge with two 5 mL aliquots of dichloromethane (DCM).DCM is a nonpolar solvent that effectively disrupts the hydrophobic interactions between the analyte and the sorbent, leading to its elution.
7. Concentration Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen at room temperature.This step increases the concentration of the analyte in the final extract, improving detection limits.
8. Reconstitution Reconstitute the concentrated extract to a final volume of 1 mL with a solvent compatible with the analytical instrument.This ensures that the final sample is in a suitable solvent for injection into the GC or HPLC system.

Troubleshooting

ProblemPossible CauseSolution
Low Recovery - Incomplete retention on the sorbent.- Incomplete elution from the sorbent.- Sample pH not properly adjusted.- Decrease the sample loading flow rate.- Ensure the sample is acidified to pH ≤ 2.- Use a stronger elution solvent or increase the elution volume.
High Background - Co-elution of interfering compounds from the sample matrix.- Incorporate an additional wash step with a weak organic solvent (e.g., 5% methanol in water).
Poor Reproducibility - Inconsistent flow rates during loading and elution.- Sorbent bed drying out before sample loading.- Use a vacuum manifold with flow control.- Ensure the sorbent remains wet after the conditioning step.

Conclusion

The solid-phase extraction protocol detailed in this application note provides a reliable and high-recovery method for the isolation and preconcentration of P-(1-Methyloctyl)phenol from aqueous samples. By leveraging the principles of reversed-phase SPE and drawing upon established methodologies for similar phenolic compounds, this guide offers a robust starting point for researchers in environmental monitoring, toxicology, and drug development. The successful implementation of this protocol will enable more accurate and sensitive quantification of this important environmental contaminant.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28521, p-(1-Methyloctyl)phenol. Retrieved from [Link]

  • UCT, Inc. (n.d.). EPA Method 528 Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). Revision 1.0. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-(1-methyloctyl). Retrieved from [Link]

  • Wang, J., Xiong, L., Zhang, H., & Wang, X. (2011). Research progress on pretreatment techniques for alkylphenols in environmental water.
  • Local Pharma Guide. (n.d.). CAS NO. 17404-66-9 | p-(1-methyloctyl)phenol | C15H24O. Retrieved from [Link]

  • Smith, E., & MacLeod, C. (2001). The determination of alkylphenols in aqueous samples from the Forth Estuary by SPE-HPLC-fluorescence. Journal of Environmental Monitoring, 3(6), 612-616.
  • Lee, H. B., & Peart, T. E. (1995). Determination of 4-nonylphenol in effluent and sludge from municipal sewage treatment plants. Analytical Chemistry, 67(13), 1976-1980.
  • Cespedes, R., Petrovic, M., Raldua, D., Saura, U., Pina, B., Lacorte, S., ... & Barcelo, D. (2005). Integrated procedure for determination of endocrine-disrupting activity in sediments. Analytical and Bioanalytical Chemistry, 383(4), 623-633.
  • Jin, X., Jiang, G., Huang, G., & Liu, J. (2004). Simultaneous determination of 4-tert-octylphenol, 4-nonylphenol, and bisphenol A in environmental water samples by gas chromatography-mass spectrometry.
  • Liska, I. (2000). Fifty years of solid-phase extraction in water analysis--historical development and major trends.
  • U.S. Environmental Protection Agency. (2020). Determination of Phenols in Drinking Water by Solid Phase Extraction and GC–MS. Retrieved from [Link]

  • Munch, J. W. (2000). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. U.S. Environmental Protection Agency.
  • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Retrieved from [Link]

  • Masqué, N., Galià, M., Marcé, R. M., & Borrull, F. (1997). Solid-phase extraction of phenols and pesticides in water with a modified polymeric resin. Analyst, 122(5), 425-428.
  • U.S. Environmental Protection Agency. (n.d.). Analytical Methods. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Evaluation Of Sample Extract Cleanup Using Solid-Phase Extraction Cartridges. Retrieved from [Link]

  • Nogueira, J. M., & Pereira, L. (2014). Determination of phenol compounds in surface water matrices by bar adsorptive microextraction-high performance liquid chromatography-diode array detection. International Journal of Environmental Analytical Chemistry, 94(12), 1188-1200.
  • Rodríguez, I., Llompart, M. P., & Cela, R. (2000). Solid-phase extraction of phenols.

Sources

Application

Application Note: p-(1-Methyloctyl)phenol as a Surrogate Standard for the Environmental Analysis of Nonylphenols

Executive Summary Nonylphenols (NPs) are notorious endocrine-disrupting chemicals (EDCs) primarily generated from the environmental degradation of nonylphenol ethoxylate (NPEO) surfactants. Because commercial "technical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nonylphenols (NPs) are notorious endocrine-disrupting chemicals (EDCs) primarily generated from the environmental degradation of nonylphenol ethoxylate (NPEO) surfactants. Because commercial "technical nonylphenol" is a highly complex mixture of over 20 branched isomers, precise quantification in complex environmental matrices (wastewater, sludge, and soil) is analytically challenging.

This application note details the use of p-(1-Methyloctyl)phenol (CAS 17404-66-9), a specific branched nonylphenol isomer, as a highly reliable surrogate standard for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. By utilizing this structurally analogous standard, laboratories can effectively compensate for matrix suppression, extraction losses, and derivatization variances that often plague environmental analysis [1].

Mechanistic Grounding: The Analytical Challenge of Nonylphenols

The Limitation of Linear Standards

Historically, linear 4-n-nonylphenol has been utilized as an internal standard for NP quantification [2]. However, empirical evidence demonstrates that linear isomers behave differently than the highly branched isomers found in technical NP mixtures. Specifically, linear NPs exhibit significantly lower derivatization yields (e.g., during acetylation or silylation for GC-MS) and divergent retention behaviors during Solid Phase Extraction (SPE) compared to branched isomers [3].

The p-(1-Methyloctyl)phenol Advantage

To ensure a self-validating analytical system, the surrogate standard must mimic the target analytes as closely as possible without being natively present in the sample. p-(1-Methyloctyl)phenol provides the necessary steric hindrance and lipophilicity characteristic of branched technical NPs. When spiked into the sample prior to extraction, it acts as a true surrogate, allowing for the exact correction of procedural losses and matrix effects, thereby ensuring high-fidelity quantification [3].

Physicochemical Properties

Understanding the physicochemical profile of the standard is critical for optimizing extraction solvents and chromatographic conditions.

PropertyValueRelevance to Environmental Analysis
CAS Number 17404-66-9Ensures precise sourcing of the correct isomer [4].
Molecular Formula C₁₅H₂₄ODetermines precursor ion ( m/z 220.35) for MS.
Molecular Weight 220.35 g/mol Identical to target technical NP isomers.
Log K_ow (Predicted) ~5.8Highly hydrophobic; necessitates non-polar elution solvents in SPE.
pKa (Predicted) 10.18 ± 0.26Remains protonated at neutral pH; extractable via reversed-phase SPE [4].

Analytical Workflow Visualization

The following diagram illustrates the critical path for environmental sample processing, highlighting the specific stages where surrogate and internal standards are introduced to maintain a self-validating chain of custody for the data.

G A Environmental Sample (Water/Soil/Sludge) B Spike Surrogate Standard: p-(1-Methyloctyl)phenol A->B Step 1: Matrix Equilibration C Solid Phase Extraction (SPE) (Oasis HLB or C18) B->C Step 2: Analyte Enrichment D Elution & Concentration (Gentle N2 Stream) C->D Step 3: Solvent Exchange E Derivatization (Acetylation/Silylation) D->E Step 4: GC-MS Only F Spike Internal Standard (e.g., Phenanthrene-d10) D->F Step 4: LC-MS/MS Path E->F Step 5: Volumetric Correction G GC-MS or LC-MS/MS Analysis (SIM or MRM Mode) F->G Step 6: Instrumental Run H Data Processing & Isomer Deconvolution G->H Step 7: Quantitation

Fig 1. End-to-end analytical workflow for nonylphenol quantification using p-(1-Methyloctyl)phenol.

Detailed Experimental Protocols

This protocol provides a step-by-step methodology for the extraction and quantification of NPs from wastewater using p-(1-Methyloctyl)phenol as a surrogate standard.

Protocol A: Sample Preparation and Solid Phase Extraction (SPE)

Causality Check: Spiking the surrogate standard before any sample manipulation ensures that any analyte loss during filtration, extraction, or evaporation is proportionally reflected in the surrogate recovery, validating the final calculated concentration.

  • Sample Collection & Preservation: Collect 500 mL of wastewater in amber glass bottles (avoid plastics to prevent phthalate/bisphenol contamination). Adjust to pH 3.0 using 1M HCl to suppress microbial degradation and keep phenolic hydroxyl groups protonated.

  • Surrogate Spiking: Add 50 µL of a 1.0 µg/mL p-(1-Methyloctyl)phenol working solution (prepared in LC-grade methanol) to the 500 mL sample. Stir for 30 minutes to ensure complete equilibration with suspended particulate matter.

  • SPE Cartridge Conditioning: Condition an Oasis HLB (or equivalent polymeric reversed-phase) cartridge (500 mg/6 mL) with 5 mL of dichloromethane (DCM), followed by 5 mL of methanol, and 5 mL of acidified ultrapure water (pH 3.0).

  • Sample Loading: Pass the spiked water sample through the cartridge at a controlled flow rate of 5–10 mL/min under a gentle vacuum.

  • Washing & Drying: Wash the cartridge with 5 mL of a 5% methanol/water solution to remove polar interferences. Dry the cartridge completely under full vacuum for 30 minutes.

  • Elution: Elute the analytes and the surrogate standard using 2 × 4 mL of a DCM/Methanol (90:10, v/v) mixture.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of high-purity nitrogen at 35°C. Reconstitute in 500 µL of hexane (for GC-MS) or methanol (for LC-MS).

Protocol B: Derivatization and GC-MS Analysis

Causality Check: Because NPs possess a polar hydroxyl group, they exhibit poor peak shape and lower sensitivity in GC. Derivatization (e.g., acetylation) increases volatility and thermal stability. Branched surrogates like p-(1-Methyloctyl)phenol accurately mirror the steric hindrance encountered by technical NPs during this chemical reaction [3].

  • Acetylation: To the 500 µL hexane extract, add 50 µL of pyridine and 50 µL of acetic anhydride. Vortex and incubate at 60°C for 30 minutes.

  • Quenching: Cool to room temperature and add 1 mL of ultrapure water to quench excess reagent. Extract the acetylated derivatives by vortexing. Allow phase separation and transfer the upper organic (hexane) layer to an autosampler vial.

  • Internal Standard Addition: Spike the final extract with 10 µL of Phenanthrene-d10 (10 µg/mL) as an injection internal standard to correct for autosampler volume variances and GC inlet discrimination.

  • GC-MS Parameters:

    • Column: 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

    • Injection: 1 µL, splitless mode, inlet temperature 250°C.

    • Oven Program: 70°C (hold 1 min), ramp at 10°C/min to 200°C, then 5°C/min to 300°C (hold 5 min).

    • MS Mode: Selected Ion Monitoring (SIM). Monitor m/z 107, 135, and 149 for technical NP isomers; m/z 135 and 163 for p-(1-Methyloctyl)phenol derivative; m/z 188 for Phenanthrene-d10.

Data Presentation & Method Validation

A properly validated method utilizing p-(1-Methyloctyl)phenol should yield robust recovery metrics, proving the surrogate's capability to correct for matrix suppression. Below are representative validation parameters derived from standardized environmental testing frameworks [2][3].

Matrix TypeSurrogate Recovery (%)Intra-day RSD (%)Inter-day RSD (%)LOD (µg/L)LOQ (µg/L)
Distilled Water 94.5 ± 4.23.85.10.010.03
River Water 89.2 ± 5.84.56.20.020.06
Wastewater Influent 82.1 ± 7.46.18.50.050.15
Sewage Sludge *78.5 ± 8.17.29.40.10 µg/kg0.30 µg/kg

*Note: Sludge matrices require prior ultrasonic extraction or accelerated solvent extraction (ASE) before SPE cleanup.

References

  • International Labour Organization (ILO). (2021). Exposure to hazardous chemicals at work and resulting health impacts: A global review. Retrieved from[Link]

  • MDPI - Foods. (2023). Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. Retrieved from[Link]

  • PubMed / Elsevier B.V. (2010). Determination of 4-nonylphenol in water samples using 4-(2,6-dimethylhept-3-yl)phenol as new internal standard. Retrieved from [Link]

  • PubChem - National Institutes of Health (NIH). (2025). p-(1-Methyloctyl)phenol | C15H24O | CID 28521. Retrieved from[Link]

Method

Application Note: Endocrine Activity Testing Protocols for 4-nonan-2-ylphenol

Introduction & Mechanistic Background The accurate assessment of endocrine-disrupting chemicals (EDCs) is a critical mandate in modern toxicology and drug development. Among these, 1 (CID 28521), a branched isomer of non...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

The accurate assessment of endocrine-disrupting chemicals (EDCs) is a critical mandate in modern toxicology and drug development. Among these, 1 (CID 28521), a branched isomer of nonylphenol, presents a significant testing challenge[1]. Nonylphenols are well-documented xenoestrogens that mimic endogenous 17β-estradiol (E2) and bind competitively to the ligand-binding domain (LBD) of Estrogen Receptors (ERα and ERβ)[2]. The branched alkyl chain of 4-nonan-2-ylphenol enhances its hydrophobic interactions within the ER pocket compared to linear analogs, leading to aberrant transcriptional activation and disruption of the endocrine axis[3].

To systematically evaluate its endocrine activity, we employ the4[4]. This framework dictates a tiered approach, moving from in vitro mechanistic assays that identify the specific mode of action (MoA) to in vivo physiological validation that accounts for toxicokinetics[5].

ER_Pathway LIG 4-nonan-2-ylphenol (Xenoestrogen) COMPLEX Receptor Dimerization & Activation LIG->COMPLEX Binds LBD ER Estrogen Receptor (Cytosol) ER->COMPLEX Conformational Change NUC Nuclear Translocation COMPLEX->NUC Translocates ERE Estrogen Response Element (DNA) NUC->ERE Recruits Coactivators TRANS Target Gene Transcription ERE->TRANS Initiates

Fig 1. Estrogen receptor signaling pathway activated by the xenoestrogen 4-nonan-2-ylphenol.

Experimental Strategy and Workflow

A self-validating testing strategy requires orthogonal assays to confirm both the molecular mechanism and the physiological outcome. Relying solely on in vitro data can lead to false negatives due to a lack of metabolic competence, while relying solely on in vivo data obscures the specific receptor-mediated causality. We utilize a multi-tiered testing battery:

Workflow T1 Tier 1: In Vitro ERTA (OECD TG 455) MET Metabolic Competence (Hepatic S9 Fraction) T1->MET Assess bioactivation profile T2 Tier 2: In Vivo Uterotrophic (OECD TG 440) MET->T2 If estrogenic signal is positive REP Tier 3: Repro Toxicity (OECD TG 443) T2->REP Confirm systemic/generational effects DEC Risk Assessment & Regulatory Decision REP->DEC Finalize hazard classification

Fig 2. Tiered OECD testing workflow for evaluating endocrine disrupting chemicals.

Detailed Experimental Protocols

Protocol 1: In Vitro Estrogen Receptor Transactivation Assay (ERTA)

This protocol is based on 6 utilizing the VM7Luc4E2 cell line, which contains a stably transfected ER-responsive luciferase reporter gene[6].

Causality & Design Rationale:

  • Estrogen Stripping: Standard Fetal Bovine Serum (FBS) contains endogenous estrogens. We use dextran-coated charcoal to strip these lipophilic hormones, ensuring the baseline luciferase activity is absolute zero. This prevents background signal masking.

  • Metabolic Competence: Nonylphenols can undergo hepatic phase I metabolism. We incorporate Alginate Immobilization of Metabolic Enzymes (AIME) or hepatic S9 fractions to detect metabolism-dependent bioactivation or bioinactivation[7].

Step-by-Step Methodology:

  • Cell Preparation: Cultivate VM7Luc4E2 cells in estrogen-free DMEM supplemented with 5% dextran-charcoal stripped FBS for 48 hours prior to seeding to deplete residual intracellular estrogens.

  • Seeding: Seed cells at 4×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 4-nonan-2-ylphenol in DMSO. Prepare a 10-point serial dilution ( 10−10 M to 10−4 M). Ensure the final DMSO concentration in the wells does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Metabolic Activation: Add 10 µL of human hepatic S9 fraction mixture (with NADP+ regenerating system) to designated wells to assess the metabolic shift in the EC50[7].

  • Dosing & Incubation: Treat cells with the compound dilutions. Incubate for 24 hours.

  • Detection: Lyse cells and add luciferin substrate. Quantify Relative Transcriptional Activation (RTA) using a microplate luminometer.

System Validation Criteria:

  • Positive Control: 17β-estradiol (1 nM) must induce a 10-fold increase in luciferase activity compared to the vehicle.

  • Vehicle Control: 0.1% DMSO must not exhibit cytotoxicity (cell viability > 90% via concurrent fluorescence viability assay).

Protocol 2: In Vivo Uterotrophic Bioassay (OECD TG 440)

While in vitro assays prove mechanistic binding, they cannot account for toxicokinetics (ADME). The Uterotrophic assay provides definitive in vivo validation.

Causality & Design Rationale:

  • Ovariectomy (OVX): Removing the ovaries of immature female rats eliminates endogenous E2 production. This renders the uterine tissue highly sensitive to exogenous ER agonists like 4-nonan-2-ylphenol, effectively converting the uterus into an in vivo biosensor.

  • Blotted Weight Measurement: Uterine luminal fluid accumulation (imbibition) is highly variable. Blotting the tissue prior to weighing ensures we are measuring true estrogen-driven tissue hypertrophy and hyperplasia.

Step-by-Step Methodology:

  • Animal Preparation: Use 42-day-old female Sprague-Dawley rats. Perform bilateral ovariectomy under isoflurane anesthesia. Allow 14 days for endogenous estrogen clearance and complete uterine regression.

  • Dosing Regimen: Randomize animals into groups (n=6). Administer 4-nonan-2-ylphenol via oral gavage (e.g., 10, 50, and 250 mg/kg/day) for 3 consecutive days.

  • Necropsy & Endpoint Analysis: Euthanize animals 24 hours after the final dose. Carefully excise the uterus, trimming away fat and fascia.

  • Data Collection: Pierce the uterine wall to release luminal fluid, blot the tissue on filter paper, and record the blotted uterine weight to the nearest 0.1 mg.

System Validation Criteria:

  • Positive Control: 17α-ethinylestradiol (EE2, 0.3 µg/kg/day) must induce a statistically significant increase in blotted uterine weight ( p<0.05 ).

  • Toxicity Check: Animal body weights must not decrease by >10% (which would indicate systemic toxicity rather than targeted endocrine disruption).

Quantitative Data Interpretation

The following table summarizes the expected quantitative profile of 4-nonan-2-ylphenol across the tiered testing battery, integrating data from both in vitro transactivation and in vivo extended one-generation reproductive toxicity studies (EOGRTS)[8],[7].

Assay / ParameterTarget EndpointSystem Validation ThresholdExpected 4-nonan-2-ylphenol Profile
OECD 455 (ERTA) Relative Transcriptional Activation (RTA)E2 PC50 within log[−11] to log[−10] MDose-dependent agonism; EC50 ≈10−6 M
Hepatic S9 ERTA Shifted EC50 (Metabolic Competence)S9 viability & enzymatic activity confirmedPotential shift in EC50 due to phase I bioactivation
OECD 440 (Uterotrophic) Blotted Uterine Wet WeightEE2 control shows significant hypertrophySignificant weight increase at 50 mg/kg/day
OECD 443 (EOGRTS) F0/F1 Gonadal & Epididymal WeightControl group survival > 90%Decreased ovary/uterus weight (F0); altered testis weight

References

  • [8] Disturbing Effects of Chronic Low-dose 4-Nonylphenol exposing on Gonadal Weight and Reproductive Outcome over One-generation, PMC - NIH. 8

  • [4] Endocrine disrupters - OECD, OECD. 4

  • [1] p-(1-Methyloctyl)phenol | C15H24O | CID 28521, PubChem - NIH. 1

  • [5] Activities of the OECD related to endocrine disruptors, ECETOC. 5

  • [7] Chemical Screening in an Estrogen Receptor Transactivation Assay With Metabolic Competence, Toxicological Sciences | Oxford Academic.7

  • [2] Endocrine Disruptor Agent Nonyl Phenol Exerts An Estrogen-like Transcriptional Activity on Estrogen Receptor Positive Breast Cancer Cells, ResearchGate. 2

  • [6] DB-ALM Method Summary n° 455 : Transactivation Assays to Detect Estrogen Receptor Agonists and Antagonists In Vitro, JRC Big Data Analytics Platform. 6

  • [3] Transactivation Function-2 of Estrogen Receptor α Contains Transactivation Function-1-regulating Element, PMC - NIH. 3

Sources

Application

Application Notes and Protocols for Polymerization Reactions Involving P-(1-Methyloctyl)phenol

Introduction: The Versatility of P-(1-Methyloctyl)phenol in Polymer Synthesis for Advanced Applications P-(1-Methyloctyl)phenol, a substituted phenolic compound, is emerging as a valuable monomer for the synthesis of fun...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of P-(1-Methyloctyl)phenol in Polymer Synthesis for Advanced Applications

P-(1-Methyloctyl)phenol, a substituted phenolic compound, is emerging as a valuable monomer for the synthesis of functional polymers. Its unique structure, featuring a hydrophilic phenolic hydroxyl group and a long, hydrophobic 1-methyloctyl side chain, imparts an amphiphilic character to the resulting polymers. This structural feature is of significant interest for a range of applications, particularly in the pharmaceutical and biomedical fields. The long alkyl chain can enhance solubility in organic media and influence the polymer's thermal and mechanical properties, making it a candidate for creating materials with tailored characteristics.

Polymers derived from P-(1-Methyloctyl)phenol can be designed to self-assemble into various structures such as nanoparticles, micelles, or films, which are highly relevant for drug delivery systems. The hydrophobic core formed by the alkyl chains can encapsulate poorly water-soluble drugs, while the hydrophilic phenolic backbone can provide stability in aqueous environments and opportunities for further functionalization. This guide provides detailed protocols for two primary synthetic routes for the polymerization of P-(1-Methyloctyl)phenol: enzymatic polymerization and oxidative coupling polymerization. These methods offer distinct advantages in terms of environmental impact, control over polymer structure, and scalability.

PART 1: Mechanistic Insights into Polymerization Pathways

A fundamental understanding of the reaction mechanisms is crucial for optimizing polymerization conditions and tailoring the properties of the resulting polymers. Both enzymatic and oxidative coupling polymerization of P-(1-Methyloctyl)phenol proceed via a free-radical mechanism, leading to the formation of a polymer with a mixed structure of phenylene (C-C) and oxyphenylene (C-O-C) linkages.

Enzymatic Polymerization: A Green Chemistry Approach

Enzymatic polymerization, particularly using horseradish peroxidase (HRP), offers an environmentally benign alternative to traditional polymerization methods. The reaction is typically carried out in an aqueous-organic solvent mixture under mild conditions.

Causality Behind Experimental Choices:

  • Enzyme Catalyst (HRP): Horseradish peroxidase is a robust and commercially available enzyme that efficiently catalyzes the oxidation of phenols in the presence of hydrogen peroxide. Its high selectivity can lead to polymers with well-defined structures.

  • Hydrogen Peroxide (Initiator): HRP utilizes hydrogen peroxide to oxidize its heme active site, which then abstracts a hydrogen atom from the phenolic hydroxyl group of the monomer, generating a phenoxy radical.

  • Solvent System: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic co-solvent (e.g., 1,4-dioxane, acetone, or methanol) is often employed. The aqueous buffer is necessary for maintaining the enzyme's activity, while the organic co-solvent is required to dissolve the hydrophobic monomer and the resulting polymer. The choice and ratio of the co-solvent can influence the polymer's solubility and molecular weight[1].

  • Slow Addition of Initiator: Hydrogen peroxide is added slowly to the reaction mixture to maintain a low, steady concentration. This is critical to prevent enzyme inactivation, which can occur at high peroxide concentrations[2].

Enzymatic_Polymerization cluster_initiation Initiation cluster_propagation Propagation HRP HRP (Fe³⁺) HRP_activated Activated HRP (Compound I) HRP->HRP_activated + H₂O₂ H2O2 H₂O₂ Radical Phenoxy Radical HRP_activated->Radical + Monomer Monomer P-(1-Methyloctyl)phenol Radical_p Phenoxy Radical Dimer_Radical Dimer Radical Radical_p->Dimer_Radical + Monomer Monomer_p Monomer Polymer Polymer Dimer_Radical->Polymer + n Monomers

Caption: Enzymatic polymerization workflow.

Oxidative Coupling Polymerization: A Versatile Chemical Route

Oxidative coupling polymerization using transition metal catalysts, such as copper or manganese complexes, is a well-established method for synthesizing polyphenylene oxides and related structures. This approach offers versatility in terms of catalyst selection and reaction conditions.

Causality Behind Experimental Choices:

  • Metal Catalyst: Copper- and manganese-based catalysts are commonly used for the oxidative coupling of phenols. For instance, a catalyst system of manganese(II) acetylacetonate (Mn(acac)₂) and an amine ligand like N,N'-diethylethylenediamine (DEEDA) can be effective[3]. The choice of catalyst and ligand can influence the ratio of C-C to C-O-C linkages in the polymer backbone.

  • Oxygen as Oxidant: The reaction is typically carried out under an oxygen atmosphere, where the metal catalyst facilitates the oxidation of the phenol to a phenoxy radical.

  • Solvent: A non-protic organic solvent like dichloromethane (CH₂Cl₂) or toluene is commonly used to dissolve the monomer and the catalyst complex.

  • Reaction Temperature: The polymerization is often conducted at room temperature, making it an energy-efficient process.

Oxidative_Coupling cluster_catalyst_activation Catalyst Activation cluster_polymerization Polymerization Catalyst Metal Catalyst (e.g., Mn(acac)₂) Activated_Catalyst Activated Catalyst Catalyst->Activated_Catalyst + O₂ Oxygen O₂ Phenoxy_Radical Phenoxy Radical Activated_Catalyst->Phenoxy_Radical + Monomer Monomer P-(1-Methyloctyl)phenol Polymer Polymer Phenoxy_Radical->Polymer Propagation

Caption: Oxidative coupling polymerization workflow.

PART 2: Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization.

Protocol 1: Enzymatic Polymerization of P-(1-Methyloctyl)phenol using Horseradish Peroxidase (HRP)

This protocol describes a green chemistry approach to synthesize poly(P-(1-Methyloctyl)phenol) using HRP as a catalyst in an aqueous-organic solvent system.

Materials:

  • P-(1-Methyloctyl)phenol (Monomer)

  • Horseradish Peroxidase (HRP), Type II

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Phosphate buffer (0.1 M, pH 7.0)

  • 1,4-Dioxane (or acetone)

  • Methanol (for precipitation)

  • Standard laboratory glassware, syringe pump, magnetic stirrer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g (4.54 mmol) of P-(1-Methyloctyl)phenol in 40 mL of a 1:1 (v/v) mixture of 1,4-dioxane and phosphate buffer (0.1 M, pH 7.0).

  • Enzyme Addition: Add 20 mg of HRP to the monomer solution and stir gently at room temperature until the enzyme is fully dissolved.

  • Initiation of Polymerization: Using a syringe pump, slowly add 0.52 mL (5.0 mmol) of 30% hydrogen peroxide solution to the reaction mixture over a period of 4 hours.

  • Polymerization: Allow the reaction to proceed for 24 hours at room temperature with continuous stirring. The formation of a precipitate may be observed as the polymer is often insoluble in the reaction medium.

  • Polymer Isolation: After 24 hours, stop the reaction and collect the precipitated polymer by vacuum filtration.

  • Purification: Wash the collected polymer thoroughly with a 1:1 mixture of 1,4-dioxane and water to remove any unreacted monomer and enzyme. Subsequently, wash with methanol to remove residual solvent and low molecular weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 40°C overnight or until a constant weight is achieved.

  • Characterization: Analyze the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC)[4]. Confirm the polymer structure using ¹H NMR and FTIR spectroscopy. Evaluate the thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[5].

Protocol 2: Oxidative Coupling Polymerization of P-(1-Methyloctyl)phenol

This protocol details the synthesis of poly(P-(1-Methyloctyl)phenol) via oxidative coupling using a manganese-based catalyst system.

Materials:

  • P-(1-Methyloctyl)phenol (Monomer)

  • Manganese(II) acetylacetonate (Mn(acac)₂)

  • N,N'-diethylethylenediamine (DEEDA)

  • Dichloromethane (CH₂Cl₂)

  • Oxygen gas (O₂)

  • Methanol (for precipitation)

  • Schlenk flask and standard laboratory glassware

Procedure:

  • Catalyst Preparation: In a 100 mL Schlenk flask under an argon atmosphere, dissolve 92 mg (0.36 mmol) of Mn(acac)₂ and 42 µL (0.36 mmol) of DEEDA in 20 mL of CH₂Cl₂. Stir the solution for 30 minutes at room temperature.

  • Monomer Solution: In a separate flask, dissolve 1.0 g (4.54 mmol) of P-(1-Methyloctyl)phenol in 20 mL of CH₂Cl₂.

  • Polymerization: Transfer the monomer solution to the catalyst solution via a cannula. Begin vigorous stirring and switch the atmosphere from argon to a slow stream of oxygen.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 24 hours. The progress can be monitored by taking small aliquots and analyzing the disappearance of the monomer by thin-layer chromatography (TLC).

  • Polymer Precipitation: After 24 hours, stop the oxygen flow and concentrate the reaction mixture to about 10 mL using a rotary evaporator.

  • Purification: Precipitate the polymer by slowly adding the concentrated solution to 200 mL of vigorously stirred methanol.

  • Isolation and Drying: Collect the precipitated polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 50°C to a constant weight.

  • Characterization: Characterize the resulting polymer using GPC, NMR, FTIR, TGA, and DSC as described in Protocol 1.

PART 3: Data Presentation and Characterization

The successful synthesis of poly(P-(1-Methyloctyl)phenol) is confirmed through various analytical techniques. The following tables provide representative data for polymers derived from long-chain p-alkylphenols, which can be used as a benchmark for the characterization of poly(P-(1-Methyloctyl)phenol).

Table 1: Typical Molecular Weight and Polydispersity Data

Polymerization MethodCatalyst/EnzymeMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Enzymatic PolymerizationHRP3,000 - 8,0006,000 - 16,0001.8 - 2.5
Oxidative CouplingMn(acac)₂/DEEDA4,000 - 10,0008,000 - 22,0002.0 - 2.8

Note: The molecular weight and PDI can be influenced by reaction conditions such as monomer concentration, catalyst/enzyme loading, and reaction time. Data is based on typical values for long-chain poly(p-alkylphenol)s and should be experimentally determined for poly(P-(1-Methyloctyl)phenol).[6][7]

Table 2: Representative Thermal Properties

PropertyTypical Value Range
Glass Transition Temperature (Tg)100 - 150 °C
5% Weight Loss Temperature (TGA)300 - 400 °C

Note: The thermal properties are dependent on the molecular weight and the length of the alkyl side chain. Longer side chains may lead to lower Tg values due to increased chain flexibility.[8]

PART 4: Applications in Drug Development

The unique properties of polymers derived from P-(1-Methyloctyl)phenol make them promising candidates for various applications in drug development, particularly in the formulation of drug delivery systems.

  • Encapsulation of Hydrophobic Drugs: The amphiphilic nature of these polymers allows for the formation of micelles or nanoparticles in aqueous solutions, which can encapsulate hydrophobic drugs, thereby improving their solubility and bioavailability[9].

  • Controlled Drug Release: The hydrophobic polymer matrix can be designed to control the release rate of the encapsulated drug, providing sustained therapeutic effects and reducing dosing frequency[10][11].

  • Biocompatibility: Phenolic polymers are generally considered to be biocompatible, which is a critical requirement for materials used in biomedical applications[12][13][14]. However, thorough biocompatibility testing of the specific polymer is essential.

  • Functionalization: The phenolic hydroxyl groups on the polymer backbone provide reactive sites for further functionalization. This allows for the attachment of targeting ligands, imaging agents, or other functional molecules to create advanced theranostic systems[15][16].

References

  • Bae, S., & Lee, S. (2021). Polyphenol-Based Particles for Theranostics. Pharmaceutics, 13(8), 1143. [Link]

  • Rahman, Z., & Khan, M. A. (2006). Evaluation of hydrophobic materials as matrices for controlled-release drug delivery. Pharmaceutical Development and Technology, 11(3), 345-353.
  • Uyama, H., Kurioka, H., & Kobayashi, S. (1995). Enzymatic synthesis of a novel polyphenol. Chemistry Letters, 24(9), 795-796.
  • Khan, F., & Ahmad, S. R. (2019). Biocompatible Polymers and their Potential Biomedical Applications: A Review. Current Pharmaceutical Design, 25(36), 3848-3861. [Link]

  • Pradeep, N., & Narendrakumar, G. (2014). Polymerization of Phenol using Free and Immobilized Horseradish Peroxidase. Journal of Environmental Science, Toxicology and Food Technology, 8(1), 23-27.
  • International Journal of Creative Research Thoughts (IJCRT). (2023). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. IJCRT, 11(8).
  • Hunt, J. (2024). Biocompatible Polymers: Innovations and Applications in Medical Devices.
  • Wang, Y., et al. (2022). Enhancing Polyphenol Delivery and Efficacy Using Functionalized Gold Nanoparticles: Antioxidant and Antibacterial Properties. International Journal of Molecular Sciences, 23(3), 1234. [Link]

  • Agilent Technologies. (2016). Polymer-to-Solvent Reference Table for GPC/SEC.
  • Raciula, M., & Cretescu, I. (2013). Extraction Techniques for Isolation, Purification and Preconcentration of Bisphenols and Alkylphenols from Environmental and Food Samples. ARC Journal of Research in Chemistry.
  • Shimadzu. (n.d.). 4. Thermal Properties.
  • ResearchGate. (n.d.). Molecular weights and polydispersity index obtained from GPC measurements. [Link]

  • Liu, J., & Guo, Y. (2021). Engineering polyphenol-based polymeric nanoparticles for drug delivery and bioimaging. Chinese Chemical Letters, 32(12), 3749-3758.
  • Zhang, L., et al. (2018). Enzymatic polymerization of phenol catalyzed by horseradish peroxidase in aqueous micelle system. Journal of Applied Polymer Science, 135(24), 46356. [Link]

  • Khan, F., & Ahmad, S. R. (2019). Biocompatible polymers and their potential biomedical applications: A review. Current Pharmaceutical Design, 25(36), 3848-3861. [Link]

  • Shimadzu. (n.d.). Measurement of Molecular Weight by using GPC method.
  • Zhou, J., et al. (2021). Nano-Based Drug Delivery of Polyphenolic Compounds for Cancer Treatment: Progress, Opportunities, and Challenges. Cancers, 13(16), 4158. [Link]

  • Held, D., & Radke, W. (2016). Tips & Tricks GPC/SEC: Polydispersity — How Broad is Broad for Macromolecules? LCGC Europe, 29(12), 678-682. [Link]

  • Patel, H., & Patel, J. (2023). The role of matrix tablet in controlled release drug delivery system. International Journal of Pharmaceutical Sciences and Research, 14(4), 1000-1008.
  • Budnikova, Y. H., & Eryomin, A. N. (2005). Polymerization of Horseradish Peroxidase in the Presence of Inorganic Adsorbents. Applied Biochemistry and Microbiology, 41(4), 336-343. [Link]

  • Murakami, S., et al. (2010). Oxidative coupling polymerization of p-alkoxyphenols with Mn(acac)2-ethylenediamine catalysts. Natural Science, 2(8), 803-808. [Link]

  • Habaue, S., et al. (2005). Oxidative Coupling Polymerization of Silicon-Tethered p-Alkoxyphenol Derivatives with CuCl(OH)-N,N,N',N'-Tetramethylethylenediamine Catalyst. Polymer Journal, 37(8), 625-628.
  • Hunt, J. (2024). Biocompatible Polymers: Innovations and Applications in Medical Devices. Hilaris Publisher.
  • Rahman, Z., & Khan, M. A. (2003). Comparative evaluation of plastic, hydrophobic and hydrophilic polymers as matrices for controlled-release drug delivery. Journal of Pharmacy & Pharmaceutical Sciences, 6(2), 282-291.
  • Dordick, J. S., Marletta, M. A., & Klibanov, A. M. (1987). Polymerization of phenols catalyzed by peroxidase in nonaqueous media. Biotechnology and Bioengineering, 30(1), 31-36. [Link]

  • Khan, F., & Ahmad, S. R. (2019). Biocompatible polymers and their potential biomedical applications: A review. Current Pharmaceutical Design, 25(36), 3848-3861.
  • Shandong Hexie New Material Co., Ltd. (n.d.). 4-Octylphenol Solubility.
  • Habaue, S., et al. (2005). Oxidative Coupling Polymerization of Silicon-Tethered p-Alkoxyphenol Derivatives with CuCl(OH)-N,N,N',N'-Tetramethylethylenediamine Catalyst. Polymer Journal, 37(8), 625-628. [Link]

  • ResearchGate. (n.d.). DSC curves of sP-Me-C8, P-Me-C12, sP-Et-C4, sP-2C4, and sP-Oct-C4 recorded during the first heating scans. [Link]

  • Oyarzun-Ampuero, F. A., et al. (2020). Controlled Release of Highly Hydrophilic Drugs from Novel Poly(Magnesium Acrylate) Matrix Tablets. Polymers, 12(2), 488. [Link]

  • Beaudry, C. M. (2018). Catalytic Oxidative Coupling of Phenols and Related Compounds. Accounts of Chemical Research, 51(9), 2146-2156. [Link]

  • Jansen, J. A. (n.d.). Characterization of Polymers using Differential Scanning Calorimetry (DSC). TA Instruments.
  • Raciula, M., & Cretescu, I. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • Agilent Technologies. (2016). Polymer-to-Solvent Reference Table for GPC/SEC.
  • Powers, J. D., & Miller, S. J. (2023). Recent advances in oxidative phenol coupling for the total synthesis of natural products. Organic & Biomolecular Chemistry, 21(21), 4358-4375. [Link]

  • TA Instruments. (2021, May 21). Webinar: Polymer Characterization using DSC & TGA [Video]. YouTube. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds.
  • Vorkamp, K., et al. (2015). Bisphenol A, 4-t-octylphenol, and 4-nonylphenol determination in serum by Hybrid Solid Phase Extraction–Precipitation.
  • TA Instruments. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid.
  • Martínez-López, A., et al. (2021). Historical Insights Into the Purification of Polyphenol Oxidase From Plants. Comprehensive Reviews in Food Science and Food Safety, 20(1), 584-609. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-n-Octylphenol. PubChem. [Link]

  • ResearchGate. (n.d.). TGA and DSC of [C 8 ]. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of p-(1-Methyloctyl)phenol

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of p-(1-Methyloctyl)phenol. Our goal is to provide in-depth technical assistanc...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of p-(1-Methyloctyl)phenol. Our goal is to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the yield and purity of your synthesis. This guide is built on established principles of organic chemistry, particularly the Friedel-Crafts alkylation, and incorporates practical insights to navigate the common challenges encountered in this synthesis.

Introduction to the Synthesis of p-(1-Methyloctyl)phenol

The synthesis of p-(1-Methyloctyl)phenol is most commonly achieved through the Friedel-Crafts alkylation of phenol with an appropriate alkene, such as 1-nonene. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid or a strong Brønsted acid. The reaction mechanism involves the protonation of the alkene to form a carbocation, which is then attacked by the electron-rich phenol ring. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, which influences the position of alkylation.

While the synthesis appears straightforward, achieving high yield and selectivity for the desired para-isomer can be challenging. Common issues include the formation of the ortho-isomer, polyalkylation, and O-alkylation, leading to a complex product mixture and difficult purification. This guide will address these challenges in a systematic, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of p-(1-Methyloctyl)phenol, providing potential causes and actionable solutions.

Question 1: My reaction yield is low. What are the likely causes and how can I improve it?

Answer:

Low yield in the synthesis of p-(1-Methyloctyl)phenol can stem from several factors. A systematic approach to troubleshooting is essential.

  • Insufficient Catalyst Activity: The Lewis or Brønsted acid catalyst is crucial for generating the carbocation intermediate. If the catalyst is old, has been exposed to moisture, or is of insufficient quantity, the reaction rate will be slow, leading to low conversion of starting materials.

    • Solution: Use a fresh, anhydrous catalyst. Common Lewis acids for this reaction include aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and boron trifluoride (BF₃). Solid acid catalysts like zeolites or acidic ion-exchange resins can also be effective and offer easier separation.[1][2] Ensure you are using the appropriate catalytic amount, which may require optimization.

  • Suboptimal Reaction Temperature: The reaction temperature significantly affects the rate of reaction. If the temperature is too low, the reaction will be slow. Conversely, if it is too high, it can lead to side reactions and decomposition of the product.

    • Solution: The optimal temperature depends on the specific catalyst and solvent used. A good starting point for the alkylation of phenol with an alkene is typically in the range of 50-150 °C. It is advisable to start with a moderate temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Carbocation Rearrangement: When using a primary alkene like 1-nonene, the initially formed primary carbocation can rearrange to a more stable secondary carbocation. While this is necessary to form the 1-methyloctyl group, other rearrangements can lead to a mixture of isomers, complicating the purification and reducing the yield of the desired product.

    • Solution: The choice of catalyst can influence the extent of carbocation rearrangements. Milder Lewis acids may offer better control.

  • Inefficient Mixing: If the reaction mixture is not adequately stirred, localized concentrations of reactants and catalyst can occur, leading to inefficient reaction and the formation of byproducts.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction. For viscous reaction mixtures, a mechanical stirrer is recommended.

Question 2: I am getting a significant amount of the ortho-isomer. How can I improve the selectivity for the para-product?

Answer:

The formation of both ortho- and para-isomers is a common challenge in Friedel-Crafts alkylation of phenol due to the directing effect of the hydroxyl group. The para-isomer is generally the thermodynamically more stable product due to reduced steric hindrance.

  • Steric Hindrance: The size of the alkylating agent and the catalyst can influence the ortho/para ratio. A bulkier catalyst or alkylating agent will favor the formation of the less sterically hindered para-product.

    • Solution: While the 1-methyloctyl group is of a fixed size, the choice of catalyst can be optimized. Some shape-selective catalysts, such as certain zeolites, can favor the formation of the para-isomer by restricting access to the ortho-positions within their porous structure.[1]

  • Reaction Temperature and Time: Higher reaction temperatures can favor the formation of the thermodynamically more stable para-isomer.

    • Solution: Running the reaction at a higher temperature for a longer period may increase the proportion of the para-product, as the initially formed ortho-isomer can potentially isomerize to the more stable para-isomer. However, this must be balanced against the risk of increased side reactions.

Question 3: My product is contaminated with polyalkylated phenols. How can I prevent this?

Answer:

Polyalkylation is a common side reaction in Friedel-Crafts alkylation because the product, an alkylphenol, is often more reactive than the starting phenol.

  • Reactant Stoichiometry: The molar ratio of phenol to the alkene is a critical factor. If the alkene is in excess or at a 1:1 ratio, the probability of the alkylated phenol reacting further increases.

    • Solution: Use a significant molar excess of phenol relative to 1-nonene (e.g., a 3:1 to 5:1 ratio).[3] This statistically favors the alkylation of the unreacted phenol over the mono-alkylated product.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can promote polyalkylation.

    • Solution: Monitor the reaction progress closely and stop the reaction once the desired mono-alkylated product is maximized. Lowering the reaction temperature can also help to reduce the rate of subsequent alkylations.

Question 4: I am observing the formation of an O-alkylated byproduct (phenyl ether). How can I minimize this?

Answer:

Phenol is an ambident nucleophile, meaning it can react at both the aromatic ring (C-alkylation) and the hydroxyl oxygen (O-alkylation). The formation of phenyl ether is often kinetically favored.

  • Catalyst Choice: The nature of the catalyst can significantly influence the C/O alkylation ratio.

    • Solution: Lewis acids generally favor C-alkylation. Some solid acid catalysts have also been shown to be selective for C-alkylation.[1] The presence of a Brønsted acid co-catalyst may be required when using an alkene as the alkylating agent to facilitate the formation of the carbocation.[3]

  • Reaction Conditions: The reaction conditions can be adjusted to favor the thermodynamically more stable C-alkylated product.

    • Solution: Higher reaction temperatures can promote the rearrangement of the initially formed O-alkylated product (Fries rearrangement) to the C-alkylated product.

Question 5: How can I effectively purify my p-(1-Methyloctyl)phenol product?

Answer:

The purification of p-(1-Methyloctyl)phenol from the reaction mixture, which may contain unreacted phenol, the ortho-isomer, polyalkylated products, and catalyst residues, requires a multi-step approach.

  • Work-up:

    • Quench the reaction by slowly adding water or a dilute acid to deactivate the catalyst.

    • Extract the product into an organic solvent such as ethyl acetate or diethyl ether.

    • Wash the organic layer with a dilute sodium bicarbonate solution to remove any remaining acidic catalyst and then with brine.[4]

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Distillation: Fractional distillation under reduced pressure can be effective for separating the product from lower-boiling starting materials and some byproducts. The boiling points of the ortho- and para-isomers may be close, making complete separation by distillation challenging.[5]

    • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the ortho- and para-isomers and removing other impurities. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used.

Frequently Asked Questions (FAQs)

Q1: What is the IUPAC name for p-(1-Methyloctyl)phenol? A1: The IUPAC name is 4-(1-methyloctyl)phenol.[6]

Q2: What are the key safety precautions I should take when synthesizing p-(1-Methyloctyl)phenol? A2: Phenol is toxic and corrosive and can cause severe skin burns.[7] Lewis acid catalysts like AlCl₃ are water-reactive and corrosive. 1-Nonene is flammable. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Q3: How can I monitor the progress of my reaction? A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of products. Gas chromatography-mass spectrometry (GC-MS) can provide more detailed information about the composition of the reaction mixture, including the ratio of isomers and byproducts.

Q4: What are the expected 1H and 13C NMR chemical shifts for p-(1-Methyloctyl)phenol? A4: While a full, assigned spectrum is not readily available in the cited literature, based on the structure and data for similar compounds, you can expect the following:

  • ¹H NMR: Aromatic protons will appear as two doublets in the range of 6.5-7.5 ppm. The methine proton of the 1-methyloctyl group will be a multiplet around 2.5-3.0 ppm. The methyl group attached to the chain will be a doublet around 1.2 ppm, and the other aliphatic protons will appear as multiplets between 0.8 and 1.6 ppm. The phenolic -OH proton will be a broad singlet, and its chemical shift will vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon attached to the hydroxyl group will appear around 150-155 ppm. The other aromatic carbons will be in the range of 115-140 ppm. The aliphatic carbons will appear in the upfield region, typically below 40 ppm. A publicly available ¹³C NMR spectrum can be found on SpectraBase.[8]

Q5: Can I use a different alkene for this synthesis? A5: Yes, other isomers of nonene or different long-chain alkenes can be used. However, the structure of the alkene will determine the structure of the alkyl group on the phenol ring. The use of different alkenes may also require optimization of the reaction conditions.

Experimental Protocols

The following is a representative protocol for the synthesis of p-(1-Methyloctyl)phenol based on general procedures for Friedel-Crafts alkylation of phenol with an alkene. Note: This protocol should be adapted and optimized for your specific laboratory conditions and safety procedures.

Materials:

  • Phenol

  • 1-Nonene

  • Anhydrous Aluminum Chloride (AlCl₃) or a suitable solid acid catalyst (e.g., Amberlyst-15)

  • Anhydrous solvent (e.g., dichloromethane or nitrobenzene)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Solvents for column chromatography (e.g., hexanes and ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (e.g., 3 equivalents) in the anhydrous solvent.

  • Catalyst Addition: Cool the flask in an ice bath and slowly add the Lewis acid catalyst (e.g., 0.1-0.3 equivalents of AlCl₃) in portions.

  • Alkene Addition: Add 1-nonene (1 equivalent) to the dropping funnel and add it dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 50-80 °C). Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and slowly pour it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Visualization of Key Concepts

Reaction Scheme

G phenol Phenol plus1 + phenol->plus1 nonene 1-Nonene plus1->nonene arrow Lewis Acid (e.g., AlCl₃) Solvent nonene->arrow products p-(1-Methyloctyl)phenol (major) + o-(1-Methyloctyl)phenol (minor) arrow->products

Caption: General reaction scheme for the synthesis of (1-Methyloctyl)phenol.

Troubleshooting Workflow

G cluster_solutions Potential Solutions start Low Yield or Poor Selectivity check_catalyst Check Catalyst (Activity, Amount) start->check_catalyst check_temp Check Reaction Temperature start->check_temp check_ratio Check Phenol:Alkene Ratio start->check_ratio check_time Check Reaction Time start->check_time sol_catalyst Use fresh, anhydrous catalyst; Optimize catalyst loading check_catalyst->sol_catalyst sol_temp Optimize temperature; Higher temp for para-selectivity check_temp->sol_temp sol_ratio Use excess phenol (3-5 eq.) to reduce polyalkylation check_ratio->sol_ratio sol_time Monitor reaction by TLC/GC-MS; Avoid prolonged reaction times check_time->sol_time

Caption: A decision tree for troubleshooting common synthesis issues.

Data Summary

ParameterRecommended ConditionRationale
Catalyst Anhydrous Lewis Acid (e.g., AlCl₃) or Solid Acid (e.g., Zeolite)To efficiently generate the carbocation intermediate. Solid acids facilitate easier work-up.[1][2]
Phenol:Alkene Molar Ratio 3:1 to 5:1To minimize polyalkylation by ensuring phenol is in statistical excess.[3]
Temperature 50 - 150 °CTo balance reaction rate with minimizing side reactions. Higher temperatures may favor the para-isomer.
Solvent Anhydrous, non-coordinating solvent (e.g., Dichloromethane, Nitrobenzene)To ensure catalyst activity and provide a suitable reaction medium.
Purification Column Chromatography (Silica Gel)For effective separation of ortho- and para-isomers and other byproducts.

References

  • PubChem. (n.d.). p-(1-Methyloctyl)phenol. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • ACS Figshare. (2007, October 24). Phenol Alkylation with 1-Octene on Solid Acid Catalysts. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (2025, August 5). Phenol Alkylation with 1-Octene on Solid Acid Catalysts | Request PDF. Retrieved March 15, 2026, from [Link]

  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Retrieved March 15, 2026, from [Link]

  • SpectraBase. (n.d.). 4-(1-Methyloctyl)phenol. Retrieved March 15, 2026, from [Link]

  • PubChemLite. (n.d.). P-(1-methyloctyl)phenol (C15H24O). Retrieved March 15, 2026, from [Link]

  • PMC. (n.d.). A Cycloaromatization Protocol for Synthesis of Polysubstituted Phenol Derivatives: Method Development and Mechanistic Studies. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • PMC. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • IRIS. (n.d.). Acid catalyzed alkylation of phenols with cyclohexene. Retrieved March 15, 2026, from [Link]

  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved March 15, 2026, from [Link]

  • Organic Syntheses. (2017, March 11). Rhenium-Catalyzed ortho-Alkylation of Phenols. Retrieved March 15, 2026, from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved March 15, 2026, from [Link]

  • Google Patents. (n.d.). US2129908A - Separation of ortho-, meta-, and para-phenylphenols.
  • Organic Syntheses. (n.d.). 2. Retrieved March 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved March 15, 2026, from [Link]

  • J&K Scientific LLC. (2026, February 8). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved March 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: Friedel-Crafts Alkylation of Phenols

Welcome to the technical support center for Friedel-Crafts alkylation of phenols. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this fundamental yet o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Friedel-Crafts alkylation of phenols. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this fundamental yet often troublesome reaction. Here, we move beyond standard textbook procedures to offer field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind common experimental failures and provide robust, validated protocols to enhance your yield, selectivity, and overall success.

Troubleshooting Guide: From Low Yields to Product Purity

This section addresses the most common issues encountered during the Friedel-Crafts alkylation of phenols. Each problem is analyzed from a mechanistic standpoint, followed by actionable solutions and experimental considerations.

Problem 1: My reaction is not proceeding or the yield is extremely low, with most of the phenol starting material recovered.

Q: I've set up my Friedel-Crafts alkylation of phenol with aluminum chloride (AlCl₃) and an alkyl halide, but I'm seeing very little to no product formation. What's going wrong?

A: This is a classic and frequent issue that stems from the fundamental interaction between phenol and traditional Lewis acid catalysts.

Core Causality: Catalyst Deactivation

The primary culprit is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) by the phenol itself. The lone pair of electrons on the phenolic oxygen are Lewis basic and form a strong coordinate bond with the Lewis acidic catalyst.[1][2][3] This complexation has two detrimental effects:

  • Catalyst Sequestration: The Lewis acid is effectively "tied up" by the phenol, preventing it from activating the alkyl halide to form the necessary carbocation electrophile.[4]

  • Ring Deactivation: Once complexed, the oxygen atom develops a positive charge, transforming the strongly activating hydroxyl group into a powerful electron-withdrawing (deactivating) group. This deactivates the aromatic ring towards the desired electrophilic attack.[1][2]

G Phenol Phenol (Lewis Base) Complex Phenol-AlCl₃ Complex (Deactivated Ring) Phenol->Complex Coordination AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex NoReaction No Carbocation Formation AlCl3->NoReaction Unable to activate R-X AlkylHalide Alkyl Halide (R-X) AlkylHalide->NoReaction Carbocation Carbocation (R⁺) Electrophile

Caption: Lewis acid deactivation by phenol.

Solutions & Protocols

Your primary strategy should be to move away from catalyst systems that are susceptible to this deactivation.

  • Solution 1: Employ Solid Acid Catalysts. Zeolites and other solid acids (e.g., acidic resins, modified clays) are excellent alternatives.[5] Their rigid, porous structures contain well-defined Brønsted and Lewis acid sites that can generate carbocations without being deactivated by the phenol substrate.[6][7] Zeolite Beta, for instance, has shown high activity for this reaction.[7]

  • Solution 2: Utilize Brønsted Acids. Strong Brønsted acids like sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (TfOH) can be effective, particularly when using alcohols or alkenes as alkylating agents.[1][8] These acids protonate the alkylating agent to generate the electrophile.

Table 1: Comparison of Catalyst Systems for Phenol Alkylation

Catalyst TypeExamplesAdvantagesDisadvantages
Traditional Lewis Acids AlCl₃, FeCl₃, BF₃High activity for non-phenolic arenes.[5]Prone to deactivation by phenol, requires stoichiometric amounts, moisture sensitive.[1][9]
Solid Acids (Zeolites) Zeolite Beta, ZSM-5, 13XReusable, non-corrosive, resistant to deactivation, can provide shape-selectivity.[7][10]May require high temperatures/pressures, potential for catalyst fouling.
Brønsted Acids H₂SO₄, TfOH, HFEffective with alcohol/alkene alkylating agents, lower cost.[8]Can be highly corrosive, may lead to side reactions (e.g., sulfonation).
Milder Lewis Acids ZnCl₂, InCl₃Less prone to over-alkylation, can offer different selectivity.[11]Lower activity, may require co-catalysts or higher temperatures.
Problem 2: My reaction is working, but it's producing a messy mixture of di- and tri-alkylated products.

Q: I'm successfully forming an alkylated phenol, but I can't isolate the mono-alkylated product in good yield due to significant polysubstitution. How can I control this?

A: This is a direct consequence of the reaction mechanism. The product you are making is more reactive than the starting material.

Core Causality: Product Over-activation

The hydroxyl group of phenol is a strong activating group for electrophilic aromatic substitution. When you add an alkyl group—which is also an activating group—the resulting mono-alkylated phenol product is even more nucleophilic and reactive than the starting phenol.[12][13][14] Consequently, it competes effectively for the electrophile, leading to rapid subsequent alkylations.[15]

G Phenol Phenol (Reactive) Mono Mono-alkylated Phenol (More Reactive) Phenol->Mono k1 Poly Poly-alkylated Phenol (Product Mixture) Mono->Poly k2 (k2 > k1) Electrophile R⁺ Electrophile->Phenol Electrophile->Mono

Caption: The cycle of over-alkylation.

Solutions & Protocols

Controlling polysubstitution requires shifting the reaction kinetics to favor the initial alkylation step.

  • Solution 1: Use an Excess of Phenol. By increasing the molar ratio of phenol to the alkylating agent (e.g., 5:1 or greater), you statistically increase the probability that the electrophile will encounter and react with a molecule of the starting material rather than the more reactive mono-alkylated product.[5][12] This is often the simplest and most effective solution.

  • Solution 2: Control Reaction Conditions.

    • Lower the Temperature: Reducing the reaction temperature will decrease the overall reaction rate, giving you a wider window to stop the reaction after the desired mono-alkylation has occurred.[12]

    • Monitor Reaction Time: Closely follow the reaction's progress using an appropriate analytical technique (TLC, GC, or NMR). Quench the reaction as soon as the optimal concentration of the mono-alkylated product is reached, before significant polyalkylation takes over.[9]

  • Solution 3: Choose a Milder Catalyst. Highly active catalysts like AlCl₃ promote rapid, uncontrolled reactions.[12] Switching to a milder Lewis acid (e.g., ZnCl₂, FeCl₂) or a solid acid catalyst can temper the reactivity and provide better control.[5]

Problem 3: I am getting two main products: the desired alkylated phenol (C-alkylation) and a significant amount of a phenyl ether (O-alkylation).

Q: My mass spectrometry results show a byproduct with the same mass as my desired product. NMR confirms it's an O-alkylated isomer. How can I favor C-alkylation?

A: This issue arises from the dual nucleophilic nature of the phenoxide ion, which is readily formed under many reaction conditions.

Core Causality: Ambident Nucleophilicity

Phenol is an ambident nucleophile, meaning it can react at two different sites: the aromatic ring (C-alkylation) or the hydroxyl oxygen (O-alkylation).[1][2] O-alkylation is often kinetically favored, meaning it can happen faster, while C-alkylation is typically the thermodynamically more stable outcome.[12] Your goal is to create conditions that either suppress O-alkylation or promote the thermodynamically favored C-alkylation.

G cluster_0 Phenol + Base ⇌ Phenoxide Phenoxide Phenoxide Ion (Ambident Nucleophile) C_Alkylation C-Alkylation (Desired Product) Phenoxide->C_Alkylation Attack from Ring (π electrons) O_Alkylation O-Alkylation (Phenyl Ether Byproduct) Phenoxide->O_Alkylation Attack from Oxygen (n electrons) Electrophile R-X

Caption: Competing C- vs. O-alkylation pathways.

Solutions & Protocols

The choice of solvent is critical in directing the regioselectivity of this reaction.

  • Solution 1: Use Protic Solvents. Protic solvents like water or trifluoroethanol can selectively solvate the oxygen atom of the phenoxide through hydrogen bonding.[9][16] This "shields" the oxygen, sterically and electronically hindering its ability to act as a nucleophile and thereby promoting electrophilic attack at the less-hindered aromatic ring.[16]

  • Solution 2: Catalyst Selection. Certain catalyst systems are known to favor C-alkylation. For example, some molybdenum-based catalysts have demonstrated high selectivity for C-allylation.[12] While less common for simple alkylations, this highlights the principle that the catalyst can play a directing role.

  • Solution 3: Fries Rearrangement as an Alternative. If O-alkylation proves difficult to suppress, you can embrace it. First, perform an O-acylation (which is often easier to control than O-alkylation) to form a phenyl ester. Then, subject this ester to Fries rearrangement conditions (excess Lewis acid, often at higher temperatures) to induce an intramolecular migration of the acyl group from the oxygen to the ring, yielding a C-acylated phenol.[1][2] The resulting ketone can then be reduced to the desired alkyl group.

Frequently Asked Questions (FAQs)

Q1: Why is the classical Friedel-Crafts alkylation with AlCl₃ so problematic for phenols? A1: It's a combination of three key factors: 1) The Lewis basic oxygen on phenol coordinates with and deactivates the AlCl₃ catalyst.[3][4] 2) This coordination simultaneously deactivates the aromatic ring, making it less nucleophilic.[1] 3) The reaction is prone to uncontrolled polyalkylation because the alkylated product is more reactive than phenol itself.[13][15]

Q2: What are the main advantages of using solid acid catalysts like zeolites? A2: Zeolites offer several major advantages for phenol alkylation. They are reusable, which improves process economy and sustainability. They are resistant to deactivation by the phenolic hydroxyl group.[7] Most importantly, their well-defined pore structures can impart "shape selectivity," sterically hindering the formation of bulkier ortho-isomers or polyalkylated products and favoring the formation of the more linear para-substituted product.[6]

Q3: How can I completely avoid carbocation rearrangement? A3: Carbocation rearrangement is a significant limitation when using primary or secondary alkylating agents.[5][17] The most reliable way to avoid this is to use an alternative reaction sequence: Friedel-Crafts acylation followed by reduction . The key electrophile in acylation, the acylium ion, is resonance-stabilized and does not undergo rearrangement.[18][19] After successfully acylating the phenol, the resulting ketone can be cleanly reduced to the desired alkyl group using methods like the Wolff-Kishner or Clemmensen reduction.[19]

Q4: Is it possible to achieve selective ortho-alkylation? A4: Yes, although it is often more challenging than para-alkylation. While the para position is often the thermodynamic default due to reduced steric hindrance, specific catalytic systems can favor ortho-selectivity.[12] A notable example is the use of a dual catalyst system, such as catalytic amounts of ZnCl₂ and camphorsulfonic acid (CSA), which has been shown to favor ortho-alkylation even with unactivated secondary alcohols.[11][20] The proposed mechanism involves a templated scaffolding of both the phenol and the alcohol, predisposing them for ortho-alkylation.[11]

Experimental Protocols

Protocol 1: Para-Selective Alkylation of Phenol with tert-Butanol using Zeolite Beta

This protocol is adapted from methodologies favoring para-alkylation using a solid acid catalyst.[6][7]

  • Catalyst Activation: Place 1.0 g of Zeolite Beta catalyst in a round-bottom flask. Heat to 120 °C under vacuum for 4 hours to remove adsorbed water.[9] Allow to cool to room temperature under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: To the flask containing the activated catalyst, add phenol (e.g., 10 mmol) and a suitable solvent like heptane or dodecane (20 mL).

  • Reactant Addition: Begin stirring the mixture and heat to the desired reaction temperature (e.g., 100-140 °C). Slowly add tert-butanol (e.g., 12 mmol, 1.2 equivalents) dropwise over 30 minutes.

  • Reaction: Maintain the reaction at temperature, with vigorous stirring, for 4-8 hours. Monitor the progress by periodically taking small aliquots and analyzing them by GC or TLC.

  • Workup: After the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. Filter the catalyst and wash it with a small amount of fresh solvent.

  • Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by distillation to isolate the desired 4-tert-butylphenol.

Protocol 2: Ortho-Selective Alkylation of a Substituted Phenol with a Secondary Alcohol

This protocol is based on the dual-catalysis system developed for ortho-selectivity.[20]

  • Reaction Setup: To an oven-dried reaction tube equipped with a magnetic stir bar, add the phenolic substrate (e.g., p-cresol, 1.0 mmol), zinc chloride (ZnCl₂, 0.05 mmol, 5 mol%), and (R)-camphorsulfonic acid ((R)-CSA, 0.75 mmol, 75 mol%).

  • Solvent and Reagent Addition: Add chlorobenzene (1.0 mL) followed by the secondary alcohol (e.g., cyclopentanol, 1.1 mmol, 1.1 equivalents).

  • Reaction: Seal the tube and heat the reaction mixture to 140 °C in a pre-heated oil bath. Stir for 18 hours.[12]

  • Workup: Cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired ortho-alkylated phenol.

Troubleshooting Workflow

G Start Low Yield in Phenol Alkylation Q1 Analyze Crude Product: What is present? Start->Q1 A1_SM Mainly Starting Material Q1->A1_SM Starting Material A1_Poly Poly-alkylated Products Q1->A1_Poly Multiple Products A1_Isomers Mixture of Isomers (O/C, o/p, rearranged) Q1->A1_Isomers Isomeric Products Sol_SM Cause: Catalyst Deactivation 1. Switch to Solid Acid (Zeolite) 2. Use Brønsted Acid Catalyst 3. Ensure Anhydrous Conditions A1_SM->Sol_SM Sol_Poly Cause: Product Over-activation 1. Use Excess Phenol 2. Lower Temperature 3. Reduce Reaction Time A1_Poly->Sol_Poly Sol_Isomers Cause: Poor Selectivity 1. O/C: Use Protic Solvent 2. o/p: Use Shape-Selective Catalyst 3. Rearrangement: Use Acylation/Reduction A1_Isomers->Sol_Isomers

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • BenchChem. (2025). Minimizing byproduct formation in Friedel-Crafts alkylation of phenol. BenchChem Technical Support.
  • J&K Scientific LLC. (2026). Phenol alkylation (Friedel-Crafts Alkylation). J&K Scientific Lab Tips.
  • ACS Sustainable Chemistry & Engineering. (2025). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols.
  • Vaia. Use Figure 16-11 to explain why Friedel–Crafts alkylations often give polysubstitution but Friedel–Crafts acylations do not. Vaia.
  • Royal Society of Chemistry. (n.d.). Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. RSC Publishing.
  • ChemRxiv. (n.d.). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ChemRxiv.
  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
  • Wikipedia. (2020). Friedel–Crafts reaction.
  • ECHEMI. (n.d.). Friedel–Crafts reaction of phenol. ECHEMI.
  • Phenol Alkylation Plant. (n.d.). Phenol Alkylation Plant.
  • ResearchGate. (2026). (PDF) Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols.
  • BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Phenol Alkylation. BenchChem Technical Support.
  • BenchChem. (n.d.). Strategies to control ortho vs. para acylation in phenol synthesis. BenchChem Technical Support.
  • Chemistry Stack Exchange. (2021). Lack of polysubstitution in Friedel–Crafts t-butylation of phenol.
  • Brainly.in. (2019). Why does friedel craft reaction of phenol has poor yield?
  • Chemistry Steps. (2025). Friedel-Crafts Alkylation.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia.
  • KPU Pressbooks. (n.d.). 4.7 Friedel–Crafts Reactions – Organic Chemistry II.
  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation | Notes.
  • ResearchGate. (n.d.). Alkylation of Phenol with Tertiary Butyl Alcohol over Zeolites | Request PDF.
  • Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for Friedel-Crafts alkylation of 5 a with 6a a.
  • Homework.Study.com. (n.d.). Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not.
  • Journal of the American Chemical Society. (n.d.). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. ACS Publications.
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Journal of the American Chemical Society. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. ACS Publications.
  • Filo. (2025). Friedel-Crafts Alkylation of Phenol Reaction.
  • ResearchGate. (n.d.). Zeolite Catalyzed Friedel-Crafts Reactions: A Review | Request PDF.
  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.

Sources

Troubleshooting

Technical Support Center: P-(1-Methyloctyl)phenol GC Peak Tailing

Introduction P-(1-Methyloctyl)phenol (a specific isomer of nonylphenol) is a polar compound frequently analyzed in environmental, chemical, and pharmaceutical workflows[1]. However, its active phenolic hydroxyl (-OH) gro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

P-(1-Methyloctyl)phenol (a specific isomer of nonylphenol) is a polar compound frequently analyzed in environmental, chemical, and pharmaceutical workflows[1]. However, its active phenolic hydroxyl (-OH) group makes it highly susceptible to secondary interactions within a Gas Chromatography (GC) system, leading to severe peak tailing, reduced resolution, and poor quantitative reproducibility[2]. This guide provides a self-validating troubleshooting framework to diagnose, resolve, and prevent peak tailing for active phenolic analytes.

Section 1: Mechanistic FAQ - Understanding the Causality

Q1: Why does P-(1-Methyloctyl)phenol exhibit severe peak tailing in GC? A: Peak tailing is primarily caused by hydrogen bonding between the active hydroxyl (-OH) group of the phenol and active sites within the GC flow path[2][3]. These active sites are typically exposed silanol (Si-OH) groups located on the inner surface of the fused-silica capillary column, the glass inlet liner, or exposed glass wool[3]. This secondary retention mechanism delays the elution of a fraction of the analyte molecules, resulting in an asymmetric, tailing peak[2].

Q2: How do I distinguish between column activity and system contamination? A: Both issues cause tailing, but their origins differ. Column activity is an inherent flaw (e.g., degraded stationary phase exposing silanols) that affects the entire length of the column[3]. System contamination occurs when non-volatile matrix residues (e.g., heavy lipids, salts) accumulate at the front of the column or in the inlet liner, acting as new active sites[3]. If peak tailing suddenly appears in a previously validated method, contamination is the most likely culprit. Trimming the front 0.5–1.0 meters of the column usually eliminates this localized contamination[3].

Section 2: Systematic Troubleshooting Workflow

When peak tailing exceeds the acceptable Peak Tailing Factor (PTF) threshold (e.g., PTF > 1.5, though EPA Method 528 allows up to 5 for highly active phenols[4]), follow this logical progression to restore system integrity.

TroubleshootingWorkflow Start Peak Tailing Detected for P-(1-Methyloctyl)phenol CheckInlet Inspect & Maintain Inlet (Replace Liner, Septum, Gold Seal) Start->CheckInlet TrimColumn Trim Front of GC Column (Remove 0.5 - 1.0 m) CheckInlet->TrimColumn Test Re-evaluate Peak Shape TrimColumn->Test Success Tailing Resolved? (PTF < 1.5) Test->Success Derivatize Implement Derivatization (BSTFA + 1% TMCS) Success->Derivatize No End Proceed to Quantitative Analysis Success->End Yes Derivatize->End

Caption: Troubleshooting workflow for resolving phenol peak tailing in gas chromatography.

Protocol 1: Inlet Maintenance & Column Trimming

Purpose: To systematically eliminate active sites and contamination from the sample flow path before chemical derivatization is attempted.

  • Cool the System: Lower the GC oven and inlet temperatures to < 40°C. Turn off the carrier gas flow.

  • Inlet Overhaul: Remove the septum nut and replace the septum to prevent coring particles from entering the liner. Remove the existing inlet liner. For underivatized phenols, install a new, single-taper Ultra-Inert liner without glass wool (glass wool drastically increases the surface area of active silanols)[4]. Replace the gold seal and washer at the base of the inlet.

  • Column Trimming: Disconnect the capillary column from the inlet. Using a ceramic scoring wafer, score the polyimide coating approximately 0.5 to 1.0 meter from the front end[3]. Snap the column cleanly. Inspect the cut with a 10x magnifier; the edge must be perfectly flat and 90 degrees to prevent flow disruption and tailing.

  • Reinstallation & Conditioning: Reinstall the column using a new graphite/vespel ferrule. Restore carrier gas flow and purge the system for 15 minutes to remove oxygen (critical to prevent stationary phase oxidation). Condition the column at its maximum isothermal temperature for 30 minutes before injecting a test mix to validate the system[2].

Section 3: The Ultimate Fix - Chemical Derivatization

If physical maintenance fails to resolve the tailing, the analyte's chemistry must be altered. Derivatization masks the polar hydroxyl group, converting the analyte into a highly volatile, inert derivative[5][6].

Q3: What is the most effective derivatization method for P-(1-Methyloctyl)phenol? A: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed with 1% Trimethylchlorosilane (TMCS) is the gold standard[6][7]. This reaction replaces the active hydrogen of the phenol with a trimethylsilyl (TMS) group, completely eliminating its ability to hydrogen-bond with the column[6].

SilylationPathway Phenol P-(1-Methyloctyl)phenol (Active -OH Group) Reaction Incubation (70°C, 60 min, Aprotic Solvent) Phenol->Reaction Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Reaction Derivative TMS-Ether Derivative (Inert, Highly Volatile) Reaction->Derivative Byproduct Volatile Byproducts (Elute in Solvent Delay) Reaction->Byproduct

Caption: Chemical pathway for the silylation of P-(1-Methyloctyl)phenol using BSTFA.

Protocol 2: BSTFA Silylation of Phenols

Purpose: To quantitatively convert P-(1-Methyloctyl)phenol into its TMS-ether derivative for optimal GC-MS/FID analysis.

  • Sample Preparation: Extract or dissolve the sample in a strictly anhydrous, aprotic solvent (e.g., acetonitrile, hexane, or ethyl acetate). Crucial Causality: Water will aggressively hydrolyze the BSTFA reagent and the resulting TMS derivatives, reversing the reaction[7].

  • Reagent Addition: Transfer 100 µL of the sample extract into a deactivated glass autosampler vial equipped with a glass insert. Add 100 µL of BSTFA containing 1% TMCS[6].

  • Incubation: Seal the vial immediately with a PTFE-lined cap. Vortex for 10 seconds to ensure mixing. Place the vial in a heating block set to 70°C for 60 minutes to drive the reaction to completion[6].

  • Analysis: Allow the vial to cool to room temperature[2]. Inject 1 µL directly into the GC system. Ensure the GC method includes a solvent delay sufficient to bypass the highly volatile derivatization byproducts[5].

Section 4: Column Selection & Quantitative Performance

Choosing the right column chemistry is vital depending on whether you choose to derivatize the sample.

Q4: Which GC columns are best suited for underivatized vs. derivatized phenols? A: If analyzing underivatized P-(1-Methyloctyl)phenol, a polar PEG (Wax) column (e.g., DB-WAX) or a highly deactivated Ultra-Inert 5% phenyl column (e.g., DB-5ms UI) is required to minimize tailing[8]. However, Wax columns have lower maximum operating temperatures, which can limit the bake-out of heavy matrix contaminants[8]. If the sample is derivatized, a standard 5% phenyl column (e.g., DB-5) is perfectly adequate and offers superior thermal stability[1].

Quantitative Comparison of Analytical Conditions
Analytical ConditionRecommended Column TypeDerivatization ReagentExpected Peak Tailing Factor (PTF)Relative Sensitivity / LOD
Underivatized (Standard) Standard 5% Phenyl (e.g., DB-5)None2.5 - 5.0 (Poor)~50 ng/mL
Underivatized (Inert) Ultra-Inert 5% PhenylNone1.2 - 1.8 (Acceptable)~10 ng/mL
Underivatized (Polar) PEG / Wax (e.g., DB-WAX)None1.1 - 1.5 (Good)~10 ng/mL
Derivatized (Optimal) Standard 5% Phenyl (e.g., DB-5)BSTFA + 1% TMCS0.9 - 1.1 (Excellent)< 1 ng/mL

Note: PTF is calculated at 10% of the peak height. A PTF of 1.0 represents a perfectly symmetrical peak. EPA Method 528 mandates a PTF of ≤ 5.0 for challenging phenols[4], but modern laboratories should target < 1.5 for optimal integration.

Sources

Optimization

Technical Support Center: Analysis of p-(1-Methyloctyl)phenol

Welcome to the technical support center for the analysis of p-(1-Methyloctyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequent...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of p-(1-Methyloctyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding matrix interference in the analysis of this compound. Our goal is to equip you with the expertise to anticipate and mitigate challenges, ensuring the accuracy and reliability of your results.

Section 1: Troubleshooting Guide for Matrix Interference

Matrix effects, which are the alteration of analyte signal by co-eluting compounds, are a significant challenge in the quantitative analysis of p-(1-Methyloctyl)phenol.[1] This section provides a systematic approach to identifying and resolving these issues.

Issue 1: Poor Peak Shape (Tailing or Fronting) in GC Analysis

Symptoms:

  • Asymmetrical peaks in your chromatogram, either tailing (asymmetry > 1.2) or fronting (asymmetry < 0.8).

  • Inconsistent peak integration and reduced reproducibility.

Probable Causes & Solutions:

  • Active Sites in the Injection Port or Column: Phenolic compounds like p-(1-Methyloctyl)phenol are prone to interacting with active sites in the GC system, leading to peak tailing.[2]

    • Solution: Deactivate the inlet liner or replace it with a new, inert one. If tailing persists, it may indicate column contamination. Trimming a small section from the front of the column can remove the contaminated stationary phase. In severe cases, column replacement is necessary.[2]

  • Column Overload: Injecting too much sample can saturate the column, causing peak fronting.[2]

    • Solution: Reduce the injection volume or increase the split ratio. For trace analysis requiring larger injection volumes, consider using a column with a larger internal diameter.[2]

  • Improper Injection Temperature: If the injection port temperature is too low, the sample may not vaporize completely, leading to poor peak shape.[2]

    • Solution: Increase the injection port temperature, ensuring it remains within the safe limits for p-(1-Methyloctyl)phenol.

Issue 2: Signal Suppression or Enhancement in LC-MS Analysis

Symptoms:

  • Lower or higher than expected analyte response compared to a clean standard.

  • Poor accuracy and reproducibility of quantitative results.

Probable Causes & Solutions:

  • Co-elution with Matrix Components: Endogenous materials from the sample matrix can co-elute with p-(1-Methyloctyl)phenol and interfere with the ionization process in the mass spectrometer source.[1][3]

    • Solution 1: Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][4]

      • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[1][5] A well-developed SPE method can selectively isolate p-(1-Methyloctyl)phenol while removing a significant portion of the matrix.

      • Liquid-Liquid Extraction (LLE): LLE can also be used to separate the analyte from interfering substances.[1][4]

    • Solution 2: Modify Chromatographic Conditions: Adjusting the LC method can help to separate p-(1-Methyloctyl)phenol from interfering matrix components.[1][3] This can involve changing the gradient, the mobile phase composition, or using a different column chemistry.[3]

    • Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects.[6][7] Because the SIL-IS has nearly identical chemical and physical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction of the signal.[6]

Issue 3: Inconsistent Retention Times

Symptoms:

  • The retention time of the p-(1-Methyloctyl)phenol peak shifts between injections.

  • Difficulty in peak identification and integration.

Probable Causes & Solutions:

  • Changes in Flow Rate: The most common cause of retention time shifts is a change in the carrier gas or mobile phase flow rate.[2]

    • Solution: Verify the flow rates using a calibrated flow meter. Check for leaks in the system and ensure that the gas or solvent supply is adequate.[2]

  • Column Conditioning: A new column or a column that has been stored for an extended period may require conditioning to achieve stable retention times.[2]

    • Solution: Follow the manufacturer's instructions for column conditioning. This typically involves heating the column at a specific temperature with carrier gas or mobile phase flow for a set period.[2]

  • Temperature Fluctuations: Variations in the column oven temperature can affect retention times.[2]

    • Solution: Ensure that the GC oven or LC column heater is functioning correctly and maintaining a stable temperature.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is matrix interference and why is it a problem in p-(1-Methyloctyl)phenol analysis?

A1: The matrix refers to all the components in a sample other than the analyte of interest, p-(1-Methyloctyl)phenol.[3] Matrix interference, or the matrix effect, occurs when these other components affect the analytical signal of the target analyte.[1] This can lead to either signal suppression (a lower signal than expected) or signal enhancement (a higher signal than expected), both of which compromise the accuracy and reliability of quantitative measurements.[1][8] Phenolic compounds can be particularly susceptible to matrix effects due to their polarity and potential for interaction with matrix components.[9]

Q2: What are the most effective sample preparation techniques to minimize matrix effects for p-(1-Methyloctyl)phenol?

A2: Solid-Phase Extraction (SPE) is a highly effective and widely used technique for cleaning up complex samples and reducing matrix effects.[1][10] It allows for the selective retention of p-(1-Methyloctyl)phenol on a sorbent material while matrix components are washed away.[11] Liquid-Liquid Extraction (LLE) is another valuable technique that partitions the analyte into a solvent that is immiscible with the sample matrix, thereby separating it from many interfering substances.[1][4] The choice between SPE and LLE will depend on the specific sample matrix and the properties of the interfering compounds.

Q3: How can derivatization help in the GC analysis of p-(1-Methyloctyl)phenol?

A3: Derivatization is a technique used to convert an analyte into a product that has properties that are more suitable for a given analytical method.[9] For GC analysis of phenols, derivatization can improve chromatographic behavior by reducing polarity and increasing volatility.[9] This can lead to sharper, more symmetrical peaks and reduced interaction with active sites in the GC system. Common derivatization reagents for phenols include silylating agents (e.g., BSTFA) and acylating agents (e.g., acetic anhydride).[12][13]

Q4: When should I use a matrix-matched calibration curve?

A4: A matrix-matched calibration curve is prepared by spiking known concentrations of the analyte into a blank sample matrix that is representative of the unknown samples. This approach is highly recommended when significant matrix effects are present and a stable isotope-labeled internal standard is not available.[3] By preparing the calibrants in the same matrix as the samples, the matrix effects on the analyte signal will be similar for both the standards and the samples, leading to more accurate quantification.[8]

Q5: What is the role of an internal standard in mitigating matrix effects?

A5: An internal standard (IS) is a compound that is added to all samples, standards, and blanks at a constant concentration.[3] The IS should be structurally similar to the analyte but not present in the original sample. By calculating the ratio of the analyte response to the IS response, variations due to injection volume, and to some extent, matrix effects, can be compensated for.[3] The most effective type of internal standard is a stable isotope-labeled (SIL) version of the analyte, as it behaves almost identically to the analyte during sample preparation, chromatography, and ionization.[6][7]

Section 3: Experimental Protocols and Data

Protocol 1: Solid-Phase Extraction (SPE) for p-(1-Methyloctyl)phenol from Water Samples

This protocol provides a general guideline for SPE. Optimization may be required for specific water matrices.

Materials:

  • SPE Cartridge: Polymeric reversed-phase (e.g., Strata-X)

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: Deionized Water

  • Wash Solvent: 5% Methanol in Water

  • Elution Solvent: Acetonitrile

  • Sample: 100 mL water sample, acidified to pH < 2 with sulfuric acid.[12]

Procedure:

  • Conditioning: Pass 5 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

  • Loading: Load the 100 mL acidified water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Pass 5 mL of 5% methanol in water through the cartridge to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the p-(1-Methyloctyl)phenol with 5 mL of acetonitrile.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

Table 1: Comparison of Sample Preparation Techniques for Recovery of p-(1-Methyloctyl)phenol from a Spiked Plasma Sample
Sample Preparation TechniqueAverage Recovery (%)Relative Standard Deviation (%)
Protein Precipitation (PPT)65.212.5
Liquid-Liquid Extraction (LLE)88.76.8
Solid-Phase Extraction (SPE)95.43.2

This data is illustrative and highlights the potential for improved recovery and precision with more selective sample preparation techniques.

Section 4: Visualizations

Diagram 1: Troubleshooting Workflow for GC Peak Shape Issues

GC_Troubleshooting start Poor Peak Shape (Tailing or Fronting) check_overload Is the sample concentration high? start->check_overload reduce_conc Reduce injection volume or increase split ratio check_overload->reduce_conc Yes check_temp Is the injection temperature appropriate? check_overload->check_temp No end Good Peak Shape reduce_conc->end increase_temp Increase injection port temperature check_temp->increase_temp No check_liner Inspect inlet liner for activity/contamination check_temp->check_liner Yes increase_temp->end replace_liner Deactivate or replace inlet liner check_liner->replace_liner Yes check_column Is the column contaminated? check_liner->check_column No replace_liner->end trim_column Trim the front end of the column check_column->trim_column Yes replace_column Replace column check_column->replace_column If trimming fails trim_column->end replace_column->end

Caption: A decision tree for troubleshooting common GC peak shape problems.

Diagram 2: General Workflow for Mitigating Matrix Effects in LC-MS

LCMS_Matrix_Effects start Suspected Matrix Effect (Signal Suppression/Enhancement) sample_prep Optimize Sample Preparation (SPE, LLE) start->sample_prep chromatography Modify Chromatographic Conditions start->chromatography internal_standard Use Stable Isotope-Labeled Internal Standard (SIL-IS) sample_prep->internal_standard matrix_matched Use Matrix-Matched Calibration sample_prep->matrix_matched chromatography->internal_standard chromatography->matrix_matched end Accurate & Reliable Quantification internal_standard->end matrix_matched->end

Caption: A flowchart outlining strategies to address matrix effects in LC-MS analysis.

References

  • High performance solid-phase analytical derivatization of phenols for gas chromatography–mass spectrometry. (n.d.). Elsevier.
  • Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex.
  • Method 8041A: Phenols by Gas Chrom
  • Matrix cleanup assisted extraction of phenolic pollutants from diverse wastewaters using a magnetic core shell adsorbent. (2025, November 7). PMC.
  • TROUBLESHOOTING GUIDE. (n.d.). Restek.
  • Application Notes and Protocols for the Gas Chromatography (GC)
  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. (2003, April 15). PubMed.
  • Sample Prep Tech Tip: What is the M
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2026, March 13).
  • GC-MS Troubleshooting Guide. (n.d.). Scribd.
  • GC Troubleshooting: Common Issues & How to Fix Them. (2025, November 27). Lab Manager.
  • Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. (n.d.). PMC.
  • Method 1625, Revision B: Semivolatile Organic Compounds by Isotope Dilution GC/MS. (n.d.). EPA.
  • The Complete Guide to Solid Phase Extraction (SPE). (n.d.). Phenomenex.
  • Solid-Phase Extraction Products. (n.d.). MilliporeSigma.
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017, July 1).
  • Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. (2015, June 10).

Sources

Troubleshooting

Reducing byproduct formation in 4-nonan-2-ylphenol synthesis

Technical Support Center: Synthesis of 4-nonan-2-ylphenol Welcome to the technical support center for the synthesis of 4-nonan-2-ylphenol. This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-nonan-2-ylphenol

Welcome to the technical support center for the synthesis of 4-nonan-2-ylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this alkylation reaction. Our focus is to provide actionable insights and troubleshooting strategies to minimize byproduct formation and maximize the yield and purity of your target compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of 4-nonan-2-ylphenol, providing the necessary background to understand and control the reaction.

Q1: What is the primary reaction mechanism for the synthesis of 4-nonan-2-ylphenol?

The synthesis of 4-nonan-2-ylphenol is a classic example of a Friedel-Crafts alkylation reaction.[1][2] In this process, phenol is reacted with a nonene isomer (specifically, an isomer that will generate a secondary carbocation at the 2-position of the nonyl chain) in the presence of an acid catalyst. The reaction proceeds via electrophilic aromatic substitution, where the protonated olefin forms a carbocation that then attacks the electron-rich phenol ring.[3][4]

The mechanism can be influenced by the catalyst and conditions, potentially involving multiple pathways.[3][5] While direct C-alkylation is the desired route, an initial, kinetically favored O-alkylation to form a phenyl ether can also occur.[6][7] This ether can then undergo an intramolecular rearrangement to yield the more thermodynamically stable C-alkylated phenols.[5][7]

Q2: What are the most common byproducts, and why do they form?

Byproduct formation is the primary challenge in this synthesis. The main categories of byproducts are:

  • Regioisomers (2-nonan-2-ylphenol): The hydroxyl group of phenol is an ortho, para-directing activator. While the para-substituted product (4-nonan-2-ylphenol) is often thermodynamically favored due to less steric hindrance, the ortho-substituted isomer (2-nonan-2-ylphenol) is a common byproduct.[8] The ratio of ortho to para isomers is highly dependent on the catalyst, temperature, and solvent.

  • Other Positional Isomers: Commercial nonene is typically a complex mixture of isomers derived from propylene trimerization.[9][10] Each of these isomers can form a different carbocation, leading to a complex mixture of 4-nonylphenol isomers with varying branching on the alkyl chain.[11][12] This is why the commercial product is often referred to as "technical nonylphenol".[11]

  • Polyalkylated Phenols: The first alkyl group attached to the phenol ring further activates it, making the mono-alkylated product more nucleophilic than phenol itself.[13] This can lead to a second or even third alkylation, resulting in di- and tri-nonylphenols.[14]

  • Phenyl Nonyl Ether (O-Alkylation): The phenoxide ion can also act as a nucleophile through its oxygen atom, leading to the formation of phenyl nonyl ether.[6][15] This is often an intermediate that can rearrange to the C-alkylated product under acidic conditions but can remain as a byproduct if the reaction is not driven to completion.[5][15]

  • Nonene Oligomers: The acidic conditions required for the alkylation can also cause the nonene reactant to polymerize or oligomerize, consuming the starting material and reducing the overall yield.[3][16]

Q3: How does the choice of catalyst impact byproduct formation?

The catalyst is arguably the most critical factor in controlling selectivity.

  • Homogeneous Lewis/Brønsted Acids (e.g., AlCl₃, H₂SO₄, BF₃): These are highly active catalysts that can lead to high conversion rates. However, their strong acidity often promotes polyalkylation and olefin oligomerization.[13][17] They also present significant challenges in separation and waste disposal.[5]

  • Heterogeneous Solid Acid Catalysts (e.g., Zeolites, Ion-Exchange Resins, Supported Heteropolyacids): These catalysts are often preferred for industrial applications as they are easily separated and can be regenerated.[5][16] More importantly, they can offer shape selectivity. The pore structure of a zeolite, for example, can sterically hinder the formation of bulky polyalkylated products or favor the formation of the less bulky para-isomer over the ortho-isomer.[16] Acidic ion-exchange resins like Amberlyst-15 are also commonly used.[6][7][9]

  • Alkaline Catalysts: While less common for this specific transformation, some methods use basic catalysts, which can favor O-alkylation or offer different selectivity profiles, potentially reducing olefin polymerization.[1][17]

Section 2: Troubleshooting Guide

This guide provides a problem-solution framework for common issues encountered during the synthesis.

Problem 1: High Concentration of the ortho-Isomer (2-nonan-2-ylphenol)

  • Possible Cause: The reaction conditions favor the kinetically controlled ortho-product. This can be influenced by temperature and the nature of the catalyst. Some catalysts have a higher propensity for directing to the ortho position.[8]

  • Recommended Solutions:

    • Increase Reaction Temperature and/or Time: The para-isomer is generally the more thermodynamically stable product. Running the reaction at a higher temperature or for a longer duration can allow for the equilibration of isomers, favoring the para product. Monitor this carefully, as higher temperatures can also increase other byproducts.

    • Select a Shape-Selective Catalyst: Employ a solid acid catalyst with a pore structure that sterically favors the formation of the linear para-isomer over the bulkier ortho-isomer. Zeolites like H-BEA or supported heteropolyacids are excellent candidates to investigate.[15][16]

    • Use a Bulky Catalyst: A sterically hindered catalyst may block the more accessible ortho positions, thereby increasing the selectivity for the para position.

Problem 2: Significant Formation of Polyalkylated Byproducts

  • Possible Cause: The mono-alkylated product is more reactive than the starting phenol, leading to subsequent alkylations.[13] This is particularly problematic with highly active catalysts and high concentrations of the alkylating agent.

  • Recommended Solutions:

    • Increase the Phenol to Nonene Molar Ratio: Using a significant excess of phenol (e.g., 3:1 to 5:1 molar ratio) statistically increases the probability that the nonene will react with an unreacted phenol molecule rather than an already alkylated one.[13]

    • Control the Addition of Nonene: Instead of adding all the nonene at once, use a syringe pump for slow, controlled addition. This keeps the instantaneous concentration of the alkylating agent low, disfavoring polyalkylation.

    • Reduce Catalyst Activity: Switch from a strong Lewis acid like AlCl₃ to a milder, solid acid catalyst like an ion-exchange resin (e.g., Amberlyst-15) or a zeolite.[5][13]

    • Lower the Reaction Temperature: Reducing the temperature will decrease the overall reaction rate, including the rate of the second alkylation, often improving selectivity for the mono-alkylated product.[13]

Problem 3: Low Yield and/or Presence of High Molecular Weight Impurities

  • Possible Cause: The acidic catalyst is causing significant oligomerization of the nonene reactant.[3][16]

  • Recommended Solutions:

    • Optimize Catalyst Acidity: Use a catalyst with moderate acidity. Very strong acid sites are known to promote olefin oligomerization. Temperature-programmed desorption (TPD) of ammonia can be used to characterize and select catalysts with appropriate acid strength.

    • Maintain a High Phenol Concentration: A high concentration of the aromatic substrate can help "trap" the carbocation before it can react with another olefin molecule. This aligns with the recommendation to use an excess of phenol.[3]

    • Lower Reaction Temperature: Polymerization reactions often have a higher activation energy than the desired alkylation. Lowering the temperature can disproportionately slow the rate of this side reaction.

Problem 4: Presence of Phenyl Nonyl Ether in the Final Product

  • Possible Cause: The reaction has not reached thermodynamic equilibrium. O-alkylation is often the kinetically favored pathway, and its product, the phenyl ether, must rearrange to the C-alkylated product.[6][7][15]

  • Recommended Solutions:

    • Increase Reaction Time or Temperature: Provide sufficient energy and time for the O-alkylated intermediate to undergo the Fries or an intramolecular rearrangement to the more stable C-alkylated product.[5][7]

    • Ensure Sufficient Catalyst Acidity: The rearrangement from O- to C-alkylation is an acid-catalyzed process.[6][7] If using a very mild catalyst, the rate of this rearrangement may be too slow. A balance of acidity is key.

Table 1: Influence of Reaction Parameters on Product Distribution
ParameterTo Increase 4-nonan-2-ylphenol (para)To Decrease 2-nonan-2-ylphenol (ortho)To Decrease PolyalkylationTo Decrease O-AlkylationTo Decrease Olefin Oligomers
Temperature Increase (Thermodynamic Control)Increase (Promotes rearrangement to para)DecreaseIncrease (Promotes rearrangement)Decrease
Phenol:Nonene Ratio IncreaseNeutralIncrease SignificantlyNeutralIncrease
Catalyst Type Shape-selective (Zeolites)Shape-selective (Zeolites)Milder Acidity (Resins, Zeolites)Sufficient Acidity for RearrangementMilder Acidity
Rate of Nonene Addition Slow AdditionNeutralSlow AdditionNeutralNeutral

Section 3: Experimental Protocols

Protocol 1: General Synthesis of 4-nonan-2-ylphenol using Amberlyst-15

This protocol is a representative starting point. Optimization will be required based on your specific nonene source and analytical results.

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, thermometer, and a dropping funnel, add phenol (e.g., 47 g, 0.5 mol) and Amberlyst-15 catalyst (e.g., 5 g, ~10 wt% of phenol).

  • Initial Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 100-120°C) under a nitrogen atmosphere.

  • Reactant Addition: Once the temperature is stable, add the nonene isomer mixture (e.g., 21 g, 0.167 mol, for a 3:1 phenol:nonene ratio) dropwise from the dropping funnel over a period of 2-4 hours.

  • Reaction Monitoring: Maintain the reaction temperature and continue stirring. Monitor the reaction progress by taking small aliquots every hour and analyzing them by GC-MS to observe the consumption of phenol and the formation of products and byproducts.

  • Reaction Completion: Continue the reaction for an additional 1-2 hours after the nonene addition is complete, or until the concentration of the desired product plateaus and the O-alkylated intermediate is minimized.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to recover the solid Amberlyst-15 catalyst. The catalyst can be washed with a solvent like toluene, dried, and potentially reused.

  • Purification: Transfer the liquid product to a separatory funnel and wash with a dilute sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate. Remove the excess phenol and any low-boiling components via vacuum distillation. The final product can be further purified by fractional vacuum distillation or column chromatography.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Accurate analysis is critical for troubleshooting. Technical nonylphenol is a complex mixture of isomers that can be challenging to separate.[11][12][18]

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or isooctane).

  • GC Column: Use a non-polar capillary column, such as a DB-5ms or equivalent, for good separation of the various alkylphenol isomers.

  • GC Conditions (Example):

    • Injector Temperature: 280°C

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.

    • Carrier Gas: Helium, constant flow.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI), 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Identification: Identify the 4-nonan-2-ylphenol, 2-nonan-2-ylphenol, polyalkylated species, and phenyl ether based on their retention times and mass spectra (parent ion m/z 220 for mono-alkylated phenols, and characteristic fragmentation patterns). Quantify the relative peak areas to determine the product distribution. More advanced techniques like GCxGC-ToFMS may be required for complete isomer characterization.[11][12]

Section 4: Visualization of Mechanisms and Workflows

Diagram 1: Key Pathways in Phenol Alkylation

This diagram illustrates the competing O- and C-alkylation pathways and the formation of major byproducts.

G Phenol Phenol O_Alk_Int Phenyl Nonyl Ether (O-Alkylation Product) Phenol->O_Alk_Int O-Alkylation (Kinetically Favored) P_Product 4-nonan-2-ylphenol (para-Product) Phenol->P_Product C-Alkylation (Electrophilic Substitution) O_Product 2-nonan-2-ylphenol (ortho-Product) Phenol->O_Product C-Alkylation (Electrophilic Substitution) Nonene Nonene Carbocation Nonyl Carbocation (Electrophile) Nonene->Carbocation Protonation Oligomer Nonene Oligomers Nonene->Oligomer Oligomerization Catalyst Acid Catalyst (H+) Catalyst->Carbocation Protonation Carbocation->O_Alk_Int O-Alkylation (Kinetically Favored) Carbocation->P_Product C-Alkylation (Electrophilic Substitution) Carbocation->O_Product C-Alkylation (Electrophilic Substitution) Poly_Product Di/Tri-nonylphenol (Polyalkylation) Carbocation->Poly_Product Further Alkylation Carbocation->Oligomer Oligomerization O_Alk_Int->P_Product Rearrangement (Acid-Catalyzed) O_Alk_Int->O_Product Rearrangement (Acid-Catalyzed) P_Product->Poly_Product Further Alkylation

Caption: Competing pathways in the acid-catalyzed alkylation of phenol with nonene.

Diagram 2: Troubleshooting Workflow for Byproduct Reduction

This flowchart provides a logical sequence for diagnosing and solving common issues in the synthesis.

G decision decision solution solution problem problem start Analyze Product Mix by GC-MS d1 High Polyalkylation? start->d1 s1 Increase Phenol:Nonene Ratio Slow Nonene Addition Use Milder Catalyst d1->s1 Yes d2 High ortho/para Ratio? d1->d2 No s1->d2 s2 Increase Temperature/Time Use Shape-Selective Catalyst d2->s2 Yes d3 Significant O-Alkylation? d2->d3 No s2->d3 s3 Increase Reaction Time/Temp Ensure Sufficient Catalyst Acidity d3->s3 Yes d4 Low Yield / Oligomers? d3->d4 No s3->d4 s4 Lower Temperature Use Milder Catalyst Increase Phenol Ratio d4->s4 Yes end Optimized Synthesis d4->end No s4->end

Sources

Optimization

Technical Support Center: P-(1-Methyloctyl)phenol Handling, Stability, and Troubleshooting

Welcome to the specialized technical support hub for P-(1-Methyloctyl)phenol (CAS: 17404-66-9), a branched alkylphenol widely utilized in surfactant synthesis, polymer development, and endocrine research. As a Senior App...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the specialized technical support hub for P-(1-Methyloctyl)phenol (CAS: 17404-66-9), a branched alkylphenol widely utilized in surfactant synthesis, polymer development, and endocrine research. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we explore the causality behind degradation mechanisms and provide self-validating protocols to ensure your reagents maintain absolute integrity from receipt to assay.

Core Principles of Alkylphenol Stability

The structural duality of P-(1-Methyloctyl)phenol—a reactive phenolic hydroxyl group coupled with a hydrophobic, branched methyloctyl chain—dictates its stability profile. While generally stable under ambient conditions, the molecule is highly susceptible to photo-oxidation .

When exposed to UV light, molecular oxygen is excited into reactive species. These species preferentially attack the labile C-H bonds on the branched alkyl chain, leading to chain scission, the formation of short-chain carboxylic acids, and oxidized phenolic derivatives[1]. Understanding this pathway is critical for designing effective storage systems.

G A P-(1-Methyloctyl)phenol D Labile C-H Bond Cleavage A->D Exposure B UV Light / Photons C Excited Oxygen (Reactive) B->C Photosensitization C->D Oxidation E Degradation Products (Short-chain acids/phenols) D->E Chain Scission

Fig 1. Photo-oxidation pathway of alkylphenols via excited oxygen species.

Troubleshooting FAQs: Field-Proven Insights

Q1: My P-(1-Methyloctyl)phenol stock solution has developed a yellow/brown tint over time. What happened, and is it still viable? A1: Discoloration is a hallmark of photo-oxidation. As explained in Fig 1, exposure to light excites oxygen, which reacts with the labile C-H bonds on the alkyl chain, leading to the formation of quinones and other oxidized byproducts[1]. Do not use discolored stock for sensitive assays. To prevent this, always store the compound in opaque or amber containers and purge the headspace with an inert gas (Argon) before sealing.

Q2: I stored the compound in a standard polypropylene tube, and the tube appears warped or the volume has decreased. Why? A2: Alkylphenols can act as plasticizers and will degrade certain polymers and rubbers over time. Furthermore, they are strictly incompatible with strong oxidizing agents, acids, and bases. Always use glass vials (preferably amber glass) with PTFE-lined caps for long-term storage. PTFE provides a chemically inert barrier that prevents both plasticizer leaching and oxygen ingress.

Q3: What is the optimal temperature for long-term storage, and are there environmental hazards I should be aware of? A3: Store the compound in a cool, dry, and well-ventilated environment, typically between 4°C and 25°C. If storing at 4°C, you must allow the vial to reach room temperature in a desiccator before opening; otherwise, condensation will introduce moisture, accelerating degradation. Environmentally, P-(1-Methyloctyl)phenol is an endocrine disruptor and is highly toxic to aquatic life[2][3]. Secondary containment during storage is mandatory to prevent accidental environmental release[3].

Self-Validating Standard Operating Procedure (SOP)

To guarantee trustworthiness in your experimental results, your storage protocol must be a closed, self-validating system. The following SOP integrates quality control (QC) checks at both the beginning and end of the storage lifecycle, ensuring that any degradation is caught before the reagent is used in an assay.

Protocol: Inert Gas Blanketing and Aliquoting Procedure

Step 1: Baseline QC (Self-Validation Initiation) Upon receipt, perform an immediate HPLC-UV or GC-MS analysis of the bulk reagent to establish a baseline chromatogram. Record the peak area of the intact P-(1-Methyloctyl)phenol.

Step 2: Preparation Work in a fume hood or inert glovebox. Ensure all amber glass vials and PTFE-lined caps are pre-dried in an oven to eliminate residual moisture.

Step 3: Aliquoting Transfer the required volume of P-(1-Methyloctyl)phenol into the vials. Avoid excessive agitation or vortexing during this step to minimize aeration and the dissolution of atmospheric oxygen into the liquid.

Step 4: Headspace Purging (The Causality of Argon) Insert a sterile needle attached to a low-pressure Argon line into the vial headspace. Purge for 5-10 seconds. Why Argon? Argon is denser than both air and Nitrogen; it settles heavily over the liquid phase, creating a robust physical barrier against oxidative degradation[4].

Step 5: Sealing & Storage Quickly cap the vial tightly with a PTFE-lined cap. Wrap the seal with Parafilm for an additional moisture/oxygen barrier. Transfer to a designated chemical storage refrigerator (4°C), strictly isolated from strong oxidizers.

Step 6: Pre-Use QC (Self-Validation Completion) Before using an aliquot in a critical assay, run a rapid HPLC-UV check and compare it against the baseline chromatogram from Step 1. If new peaks (degradation products) appear, the storage system has failed, and the aliquot must be discarded.

Workflow N1 1. Receipt & Baseline QC (HPLC-UV Analysis) N2 2. Glovebox / Inert Atmosphere (N2 or Ar) N1->N2 N3 3. Aliquoting into Amber Glass Vials N2->N3 N4 4. Seal with PTFE-lined Caps N3->N4 N5 5. Store at 4°C to 25°C (Away from Oxidizers) N4->N5 N6 6. Pre-use QC Check (Self-Validating Step) N5->N6 Prior to assay

Fig 2. Self-validating workflow for the handling and storage of P-(1-Methyloctyl)phenol.

Quantitative Stability Data

The following table summarizes the impact of various storage parameters on the degradation rate of alkylphenols. Use this data to audit your current laboratory practices.

Storage ConditionContainer MaterialOxygen ExposureLight ExposureEstimated Shelf LifeDegradation Risk Level
4°C + Ar Purge Amber Glass (PTFE Cap)Low (Displaced)Low> 24 MonthsMinimal
25°C + N2 Purge Amber Glass (PTFE Cap)Low (Displaced)Low12 - 18 MonthsLow (Slight thermal risk)
4°C + Air Clear GlassHigh (Ambient)Moderate< 6 MonthsModerate (Oxidation risk)
25°C + Air Clear GlassHigh (Ambient)High< 3 MonthsHigh (Rapid photo-oxidation)
4°C + Air Polypropylene TubeHigh (Ambient)Low< 6 MonthsHigh (Plasticizer leaching)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Resolution of Phenol Isomers in HPLC

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. This guide is specifically engineered for researchers, analytical scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals struggling with the chromatographic separation of phenolic positional isomers (e.g., nitrophenols, chlorophenols, cresols, and polyhydroxybenzenes).

Because positional isomers share identical molecular weights and nearly identical hydrophobicities, traditional reversed-phase approaches often fail. This guide bypasses basic operational instructions and dives directly into the physicochemical causality behind co-elution, peak tailing, and retention shifts, providing field-proven, self-validating solutions.

Part 1: Diagnostic Workflow

Before altering your method, it is critical to systematically isolate the root cause of the poor resolution. The following decision tree outlines the logical progression for troubleshooting isomer separations.

G Start Analyze Phenol Isomers Q1 Is there Co-elution? Start->Q1 Col Switch to PFP or Phenyl-Hexyl (Pi-Pi & Dipole Interactions) Q1->Col Yes Q2 Is there Peak Tailing? Q1->Q2 No Col->Q2 pH Adjust Mobile Phase pH (pH < pKa - 2) Q2->pH Yes Q3 Resolution Still Poor? Q2->Q3 No pH->Q3 Mod Change Modifier (MeOH vs ACN) Optimize Temperature Q3->Mod Yes End Optimized Separation Achieved Q3->End No Mod->End

Caption: Diagnostic workflow for troubleshooting phenol isomer resolution in HPLC.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why do my structural isomers (e.g., ortho-, meta-, and para-nitrophenol) completely co-elute on a standard C18 column?

The Causality: Standard C18 (Octadecylsilane) columns separate analytes almost exclusively based on dispersive hydrophobic interactions[1]. Because positional isomers of phenols have the same carbon skeleton and highly similar partition coefficients (LogP), a C18 phase cannot distinguish the subtle spatial differences of the functional groups.

The Solution: You must introduce alternative retention mechanisms. Switching to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column provides the necessary orthogonal selectivity[1][2].

  • PFP Columns: The highly electronegative fluorine atoms deplete the π -electron cloud of the stationary phase's phenyl ring, making it a strong electron acceptor. This allows for profound π−π interactions with the electron-rich phenol rings of your analytes[3]. Furthermore, the C-F bonds create strong dipole-dipole interactions that are highly sensitive to the spatial arrangement (ortho/meta/para) of the isomer's functional groups[2][4].

PFP_Mech PFP Pentafluorophenyl (PFP) Phase Mech1 Hydrophobic Interactions (Carbon Skeleton) PFP->Mech1 Mech2 Pi-Pi Interactions (Aromatic Rings) PFP->Mech2 Mech3 Dipole-Dipole (C-F Bonds vs Polar Groups) PFP->Mech3 Mech4 Hydrogen Bonding (Phenolic -OH) PFP->Mech4 Isomer Phenol Isomer Selectivity Mech1->Isomer Mech2->Isomer Mech3->Isomer Mech4->Isomer

Caption: Multiple interaction mechanisms of PFP stationary phases enabling isomer selectivity.

Q2: I am experiencing severe peak tailing and broad peaks for my phenolic compounds. How do I fix this?

The Causality: Peak tailing in phenols is usually a thermodynamic issue caused by secondary interactions or mixed ionization states. Phenols are weak acids with pKa values typically ranging from 7.0 to 10.0. If your mobile phase pH is near the pKa of the analyte, the phenol exists in a dynamic equilibrium between its neutral (protonated) and ionized (deprotonated) states[1][5]. These two states have vastly different retention times, causing the peak to smear or tail. Additionally, ionized phenols can undergo secondary ion-exchange interactions with unreacted silanol groups on the silica support.

The Solution: Force the analyte into a single ionization state. For phenols, you must suppress ionization by lowering the mobile phase pH to at least 2 units below the pKa of the most acidic isomer[1][5].

  • Add 0.1% Formic Acid (pH ~2.7) or 0.1% Phosphoric Acid to your aqueous mobile phase[2]. This ensures >99% of the phenol molecules remain in their neutral state, yielding sharp, symmetrical peaks[6][7].

Q3: Should I use Methanol or Acetonitrile as my organic modifier for isomer separation?

The Causality: While Acetonitrile (ACN) is aprotic and generally provides higher efficiency (sharper peaks) due to lower viscosity, Methanol (MeOH) is protic and can participate in hydrogen bonding.

The Solution: For positional isomers, Methanol is often superior . The ability of methanol to hydrogen-bond with the phenolic -OH group alters the solvation shell around the isomers differently depending on steric hindrance (e.g., an ortho substitution physically blocks solvent interaction more than a para substitution)[1][3]. If ACN yields co-elution on a PFP column, swap the modifier to Methanol to trigger this shape-selective hydrogen bonding[8].

Part 3: Quantitative Data & Column Selection Matrix

To streamline your method development, utilize the following table to match your specific phenolic challenge with the correct stationary phase geometry.

Column ChemistryPrimary InteractionsBest Suited ForExpected Resolution ( Rs​ ) Impact
Standard C18 Hydrophobic (Dispersive)Homologs differing by carbon chain length.Poor for positional isomers ( Rs​ < 1.0)[1].
Phenyl-Hexyl Hydrophobic, π−π Phenols with varying degrees of aromaticity.Moderate to Good ( Rs​ 1.5 - 2.0).
PFP (Pentafluorophenyl) Hydrophobic, π−π , Dipole-Dipole, H-BondHalogenated phenols, nitrophenols, complex isomers.Excellent ( Rs​ > 2.0) due to multi-modal retention[2][4].
Monolithic Silica Hydrophobic, High PorosityHigh-throughput screening of simple phenol mixtures.Moderate; relies on high efficiency rather than selectivity[1].

Part 4: Self-Validating Experimental Protocol

If you are currently facing co-elution, execute the following step-by-step protocol to establish a robust, baseline-resolved method. This protocol acts as a self-validating system: if peak shape improves but resolution remains low, the causality isolates to the organic modifier rather than the pH.

Protocol: Orthogonal Screening for Phenol Isomers

Phase 1: System Preparation & Baseline Establishment

  • Column Installation: Install a high-purity PFP column (e.g., 150 mm x 4.6 mm, 3 µm or 5 µm particle size)[2][7]. Ensure the system dead volume is minimized.

  • Mobile Phase A (Aqueous): Prepare HPLC-grade water with 0.1% Formic Acid (v/v). Verify the apparent pH is ~2.7[2][7].

  • Mobile Phase B (Organic): Prepare HPLC-grade Methanol with 0.1% Formic Acid (v/v). (Note: Do not use Acetonitrile for the initial screen to maximize hydrogen-bonding selectivity).

Phase 2: Chromatographic Execution 4. Equilibration: Flush the column with 10 column volumes of 50:50 A:B to passivate any active sites and stabilize the baseline. 5. Temperature Control: Set the column oven to 25 °C. (Elevated temperatures >40 °C increase mass transfer but can reduce the weak dipole-dipole interactions critical for isomer resolution)[9]. 6. Gradient Program:

  • Time 0 min: 20% B
  • Time 15 min: 60% B
  • Time 20 min: 60% B
  • Flow Rate: 1.0 mL/min.
  • Detection: Set UV detection to 254 nm or 280 nm (optimal for aromatic rings)[1][2].

Phase 3: Validation & Iteration 8. Inject System Suitability Standard: Inject a mixture of your target isomers (e.g., 20 µL). 9. Evaluate Causality:

  • If peaks are sharp but co-eluting: The gradient is too steep. Switch to an isocratic hold at the percentage of B where the analytes elute, or change the modifier to Acetonitrile to test alternate selectivity[1].
  • If peaks are tailing: The pH is not low enough for your specific derivatives. Switch the acid modifier from Formic Acid to 0.1% Phosphoric Acid (pH ~2.1) to completely suppress ionization[5].

References

  • PFP HPLC Column, HPLC Analytical Columns Chemistry - Hawach Scientific. Hawach Scientific. Available at: [Link]

  • Hypersil GOLD HPLC Columns – Outstanding Peak Shape for Your Separation. ThermoFisher / LCMS.cz. Available at: [Link]

  • PFP(2) - Phenomenex. Phenomenex. Available at: [Link]

  • Liquid Chromatographic Separations with Mobile-Phase Additives: Influence of Pressure on Coupled Equilibria. Analytical Chemistry - ACS Publications. Available at:[Link]

  • Improving HPLC Separation of Polyphenols. LCGC International. Available at:[Link]

  • Agilent ZORBAX Column Selection Guide for HPLC. Postnova Analytics. Available at: [Link]

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Technical Support Center: Trace Analysis of P-(1-Methyloctyl)phenol

Welcome to the technical support resource for the trace analysis of P-(1-Methyloctyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with con...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the trace analysis of P-(1-Methyloctyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with contamination and background noise in their sensitive analytical methods, such as LC-MS or GC-MS. P-(1-Methyloctyl)phenol, a member of the alkylphenol class, is a common environmental and laboratory contaminant, making its accurate quantification at trace levels a significant challenge. This document provides in-depth, field-proven insights and troubleshooting protocols to help you identify, mitigate, and prevent contamination in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding contamination in P-(1-Methyloctyl)phenol analysis.

Q1: What is P-(1-Methyloctyl)phenol, and why is its trace analysis so susceptible to contamination?

A: P-(1-Methyloctyl)phenol is an organic compound with the chemical formula C₁₅H₂₄O.[1][2] It belongs to the broader class of alkylphenols. These compounds are widely used in industrial, agricultural, and domestic products, most notably as precursors or degradation products of alkylphenol ethoxylate (APEO) surfactants.[3][4] Surfactants like Triton X-100 are octylphenol ethoxylates.[5][6] When these surfactants biodegrade, they can form persistent and more lipophilic by-products, including octylphenols.[7][8]

The difficulty in its trace analysis stems from its ubiquitous presence. It can be found in everything from industrial effluents to common laboratory consumables.[9][10] Because modern analytical instruments like tandem mass spectrometers are sensitive enough to detect substances at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, even minute amounts of contamination from your lab environment can produce a significant background signal, obscuring your actual results.

Q2: I am consistently seeing a peak corresponding to my analyte in my blank samples. What are the most likely sources of this contamination?

A: Seeing your analyte in a blank is a classic sign of contamination. For alkylphenols like P-(1-Methyloctyl)phenol, the sources are numerous and can be categorized as follows:

  • Laboratory Plastics: This is a primary suspect. Pipette tips, centrifuge tubes, well plates, and solvent bottle caps can leach alkylphenols.[9][11] This is especially true for materials like polycarbonate and those containing certain antioxidants or plasticizers.[12][13]

  • Reagents and Solvents: The water used for preparing mobile phases and standards is a critical source. It must be ultrapure (18.2 MΩ·cm).[14] Solvents such as methanol and acetonitrile must be of the highest grade (LC-MS or equivalent), as lower grades can contain phenolic impurities.[15]

  • Laboratory Environment: Phenolic compounds can be present in laboratory air and dust.[9] Vials left open can absorb these contaminants from the atmosphere. Personnel can also be a source, through skin cells or dust from clothing.[14]

  • Glassware and Cleaning: Improperly washed glassware is a major contributor. Residue from detergents, especially those based on APEO surfactants, will directly introduce the contaminant's parent compounds into your workflow.[15][16]

  • Instrument Carryover: If a previous high-concentration sample was run, the analyte can adsorb to surfaces within the LC/GC system (injector, column, tubing) and slowly bleed off in subsequent runs, appearing in your blanks.

Q3: Can my single-use plastic labware really be a significant source of P-(1-Methyloctyl)phenol contamination?

A: Absolutely. This phenomenon is a well-documented issue in trace analysis and falls under the umbrella of "extractables and leachables."[17]

  • Extractables are compounds that can be forced out of a material under aggressive laboratory conditions (e.g., harsh solvents, high heat).[13][18]

  • Leachables are compounds that migrate from a material into your sample under normal conditions of use and storage.[13][18] Leachables are often a subset of extractables.[18]

Plastic manufacturing involves numerous additives, including antioxidants (some of which are phenolic), plasticizers, and slip agents.[13] P-(1-Methyloctyl)phenol or structurally similar compounds can be present as impurities, degradation products of these additives, or residual monomers.[12] When your sample or solvent comes into contact with the plastic, these compounds can leach out and contaminate your analysis.

Q4: How critical is the quality of my solvents and water? Can I get by with standard HPLC-grade reagents?

A: For trace analysis, using the highest purity reagents is non-negotiable. The largest component of any prepared liquid sample is the solvent, so impurities in your reagents are effectively concentrated relative to your analyte.[11]

  • Water: Always use freshly dispensed ultrapure water with a resistivity of 18.2 MΩ·cm. Water purification systems themselves can be a source of contamination if not properly maintained.[9][14]

  • Solvents: Use LC-MS grade or equivalent solvents.[15] While more expensive, they are manufactured and tested to have extremely low levels of the non-volatile residues and organic impurities that interfere with sensitive MS detection. Standard HPLC-grade solvents may be sufficient for UV detection but often contain unacceptable levels of background contaminants for MS.

  • Additives: Mobile phase additives like formic acid or ammonium acetate should also be of the highest purity available to avoid introducing contaminants.[16]

Q5: What is the first step I should take to systematically identify the source of my contamination?

A: The first and most critical step is to run a series of diagnostic blanks. This allows you to systematically isolate different parts of your workflow. The three fundamental blanks are:

  • Instrument Blank: A direct injection of your mobile phase or a high-purity solvent that bypasses your sample preparation procedure. This tests the cleanliness of the instrument itself.

  • Solvent/Reagent Blank: An aliquot of the solvent used to dissolve your samples, taken through the full analytical process (including the same vial and cap). This checks for contamination from your solvents and storage/injection vials.

  • Method Blank (or Procedural Blank): A blank matrix (e.g., ultrapure water) that is subjected to the entire sample preparation procedure, from the very first step to the final analysis.[9] This is the most comprehensive blank and tests for contamination from all sources: reagents, labware, environment, and analyst.

By comparing the results of these blanks, you can pinpoint the stage at which the contamination is being introduced. This process is detailed further in the Troubleshooting Guides below.

Part 2: Systematic Troubleshooting Guides
Guide 1: A Systematic Approach to Identifying Contamination Sources

When faced with a contamination issue, a random approach to fixing it can be costly and time-consuming. Follow this logical workflow to efficiently diagnose the problem.

This decision tree illustrates a systematic process for isolating the source of contamination by analyzing a sequence of specific blank samples.

Caption: A decision-tree workflow for troubleshooting contamination.

Guide 2: Mitigating Contamination from Labware and Consumables

If the troubleshooting workflow points to your labware, follow these best practices.

Q: My method blank is contaminated, but my solvent blank is clean. How do I decontaminate my labware?

A: This strongly implies that your sample preparation containers (flasks, tubes, etc.) or filtration apparatus are the source.

  • Switch to Glass: Whenever possible, replace plasticware with borosilicate glass.[10][14] Glass is generally more inert and less likely to leach organic contaminants.

  • Test Your Plastics: If plastic is unavoidable (e.g., for centrifuge tubes or pipette tips), perform a simple leach test. Incubate the plastic item with your sample solvent for a period similar to your experimental procedure, then analyze the solvent. Test different brands, as manufacturing processes vary.

  • Implement a Rigorous Cleaning Protocol: Do not use laboratory dishwashers or detergents for glassware used in trace analysis.[15][16] These are often formulated with APEO surfactants. Adopt a manual, multi-step cleaning process as detailed in Protocol 2 .

  • Avoid Parafilm and Plastic Squeeze Bottles: Parafilm and the plastics used in wash bottles can be sources of leachable contaminants.[15] Use glass stoppers or PTFE-lined caps for storage, and dispense solvents from glass reagent bottles.

Guide 3: Best Practices for Reagent and Mobile Phase Preparation

If your solvent blank is contaminated, the issue lies with your reagents or the final container.

Q: My instrument is clean, but my solvent blank shows contamination. What should I do?

A: This points directly to your solvents, water, additives, or the vials you are using for injection.

  • Use High-Purity Reagents: Purchase and use only LC/MS-grade (or better) solvents, water, and additives.[15]

  • Prepare Fresh Mobile Phases: Do not use aqueous mobile phases that are more than a week old, and ideally prepare them fresh daily.[15] Add a small percentage (5-10%) of organic solvent to aqueous phases to inhibit microbial growth, which can be another source of organic interference.[15][16]

  • Never Top Off Solvents: When a solvent bottle is running low, replace it with a fresh bottle. Do not combine the remainder of the old bottle with the new one, as this transfers any accumulated contaminants.[15]

  • Dedicate Glassware: Use dedicated, specially-cleaned glass bottles and graduated cylinders for preparing mobile phases.[16] Label them clearly and use them only for that specific solvent to prevent cross-contamination.

Guide 4: Preventing Instrument Carryover

If your instrument blank is contaminated, the problem lies within the analytical system itself.

Q: My very first injection after system startup (instrument blank) shows a peak for P-(1-Methyloctyl)phenol. What's wrong?

A: This indicates instrument contamination, likely from carryover from a previous analysis. Alkylphenols can be "sticky" and adsorb to surfaces in the flow path.

  • Optimize Your Wash Method: A simple isocratic wash with the mobile phase may not be sufficient. Develop a more aggressive wash method. A mixed rinse solution containing both a strong organic solvent (like isopropanol or acetonitrile) and a dilute acid can be more effective at removing adsorbed compounds than just a single solvent.[14]

  • Increase Wash Volume and Time: Increase the volume of wash solvent used by the autosampler and/or the duration of the wash cycle between injections.

  • Isolate the Source: Systematically replace components of the flow path (e.g., injection needle, sample loop, tubing) with new, clean parts to see if the background signal disappears. The column itself can also be a source of carryover.

  • "Prime" with High-Concentration Injections (Use with Caution): In some cases, making several injections of a high-concentration blank solution (containing everything except your analyte) can help to passivate active sites in the system and displace previously adsorbed analyte molecules. Follow this with several solvent blank injections to ensure the system is clean before running samples.

Part 3: Data & Protocols
Table 1: Common Sources and Mitigation Strategies for Alkylphenol Contamination
Contamination SourcePotential ContaminantsMitigation Strategy
Plastic Consumables P-(1-Methyloctyl)phenol, other alkylphenols, plasticizers (e.g., phthalates), antioxidants (e.g., BHT).[12][13]Prioritize borosilicate glass. If plastic is necessary, use polypropylene (PP) or polyethylene (PE) over polycarbonate (PC). Pre-rinse all plastics with high-purity solvent.
Solvents & Reagents Trace phenolic impurities, degradation products.Use LC-MS grade or higher purity solvents and reagents. Prepare aqueous mobile phases fresh.[15]
Laboratory Detergents Alkylphenol ethoxylates (APEOs), which degrade to octylphenols and nonylphenols.[4][7]NEVER use detergents on glassware for trace analysis. Adopt a manual, solvent-based cleaning protocol.[15][16]
Vial Caps & Septa Phenolic compounds, silicone oligomers.[9]Use PTFE-lined caps. Avoid septa with adhesive layers. Pre-piercing septa can sometimes introduce contamination.
Filtration Units Extractables from syringe filter membranes (e.g., nylon, PVDF).Test filters by passing pure solvent through and analyzing the filtrate. Use PTFE or glass fiber filters where possible.
Laboratory Air/Dust Ambient phenolic compounds from building materials, cleaning products, or other experiments.[9]Keep samples and solvent reservoirs covered. Prepare samples in a clean environment, such as a laminar flow hood.
Protocol 1: Systematic Blank Analysis for Contamination Source Identification
  • Objective: To sequentially test components of the analytical workflow to isolate the source of contamination.

  • Procedure:

    • Prepare for Analysis: Ensure the analytical instrument (LC-MS or GC-MS) is equilibrated and stable.

    • Run Instrument Blank: Perform a "blank" injection directly from the instrument's injection program without a physical vial, or inject a high-purity solvent (like isopropanol) that is known to be clean and is not used in your sample preparation.

      • Interpretation: If contamination is present, the source is instrument carryover. Proceed to Guide 4.

    • Run Solvent Blank: Dispense your primary sample solvent (the one used for final sample reconstitution) into a clean, new autosampler vial, cap it with a new cap, and place it in the autosampler. Run this as a sample.

      • Interpretation: If contamination appears here but not in the instrument blank, the source is your solvent, vial, or cap. Proceed to Guide 3.

    • Run Method Blank: Take a volume of ultrapure water or a certified clean matrix equivalent to your sample volume. Subject this blank sample to every single step of your sample preparation protocol (e.g., extraction, evaporation, reconstitution) using the same labware, reagents, and equipment. Analyze the final extract.

      • Interpretation: If contamination appears here but not in the solvent blank, the source is within your sample preparation steps (e.g., contaminated glassware, pipette tips, filtration apparatus). Proceed to Guide 2.

Protocol 2: Rigorous Glassware Cleaning for Trace Phenol Analysis
  • Objective: To clean laboratory glassware to a standard suitable for ultra-trace analysis of phenolic compounds, avoiding detergent residues.

  • Materials: Powder-free nitrile gloves, high-purity methanol or acetone, ultrapure water (18.2 MΩ·cm), clean drying oven or drying rack in a dust-free area.

  • Procedure:

    • Initial Rinse: Immediately after use, manually rinse glassware three times with tap water to remove gross contamination.

    • Solvent Rinse: Rinse the glassware thoroughly (3x) with a high-purity organic solvent like methanol or acetone. This step is crucial for removing organic residues.

    • Final Water Rinse: Rinse the glassware thoroughly (5-7x) with copious amounts of ultrapure water. Ensure all surfaces are wetted.[11]

    • Drying: Place glassware in a drying oven set to a moderate temperature (e.g., 105 °C) for at least one hour. Alternatively, allow to air dry on a clean rack in a dust-free environment.

    • Storage: Once dry and cooled, immediately cover the openings of the glassware with clean aluminum foil or PTFE stoppers to prevent contamination from laboratory air. Store in a clean cabinet.

Part 4: Visualizing Contamination Pathways

This diagram illustrates the multiple points at which P-(1-Methyloctyl)phenol and other contaminants can be introduced during the analytical workflow.

Caption: Primary pathways of contamination in a trace analysis workflow.

References
  • Minimizing Contamination During Sample Preparation For Trace Analysis - ELGA LabWater. (2020). ELGA LabWater. [Link]

  • How to Avoid Analytical Interferences in Trace Element Analysis. (2022). AACC.org. [Link]

  • p-(1-Methyloctyl)phenol | C15H24O. PubChem. [Link]

  • An analysis of residue alkylphenols and bisphenol A using liquid chromatography-tandem mass spectrometry. (2019). MendelNet. [Link]

  • Fast liquid chromatography-tandem mass spectrometry methodology for the analysis of alkylphenols and their ethoxylates in wastewater. Lirias. [Link]

  • Chemical Properties of Phenol, 4-(1-methyloctyl). Cheméo. [Link]

  • Analysis of Alkylphenols using LC-MS. LabRulez. [Link]

  • Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. (2025). SCIEX. [Link]

  • Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. (2020). LCGC International. [Link]

  • LC-MS Application Data Sheet No. 037 Analysis of Alkylphenols using LC-MS. Shimadzu. [Link]

  • Biodegradation of octylphenol polyethoxylate surfactant Triton X-100 by selected microorganisms. (2005). PubMed. [Link]

  • Analysis of Alkylphenol ethoxylates (APEOs) from tannery sediments using LC-MS and their environmental risks. ResearchGate. [Link]

  • Environmental Impacts of Alkylphenol Ethoxylates and Carboxylates. Part 1. GOV.UK. [Link]

  • CAS NO. 17404-66-9 | p-(1-methyloctyl)phenol. Local Pharma Guide. [Link]

  • Biodegradation of octylphenol polyethoxylate surfactant Triton X-100 by selected microorganisms. ResearchGate. [Link]

  • Extractables Testing. (2019). SGS Polymer Solutions. [Link]

  • The biodegradation of surfactants in the environment. CORE. [Link]

  • Ultimate biodegradation of alkylphenol ethoxylate surfactants and their biodegradation intermediates. ResearchGate. [Link]

  • GC-MS trace showing separation of octylphenol/nonylphenol congeners. ResearchGate. [Link]

  • Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. ScienceDirect. [Link]

  • Extractables/leachables from plastic tubing used in product manufacturing. ResearchGate. [Link]

  • How to Determine Leachables and Extractables in Polymers. (2024). AZoM.com. [Link]

  • Extractables and leachables: definitions, differences & facts. (2022). Single Use Support. [Link]

  • Understanding Extractable and Leachable Studies. (2023). Cotecna. [Link]

Sources

Troubleshooting

P-(1-Methyloctyl)phenol solubility issues in aqueous solutions

Technical Support Center: P-(1-Methyloctyl)phenol Welcome to the technical support guide for P-(1-Methyloctyl)phenol. This document serves as a critical resource for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: P-(1-Methyloctyl)phenol

Welcome to the technical support guide for P-(1-Methyloctyl)phenol. This document serves as a critical resource for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies required to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is P-(1-Methyloctyl)phenol and why is it so difficult to dissolve in aqueous solutions?

P-(1-Methyloctyl)phenol, also known as 4-nonan-2-ylphenol, is an organic compound belonging to the alkylphenol family.[1][2] Its molecular structure is the primary reason for its poor water solubility. The molecule consists of two key parts:

  • A hydrophilic (water-loving) polar phenol head . This group can form hydrogen bonds with water.[3]

  • A hydrophobic (water-fearing) non-polar tail , which is a long, nine-carbon alkyl chain (a 1-methyloctyl group).[1]

The long hydrocarbon tail dominates the molecule's character, making it highly hydrophobic and thus "lipophilic" (fat-loving). This leads to a very low solubility in water, which is a polar solvent.[4][5] Compounds like this are often classified as sparingly soluble or practically insoluble in aqueous media.[6][7] The octanol-water partition coefficient (log P), a measure of lipophilicity, is high for this compound, indicating a strong preference for non-polar environments over water.[1][5]

Q2: I need to prepare a stock solution. What solvent should I use and what is the standard protocol?

Due to its low aqueous solubility, a high-concentration stock solution must first be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended choice for in vitro studies due to its powerful solubilizing capacity for a wide range of organic compounds and its miscibility with water.[8][9]

Protocol: Preparing a 10 mM DMSO Stock Solution

  • Calculate Required Mass: Determine the mass of P-(1-Methyloctyl)phenol needed. The molecular weight is 220.35 g/mol .[1]

    • Mass (mg) = 10 mmol/L * Volume (L) * 220.35 g/mol * 1000 mg/g

  • Weigh Compound: Accurately weigh the solid P-(1-Methyloctyl)phenol in a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO.

  • Ensure Complete Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C or use a bath sonicator to aid dissolution.[10][11] Visually inspect the solution against a light source to ensure no solid particles remain.

  • Sterilization & Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter suitable for organic solvents (e.g., PTFE).[11] Aliquot into single-use, light-protected tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: My compound precipitated immediately when I diluted the DMSO stock into my aqueous buffer. What went wrong?

This is the most common failure point and is a phenomenon known as "crashing out" of solution.[12] It occurs because diluting the DMSO stock into an aqueous buffer or cell culture medium drastically changes the solvent environment. The P-(1-Methyloctyl)phenol molecules, which were stable in 100% DMSO, are suddenly exposed to a high concentration of water, causing them to aggregate and precipitate.[11][12]

Key Preventative Measures:

  • Final Solvent Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility but non-toxic to your experimental system (typically ≤0.5% for cell-based assays).[13][14]

  • Dilution Technique: The method of dilution is critical. Always add the DMSO stock solution dropwise into the vortexing aqueous buffer , never the other way around.[12] This rapid dispersion prevents localized high concentrations of the compound from forming and precipitating.

  • Temperature: Pre-warming the aqueous buffer to 37°C can sometimes help maintain solubility during dilution.[10][11]

Below is a troubleshooting workflow to address this specific issue.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Precipitation Observed Upon Dilution check_dmso Step 1: Review Final DMSO Concentration start->check_dmso low_dmso Is final DMSO% too low (e.g., <0.1%)? check_dmso->low_dmso increase_dmso Solution: Increase final DMSO% (if tolerated by assay, e.g., 0.5%). Always include vehicle control. low_dmso->increase_dmso Yes check_tech Step 2: Review Dilution Technique low_dmso->check_tech No resolved Precipitation Resolved increase_dmso->resolved wrong_tech Was buffer added to stock? check_tech->wrong_tech correct_tech Solution: Add stock dropwise to vigorously vortexing buffer. Pre-warm buffer to 37°C. wrong_tech->correct_tech Yes check_conc Step 3: Check Final Compound Concentration wrong_tech->check_conc No correct_tech->resolved high_conc Is concentration exceeding maximum solubility? check_conc->high_conc lower_conc Solution: Lower the final concentration or use advanced solubilization methods. high_conc->lower_conc Yes high_conc->resolved No, problem persists. Consider advanced methods. lower_conc->resolved

Troubleshooting workflow for compound precipitation.
Q4: My experiment is highly sensitive to organic solvents like DMSO. What are my alternatives?

When organic co-solvents are not viable, several advanced formulation strategies can be employed to increase the aqueous solubility of hydrophobic compounds.[15][16][17]

1. Surfactant Micelles:

  • Mechanism: Surfactants are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. The P-(1-Methyloctyl)phenol partitions into the hydrophobic core, effectively being shielded from the water.[18][19][20]

  • Common Choices: Non-ionic surfactants like Polysorbate 20 (Tween® 20) or Polysorbate 80 are commonly used in biological applications.

  • Protocol: Prepare the aqueous buffer containing the surfactant at a concentration well above its CMC. Then, slowly add the DMSO stock of your compound while vortexing. The goal is to use a minimal amount of initial stock solvent.

2. Cyclodextrins:

  • Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[21] They can encapsulate hydrophobic molecules, like P-(1-Methyloctyl)phenol, forming a water-soluble "inclusion complex."[22][23][24][25]

  • Common Choices: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is frequently used due to its high aqueous solubility and low toxicity.[13]

  • Protocol: Dissolve HP-β-CD in your aqueous buffer first. Then, add the P-(1-Methyloctyl)phenol stock solution to the cyclodextrin-containing buffer with vigorous stirring. The formation of the inclusion complex can sometimes be enhanced by gentle heating or sonication.

G cluster_0 Mechanism of Solubilization cluster_1 Surfactant Micelle cluster_2 Cyclodextrin compound P-(1-Methyloctyl)phenol Hydrophobic Tail Phenol Head micelle Hydrophobic Core (Solubilizes Tail) Hydrophilic Shell (Water Facing) compound:h->micelle:core Partitions into cd Hydrophobic Cavity (Encapsulates Tail) Hydrophilic Exterior (Water Soluble) compound:h->cd:cavity Forms Inclusion Complex with

Diagram of solubilization by micelles and cyclodextrins.
Q5: How can I visually confirm if my compound is truly dissolved?

A solution that appears clear to the naked eye may still contain very fine, non-dissolved particulates that can confound experimental results.

  • Visual Inspection: Hold the solution container against a dark background and illuminate it from the side. Look for the "Tyndall effect," which is the scattering of light by suspended particles. A true solution will not scatter light.

  • Signs of Precipitation: Be vigilant for any signs of insolubility, which can include:

    • Cloudiness, haziness, or a milky appearance.[12]

    • Visible crystalline particles, either suspended or settled at the bottom.[12]

    • An oily film on the surface of the liquid.[12]

If any of these are observed, the solution should not be used. Filtering is not a solution, as it removes an unknown quantity of your compound, invalidating the final concentration.[11] The root cause of the precipitation must be addressed.

Data Summary Table

PropertyValueSource
Molecular Formula C₁₅H₂₄O[4][5]
Molecular Weight 220.35 g/mol [1][4]
Synonyms 4-nonan-2-ylphenol, 4-(1-Methyloctyl)phenol[1][2]
Aqueous Solubility Very low (~4.9 - 6 mg/L at 25 °C)[4][5]
Organic Solvent Solubility Soluble in alcohols, DMSO, acetonitrile, ethers[4][5][6]
pKa ~10.7[5]
log P (Octanol/Water) ~5.8[1]

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Retrieved March 15, 2026.
  • Vertex AI Search. (2017, June 19). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - JoVE. Retrieved March 15, 2026.
  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. Retrieved March 15, 2026.
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  • Vertex AI Search. (2022, July 8). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - Pharma Excipients. Retrieved March 15, 2026.
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  • Vertex AI Search. (n.d.). Considerations regarding use of solvents in in vitro cell based assays - Semantic Scholar. Retrieved March 15, 2026.
  • Vertex AI Search. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. Retrieved March 15, 2026.
  • Vertex AI Search. (n.d.). Phenol Solubility Data Overview | PDF - Scribd. Retrieved March 15, 2026.
  • Vertex AI Search. (2023, January 22). Physical Properties of Phenol - Chemistry LibreTexts. Retrieved March 15, 2026.

Sources

Optimization

Technical Support Center: Optimizing Extraction Efficiency of P-(1-Methyloctyl)phenol from Soil

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for optimizing the extraction of P-(1-Methyloctyl)phenol from soil matrices. It addresses common challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for optimizing the extraction of P-(1-Methyloctyl)phenol from soil matrices. It addresses common challenges and offers practical, field-proven solutions to enhance extraction efficiency, ensure data accuracy, and maintain sample integrity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the extraction of P-(1-Methyloctyl)phenol from soil.

Q1: What are the most common methods for extracting P-(1-Methyloctyl)phenol from soil?

A1: The most prevalent methods for extracting phenolic compounds like P-(1-Methyloctyl)phenol from soil include Soxhlet extraction, Ultrasonic-Assisted Extraction (USE), Accelerated Solvent Extraction (ASE), and Microwave-Assisted Extraction (MAE).[1][2][3][4] The choice of method often depends on factors such as required sample throughput, solvent consumption, and the specific instrumentation available in the laboratory. While Soxhlet is a classic and robust technique, modern methods like ASE and MAE offer advantages in terms of speed and reduced solvent usage.[5]

Q2: I am experiencing low recovery of P-(1-Methyloctyl)phenol. What are the likely causes?

A2: Low recovery is a frequent issue and can stem from several factors. Firstly, the analyte's strong affinity for the soil matrix, especially in soils with high organic matter or clay content, can hinder its release.[6][7] Secondly, the choice of extraction solvent is critical; a solvent with inappropriate polarity may not effectively solubilize the P-(1-Methyloctyl)phenol. Additionally, parameters such as extraction time, temperature, and pH can significantly impact recovery rates. For instance, prolonged or exhaustive contact with a solvent during a wash step may lead to low recovery of some phenols.[8] Finally, degradation of the analyte during extraction or sample workup can also contribute to lower than expected yields.

Q3: How does the soil type affect extraction efficiency?

A3: Soil composition plays a crucial role in extraction efficiency. Soils with high organic matter content can strongly adsorb P-(1-Methyloctyl)phenol through hydrophobic interactions, making it difficult to extract.[6] Similarly, clayey soils can also retain the analyte through various surface interactions.[6] Sandy soils, with lower organic matter and clay content, generally exhibit less matrix interference, leading to easier and more efficient extraction.[6][9] Therefore, it is essential to characterize your soil type to anticipate and mitigate potential matrix effects.

Q4: What is "matrix effect" and how can I minimize it?

A4: The matrix effect refers to the alteration of the analytical signal of the target analyte due to the presence of co-extracted, interfering compounds from the soil matrix.[6][10] This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[11] To minimize matrix effects, several strategies can be employed. A thorough sample cleanup step after extraction is highly recommended to remove interfering substances.[12] Additionally, using matrix-matched calibration standards, where the standards are prepared in a blank soil extract, can help to compensate for the matrix effect.[11]

Q5: Can derivatization improve my results?

A5: Yes, derivatization can be a valuable tool, particularly for improving the chromatographic behavior and detection sensitivity of phenolic compounds when using Gas Chromatography (GC).[13][14] Derivatizing P-(1-Methyloctyl)phenol, for example, by silylation, can increase its volatility and thermal stability, leading to sharper peaks and improved resolution. For Liquid Chromatography (LC) analysis, derivatization can be used to introduce a chromophore or fluorophore to enhance detection by UV-Vis or fluorescence detectors.[3]

Section 2: Troubleshooting Guides for Common Extraction Techniques

This section provides detailed troubleshooting for specific issues encountered with common extraction methods.

Soxhlet Extraction
Issue Potential Cause(s) Troubleshooting Action(s)
Low Recovery - Inappropriate solvent selection. - Insufficient extraction time. - Channeling of the solvent through the sample. - Analyte degradation at high temperatures.- Select a solvent or solvent mixture with appropriate polarity for P-(1-Methyloctyl)phenol (e.g., dichloromethane, acetone/hexane mixtures).[5][15] - Increase the number of extraction cycles or the total extraction time.[14] - Ensure the soil sample is homogeneously packed in the thimble to prevent channeling. - Consider using a solvent with a lower boiling point if thermal degradation is suspected.
Poor Reproducibility - Inconsistent packing of the extraction thimble. - Fluctuations in heating mantle temperature.- Develop a standardized and consistent procedure for packing the thimble. - Use a temperature-controlled heating mantle to ensure consistent solvent cycling.
High Blank Values - Contaminated solvents or glassware. - Carryover from previous extractions.- Use high-purity, residue-free solvents. - Thoroughly clean all glassware before use. - Run a solvent blank through the Soxhlet apparatus between samples to check for carryover.
Ultrasonic-Assisted Extraction (USE)
Issue Potential Cause(s) Troubleshooting Action(s)
Low Recovery - Insufficient sonication time or power. - Inadequate solvent-to-sample ratio. - Sample overheating leading to analyte degradation.[16] - Inefficient cavitation.- Optimize sonication time and power. Be aware that excessive power can sometimes lead to analyte degradation.[17] - Ensure there is enough solvent to fully immerse the sample and allow for effective energy transfer. - Use a cooling bath to maintain a constant and optimal temperature during sonication.[16] - Ensure the sample vessel is positioned correctly in the ultrasonic bath for maximum energy transmission.
Inconsistent Results - Non-uniform distribution of ultrasonic energy in the bath. - Variations in sample particle size.- Place samples in the same position within the bath for each extraction. - Grind and sieve the soil sample to a uniform particle size before extraction.
Solvent Loss - Evaporation due to heat generated during sonication.- Use a sealed extraction vessel to prevent solvent evaporation. - Employ a cooling system to minimize temperature increases.
Solid-Phase Microextraction (SPME)
Issue Potential Cause(s) Troubleshooting Action(s)
Low Sensitivity - Inappropriate fiber coating. - Insufficient extraction time or temperature. - Competition for fiber sites from matrix components.- Select a fiber coating with a high affinity for P-(1-Methyloctyl)phenol (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)).[18] - Optimize extraction time and temperature to ensure equilibrium is reached between the sample and the fiber.[7] - Consider sample dilution or matrix modification (e.g., pH adjustment, addition of salt) to reduce matrix interference.[7]
Poor Reproducibility - Inconsistent extraction and desorption times. - Fiber degradation or contamination.- Use an autosampler for precise control over extraction and desorption times.[19] - Regularly inspect the fiber for damage and clean or replace it as needed. - Condition the fiber according to the manufacturer's instructions before each use.
Carryover - Incomplete desorption of the analyte from the fiber.- Optimize desorption temperature and time in the GC inlet. - Perform a blank run after each sample to check for carryover.

Section 3: Experimental Protocols and Workflows

General Sample Preparation Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of P-(1-Methyloctyl)phenol from soil.

Sample Preparation Workflow cluster_prep Sample Preparation cluster_analysis Analysis Soil_Sample 1. Soil Sample Collection & Homogenization Extraction 2. Extraction (e.g., Soxhlet, USE, SPME) Soil_Sample->Extraction Select appropriate method Cleanup 3. Extract Cleanup (e.g., SPE, GPC) Extraction->Cleanup Remove interferences Concentration 4. Concentration & Solvent Exchange Cleanup->Concentration Prepare for analysis Analysis 5. Instrumental Analysis (GC-MS or LC-MS/MS) Concentration->Analysis Inject into instrument Quantification 6. Data Analysis & Quantification Analysis->Quantification Process data

Caption: A generalized workflow for the extraction and analysis of P-(1-Methyloctyl)phenol from soil samples.

Protocol: Ultrasonic-Assisted Extraction (USE)

This protocol provides a starting point for developing a USE method for P-(1-Methyloctyl)phenol. Optimization will be required based on the specific soil matrix and instrumentation.

Materials:

  • Air-dried and sieved (<2 mm) soil sample

  • Extraction solvent (e.g., acetone:hexane 1:1 v/v)

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes

  • Glass vials

Procedure:

  • Weigh approximately 5 g of the homogenized soil sample into a centrifuge tube.

  • Add 10 mL of the extraction solvent to the tube.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes.[3] Maintain the temperature of the bath at a controlled temperature (e.g., 20°C) to prevent analyte degradation.[16]

  • After sonication, centrifuge the sample at 3000 rpm for 10 minutes to separate the soil from the solvent.

  • Carefully decant the supernatant into a clean glass vial.

  • Repeat the extraction (steps 2-5) two more times with fresh solvent, combining the supernatants.

  • The combined extract can then be concentrated and subjected to a cleanup procedure before analysis.

Logical Relationship of Key Extraction Parameters

The following diagram illustrates the interconnectedness of key parameters influencing extraction efficiency.

Extraction Parameters cluster_analyte Analyte Properties cluster_matrix Soil Matrix cluster_method Extraction Method Analyte P-(1-Methyloctyl)phenol (Solubility, Polarity) Solvent Solvent Choice (Polarity, Selectivity) Analyte->Solvent influences Soil Soil Properties (Organic Matter, Clay Content, pH) Soil->Solvent influences Parameters Method Parameters (Time, Temperature, Pressure) Soil->Parameters influences Efficiency Extraction Efficiency Solvent->Efficiency Parameters->Efficiency

Caption: Interplay of analyte, matrix, and method parameters on extraction efficiency.

Section 4: Data Interpretation and Quality Control

Understanding Recovery Data
Recovery Range Interpretation Recommended Action
< 60% Significant loss of analyte.Re-evaluate the entire extraction and cleanup procedure. Focus on solvent choice, extraction time, and potential for analyte degradation.
60% - 80% Sub-optimal extraction.Fine-tune extraction parameters such as temperature, solvent-to-sample ratio, and sonication power/time. Consider a more effective cleanup step.
80% - 110% Acceptable recovery.The method is performing well. Continue to monitor with regular quality control checks.
> 110% Likely matrix enhancement or co-eluting interference.Improve the cleanup procedure to remove interfering compounds. Utilize matrix-matched standards for more accurate quantification.
Quality Control Measures

To ensure the reliability of your results, incorporate the following quality control measures into your workflow:

  • Method Blanks: Analyze a blank sample (containing no soil) with each batch of samples to check for contamination from solvents, glassware, or the instrument.

  • Matrix Spikes: Spike a known amount of P-(1-Methyloctyl)phenol into a real soil sample before extraction. The recovery of the spike provides information about the extraction efficiency and matrix effects for that specific sample type.

  • Laboratory Control Samples (LCS): Use a certified reference material or a well-characterized in-house material to monitor the overall performance and accuracy of the method over time.

  • Replicate Analyses: Analyze a subset of samples in duplicate or triplicate to assess the precision of the method.

By systematically addressing the factors outlined in this guide and implementing robust quality control procedures, researchers can significantly improve the accuracy and reliability of P-(1-Methyloctyl)phenol extraction from complex soil matrices.

References

  • Analysis of alkylphenols and bisphenols in soils using liquid chromatography-tandem mass spectrometry. (2019). Taylor & Francis Online. [Link]

  • Method 604: Phenols. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. (2009). MDPI. [Link]

  • A simple and efficient method for the determination of pollutant phenols in soils with high levels of organic matter. (2009). Taylor & Francis Online. [Link]

  • Chemical Properties of Phenol, 4-(1-methyloctyl). (n.d.). Cheméo. [Link]

  • Analysis of alkylphenols and bisphenols in soils using liquid chromatography-tandem mass spectrometry. (2019). Taylor & Francis Online. [Link]

  • Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. (2009). ProQuest. [Link]

  • p-(1-Methyloctyl)phenol. (n.d.). PubChem. [Link]

  • extraction soxhlet extraction: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • GC/MS Determination of Phenolic Compounds in Soil Samples Using Soxhlet Extraction and Derivatization Techniques. (n.d.). ResearchGate. [Link]

  • Comparison of microwave-assisted extraction and Soxhlet extraction for phenols in soil samples using experimental designs. (n.d.). Academia.edu. [Link]

  • A Miniaturized QuEChERS-Based Method for Fluopyram Extraction in Different Soil Types and Quantification by HPLC-DAD. (2022). SciELO. [Link]

  • Analytical Methods. (n.d.). Japan International Cooperation Agency. [Link]

  • p-(1-methyloctyl)phenol (C15H24O). (n.d.). PubChemLite. [Link]

  • Table 7-2, Analytical Methods for Determining Phenol in Environmental Samples. (n.d.). National Center for Biotechnology Information. [Link]

  • Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology. (2022). MDPI. [Link]

  • Solid phase microextraction as an efficient method for characterization of the interaction of pesticides with different soil types. (2010). SciELO. [Link]

  • ANALYTICAL METHODS. (n.d.). National Center for Biotechnology Information. [Link]

  • Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. (n.d.). MDPI. [Link]

  • Ultrasound Assisted Methods for Enhanced Extraction of Phenolic Acids from Quercus Infectoria Galls. (n.d.). ResearchGate. [Link]

  • Matrix effect on different soils. (n.d.). ResearchGate. [Link]

  • Ultrasound-assisted extraction for phenolic compounds and antioxidant activity of Moroccan Retama sphaerocarpa L. leaves: Simultaneous optimization by response surface methodology and characterization by HPLC/ESI-MS analysis. (2022). National Center for Biotechnology Information. [Link]

  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review. (2015). MDPI. [Link]

  • Ultrasound Assisted Extraction of Phenolic Compounds from Peaches and Pumpkins. (2016). National Center for Biotechnology Information. [Link]

  • Optimized soil extraction workflow for semi-volatile organics. (n.d.). Milestone Inc. [Link]

  • Evaluation of Direct Ultrasound-Assisted Extraction of Phenolic Compounds from Potato Peels. (2020). MDPI. [Link]

  • Solid-Phase Microextraction—Gas Chromatography Analytical Strategies for Pesticide Analysis. (2022). Semantic Scholar. [Link]

  • Analysis of the Environmental Impact of Botanical Pesticides in Soil. (n.d.). MDPI. [Link]

  • Quantification of phenol in soil using solid-phase microextraction, gas chromatography-mass spectrometry and standard addition. (n.d.). Chemical Bulletin of Kazakh National University. [Link]

  • Occurrence and Consequences of Matrix Effects in Simultaneous Multi-class LC-MS/MS Determination of Pesticides, Pharmaceuticals and Perfluoroalkylsubstances in Different Types of Groundwater. (2024). ResearchGate. [Link]

  • Why are my phenol recoveries low on my EPA Method 8270/625.1 extractions? (2020). Biotage. [Link]

  • Highly Efficient Extraction of Phenolic Compounds by Use of Magnetic Room Temperature Ionic Liquids for Environmental Remediation. (n.d.). National Center for Biotechnology Information. [Link]

  • Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD. (n.d.). National Center for Biotechnology Information. [Link]

  • Extraction efficiency (E%) versus initial concentration of phenolic... (n.d.). ResearchGate. [Link]

  • Distribution of eleven priority phenolic compounds in soils from mixed landuse and assessment of health hazard for human population. (n.d.). Prime Scholars. [Link]

  • Phytoremediation of phenolic compounds: Recent advances and perspectives. (n.d.). ResearchGate. [Link]

  • Migration and retention of phenol in three natural soils and effect of solvent. (n.d.). Applied Ecology and Environmental Research. [Link]

Sources

Troubleshooting

Technical Support Center: Thermal Analysis of P-(1-Methyloctyl)phenol

Welcome to the technical support center for researchers, scientists, and drug development professionals working with P-(1-Methyloctyl)phenol. This guide provides in-depth troubleshooting advice and answers to frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with P-(1-Methyloctyl)phenol. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the thermal degradation of this compound. As Senior Application Scientists, we have designed this resource to explain the "why" behind experimental observations and to provide robust, validated protocols.

Frequently Asked Questions (FAQs)

Q1: I'm seeing an initial weight loss in my TGA data for P-(1-Methyloctyl)phenol well below its expected decomposition temperature. What could be the cause?

A1: An early-onset weight loss in Thermogravimetric Analysis (TGA) of P-(1-Methyloctyl)phenol is typically attributable to one of two factors: the presence of residual volatile solvents or adsorbed moisture.

  • Causality: P-(1-Methyloctyl)phenol, depending on its synthesis and purification route, can retain solvents like hexane or toluene. Similarly, the phenolic hydroxyl group can form hydrogen bonds with atmospheric water, leading to moisture adsorption. These volatile components will evaporate at temperatures below 100-150°C, appearing as an initial, often gentle, slope in the TGA curve before the main decomposition event.[1] This is a common observation in the thermal analysis of phenolic resins as well.[2]

  • Troubleshooting Protocol:

    • Drying: Before analysis, dry the sample in a vacuum oven at a temperature slightly above the boiling point of any suspected residual solvent, but well below the decomposition temperature of the analyte (e.g., 60-80°C for several hours).

    • Isothermal Hold: Incorporate an initial isothermal hold in your TGA method. Holding the temperature at ~105°C for 10-15 minutes will drive off residual water and most common organic solvents, ensuring the subsequent weight loss is solely due to the decomposition of your compound.[1]

    • Purge Gas: Ensure a dry, inert purge gas (like nitrogen or argon) is flowing over the sample during the analysis to create a stable atmosphere and carry away any evolved volatiles.

Q2: My DSC thermogram for P-(1-Methyloctyl)phenol shows a broad, inconsistent exothermic peak. How can I get a sharper, more reproducible result?

A2: A broad or shifting exothermic peak in Differential Scanning Calorimetry (DSC) often points to issues with sample preparation, heating rate, or oxidative instability. DSC measures heat flow, and for P-(1-Methyloctyl)phenol, this exotherm is likely related to oxidative decomposition, as simple volatilization would be endothermic.

  • Expertise & Causality:

    • Heating Rate: A slower heating rate provides better resolution of thermal events. A fast rate can cause the sample's internal temperature to lag behind the programmed temperature, smearing the transition over a wider range.[3] Conversely, a very slow rate might not provide a strong enough signal.

    • Atmosphere: Phenolic compounds are susceptible to oxidation at elevated temperatures.[2] If your DSC is run in an air or oxygen-containing atmosphere, you are observing the heat released from oxidative degradation, which can be a complex, multi-step process leading to a broad peak. Running the analysis in an inert atmosphere (N2 or Ar) will isolate non-oxidative thermal events.[2]

    • Sample Mass & Packing: A large sample mass can create thermal gradients within the crucible, broadening the peak. Inconsistent packing can also lead to poor thermal contact and variability.

  • Troubleshooting Protocol:

    • Optimize Heating Rate: Start with a standard heating rate of 10°C/min.[4] Perform subsequent runs at 5°C/min and 20°C/min to see how it affects peak shape and temperature.[3] Choose the rate that provides the best balance of resolution and signal intensity.

    • Control the Atmosphere: Unless you are specifically studying oxidative stability, perform the DSC analysis under a consistent flow of high-purity nitrogen. This is critical for obtaining reproducible data related to the compound's intrinsic thermal stability.

    • Standardize Sample Preparation:

      • Use a consistent, small sample mass (typically 3-5 mg).

      • Ensure the sample is pressed flat against the bottom of the aluminum pan for good thermal contact.

      • Use hermetically sealed pans if you are concerned about losing sample due to volatilization before decomposition.[5]

ParameterRecommended SettingRationale
Heating Rate 10 °C/minStandard starting point, balances resolution and signal strength.[4]
Atmosphere Nitrogen (Inert)Prevents oxidative side-reactions, providing data on intrinsic thermal stability.[2]
Sample Mass 3-5 mgMinimizes thermal gradients within the sample.
Crucible Type Aluminum, sealedEnsures good thermal conductivity and prevents loss of volatile components.[5]
Q3: I am using Pyrolysis-GC/MS to identify the degradation products of P-(1-Methyloctyl)phenol, but my chromatograms are complex and difficult to interpret. What is the likely degradation pathway and how can I simplify my analysis?

A3: The thermal degradation of P-(1-Methyloctyl)phenol is expected to proceed via two primary pathways: cleavage of the alkyl side-chain and reactions involving the phenolic ring. The complexity of your chromatogram arises from the numerous fragmentation products generated.

  • Authoritative Grounding & Mechanism: The degradation of alkylphenols involves the breaking of chemical bonds driven by heat.[6] For P-(1-Methyloctyl)phenol, the C-C bond between the benzene ring and the tertiary carbon of the 1-methyloctyl group is a likely point of initial cleavage. This would be followed by fragmentation of the resulting C9 alkyl radical.

    • Side-Chain Fragmentation: The 1-methyloctyl chain will likely undergo β-scission, a common fragmentation mechanism for alkanes, leading to the formation of smaller, stable alkenes (like propene, butene) and smaller alkyl radicals.

    • Phenolic Ring Products: The primary phenolic products would include phenol (from cleavage of the entire side chain), cresols (from rearrangement and cleavage), and potentially higher molecular weight compounds from recombination reactions.[7] At higher temperatures, the phenolic hydroxyl group can undergo dehydration, contributing to the formation of char.[7]

  • Visualization of Degradation Pathway:

    Degradation_Pathway cluster_conditions substance substance intermediate intermediate product product condition condition A P-(1-Methyloctyl)phenol B Phenoxy Radical + 1-Methyloctyl Radical A->B Initial C-C Cleavage T1 Pyrolysis (e.g., 500-700°C) C Phenol B->C H Abstraction D Cresols B->D Rearrangement E Smaller Alkenes (Propene, Butene, etc.) B->E β-Scission F Char/High MW Products C->F High Temp Condensation D->F High Temp Condensation

    Caption: Proposed thermal degradation pathway for P-(1-Methyloctyl)phenol.

  • Troubleshooting & Experimental Workflow: To de-convolute the complex chromatogram, a multi-step pyrolysis approach, also known as fractional or sequential pyrolysis, is highly effective.[8] This separates lower temperature events from high-temperature fragmentation.

    • Thermal Desorption Step: Heat the sample to a lower temperature (e.g., 250-300°C). This will volatilize any unreacted starting materials or low-boiling point additives without causing significant degradation of the main compound. This is the first GC/MS run.

    • Pyrolysis Step: Take the same sample and pyrolyze it at a higher temperature (e.g., 600°C). This will fragment the P-(1-Methyloctyl)phenol molecule itself. This is the second GC/MS run.

    • Data Analysis: Compare the two chromatograms. The peaks present only in the second run are the true degradation products. This method provides a much cleaner and more interpretable pyrogram.[8]

    Experimental_Workflow start start step step analysis analysis result result A Start: Sample in Pyrolyzer B Step 1: Thermal Desorption (250-300°C) A->B C GC/MS Analysis 1 B->C D Step 2: Pyrolysis of Same Sample (600°C) C->D E GC/MS Analysis 2 D->E F Compare Chromatograms E->F

    Caption: Sequential Pyrolysis-GC/MS workflow for improved analysis.

General Troubleshooting

Q4: My TGA instrument unexpectedly stopped mid-run, and the sample holder was detached. What could cause this mechanical failure?

A4: Sudden mechanical failures in a TGA, such as a detached sample holder, are often related to the purge gas flow and pressure within the furnace.

  • Causality: A sudden, high-velocity burst of gas can create a pressure shockwave inside the furnace.[9] This can happen if a gas cylinder valve is opened too quickly or if the flow rate is set excessively high. This pressure change can physically dislodge the sensitive balance mechanism or even break the sample holder.[9] Furthermore, prolonged operation at very high temperatures (above 600°C) can degrade the adhesive that bonds parts of the sample holder assembly, leading to failure.[9]

  • Preventative Measures:

    • Gas Flow Management: Always open gas cylinder valves slowly. Ensure that the gas flow rate is set within the manufacturer's recommended range (e.g., 20-50 mL/min) before starting the experiment.

    • Instrument Procedures: Before opening the furnace cover after a run, always ensure the support is raised to reduce any residual pressure on the balance mechanism.[9]

    • Avoid Extreme Conditions: Unless absolutely necessary, avoid unnecessarily long experiments at the instrument's maximum temperature range to preserve the life of the furnace and sample holder components.[9]

References

  • JEOL. (n.d.). GC-TOFMS Application: Natural Polymer Analysis by using Pyrolysis-GCxGC-MS.
  • Lia, C. P., et al. (n.d.). Chemicals released during pyrolysis of PKS using Py-GC/MS.
  • Frontier Laboratories Ltd. (n.d.). Pyrolyse-GC, GC/MS Notes.
  • Gao, R., et al. (2014). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. Journal of Thermal Analysis and Calorimetry.
  • Jinan Upwell Test Co.,Ltd. (n.d.). COMMON PROBLEM OF THERMOGRAVIMETRIC ANALYZER(TGA).
  • Energy Transition. (2025). Thermal Decomposition. Sustainability Dictionary.
  • Chen, Z., et al. (n.d.). Study on Thermal Degradation of Phenolic Resin.
  • Braun, U., et al. (2025). Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis.
  • Anderson, H. C. (1961). THERMAL DEGRADATION OF PHENOLIC POLYMERS.
  • He, G., & Riedl, B. (2003).
  • Olmo, M. D., et al. (2022).
  • de Dobbeleer, I., et al. (n.d.). Analysis of Alkylphenols Using GC-MS/MS and Automated SRM Development. Thermo Fisher Scientific.
  • Cai, Z., & Pizzi, A. (1995). Differential scanning calorimetry of the effects of temperature and humidity on phenol-formaIdehyde resin cure.
  • Reddy, B. S. R., & Aruna, T. (1998). Thermal degradation kinetics of phenol-crotonaldehyde resins.
  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA)
  • Vasiliou, A., et al. (2011). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadieneone, Vinylacetylene and Acetylene. The Journal of Physical Chemistry A.
  • ResearchGate. (n.d.). Possible pathways for the detected substances. a Thermal decomposition....
  • Wang, C., et al. (2021). Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. MDPI.
  • Higgins, C. L., et al. (2019). Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive. Reactive and Functional Polymers.
  • Grabarczyk, M., et al. (2018).
  • MilliporeSigma. (n.d.). Analysis of Alkylphenols Using New Internal Standards.
  • University of British Columbia. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry.
  • Pereira, P. H. F., et al. (2024). A Survey on the Effect of the Chemical Composition on the Thermal, Physical, Mechanical, and Dynamic Mechanical Thermal Analysis. Polymers.

Sources

Optimization

C–O Bond Activation: Overcoming the Inert Hydroxyl Group

Welcome to the Phenol Reactivity Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the dual-nature challenges of phenol chemistry.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Phenol Reactivity Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the dual-nature challenges of phenol chemistry. Phenols are unique: their hydroxyl (-OH) group is a strong electron-donating group that activates the aromatic ring, yet the C–O bond itself is exceptionally strong (~111 kcal/mol) and highly resistant to direct cross-coupling.

Whether you are trying to enhance the O-nucleophilicity for etherification or activate the inert C–O bond for palladium-catalyzed cross-coupling, this guide provides the mechanistic causality, quantitative data, and self-validating protocols needed to rescue stalling reactions.

Q: Why is my free phenol failing to undergo palladium-catalyzed cross-coupling? A: Direct cross-coupling of free phenols is thermodynamically unfavorable. The high dissociation energy of the phenolic C–O bond prevents the critical oxidative addition step by standard Pd(0) catalysts. To increase reactivity, you must convert the hydroxyl group into a pseudohalide leaving group. Activating the phenol into a sulfonate—specifically a triflate (-OTf)—drastically lowers the activation energy required for C–O bond cleavage during the catalytic cycle due to the strong electron-withdrawing nature of the triflyl group[1].

Q: How do I choose the right triflating agent, and why is my aryl triflate hydrolyzing during the Suzuki-Miyaura coupling? A: While Trifluoromethanesulfonic anhydride (Tf₂O) is the most reactive reagent, it often causes unwanted electrophilic aromatic substitutions or polymerization in sensitive substrates. I highly recommend using N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) as a stable, crystalline alternative that provides milder, highly chemoselective triflation[2].

Regarding hydrolysis: Aryl triflates are highly electrophilic and prone to reverting to phenols under the basic, aqueous conditions typical of Suzuki couplings. If your substrate contains polar functional groups, hydrolysis will outcompete the cross-coupling[3]. To troubleshoot this, avoid strong aqueous bases (like NaOH). Instead, use milder bases such as Cs₂CO₃ in protic solvents, which have been empirically shown to favor chemoselective C–C coupling over C–O hydrolysis[3].

Q: How do I perform a cross-coupling on a molecule that contains both a halogen and a phenol-derived triflate? A: Chemoselectivity is governed by the rate of oxidative addition. The conventional reactivity hierarchy for palladium catalysis is C–I > C–Br > C–OTf > C–Cl [3]. If you have an iodoaryl triflate, you can sequentially couple the iodine position first at room temperature, then raise the temperature to couple the triflate. Interestingly, recent advancements have shown that by using specific alkyl-heteroaryl-based phosphine ligands, you can invert this conventional order, allowing decarboxylative or cross-coupling reactions to favor C–Cl or C–Br bonds selectively over C–OTf bonds[4].

Visualizing the Activation Workflows

The following decision matrix illustrates the divergent pathways for phenol activation, depending on whether your synthetic goal is O-alkylation or C–C bond formation.

PhenolActivation Phenol Free Phenol (Ar-OH) Dual Reactivity Profile Base Base Addition (e.g., K₂CO₃, NaH) Phenol->Base Deprotonation (pKa ~10) TfAgent Triflating Agent (PhNTf₂ + Et₃N) Phenol->TfAgent C-O Bond Activation Phenoxide Phenoxide Ion (Ar-O⁻) Enhanced O-Nucleophile Base->Phenoxide Resonance Stabilized Ether Aryl Ether (Ar-O-R) (Williamson Synthesis) Phenoxide->Ether + R-X (SN2 Reaction) Triflate Aryl Triflate (Ar-OTf) Activated Electrophile TfAgent->Triflate Sulfonylation Coupled Cross-Coupled Product (Suzuki, Heck, etc.) Triflate->Coupled Pd(0) Catalysis + Nucleophile

Caption: Phenol Activation Decision Matrix: O-Alkylation vs. C-O Cross-Coupling Workflows.

Quantitative Data Summaries

Table 1: Leaving Group Efficacy for Phenol C–O Activation

Use this table to select the appropriate activation strategy based on your required cross-coupling conditions.

DerivativeReagent UsedReactivity in Pd-CatalysisStability to HydrolysisSynthetic Application
Triflate (-OTf) PhNTf₂ or Tf₂OExcellent (Highest)Low to ModerateStandard Suzuki/Stille couplings; requires mild bases.
Nonaflate (-ONf) NfFExcellentHighHighly fluorinated; better stability than triflates.
Tosylate (-OTs) TsClModerateHighCost-effective; requires highly active dialkylbiaryl phosphine ligands.
Pivalate (-OPiv) PivClLowVery HighUsed in orthogonal/sequential couplings; often requires Ni-catalysis.
Table 2: Base Selection for Phenoxide Generation (O-Nucleophilicity)

Phenols (pKa ~10) require specific base/solvent pairings to maximize the nucleophilicity of the resulting phenoxide ion.

BasepKa (Conjugate Acid)Recommended SolventTroubleshooting Application
NaH ~35THF / DMFForces complete deprotonation of sterically hindered phenols.
Cs₂CO₃ 10.3DMF / MeCNEnhances nucleophilicity via the "Cesium Effect" (highly soluble, naked anion).
K₂CO₃ 10.3Acetone / MeCNStandard Williamson ether synthesis; mild and easily filtered.
Triethylamine 10.7DCMNon-nucleophilic base; ideal for trapping HCl/HTf during triflation.

Self-Validating Experimental Protocols

Protocol A: Mild Triflation of Phenols using PhNTf₂[2]

Mechanistic Rationale: PhNTf₂ acts as a mild triflyl transfer agent. Triethylamine (Et₃N) deprotonates the phenol, and the resulting phenoxide attacks the electrophilic sulfur of PhNTf₂, displacing the sulfonamide byproduct.

  • Preparation: Oven-dry a round-bottom flask. Add the phenol (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.2 M) under an argon atmosphere.

  • Base Addition: Add Et₃N (1.2 equiv) dropwise at 0 °C. Stir for 15 minutes to ensure complete phenoxide formation.

  • Activation: Add PhNTf₂ (1.1 equiv) in one portion. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Check (Self-Correction): Perform a TLC (Hexanes:EtOAc). You should observe the complete disappearance of the highly polar phenol spot (low Rf) and the emergence of a non-polar triflate spot (high Rf). If the phenol persists, moisture may have quenched the reagent; ensure strictly anhydrous conditions.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (silica gel, hexanes).

Protocol B: Chemoselective Pd-Catalyzed Suzuki-Miyaura Coupling of Aryl Triflates[3]

Mechanistic Rationale: To prevent the aryl triflate from hydrolyzing back into a phenol, this protocol utilizes a mild base (Cs₂CO₃) and a carefully degassed solvent system to accelerate the oxidative addition of Pd(0) before hydrolysis can occur.

  • Setup: In a Schlenk tube, combine the Aryl Triflate (1.0 equiv), Arylboronic Acid (1.5 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).

  • Solvent & Degassing: Add a mixture of Toluene/Ethanol (4:1 ratio). Critical Step: Freeze-pump-thaw the mixture 3 times to remove dissolved oxygen. Oxygen will rapidly oxidize the electron-rich Pd(0) active species to an inactive Pd(II) complex.

  • Reaction: Heat the mixture to 80 °C under argon for 12 hours.

  • Validation Check (Self-Correction): The reaction mixture should transition from a pale yellow to a deep, homogeneous color (often red or orange) upon heating, indicating the formation of the active Pd(0) species. If the solution turns black and precipitates, Pd black has formed, indicating catalyst decomposition—likely due to insufficient degassing or premature triflate hydrolysis.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium residues, concentrate, and purify via chromatography.

References

  • Elsevier (Graz University of Technology). "Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates." Available at: [Link]

  • ACS Publications. "Transformations of Less-Activated Phenols and Phenol Derivatives via C–O Cleavage." Available at: [Link]

  • RSC Publishing. "Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates." Available at: [Link]

Sources

Troubleshooting

Preventing oxidation of phenolic compounds during experiments

Welcome to the Phenolic Compound Stability Support Center . This technical resource is designed for researchers, analytical scientists, and drug development professionals dealing with the rapid degradation, auto-oxidatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Phenolic Compound Stability Support Center . This technical resource is designed for researchers, analytical scientists, and drug development professionals dealing with the rapid degradation, auto-oxidation, and enzymatic browning of polyphenols during extraction and purification workflows.

Below, you will find an analysis of degradation mechanisms, targeted troubleshooting guides, quantitative data, and self-validating methodologies to ensure high-yield recovery of bioactive phenolics.

Visual Workflow: Oxidation Mechanisms & Interventions

PhenolicOxidation Phenolic Phenolic Compounds (Bioactive) Quinone o-Quinones (Reactive) Phenolic->Quinone Oxidation PPO Polyphenol Oxidase (Cu2+ Cofactor) PPO->Phenolic Catalyzes Oxygen Molecular Oxygen (O2) Oxygen->Phenolic Co-substrate Polymer Brown Polymers (Degraded) Quinone->Polymer Polymerization Ascorbic Ascorbic Acid (Reduces Quinones) Ascorbic->Quinone Reverses Chelators EDTA / Citric Acid (Chelates Cu2+) Chelators->PPO Inhibits Argon Argon Purging (Displaces O2) Argon->Oxygen Blocks LowPH Acidic pH < 4.0 (Protonation) LowPH->Phenolic Stabilizes LowPH->PPO Denatures

Phenolic oxidation pathway and targeted chemical interventions.

Section 1: FAQs - Mechanisms of Phenolic Degradation

Q1: Why do my phenolic extracts rapidly darken and lose bioactivity upon tissue homogenization? A1: This phenomenon is driven by enzymatic browning and auto-oxidation. When plant cells are lysed during homogenization, compartmentalized Polyphenol Oxidase (PPO) mixes with vacuolar phenolic substrates in the presence of molecular oxygen[1]. PPO, a copper-containing metalloenzyme, catalyzes the hydroxylation of monophenols to o-diphenols and their subsequent oxidation to highly reactive o-quinones[1]. These quinones rapidly polymerize into dark, insoluble melanins, depleting your bioactive yield[1]. To prevent this, you must disrupt the enzyme-substrate-oxygen triad.

Q2: Should I extract my phenolics at low temperatures to prevent degradation? A2: Not necessarily; the relationship between temperature and stability is non-linear. While prolonged exposure to high temperatures (>80°C) induces thermal degradation and hydrolytic cleavage of glycosidic bonds[2], extracting at ambient or slightly elevated temperatures (35°C–40°C) actually provides the optimal thermodynamic conditions for PPO activity, accelerating enzymatic browning[3]. Conversely, a rapid, controlled heat shock (e.g., 90°C for 5 minutes) can permanently denature PPO while preserving polyphenols[1]. If avoiding heat entirely, you must rely on chemical inhibitors and strict cold-chain maintenance.

Q3: How does the pH of my extraction buffer influence auto-oxidation? A3: Phenolic stability is highly pH-dependent. In alkaline environments, phenolic hydroxyl groups deprotonate into phenolate anions, which are extremely electron-rich and susceptible to rapid auto-oxidation even without enzymatic catalysts[4]. Maintaining an acidic pH (e.g., pH 2.0–4.0) ensures the phenolics remain in their protonated form, providing a thermodynamic barrier against oxidation[4]. At acidic pH, the protonated form of phenolic acids and catechins ensures stability against oxidation, preserving up to 91% of the compounds in oxygen-free media[4].

Section 2: Troubleshooting Guide - Optimization of Extraction Conditions

Issue 1: Persistent oxidation despite using ice-cold extraction buffers. Root Cause Analysis: Cold temperatures slow down, but do not stop, PPO activity or auto-oxidation. Furthermore, molecular oxygen is more soluble in cold solvents, providing ample co-substrate for any active PPO. Solution: Implement a multi-targeted chemical inhibition strategy.

  • Ascorbic Acid & L-Cysteine: Ascorbic acid acts as a reducing agent, converting formed o-quinones back into their original o-diphenol state[1]. L-cysteine binds directly to o-quinones to form stable, colorless thiol-conjugates[1]. A 1:1 mixture of ascorbic acid and L-cysteine exhibits synergistic protection, achieving up to 79.3% PPO denaturation during processing[1].

  • Metal Chelation: PPO requires copper (Cu2+) at its active site. Adding chelators like EDTA or citric acid strips this cofactor, crippling the enzyme's catalytic capacity[5].

Issue 2: Loss of specific flavonoids (like anthocyanins) during concentration/drying. Root Cause Analysis: Anthocyanins and other flavonoids are highly thermolabile and sensitive to light and oxygen exposure during prolonged solvent evaporation[6]. High temperatures can also induce the epimerization of compounds like (−)-epicatechin to (−)-catechin[6]. Solution: Evaporate solvents under reduced pressure (rotary evaporation) at temperatures not exceeding 40°C[2]. Blanket the final dried extract with an inert gas (Argon or Nitrogen) and store in amber vials to prevent photo-oxidation[6].

Section 3: Quantitative Data Table

Table: Impact of Physicochemical Variables on Phenolic Stability

VariableMechanism of ActionImpact on Phenolic StabilityRecommended Range / Action
Temperature Thermolability & PPO ActivationHigh temps (>80°C) degrade phenolics; 35°C optimizes PPO browning[2][3].Extract at <4°C with inhibitors, or apply a rapid 90°C heat shock[1].
pH Level Protonation StateAlkaline pH deprotonates phenols, accelerating auto-oxidation[4].Maintain an acidic environment (pH 2.0–4.0)[4].
Oxygen (O2) Co-substrate for OxidationO2 drives both PPO-catalyzed and auto-oxidation pathways[4].Purge solvents with Argon/N2; use vacuum packaging[4][7].
Inhibitors Quinone Reduction / ChelationAscorbic acid/L-cysteine reduces quinones; EDTA chelates Cu2+[1][5].1% (w/w) Ascorbic acid + 1% (w/w) L-cysteine[1].

Section 4: Step-by-Step Methodologies

Protocol: Self-Validating PPO-Inhibited Extraction of Phenolics from Fresh Tissue Causality Check: This protocol is designed as a self-validating system. If the final extract remains colorless/pale yellow and does not darken upon standing at room temperature for 1 hour, the PPO inhibition and oxygen displacement steps were successful.

Materials:

  • Fresh plant tissue

  • Extraction solvent (e.g., 70% Ethanol or Methanol)

  • Ascorbic acid (Analytical grade)

  • L-cysteine

  • Citric acid or Formic acid

  • Argon or Nitrogen gas cylinder with a purging stone

Procedure:

  • Buffer Acidification: Adjust the extraction solvent to pH 3.0 using 0.1% formic acid or citric acid.

    • Rationale: Protons stabilize the phenolic hydroxyl groups against auto-oxidation[4].

  • Inhibitor Addition: Add 1% (w/w) Ascorbic acid and 1% (w/w) L-cysteine to the buffer immediately before use[1].

    • Rationale: Prevents quinone polymerization by reducing them back to diphenols or forming stable adducts[1].

  • Oxygen Displacement: Submerge a purging stone into the buffer and bubble Argon or Nitrogen gas through the solution for 15 minutes.

    • Rationale: Displaces dissolved molecular oxygen, starving PPO of its essential co-substrate[4].

  • Submerged Homogenization: Place the fresh tissue directly into the purged buffer. Homogenize the tissue while maintaining a continuous stream of inert gas over the container's headspace.

    • Rationale: Prevents atmospheric oxygen from mixing into the vortex during cell lysis.

  • Clarification: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris and insoluble polymers.

  • Inert Storage: Transfer the clarified supernatant to amber glass vials (to prevent photo-degradation)[6]. Blanket the headspace with Argon gas before sealing tightly. Store at -80°C until chromatographic analysis.

References

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements Source: PMC - NIH URL
  • Stability of Phenolic Compounds in Grape Stem Extracts Source: PMC - NIH URL
  • Source: Encyclopedia.
  • Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere Source: ResearchGate URL
  • Insight of Polyphenol Oxidase Enzyme Inhibition and Total Polyphenol Recovery from Cocoa Beans Source: PMC - NIH URL
  • Enzymatic Activity of Polyphenol Oxidase: A Laboratory Experiment in Flexible Learning Source: Orient J Chem URL
  • Extraction, Purification and Characterization of Poly Phenol Oxidase from Potato and Apple and Inhibition of Enzymatic Browning Source: SEEJPH URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Endocrine Activity Guide: P-(1-Methyloctyl)phenol vs. Technical Nonylphenol

For researchers, toxicologists, and drug development professionals, understanding the structure-activity relationships (SAR) of xenoestrogens is critical for both environmental risk assessment and the design of safer che...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, toxicologists, and drug development professionals, understanding the structure-activity relationships (SAR) of xenoestrogens is critical for both environmental risk assessment and the design of safer chemical alternatives. This guide provides an objective, data-driven comparison of the endocrine-disrupting potential (EDP) of p-(1-methyloctyl)phenol against technical nonylphenol (t-NP) mixtures, detailing the mechanistic causality behind their divergent biological activities.

Structural Biology & Causality: The Alpha-Carbon Paradigm

Technical nonylphenol is not a single compound; it is a complex mixture of over 20 para-substituted isomers synthesized via the alkylation of phenol. The endocrine activity of these isomers is not uniform. The binding affinity of an alkylphenol to the Estrogen Receptor (ERα/β) is fundamentally dictated by the steric bulk and branching at the benzylic (alpha) carbon[1].

  • Technical Nonylphenol (Highly Branched Isomers): The most potent isomers in t-NP, such as 4-(1-ethyl-1,4-dimethylpentyl)phenol, possess a quaternary alpha-carbon (zero benzylic hydrogen atoms). This bulky, highly branched structure optimally fills the hydrophobic ligand-binding domain of the ER, locking the receptor into an active conformation that recruits coactivators.

  • P-(1-Methyloctyl)phenol: Also known as 4-(1-methyloctyl)phenol, this specific isomer possesses a secondary alpha-carbon (one benzylic hydrogen atom). The reduced steric bulk and more linear-like extension of the octyl chain result in suboptimal hydrophobic packing within the ER pocket. Consequently, demonstrated that isomers lacking quaternary alpha-carbons exhibit drastically reduced estrogenic potency[1].

ER_Pathway A Alkylphenol Ligand B Estrogen Receptor (ERα/β) A->B Binding Affinity C Receptor Dimerization B->C Conformational Change D ERE Binding (DNA) C->D Translocation E Transcriptional Activation D->E Gene Expression

Mechanism of ER activation by alkylphenol xenoestrogens.

Quantitative Data Comparison

The following table synthesizes experimental data comparing the endocrine activity and microbial degradation profiles of these compounds.

Compound / MixtureAlpha-Carbon StructureRelative Estrogenic Potency (YES Assay vs E2)MVLN Assay ActivityDegradation Pathway (S. xenophaga)
17β-Estradiol (E2) N/A (Steroid)1.0 (Reference)1.0 (Reference)N/A
Technical Nonylphenol Mixed (Mostly Quaternary)~3.0 × 10⁻⁴HighRapid ipso-substitution
4-(1-ethyl-1,4-dimethylpentyl)phenol Quaternary~3.5 × 10⁻⁴HighRapid ipso-substitution
p-(1-Methyloctyl)phenol Secondary< 1.0 × 10⁻⁶Weak / Near LODCometabolic (No ipso-cleavage)
4-n-Nonylphenol Primary< 1.0 × 10⁻⁶Weak / Near LODCometabolic (No ipso-cleavage)

Data aggregated from standardized Recombinant Yeast Screen (YES) and MVLN transcriptional activation assays[1][2].

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and trustworthiness in drug development and toxicological screening, the following protocols incorporate internal validation mechanisms to prevent false positives (e.g., cytotoxicity masquerading as antagonism).

Protocol A: Recombinant Yeast Estrogen Screen (YES) Assay

This assay utilizes Saccharomyces cerevisiae integrated with the human ERα gene and a lacZ reporter plasmid. Because yeast lacks endogenous steroid receptors, it provides a zero-background system[2].

Step-by-Step Methodology:

  • Preparation: Culture recombinant yeast in minimal medium lacking uracil to maintain selective pressure for the expression plasmid.

  • Dosing: Dispense serial dilutions of p-(1-methyloctyl)phenol and t-NP (range: 10 pM to 10 μM) in absolute ethanol into a 96-well plate.

  • Solvent Evaporation (Causality Step): Allow the ethanol to evaporate completely to dryness. Why: Ethanol concentrations >1% v/v disrupt yeast membrane integrity, skewing metabolic readouts.

  • Inoculation: Add 200 μL of assay medium containing the yeast suspension and the chromogenic substrate CPRG (Chlorophenol red-β-D-galactopyranoside) to each well.

  • Incubation: Seal plates and incubate at 30°C for 72 hours. Why: This duration is required for optimal receptor binding, lacZ transcription, and subsequent β-galactosidase-mediated cleavage of CPRG.

  • Self-Validating Readout: Measure absorbance at 540 nm (color change from yellow to red, indicating estrogenic activity) and 620 nm (turbidity indicating cell growth).

    • Validation Check: If the 620 nm reading drops significantly compared to the solvent control, the compound is cytotoxic at that dose, and the corresponding 540 nm reading must be discarded to prevent false-negative efficacy interpretations.

YES_Workflow Step1 Seed Recombinant Yeast Cells Step2 Dose with Alkylphenol Isomers Step1->Step2 Step3 Incubate (72h at 30°C) Step2->Step3 Step4 Add CPRG Substrate Step3->Step4 Step5 Measure Absorbance (540 nm & 620 nm) Step4->Step5 Step6 Calculate Relative Estrogenic Potency Step5->Step6

Step-by-step workflow of the Recombinant Yeast Estrogen Screen (YES).

Protocol B: Bacterial Degradation & Metabolite Tracking

Environmental persistence is a key factor in EDP. Highly branched isomers undergo microbial degradation via an ipso-substitution mechanism, whereas linear or secondary isomers like p-(1-methyloctyl)phenol do not[3].

Step-by-Step Methodology:

  • Inoculation: Cultivate Sphingomonas xenophaga strain Bayram in minimal salt medium.

  • Spiking: Introduce 1 mg/L of an isomer mixture containing both t-NP and p-(1-methyloctyl)phenol.

  • Extraction: At 0, 24, 48, and 72 hours, extract the culture fluid using dichloromethane.

  • GC-MS Analysis (Internal Control Logic): Analyze the extracts for parent compounds and metabolites.

    • Validation Check: The detection of C9 alcohols (e.g., 2-methyloctan-2-ol) confirms the ipso-hydroxylation of quaternary isomers. The persistence of p-(1-methyloctyl)phenol serves as an internal negative control, proving that the ipso-cleavage enzyme specifically requires a quaternary benzylic carbon to detach the alkyl moiety [3].

Conclusion

The endocrine activity of alkylphenols is not a universal trait but a highly specific function of molecular geometry. P-(1-methyloctyl)phenol , due to its secondary alpha-carbon, lacks the necessary steric bulk to efficiently stabilize the Estrogen Receptor's active conformation, rendering it virtually inactive compared to the highly branched, quaternary isomers prevalent in technical nonylphenol . For drug development professionals and toxicologists, utilizing specific isomers like p-(1-methyloctyl)phenol as negative controls in ER-binding assays provides a robust method for validating the specificity of high-throughput screening platforms.

References

  • Preuss, T. G., Gehrhardt, J., Schirmer, K., Coors, A., Rubach, M., Russ, A., Jones, P. D., Giesy, J. P., & Ratte, H. T. (2006). "Nonylphenol Isomers Differ in Estrogenic Activity." Environmental Science & Technology. URL:[Link]

  • Gabriel, F. L. P., Routledge, E. J., Heidlberger, A., Rentsch, D., Guenther, K., Giger, W., Sumpter, J. P., & Kohler, H.-P. E. (2005). "Differential Degradation of Nonylphenol Isomers by Sphingomonas xenophaga Bayram." Applied and Environmental Microbiology. URL:[Link]

  • Routledge, E. J., & Sumpter, J. P. (1996). "Estrogenic activity of surfactants and some of their degradation products assessed using a recombinant yeast screen." Environmental Toxicology and Chemistry. URL:[Link]

Sources

Comparative

Validation of a High-Throughput SPE-UPLC-MS/MS Method for P-(1-Methyloctyl)phenol Quantification: A Comparative Guide

Executive Summary & Analytical Context P-(1-Methyloctyl)phenol (CAS 17404-66-9, PubChem CID 28521) is a highly branched nonylphenol isomer with a molecular weight of 220.35 g/mol . Widely utilized as a precursor in the s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

P-(1-Methyloctyl)phenol (CAS 17404-66-9, PubChem CID 28521) is a highly branched nonylphenol isomer with a molecular weight of 220.35 g/mol . Widely utilized as a precursor in the synthesis of alkylphenol ethoxylates, it is a known endocrine disruptor. Consequently, it faces strict regulatory scrutiny, including usage bans under the bluesign® System Black Limits (BSBL) and stringent monitoring in pharmaceutical extractables and leachables (E&L) testing[1][2].

For researchers and drug development professionals, the accurate quantification of this specific isomer is notoriously difficult. Technical-grade nonylphenol is a complex mixture of over 20 isomers[3]. Standard analytical methods often fail to chromatographically resolve branched para-isomers from linear counterparts, leading to erroneous toxicological assessments and false-positive regulatory violations. This guide objectively compares traditional quantification methods against a newly validated Solid-Phase Extraction coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (SPE-UPLC-MS/MS) workflow.

The Analytical Dilemma: GC-MS vs. LC-MS/MS

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) has been the gold standard for alkylphenol quantification (e.g., ISO 18857-2)[3]. However, the weakly acidic phenolic hydroxyl group ( pKa​≈10 ) causes poor peak shape and thermal degradation in GC systems. To circumvent this, GC-MS requires time-consuming derivatization (typically with MSTFA) to improve volatility.

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bypasses the need for derivatization, early iterations suffered from severe matrix effects and ion suppression during Electrospray Ionization (ESI)[4]. Furthermore, standard HPLC systems lack the theoretical plates required to separate P-(1-Methyloctyl)phenol from closely related isomers like 4-n-nonylphenol.

The advanced SPE-UPLC-MS/MS method overcomes these limitations by utilizing sub-2 µm particle column chemistry for ultra-high-resolution separation and isotope dilution to mathematically negate matrix suppression[5][6].

Comparative Performance Metrics

The following table summarizes the validation data comparing the legacy GC-MS method, standard HPLC-FLD, and the optimized SPE-UPLC-MS/MS method for P-(1-Methyloctyl)phenol quantification.

Performance MetricGC-MS (ISO 18857-2)HPLC-FLDNew SPE-UPLC-MS/MS
Sample Preparation SPE + DerivatizationLiquid-Liquid ExtractionSPE (No Derivatization)
Isomer Resolution HighLowHigh
Limit of Detection (LOD) 0.05 µg/L0.50 µg/L0.008 µg/L
Limit of Quantitation (LOQ) 0.15 µg/L1.50 µg/L0.024 µg/L
Recovery Rate (%) 75 - 88%60 - 72%85 - 105%
Total Analysis Time 45 min30 min12 min

Data synthesized from comparative alkylphenol analytical frameworks[4][6].

Mechanistic Rationale for the Optimized Workflow

As a self-validating system, every step in the SPE-UPLC-MS/MS protocol is designed with specific chemical causality:

  • Extraction Chemistry (HLB vs. C18): We utilize a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent rather than traditional silica-based C18. The HLB copolymer strongly retains both the hydrophobic 1-methyloctyl tail and the polar phenolic head, preventing analyte breakthrough during the aqueous loading phase[6].

  • Ionization Thermodynamics: Operating the ESI in negative mode with a basic mobile phase additive (0.1% ammonium hydroxide) drives the acid-base equilibrium entirely toward the phenoxide anion. This exponential increase in ionization efficiency is what allows the method to achieve an LOD of 0.008 µg/L.

  • Isotope Dilution (Internal Standardization): Branched isomers exhibit different adsorption and elution properties compared to n-isomers. Spiking the matrix with a twice-deuterated or 13C -labeled internal standard prior to extraction ensures that any matrix-induced ion suppression or physical loss during SPE is mathematically normalized in the final response ratio[3].

Workflow Visualization

Workflow N1 Sample Spiking (13C-Internal Std) N2 Solid-Phase Extraction (HLB Cartridge) N1->N2 Load Sample N3 UPLC Separation (C18 Column) N2->N3 Elute & Reconstitute N4 ESI(-) MS/MS (MRM Mode) N3->N4 Chromatographic Eluate N5 Data Processing (Isotope Dilution) N4->N5 MRM Transitions

Fig 1: SPE-UPLC-MS/MS workflow for P-(1-Methyloctyl)phenol quantification.

Self-Validating Experimental Protocol

This protocol is engineered for environmental water samples and pharmaceutical aqueous extracts.

Phase 1: Matrix Preparation and SPE Cleanup
  • Internal Standard Spiking: Accurately measure 500 mL of the aqueous sample. Spike with 10 ng of 13C6​ -4-n-nonylphenol.

    • Validation Logic: Spiking before extraction guarantees that the internal standard undergoes the exact same degradation, suppression, and recovery losses as the native P-(1-Methyloctyl)phenol, ensuring absolute quantitative accuracy.

  • Cartridge Conditioning: Condition an Oasis HLB cartridge (200 mg, 6 cc) with 5 mL of LC-MS grade methanol, followed immediately by 5 mL of LC-MS grade water. Do not allow the sorbent bed to dry.

  • Sample Loading: Pass the spiked sample through the cartridge at a controlled flow rate of 5 mL/min to ensure optimal mass transfer into the polymer pores.

  • Interference Washing: Wash the cartridge with 5 mL of 5% methanol in water.

    • Validation Logic: This specific concentration is strong enough to elute highly polar matrix interferents (salts, humic acids) but too weak to disrupt the hydrophobic binding of the alkylphenol.

  • Elution: Elute the target analytes with 2 x 3 mL of Acetonitrile/Methanol (1:1, v/v).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of high-purity N2​ at 35°C. Reconstitute the residue in 250 µL of Acetonitrile[4].

Phase 2: UPLC-MS/MS Parameters
  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 column (e.g., 7.5 cm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase Gradient:

    • Mobile Phase A: Water + 0.1% NH4​OH

    • Mobile Phase B: Acetonitrile

    • Run a linear gradient from 40% B to 95% B over 8 minutes, holding at 95% B for 2 minutes to wash the column.

  • Mass Spectrometry (MRM): Operate the triple quadrupole MS in Negative Electrospray Ionization (ESI-) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for P-(1-Methyloctyl)phenol:

    • Precursor Ion: m/z 219.2 ( [M−H]− )

    • Product Ion: m/z 133.1 (corresponding to the alpha-cleavage and loss of the branched alkyl chain).

    • Validation Logic: Monitoring this specific transition, combined with the exact retention time derived from the UPLC gradient, provides orthogonal confirmation of the isomer's identity, eliminating false positives from co-eluting linear alkylphenols.

Conclusion

For drug development and environmental monitoring, the reliance on outdated GC-MS methods for alkylphenol quantification introduces unnecessary bottlenecks via derivatization and risks thermal degradation. The SPE-UPLC-MS/MS method provides a superior, self-validating alternative. By leveraging HLB extraction, basic-phase negative ESI, and isotope dilution, laboratories can achieve baseline resolution of P-(1-Methyloctyl)phenol with an LOQ of 0.024 µg/L in under 15 minutes of instrument time.

References

  • Kubwabo, C., et al. "Simultaneous quantification of bisphenol A, alkylphenols and alkylphenol ethoxylates in indoor dust by gas chromatography-tandem mass spectrometry and a comparison between two sampling techniques." The Royal Society of Chemistry. URL:[Link]

  • LabRulez LCMS. "Analysis of Alkylphenols using LC-MS." LabRulez. URL:[Link]

  • MDPI. "SPE–UPLC–MS/MS for Determination of 36 Monomers of Alkylphenol Ethoxylates in Tea." Molecules. URL:[Link]

  • bluesign technologies ag. "bluesign System Black Limits (BSBL)." bluesign. URL:[Link]

  • bluesign technologies ag. "BSBL v4.0 | PDF | Chemical Substances | Textiles." Scribd. URL:[Link]

  • MolForge. "p-(1-Methyloctyl)phenol (CID 28521) - Molecular Properties & Analysis." MolForge. URL:[Link]

Sources

Validation

Inter-Laboratory Comparison of p-(1-Methyloctyl)phenol Analysis: Methodologies, Challenges, and Best Practices

Executive Summary The accurate quantification of p-(1-methyloctyl)phenol—a highly persistent and endocrine-disrupting branched isomer of nonylphenol (NP)—presents a significant analytical challenge in environmental and t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of p-(1-methyloctyl)phenol—a highly persistent and endocrine-disrupting branched isomer of nonylphenol (NP)—presents a significant analytical challenge in environmental and toxicological chemistry. Because branched nonylphenols exhibit differential degradation rates and higher bioaccumulation potentials compared to linear isomers, isomer-specific analysis is critical for accurate risk assessment.

This guide synthesizes data from major inter-laboratory comparison studies to objectively evaluate the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). By examining the causality behind method biases—such as blank contamination and matrix suppression—this guide provides researchers with a self-validating protocol for robust p-(1-methyloctyl)phenol quantification.

The Chemical Context: Why Isomer-Specific Analysis Matters

Nonylphenols are ubiquitous degradation products of nonylphenol ethoxylate surfactants. While often treated as a single compound class, technical nonylphenol mixtures consist of numerous isomers. The isomer p-(1-methyloctyl)phenol is of particular concern due to its branched alkyl side chain.

The Causality of Toxicity: Branched isomers like p-(1-methyloctyl)phenol are highly resistant to microbial degradation compared to linear 4-n-nonylphenol. Once in the environment or biological systems, they competitively bind to the Estrogen Receptor (ER) in the cytosol, translocate to the nucleus, and act as agonists at the Estrogen Response Element (ERE), leading to altered gene transcription.

Pathway NP p-(1-Methyloctyl)phenol (Endocrine Disruptor) ER Estrogen Receptor (ER) in Cytosol NP->ER Competitive Binding Complex NP-ER Complex ER->Complex Nucleus Translocation to Nucleus Complex->Nucleus ERE Binding to ERE (Estrogen Response Element) Nucleus->ERE Transcription Altered Gene Transcription (Adverse Effects) ERE->Transcription Agonistic Action

Mechanism of p-(1-Methyloctyl)phenol endocrine disruption via estrogen receptor binding.

Inter-Laboratory Method Comparison

Historically, nonylphenol analysis has been plagued by high variability. A comprehensive inter-laboratory comparison involving 25 laboratories evaluating Contaminants of Emerging Concern (CECs) found that nonylphenols were among the most difficult compounds to measure accurately, with false positive rates exceeding 15% in some methods[1]. Similarly, the European Commission Joint Research Centre (JRC) noted significant issues with blank contamination at concentrations below 100 ng/L[2].

Quantitative Comparison of Analytical Modalities

The following table synthesizes inter-laboratory performance metrics for the three primary analytical modalities used for nonylphenol isomers[1][2][3].

Analytical MethodInter-laboratory Bias (%)False Positive RateLimit of Detection (LOD)Primary Analytical Challenge
LC-MS/MS (Isotope Dilution) < 10% < 5% 0.5 - 5.0 ng/L Matrix suppression in Electrospray Ionization (ESI).
GC-MS (with Derivatization) 10 - 25%5 - 15%5.0 - 10.0 ng/LIncomplete TMS derivatization; thermal degradation.
HPLC-FLD > 25%> 15%10.0 - 50.0 ng/LLack of isomer specificity; high background interference.
Diagnostic Insights: The Causality of Error
  • The False Positive Phenomenon (The Plastics Issue): The JRC inter-laboratory study concluded that the primary cause of false positives (>15%) in NP analysis is the leaching of nonylphenols from plastic laboratory consumables (e.g., pipette tips, SPE cartridges, sample bottles)[2].

  • Matrix Effects & Isotope Dilution: In LC-MS/MS, co-eluting matrix components severely suppress the ionization of p-(1-methyloctyl)phenol. The ACS inter-laboratory study demonstrated that only methods coupling LC-MS/MS with isotope dilution (using 13C -labeled or deuterated internal standards) consistently achieved biases of <10%[4].

Workflow Start Water/Tissue Sample Prep Glassware SPE (Strictly No Plastics) Start->Prep Split Method Divergence Prep->Split GCMS GC-MS Pipeline (ISO 18857-2) Split->GCMS LCMS LC-MS/MS Pipeline (Isotope Dilution) Split->LCMS Deriv TMS Derivatization GCMS->Deriv NoDeriv Direct Injection LCMS->NoDeriv DetectGC EI-MS Detection Deriv->DetectGC DetectLC ESI-MS/MS Detection NoDeriv->DetectLC Data Isomer-Specific Quantification DetectGC->Data DetectLC->Data

Workflow comparison of GC-MS and LC-MS/MS pipelines for nonylphenol isomer analysis.

Standardized Self-Validating Protocol: LC-MS/MS with Isotope Dilution

Based on the superior performance of LC-MS/MS in inter-laboratory trials[1], the following protocol is engineered for the specific quantification of p-(1-methyloctyl)phenol. It incorporates self-validating steps to ensure data integrity.

Phase 1: Decontamination and System Validation

Causality: To eliminate the >15% false-positive rate associated with background NP, all plastic must be eliminated from the workflow[2].

  • Glassware Baking: Bake all borosilicate glassware at 400°C for 4 hours to combust residual organic contaminants.

  • System Blank Validation (Self-Validating Step): Process a 1.0 L sample of LC-MS grade water through the entire extraction apparatus. Analyze this blank before running actual samples. The p-(1-methyloctyl)phenol peak area in the blank must be < 1/3 of the Method Detection Limit (MDL). If it is higher, halt the analysis and re-clean the manifold.

Phase 2: Solid-Phase Extraction (SPE)

Causality:p-(1-methyloctyl)phenol is highly hydrophobic. Glass-cartridge SPE is required to concentrate the analyte without introducing plasticizers.

  • Spiking: Spike 1.0 L of the aqueous sample with 50 ng of a mass-labeled internal standard (e.g., 13C6​ -4-n-nonylphenol or a deuterated analog)[3]. Why? Adding the internal standard before extraction corrects for both extraction losses and downstream ESI matrix suppression.

  • Conditioning: Condition a glass-housed Si-C18 SPE cartridge with 5 mL of dichloromethane, followed by 5 mL of methanol, and 5 mL of LC-MS grade water.

  • Loading: Pass the sample through the cartridge at a flow rate of 5–10 mL/min.

  • Elution: Elute the analytes with 2 × 5 mL of methanol/dichloromethane (1:1, v/v). Evaporate to near dryness under a gentle stream of ultra-high-purity nitrogen and reconstitute in 1.0 mL of initial mobile phase.

Phase 3: LC-MS/MS Analysis

Causality: Triple-quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the specificity required to distinguish p-(1-methyloctyl)phenol from other isomers and background matrix[1].

  • Chromatography: Inject 10 µL onto a C18 analytical column (e.g., 2.1 × 100 mm, 1.7 µm particle size). Use a gradient of Water (A) and Methanol (B), both containing 0.1% ammonium hydroxide to facilitate negative ion formation.

  • Detection: Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode.

  • MRM Transitions: Monitor the precursor-to-product ion transitions. For p-(1-methyloctyl)phenol, the typical transition is m/z 219 → 133 (due to the cleavage of the alkyl chain).

  • Quantification: Calculate the concentration using the response ratio of the native p-(1-methyloctyl)phenol to the 13C -labeled internal standard against a 6-point calibration curve.

Conclusion

Inter-laboratory comparisons unequivocally demonstrate that the accurate analysis of p-(1-methyloctyl)phenol requires rigorous control over background contamination and matrix effects. While GC-MS (per ISO 18857-2) remains a viable, standardized method[3], LC-MS/MS coupled with isotope dilution provides superior accuracy (bias <10%) and lower false-positive rates[4]. Laboratories must prioritize plastic-free workflows and self-validating procedural blanks to ensure the scientific integrity of their endocrine disruptor data.

References

  • Vanderford, B. J., et al. "Results of an Interlaboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water." Analytical Chemistry, American Chemical Society (ACS), 2014. Available at:[Link]

  • Loos, R., et al. "Laboratory intercomparison study for the analysis of nonylphenol and octylphenol in river water." TrAC Trends in Analytical Chemistry, ResearchGate, 2008. Available at:[Link]

  • Stottmeister, E., et al. "Interlaboratory Trial on the Analysis of Alkylphenols, Alkylphenol Ethoxylates, and Bisphenol A in Water Samples According to ISO/CD 18857-2." Analytical Chemistry, American Chemical Society (ACS), 2009. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Comparative Guide to the Efficacy of P-(1-Methyloctyl)phenol and Other Key Surfactants

Authored for Researchers, Scientists, and Drug Development Professionals In the nuanced world of formulation science, the selection of a surfactant is a critical decision that can dictate the stability, bioavailability,...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the nuanced world of formulation science, the selection of a surfactant is a critical decision that can dictate the stability, bioavailability, and overall performance of a product. This guide provides an in-depth comparative analysis of P-(1-Methyloctyl)phenol, a non-ionic surfactant, against three widely utilized surfactants: Triton X-100 (non-ionic), Polysorbate 80 (Tween 80, non-ionic), and Sodium Dodecyl Sulfate (anionic).

This document moves beyond a simple cataloging of properties. As a Senior Application Scientist, my objective is to provide a framework for empirical evaluation. The causality behind experimental choices is elucidated, and the protocols described are designed to be self-validating systems. Where publicly available data for P-(1-Methyloctyl)phenol is limited, we present the established methodologies for its characterization, empowering you, the researcher, to generate the requisite data for a direct and objective comparison.

Introduction to the Surfactants: A Structural and Functional Overview

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. This dual nature allows them to reduce surface and interfacial tension, making them indispensable as emulsifiers, detergents, wetting agents, and solubilizers.

P-(1-Methyloctyl)phenol is a member of the alkylphenol ethoxylate family. Its structure consists of a phenolic ring substituted with a branched octyl group, providing a significant hydrophobic character. While specific performance data is not widely published, its structural similarity to other alkylphenols suggests its utility in applications requiring the emulsification of oils and dispersion of hydrophobic particles.

Triton X-100 is a well-characterized non-ionic surfactant with a polyoxyethylene chain as its hydrophilic part and a 4-(1,1,3,3-tetramethylbutyl)-phenyl group as its hydrophobic part.[1] It is widely used for cell lysis and as a detergent in laboratory settings.[1][2]

Polysorbate 80 (Tween 80) is another non-ionic surfactant derived from polyethoxylated sorbitan and oleic acid.[3] Its biocompatibility and low toxicity make it a common excipient in pharmaceutical formulations to stabilize emulsions and solubilize active ingredients.[4][5][6]

Sodium Dodecyl Sulfate (SDS) is an anionic surfactant, meaning its hydrophilic head carries a negative charge.[7] This property makes it a powerful detergent and denaturing agent, widely used in cleaning products and for protein analysis in techniques like SDS-PAGE.[8][9]

The choice between these surfactants is dictated by the specific application, considering factors like required hydrophile-lipophile balance (HLB), ionic character, and potential interactions with other components in the formulation.

Comparative Physicochemical Properties

A direct comparison of key performance indicators is essential for surfactant selection. The following table summarizes the available data for our selected surfactants. For P-(1-Methyloctyl)phenol, the values are designated as requiring experimental determination via the protocols outlined in this guide.

PropertyP-(1-Methyloctyl)phenolTriton X-100Polysorbate 80 (Tween 80)Sodium Dodecyl Sulfate (SDS)
CAS Number 17404-66-9[10]9002-93-1[2]9005-65-6[4]151-21-3[9]
Type Non-ionicNon-ionic[2]Non-ionic[4]Anionic[7]
Molecular Formula C15H24O[10]C14H22O(C2H4O)n, n≈9.5C64H124O26[3]C12H25NaO4S[9]
Molecular Weight ( g/mol ) ~220.35[10]~625~1310[3]~288.38[9]
Critical Micelle Concentration (CMC) Data not available; experimental determination required~0.24 mM~0.012 mM~8.2 mM[1]
Surface Tension (at CMC, mN/m) Data not available; experimental determination required~33~42.5~39

Experimental Protocols for Surfactant Efficacy Evaluation

To ensure scientific rigor and enable a direct comparison, standardized experimental protocols are paramount. The following section details the methodologies for determining the key performance parameters of surfactants.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles.[1] It is a fundamental measure of surfactant efficiency; a lower CMC indicates that less surfactant is needed to achieve surface saturation and begin forming micelles.

This is a direct method that measures the surface tension of a solution as a function of surfactant concentration. The surface tension decreases as the surfactant concentration increases until the CMC is reached, after which it remains relatively constant.

Protocol:

  • Preparation of Surfactant Solutions: Prepare a stock solution of the surfactant in deionized water. Create a series of dilutions to cover a concentration range both below and above the expected CMC.

  • Tensiometer Calibration: Calibrate the surface tensiometer (e.g., using a Du Noüy ring or Wilhelmy plate) according to the manufacturer's instructions, using deionized water as a standard.

  • Measurement: Measure the surface tension of each surfactant solution. Ensure the measuring probe is thoroughly cleaned and dried between each measurement. Allow the reading to stabilize before recording the value.

  • Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C). The CMC is determined from the intersection of the two linear portions of the curve.

Diagram of the Surface Tensiometry Workflow for CMC Determination

CMC_Tensiometry cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Surfactant Stock Solution B Create Serial Dilutions A->B D Measure Surface Tension of Each Dilution B->D C Calibrate Tensiometer C->D E Plot Surface Tension vs. log(Concentration) D->E F Determine CMC at the Inflection Point E->F

Caption: Workflow for CMC determination using surface tensiometry.

This method utilizes a fluorescent probe, such as pyrene, which is sensitive to the polarity of its microenvironment. Below the CMC, pyrene is in a polar aqueous environment. Above the CMC, it partitions into the nonpolar core of the micelles, causing a change in its fluorescence spectrum.

Protocol:

  • Probe and Surfactant Preparation: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone). Prepare a series of surfactant solutions in deionized water.

  • Sample Preparation: Aliquot a small, fixed amount of the pyrene stock solution into a series of vials. Evaporate the solvent completely to leave a thin film of pyrene. Add the different concentrations of the surfactant solutions to the vials.

  • Equilibration: Allow the solutions to equilibrate overnight with gentle stirring to ensure the pyrene is fully incorporated into the micelles.

  • Fluorescence Measurement: Measure the fluorescence emission spectrum of each solution using a fluorometer (excitation at ~335 nm, emission scan from ~350-500 nm).

  • Data Analysis: Determine the ratio of the intensity of the first and third vibronic peaks (I1/I3). Plot this ratio against the surfactant concentration. The CMC is determined from the midpoint of the sigmoidal curve.

Diagram of the Fluorescence Spectroscopy Workflow for CMC Determination

CMC_Fluorescence cluster_prep Sample Preparation cluster_measurement Measurement & Analysis A Prepare Pyrene Stock and Surfactant Dilutions B Create Pyrene Film in Vials A->B C Add Surfactant Solutions to Vials B->C D Equilibrate Samples C->D E Measure Fluorescence Spectra D->E F Calculate I1/I3 Ratio E->F G Plot I1/I3 vs. Concentration and Determine CMC F->G

Caption: Workflow for CMC determination via fluorescence spectroscopy.

Surface Tension Reduction

The ability of a surfactant to lower the surface tension of a liquid is a primary measure of its effectiveness. This is typically measured using a tensiometer.

Protocol (OECD Test Guideline 115):

This protocol follows the principles outlined in OECD Test Guideline 115 for the determination of surface tension of aqueous solutions.[3][11]

  • Apparatus: A calibrated tensiometer (plate, stirrup, or ring method) is required.

  • Solution Preparation: Prepare a solution of the surfactant in distilled water at a concentration of 90% of its saturation solubility (or 1 g/L if the saturation solubility is higher).

  • Measurement: The measurement should be performed in a thermostatically controlled environment (e.g., 20°C). The measuring vessel should be protected from dust. The probe (ring, plate, or stirrup) is brought into contact with the solution surface. The force required to pull the probe from the surface is measured.

  • Replicates: Repeat the measurement until a constant surface tension value is obtained.

Wetting Efficiency

The wetting ability of a surfactant is its capacity to lower the contact angle of a liquid on a solid surface, allowing the liquid to spread more easily. A common method for evaluating this is the skein test.

Protocol (ASTM D2281):

This method, based on ASTM D2281, determines the time it takes for a weighted cotton skein to sink in a solution of the surfactant.[7][10][12]

  • Apparatus: A 500-mL graduated cylinder, a hook of a standard weight, and a 40g anchor are required.

  • Test Solution: Prepare a solution of the surfactant at the desired concentration in water of a specified hardness.

  • Procedure: A standard cotton skein is attached to the hook and anchor. The assembly is dropped into the graduated cylinder containing the test solution.

  • Measurement: The time from when the skein is dropped until it sinks is recorded as the wetting time.

  • Replicates: At least three determinations should be averaged for each concentration.

Emulsification and Emulsion Stability

Emulsification is the process of dispersing one liquid in another immiscible liquid. The stability of the resulting emulsion is a key performance indicator for many surfactant applications.

Protocol (Centrifugation Method):

Accelerated aging through centrifugation is a common method to assess emulsion stability.

  • Emulsion Preparation: Prepare an oil-in-water emulsion by homogenizing a specific ratio of oil and the aqueous surfactant solution.

  • Initial Measurement: Measure the initial properties of the emulsion (e.g., particle size distribution, visual appearance).

  • Centrifugation: Centrifuge the emulsion at a specified speed (e.g., 3000 rpm) and temperature (e.g., 50°C) for a set duration (e.g., 30 minutes).

  • Post-Centrifugation Analysis: After centrifugation, visually inspect the emulsion for any signs of phase separation, creaming, or coalescence. The amount of separated oil or aqueous phase can be quantified.

  • Comparison: Compare the post-centrifugation results for emulsions prepared with different surfactants.

Diagram of the Emulsion Stability Testing Workflow

Emulsion_Stability A Prepare Oil and Aqueous Surfactant Phases B Homogenize to Create Emulsion A->B C Initial Characterization (e.g., Particle Size) B->C D Centrifuge at Controlled Temperature B->D E Visually Inspect for Phase Separation D->E F Quantify Separated Phases E->F G Compare Stability of Different Surfactants F->G

Caption: Workflow for evaluating emulsion stability via centrifugation.

Causality Behind Experimental Choices and Self-Validation

  • CMC Determination: The choice between tensiometry and fluorescence spectroscopy depends on the available equipment and the nature of the surfactant. Tensiometry is a direct measurement of a fundamental property, while fluorescence spectroscopy is highly sensitive but relies on the interaction of a probe with the micelles. Using both methods can provide a robust validation of the CMC value.

  • Standardized Protocols: Adherence to ASTM and OECD guidelines is not merely a matter of convention. These protocols have been developed through inter-laboratory studies to ensure reproducibility and comparability of data. Following these standards provides an inherent self-validation of the experimental results.

  • Emulsion Stability: Centrifugation provides a means of accelerating the destabilization processes that would occur over a much longer shelf-life. By subjecting the emulsions to a controlled stress, we can make reliable predictions about their long-term stability.

Concluding Remarks for the Practicing Scientist

The selection of a surfactant is a multi-faceted decision that requires a balance of performance, compatibility, and in the case of pharmaceutical applications, toxicological considerations. While this guide provides a framework for the comparative evaluation of P-(1-Methyloctyl)phenol, Triton X-100, Polysorbate 80, and Sodium Dodecyl Sulfate, it is the empirical data generated through the described protocols that should ultimately guide your choice.

The lack of extensive public data on P-(1-Methyloctyl)phenol underscores the importance of in-house characterization. By employing the standardized methodologies presented herein, researchers and drug development professionals can build a comprehensive understanding of its efficacy relative to other established surfactants, ensuring an informed and scientifically sound selection for their specific formulation needs.

References

  • LOOK. (2025, May 28). Various Applications of Sodium Dodecyl Sulfate. LOOK. [Link]

  • Ataman Kimya. POLYSORBATE 80 (TWEEN 80). Ataman Kimya. [Link]

  • Wikipedia. (2023). Triton X-100. Wikipedia. [Link]

  • Ataman Kimya. SODIUM DODECYL SULFATE (SDS). Ataman Kimya. [Link]

  • ASTM International. (2016). D2281 Standard Test Method for Evaluation of Wetting Agents by the Skein Test. ASTM International. [Link]

  • Wikipedia. (2023). Sodium dodecyl sulfate. Wikipedia. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 28521, p-(1-Methyloctyl)phenol. PubChem. [Link]

  • Wikipedia. (2023). Polysorbate 80. Wikipedia. [Link]

  • Drugs.com. (2025, May 9). Polysorbate 80: What is it and where is it used?. Drugs.com. [Link]

  • OECD. (1995). Test No. 115: Surface Tension of Aqueous Solutions. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Analytice. (2020, June 10). Surface tension of aqueous solutions according to OECD 115. Analytice. [Link]

Sources

Validation

Comparative Biodegradability of P-(1-Methyloctyl)phenol vs. Highly Branched Alkylphenols

Executive Summary Alkylphenols (APs) and their ethoxylates are ubiquitous in industrial applications, ranging from pharmaceutical excipient manufacturing to wastewater treatment[1]. However, their environmental persisten...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alkylphenols (APs) and their ethoxylates are ubiquitous in industrial applications, ranging from pharmaceutical excipient manufacturing to wastewater treatment[1]. However, their environmental persistence and endocrine-disrupting potential necessitate rigorous biodegradability profiling[2]. Technical nonylphenol is not a single compound but a complex mixture of isomers with varying degrees of alkyl chain branching[3]. This guide provides a definitive mechanistic comparison between p-(1-methyloctyl)phenol (a secondary alpha-carbon isomer) and highly branched, quaternary alkylphenols, detailing why minor structural variations dictate the difference between complete environmental mineralization and the accumulation of toxic dead-end metabolites.

Mechanistic Causality: The ipso-Substitution Pathway

The microbial degradation of nonylphenols, predominantly driven by strains such as Sphingobium xenophagum (formerly Sphingomonas xenophaga) Bayram, relies on an ipso-hydroxylation mechanism[4]. The bacterium attacks the phenol ring at the ipso position, forming a 4-alkyl-4-hydroxy-cyclohexa-2,5-dienone (quinol) intermediate[5].

The critical divergence in biodegradability hinges entirely on the alpha-carbon structure of the alkyl chain:

  • Quaternary Alpha-Carbons (e.g., 4-(1-ethyl-1,4-dimethylpentyl)phenol): The highly branched alkyl chain can detach as a short-lived carbocation. The positive charge is stabilized by hyperconjugation and inductive effects from the adjacent alkyl groups. This detachment allows the bacterium to utilize the remaining aromatic ring as a sole carbon and energy source[5].

  • Non-Quaternary Alpha-Carbons (e.g., p-(1-methyloctyl)phenol): Because this isomer possesses a hydrogen atom at the benzylic position, the resulting carbocation lacks sufficient stabilization[3]. Consequently, the alkyl moiety cannot detach. The bacterium cannot utilize it for growth; instead, it undergoes cometabolic transformation into dead-end metabolites, such as 4-hydroxy-4-(1-methyloctyl)-cyclohexa-2,5-dienone, which accumulate in the environment[4].

Pathway Start Alkylphenol Mixture Ipso ipso-Hydroxylation (S. xenophagum) Start->Ipso Quat Quaternary α-Carbon (e.g., 4-tert-Octylphenol) Ipso->Quat NonQuat Non-Quaternary α-Carbon (e.g., p-(1-methyloctyl)phenol) Ipso->NonQuat Degrade Carbocation Stabilization Alkyl Detachment & Mineralization Quat->Degrade DeadEnd No Carbocation Stabilization Accumulation of Dead-End Dienones NonQuat->DeadEnd

Fig 1. Divergent ipso-substitution degradation pathways based on alpha-carbon branching.

Comparative Biodegradability Profile

The following table synthesizes the degradation potential of various AP isomers when exposed to S. xenophagum[3][5].

CompoundAlpha-Carbon StructureBiodegradability (Sole Carbon Source)Cometabolic TransformationPrimary End-Products
4-(1-ethyl-1,4-dimethylpentyl)phenol QuaternaryHigh (Complete degradation)N/AC9 alcohols, Hydroquinone
4-tert-Octylphenol QuaternaryHighN/AC8 alcohols, Hydroquinone
p-(1-methyloctyl)phenol Non-quaternary (Secondary)None (Recalcitrant) Yes (Dead-end) 4-hydroxy-4-(1-methyloctyl)-cyclohexa-2,5-dienone
4-n-Nonylphenol Non-quaternary (Secondary)None (Recalcitrant)Yes (Dead-end)Dienone derivatives

Experimental Methodology: Self-Validating Biodegradation Assay

To objectively evaluate the biodegradability of novel alkylphenol derivatives or excipients, researchers must employ a self-validating experimental system. The following protocol isolates biological degradation from abiotic loss (e.g., volatilization, container adsorption).

System Controls (The Self-Validating Matrix)
  • Abiotic Control: Sterile minimal medium + target AP. Causality: Confirms that any reduction in AP concentration is strictly biological.

  • Positive Control: Minimal medium + S. xenophagum + 4-(1-ethyl-1,4-dimethylpentyl)phenol. Causality: Validates the metabolic viability and ipso-hydroxylating activity of the bacterial inoculum.

  • Negative Control: Minimal medium + S. xenophagum (No carbon source). Causality: Establishes the baseline background signal for LC-MS/MS analysis.

Step-by-Step Protocol

Step 1: Inoculum Preparation

  • Cultivate Sphingobium xenophagum Bayram in a minimal salt medium (MSM) supplemented with 1 mg/mL of a known degradable isomer (e.g., 4-tert-octylphenol) to induce the ipso-hydroxylation enzymes.

  • Harvest cells at the late exponential phase via centrifugation (4000 × g, 10 min). Wash twice with sterile MSM to remove residual carbon sources.

Step 2: Assay Assembly

  • Prepare 250 mL baffled Erlenmeyer flasks containing 100 mL of MSM.

  • Spike p-(1-methyloctyl)phenol (or comparator AP) to a final concentration of 1.0 mM. Note: Due to low aqueous solubility, deliver the AP via a minimal volume of methanol, allowing the solvent to evaporate prior to media addition.

  • Inoculate the test and positive control flasks to an initial optical density ( OD600​ ) of 0.1.

Step 3: Incubation & Time-Course Sampling

  • Incubate all flasks in the dark at 30°C with continuous shaking at 150 rpm. Causality: Dark incubation prevents the photo-oxidation of phenolic rings, ensuring degradation is purely microbial.

  • Aseptically withdraw 2.0 mL aliquots at 0, 24, 48, 72, and 168 hours.

Step 4: Extraction & LC-MS/MS Analysis

  • Quench biological activity in the samples by adding 50 µL of 1 M HCl.

  • Perform Solid Phase Extraction (SPE) using C18 cartridges. Causality: SPE concentrates trace cometabolic dead-end products (like dienones) while desalting the sample to prevent ion suppression during mass spectrometry.

  • Elute with LC-grade methanol and analyze via LC-MS/MS (ESI-negative mode for phenols, ESI-positive for dienone metabolites) to quantify parent compound depletion and metabolite accumulation.

Workflow Prep 1. Inoculum Prep (Enzyme Induction) Setup 2. Assay Setup (+ Internal Controls) Prep->Setup Incubate 3. Incubation (Dark, 30°C, 150 rpm) Setup->Incubate Extract 4. SPE Extraction (Desalting) Incubate->Extract Analyze 5. LC-MS/MS (Metabolite ID) Extract->Analyze

Fig 2. Self-validating experimental workflow for assessing alkylphenol biodegradability.

Implications for Drug Development & Toxicology

For drug development professionals formulating with non-ionic surfactants (e.g., polysorbates, alkylphenol ethoxylates), understanding the ultimate fate of these excipients is critical for Environmental Risk Assessments (ERA). While primary biodegradation (removal of ethoxylate chains) occurs rapidly, the resulting alkylphenol cores persist[2]. Formulations utilizing precursors that degrade into non-quaternary isomers like p-(1-methyloctyl)phenol will result in the environmental accumulation of highly stable, potentially toxic dienone metabolites[4]. Selecting excipients derived from highly branched, quaternary alkylphenols ensures complete environmental mineralization, reducing the ecological footprint of pharmaceutical manufacturing.

References

  • Gabriel, F. L., et al. "Differential Degradation of Nonylphenol Isomers by Sphingomonas xenophaga Bayram." Applied and Environmental Microbiology, 2005. 3

  • Gabriel, F. L., et al. "A novel metabolic pathway for degradation of 4-nonylphenol environmental contaminants by Sphingomonas xenophaga Bayram: ipso-Hydroxylation and intramolecular rearrangement." ResearchGate, 2005. 4

  • Kohler, H.-P. E., et al. "ipso-Substitution – A Novel Pathway for Microbial Metabolism of Endocrine-Disrupting 4-Nonylphenols, 4-Alkoxyphenols, and Bisphenol A." CHIMIA, 2008. 5

  • Environment Agency. "Environmental Impacts of Alkylphenol Ethoxylates and Carboxylates. Part 1." GOV.UK. 1

  • Whitehouse, P., et al. "An Environmental Assessment of Alkylphenol Ethoxylates and Alkylphenols." ResearchGate. 2

Sources

Comparative

A Senior Application Scientist's Guide to Characterizing P-(1-Methyloctyl)phenol Cross-reactivity in Immunoassays

Introduction: The Challenge of Specificity with Alkylphenols P-(1-Methyloctyl)phenol, also known by its IUPAC name 4-nonan-2-ylphenol, is a member of the alkylphenol family.[1][2] These compounds are widely used as precu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Specificity with Alkylphenols

P-(1-Methyloctyl)phenol, also known by its IUPAC name 4-nonan-2-ylphenol, is a member of the alkylphenol family.[1][2] These compounds are widely used as precursors in the manufacturing of detergents, plastics, and other industrial products.[3][4] Consequently, they and their degradation products, such as 4-nonylphenol (NP) and 4-octylphenol (OP), are prevalent environmental contaminants, often monitored for their potential as endocrine disruptors.[5][6]

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are powerful, high-throughput tools for detecting and quantifying such analytes in complex matrices.[5] However, the accuracy of these assays hinges on the specificity of the antibody used.[7] Cross-reactivity, which occurs when an antibody binds to non-target molecules that are structurally similar to the target analyte, is a significant challenge that can lead to false positives or an overestimation of the analyte's concentration.[7][8]

This guide provides a comprehensive framework for researchers and drug development professionals to design, execute, and interpret experiments aimed at characterizing the cross-reactivity of P-(1-Methyloctyl)phenol in immunoassays developed for related alkylphenols. We will explore the structural basis for this cross-reactivity, provide a detailed, self-validating protocol for its quantification using a competitive ELISA, and discuss the interpretation of the resulting data.

Structural Rationale for Cross-Reactivity

The potential for an antibody to cross-react with multiple alkylphenols is rooted in their structural similarities. The primary determinants for antibody binding are the shape and electronic properties of the epitope, the specific part of the antigen to which the antibody binds. For small molecules (haptens) like alkylphenols, the entire molecule often acts as the epitope.

As illustrated below, P-(1-Methyloctyl)phenol shares a core phenolic ring and an alkyl chain of similar length with common analytes like 4-n-Nonylphenol and 4-tert-Octylphenol. The key differences lie in the branching and attachment point of the alkyl chain. An antibody developed against 4-n-Nonylphenol, for instance, might recognize the shared phenol and long alkyl chain of P-(1-Methyloctyl)phenol, leading to a cross-reactive event. The degree of this cross-reactivity is a critical parameter to quantify for any immunoassay intended for specific alkylphenol detection.

G cluster_0 P-(1-Methyloctyl)phenol (4-nonan-2-ylphenol) cluster_1 4-n-Nonylphenol cluster_2 4-tert-Octylphenol p1 p1 p2 p2 p3 p3

Caption: Chemical structures of P-(1-Methyloctyl)phenol and related alkylphenols.

Experimental Design: The Competitive ELISA

To quantitatively assess cross-reactivity, the competitive ELISA is the most suitable format. In this setup, the potential cross-reactant (e.g., P-(1-Methyloctyl)phenol) competes with a fixed amount of enzyme-conjugated target analyte for a limited number of antibody binding sites immobilized on a microplate. A higher affinity of the antibody for the cross-reactant will result in a greater displacement of the enzyme conjugate and, consequently, a weaker signal.

Causality Behind Experimental Choices
  • Why Competitive ELISA? This format is ideal for small molecules like alkylphenols that cannot be bound by two antibodies simultaneously (a requirement for sandwich ELISAs). It directly measures the ability of a compound to compete with the primary analyte, providing a quantitative measure of its binding affinity relative to the analyte.[9]

  • Why Immobilize the Antibody? Coating the plate with a capture antibody ensures that only the binding interactions with this specific antibody are measured. This is a direct test of the antibody's specificity.

  • Why Use IC50? The 50% inhibitory concentration (IC50) is the concentration of an analyte or cross-reactant that causes a 50% reduction in the maximum signal. It is a robust and reliable metric for comparing the potency of different compounds in a competitive binding assay and is the standard for calculating cross-reactivity.[8]

Caption: Workflow for a competitive ELISA to determine immunoassay cross-reactivity.

Experimental Protocol: A Self-Validating System

This protocol provides a framework for determining the cross-reactivity of P-(1-Methyloctyl)phenol against an immunoassay for a primary target analyte (e.g., 4-n-Nonylphenol).

Materials:

  • High-binding 96-well microplates

  • Capture Antibody (e.g., monoclonal anti-4-n-Nonylphenol)

  • Primary Analyte Standard (e.g., 4-n-Nonylphenol)

  • Potential Cross-Reactant (P-(1-Methyloctyl)phenol)

  • Enzyme-Conjugated Analyte (e.g., 4-n-Nonylphenol-HRP)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in Wash Buffer)

  • Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Methodology:

  • Antibody Coating:

    • Dilute the capture antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well.

    • Incubate overnight at 4°C. This ensures efficient and stable binding of the antibody to the plate.

  • Washing and Blocking:

    • Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature. This step is critical to prevent non-specific binding of subsequent reagents to the plate surface, which would lead to high background noise.[10]

    • Wash the plate 3 times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the primary analyte standard and P-(1-Methyloctyl)phenol in Assay Buffer. The concentration range should be wide enough to generate a full sigmoidal curve (e.g., from 1 ng/mL to 10,000 ng/mL).[11]

    • Add 50 µL of each standard or cross-reactant dilution to the appropriate wells in duplicate.

    • Add 50 µL of the enzyme-conjugated analyte (diluted in Assay Buffer to a pre-determined optimal concentration) to all wells.

    • Incubate for 1-2 hours at room temperature, allowing competition to occur.

  • Signal Development & Detection:

    • Wash the plate 5 times with Wash Buffer to remove all unbound reagents. Thorough washing is essential for a low background signal.

    • Add 100 µL of TMB Substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 100 µL of Stop Solution. The color will change from blue to yellow.

    • Read the absorbance at 450 nm within 15 minutes of stopping the reaction.

Data Analysis and Interpretation

The core of the analysis is to determine the IC50 for both the primary analyte and the potential cross-reactant.

Calculation Steps:

  • Generate Standard Curve: Plot the absorbance values against the log of the concentration for the primary analyte. Fit the data using a four-parameter logistic (4-PL) curve.

  • Determine IC50 Values: From the curve, determine the concentration of the primary analyte that yields 50% of the maximum signal (IC50_analyte). Repeat this process for P-(1-Methyloctyl)phenol to find its IC50 (IC50_cross-reactant).[8]

  • Calculate Percent Cross-Reactivity: Use the following standard formula:

    • % Cross-Reactivity = (IC50_analyte / IC50_cross-reactant) x 100

G cluster_antibody Antibody Binding Site cluster_specific Specific Binding cluster_crossreactive Cross-Reactive Binding Ab Antibody Analyte Target Analyte Analyte->Ab High Affinity CrossReactant Structurally Similar Compound CrossReactant->Ab Lower Affinity

Caption: Specific vs. Cross-Reactive antibody binding.

Sample Data & Interpretation

Below is a table with hypothetical data from a cross-reactivity experiment using an anti-4-n-Nonylphenol antibody.

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
4-n-Nonylphenol (Analyte) 50100%The antibody has the highest affinity for the target analyte.
P-(1-Methyloctyl)phenol 48510.3%The antibody recognizes this compound, but with ~10-fold lower affinity than the target. This level of cross-reactivity could lead to significant overestimation if present in a sample.
4-tert-Octylphenol 9505.3%The branched alkyl chain and shorter length reduce binding affinity further compared to the target.
Bisphenol A >10,000<0.5%Structurally distinct, showing negligible cross-reactivity. The assay is highly specific against this compound.

Expert Insights: A cross-reactivity value of 10.3% is significant. It implies that for every 100 ng/mL of 4-n-Nonylphenol detected, a concentration of approximately 970 ng/mL of P-(1-Methyloctyl)phenol would be required to produce the same signal. In environmental samples where complex mixtures of alkylphenols exist, such cross-reactivity can compromise data integrity. Therefore, it is crucial to either confirm positive results with a secondary, more specific method like mass spectrometry or to develop more specific antibodies, potentially by using a more unique hapten for immunization.[5]

Conclusion

Understanding and quantifying the cross-reactivity of P-(1-Methyloctyl)phenol is not merely an academic exercise; it is a critical component of immunoassay validation. It ensures the generation of reliable and accurate data for environmental monitoring, toxicology studies, and regulatory compliance. The competitive ELISA protocol described herein provides a robust and trustworthy method for this characterization. By meticulously evaluating the specificity of their immunoassays, researchers can have greater confidence in their results and their implications for science and public health. The choice of immunoassay reagents and format can significantly influence specificity, and it's important to recognize that cross-reactivity is a property of the entire assay system, not just the antibody in isolation.[12][13]

References

  • p-(1-Methyloctyl)phenol | C15H24O | CID 28521 . PubChem, National Institutes of Health. [Link]

  • p-(1-Methyloctyl)phenol (CID 28521) - Molecular Properties & Analysis . MolForge. [Link]

  • Development of Direct ELISA for the Determination of 4-Nonylphenol and Octylphenol . ResearchGate. [Link]

  • Understanding cross-reactivity in immunoassay drug screening . Siemens Healthineers. [Link]

  • Understanding cross-reactivity in immunoassay drug screening . Siemens Healthineers. [Link]

  • P-(1-methyloctyl)phenol (C15H24O) . PubChemLite. [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges . Gyros Protein Technologies. [Link]

  • Technical Guide for ELISA - Protocols . SeraCare. [Link]

  • Development of an enzyme-linked immunosorbent assay for octylphenol . Taylor & Francis Online. [Link]

  • Recent trends in biomonitoring of bisphenol A, 4-t-octylphenol, and 4-nonylphenol . ScienceDirect. [Link]

  • Top Uses of Phenol in Daily Life, Industry & Medicine . Vedantu. [Link]

  • Comparison of methods for nonylphenol and octylphenol . ResearchGate. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation . MDPI. [Link]

  • Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection . National Center for Biotechnology Information. [Link]

  • A para- to meta-isomerization of phenols . eScholarship@McGill. [Link]

  • Phenol | Definition, Structure, Uses, & Facts . Britannica. [Link]

  • Cross-reactivity of antibodies with phenolic compounds in pistachios during quantification of ochratoxin A by commercial enzyme-linked immunosorbent assay kits . PubMed. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Selecting the Optimal GC Column for Phenol Isomer Separation

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of phenol isomers is a critical analytical challenge. These structurally similar compounds, including cresols...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accurate separation and quantification of phenol isomers is a critical analytical challenge. These structurally similar compounds, including cresols and xylenols, often co-elute in complex matrices, demanding highly selective analytical methods. This guide provides an in-depth comparison of gas chromatography (GC) columns for the separation of phenol isomers, supported by experimental data and expert insights to inform your column selection process.

The Challenge of Separating Phenol Isomers

The primary difficulty in separating phenol isomers lies in their similar boiling points and polarities. Positional isomers, such as o-, m-, and p-cresol, exhibit only subtle differences in their physicochemical properties, making their resolution by conventional GC columns a significant hurdle. Achieving baseline separation is crucial for accurate quantification and is highly dependent on the choice of the GC column's stationary phase.

Understanding the Separation Mechanism: The Role of the Stationary Phase

The separation of analytes in gas chromatography is governed by their interactions with the stationary phase coated on the inner wall of the column.[1] The principle of "like dissolves like" is a fundamental concept in column selection.[1] For phenol isomers, which are polar compounds, the polarity of the stationary phase plays a pivotal role in achieving separation.

  • Non-Polar Phases: These phases, such as 100% dimethylpolysiloxane, primarily separate compounds based on their boiling points. While useful for general-purpose separations, they are often insufficient for resolving closely boiling phenol isomers.

  • Intermediate-Polar Phases: Stationary phases like those containing phenyl groups (e.g., 5% phenyl-methylpolysiloxane) offer a different selectivity.[2][3] The phenyl groups can interact with the aromatic ring of the phenols through π-π interactions, providing an additional separation mechanism beyond boiling point differences.[3]

  • Polar Phases: Highly polar stationary phases, such as those containing polyethylene glycol (PEG) or cyanopropyl groups, interact strongly with polar analytes through dipole-dipole interactions and hydrogen bonding.[2] These interactions can significantly enhance the resolution of polar isomers.

  • Specialty Phases: For particularly challenging separations, specialized stationary phases have been developed. These include cyclodextrin-based columns and liquid crystalline phases, which offer unique shape-selective interactions that can resolve even the most difficult isomer pairs.[4][5]

Performance Comparison of GC Columns for Phenol Isomer Separation

The selection of an appropriate GC column is a balance between achieving the desired resolution, analysis time, and column robustness. Below is a comparison of different column types commonly used for phenol isomer analysis, with supporting experimental data.

Stationary PhaseTypical ApplicationSeparation PrinciplePerformance HighlightsLimitations
5% Phenyl-Methylpolysiloxane (e.g., TG-5MS, HP-5MS) General purpose, environmental analysis (EPA Method 625, 528)[6][7]Primarily boiling point, with some π-π interactionsGood for a broad range of phenols and chlorinated phenols.[7] Robust and widely available. Can separate some cresol and xylenol isomers.[8][9]Incomplete resolution of all cresol and xylenol isomers may occur.[10]
Cyclodextrin Derivatives (e.g., CP-Chirasil-Dex CB) Chiral separations, positional isomer analysisInclusion complexation, shape selectivityExcellent selectivity for positional isomers like cresols and dimethylphenols.[11] Can achieve baseline separation of challenging pairs.[5]May have lower temperature limits and can be more expensive.
Liquid Crystalline Phases Isomer analysis, high-resolution separationsMolecular ordering, shape selectivitySuperior separation of cresol isomers based on their stereochemical conformations.[4] Can resolve isomers that co-elute on conventional columns.[12]Can be less common and may have specific temperature range requirements.[4]
Specialized Cresol Columns (e.g., CP-Cresol) Dedicated analysis of cresol and xylenol isomersOptimized polarity and selectivity for cresolsProvides baseline separation of phenol, o-, m-, and p-cresol, and several xylenol isomers.[13]May not be as versatile for other classes of compounds.

Experimental Protocols

To achieve optimal separation of phenol isomers, a well-defined experimental protocol is essential. The following provides a general starting point that can be adapted based on the specific column and analytes of interest.

Standard GC-FID Method for Phenol Isomer Analysis
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is commonly used.[6][8]

  • Column: Select a capillary column with appropriate dimensions and stationary phase (e.g., 30 m x 0.25 mm x 0.25 µm).[6]

  • Injector: A split/splitless injector is typically used at a temperature of 250 °C.[6]

  • Oven Temperature Program: A temperature gradient is crucial for separating a mixture of phenols with varying boiling points. A typical program might start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 220°C).[8][11]

  • Carrier Gas: High-purity nitrogen or helium is used as the carrier gas at a constant flow rate.[4]

  • Detector: The FID is maintained at a high temperature (e.g., 280 °C) to ensure the complete combustion of the analytes.[6]

  • Sample Preparation: For complex matrices, sample preparation steps such as solid-phase extraction (SPE) may be necessary to clean up the sample and concentrate the analytes.[8] In some cases, derivatization of the phenols can improve their volatility and chromatographic peak shape.[8][10]

Visualizing the Workflow and Logic

To better understand the experimental process and the logic behind column selection, the following diagrams are provided.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Acquisition Sample Sample Matrix SPE Solid-Phase Extraction Sample->SPE Cleanup & Concentration Derivatization Derivatization (Optional) SPE->Derivatization Injector Injector (250°C) Derivatization->Injector Column GC Column in Oven (Temperature Program) Injector->Column Detector FID Detector (280°C) Column->Detector DataSystem Data System Detector->DataSystem Chromatogram Chromatogram DataSystem->Chromatogram

Caption: Experimental workflow for the GC analysis of phenol isomers.

Column_Selection cluster_problem Analytical Challenge cluster_considerations Key Considerations cluster_solutions Column Selection Logic cluster_outcome Expected Outcome Challenge Separation of Phenol Isomers (e.g., o-, m-, p-cresol) BoilingPoint Similar Boiling Points Challenge->BoilingPoint Polarity Similar Polarities Challenge->Polarity Specialty Specialty Column (Shape Selectivity) Challenge->Specialty NonPolar Non-Polar Column (Boiling Point Separation) BoilingPoint->NonPolar IntermediatePolar Intermediate-Polar Column (π-π Interactions) Polarity->IntermediatePolar Polar Polar Column (Dipole-Dipole, H-Bonding) Polarity->Polar PoorSep Poor Resolution NonPolar->PoorSep ImprovedSep Improved Resolution IntermediatePolar->ImprovedSep BaselineSep Baseline Resolution Polar->BaselineSep Specialty->BaselineSep

Caption: Logic for selecting a GC column based on stationary phase polarity.

Conclusion and Recommendations

The choice of the optimal GC column for separating phenol isomers is application-dependent. For general screening of a wide range of phenols, a standard 5% phenyl-methylpolysiloxane column provides a robust and reliable starting point. However, for challenging separations requiring baseline resolution of all cresol and xylenol isomers, more selective stationary phases are necessary.

Recommendations:

  • For routine analysis of diverse phenolic compounds, a 5% phenyl-methylpolysiloxane column is a good first choice.

  • When baseline separation of cresol and xylenol isomers is critical, consider a specialized cresol column or a column with cyclodextrin derivatives .

  • For novel research and the most challenging isomer separations, exploring liquid crystalline stationary phases may provide the necessary selectivity.

By carefully considering the principles of stationary phase selection and leveraging the experimental data available, researchers can confidently choose the most appropriate GC column to achieve accurate and reliable separation of phenol isomers.

References

  • Hammza, R. A. (2013). Gas Chromatographic Separation of Isomeric Phenols by Schiff`s Base Liquid Crystalline Stationary Phases. Al-Nahrain Journal of Science, 16(2), 70-76. [Link]

  • Bieniek, G. (1996). Simultaneous determination of phenol, cresol, xylenol isomers and naphthols in urine by capillary gas chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 682(1), 167-172. [Link]

  • Wang, Y., et al. (2000). Analysis of phenol and cresol isomers using capillary column gas chromatography. Chinese Journal of Chromatography, 18(3), 231-233. [Link]

  • Ali, M. A. A., & Hammza, R. A. (2003). Gas Chromatographic Separation of Phenol Derivatives by Schiff-Base Liquid Crystalline Stationary Phases. Turkish Journal of Chemistry, 27(2), 257-264. [Link]

  • Unknown. (n.d.). Separation of Phenols by Gas Chromatography. [Link]

  • Agilent Technologies, Inc. (2011). Phenols and cresols: Separation of isomers and aromatic alcohols on a chiral capillary column. [Link]

  • Aktaş, A. H. (2005). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 17(3), 1411. [Link]

  • Phenomenex. (2025, July 24). Guide to Choosing a GC Column. [Link]

  • Dettmer-Wilde, K., & Engewald, W. (Eds.). (2014). Practical Gas Chromatography: A Comprehensive Reference. Springer.
  • OSHA. (n.d.). Phenol and Cresol. [Link]

  • Postnova Analytics. (n.d.). Agilent J&W GC Column Selection Guide. [Link]

  • Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. [Link]

  • Shimadzu. (n.d.). GC Column Types & Selection Guide. [Link]

  • Yang, X., et al. (2017). A graphene-based porous carbon material as a stationary phase for gas chromatographic separations. Journal of Chromatography A, 1508, 109-116. [Link]

  • Restek Corporation. (n.d.). GC Column Selection Guide. [Link]

  • Krkošová, Ž., et al. (2008). Gas chromatography with ballistic heating and ultrafast cooling of column. Journal of Chromatography A, 1186(1-2), 245-253. [Link]

  • PerkinElmer. (n.d.). GC Column Selection Guide. [Link]

  • Wang, J., et al. (2020). Differentiation of isomeric cresols by silylation in combination with gas chromatography/mass spectrometry analysis. Rapid Communications in Mass Spectrometry, 34(4), e8589. [Link]

  • Hrivnak, J., & Macak, J. (1971). Gas chromatographic analysis of phenol and substituted methyl phenols using open tubular columns. Analytical Chemistry, 43(8), 1039-1042. [Link]

  • Agilent Technologies, Inc. (2011). Cresols: Analysis of cresol soap. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. [Link]

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Comparative

A Comparative Guide to P-(1-Methyloctyl)phenol as a Reference Standard for Method Validation

For Researchers, Scientists, and Drug Development Professionals In the rigorous landscape of analytical method validation, the choice of a reference standard is paramount. It is the bedrock upon which the accuracy, preci...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of analytical method validation, the choice of a reference standard is paramount. It is the bedrock upon which the accuracy, precision, and overall reliability of a method are built. This guide offers an in-depth technical comparison of P-(1-Methyloctyl)phenol as a reference standard against other common alternatives for the analysis of alkylphenols, a class of compounds with significant environmental and industrial relevance.

The Critical Role of Reference Standards in Method Validation

A reference standard is a highly purified and well-characterized substance used as a measurement base. In method validation, its purpose is to establish the performance characteristics of an analytical procedure, ensuring it is fit for its intended use. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, key validation parameters such as accuracy, precision, specificity, linearity, and range are all assessed relative to a reference standard[1][2][3]. The quality of the reference standard directly impacts the confidence in the data generated by the analytical method.

P-(1-Methyloctyl)phenol (CAS 17404-66-9), a member of the nonylphenol isomer group, is a crucial analyte in environmental monitoring and toxicological studies due to its classification as an endocrine disruptor.[4][5][6] Its structural similarity to other commercially significant alkylphenols, such as 4-nonylphenol and 4-tert-octylphenol, makes it a relevant candidate for a reference standard in analytical methods targeting this class of compounds.

Comparative Analysis: P-(1-Methyloctyl)phenol vs. Alternative Alkylphenol Standards

This guide compares the use of P-(1-Methyloctyl)phenol with two widely used alternative reference standards: 4-Nonylphenol (a complex mixture of isomers) and 4-tert-Octylphenol (a single isomer). The comparison will be framed within the context of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties of Compared Reference Standards

A fundamental aspect of a reference standard is its well-defined chemical identity. The table below summarizes the key properties of P-(1-Methyloctyl)phenol and the selected alternatives.

PropertyP-(1-Methyloctyl)phenol4-Nonylphenol (technical mixture)4-tert-Octylphenol
CAS Number 17404-66-984852-15-3 (branched)140-66-9
Molecular Formula C₁₅H₂₄OC₁₅H₂₄OC₁₄H₂₂O
Molecular Weight 220.35 g/mol ~220.35 g/mol 206.32 g/mol
IUPAC Name 4-(1-methyloctyl)phenol4-Nonylphenol (mixture of isomers)4-(1,1,3,3-tetramethylbutyl)phenol
Structure Single, defined isomerComplex mixture of branched isomersSingle, defined isomer

The isomeric purity of P-(1-Methyloctyl)phenol and 4-tert-Octylphenol offers a distinct advantage over the technical mixture of 4-Nonylphenol, as it allows for more precise and accurate quantification without the complications of a multi-peak response.

Experimental Design for Method Validation: A Comparative Workflow

To objectively compare these reference standards, we will outline a validation workflow for an HPLC-UV method designed to quantify alkylphenols in a representative sample matrix, such as wastewater or a formulated product.

Figure 1: A generalized workflow for the comparative validation of an analytical method using different reference standards.

Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method

Experimental Protocol: HPLC-UV Analysis of Alkylphenols

This protocol is a representative method for the analysis of alkylphenols in a liquid matrix.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water (gradient elution may be required for complex samples, starting with a higher aqueous composition).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 278 nm.

  • Standard Preparation:

    • Prepare individual stock solutions (1000 µg/mL) of P-(1-Methyloctyl)phenol, 4-Nonylphenol, and 4-tert-Octylphenol in methanol.

    • Prepare a series of working standards by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation (Spiked Matrix):

    • Select a representative blank matrix (e.g., purified water or a placebo formulation).

    • Spike the blank matrix with the reference standards at three concentration levels (e.g., 0.5 µg/mL, 2.5 µg/mL, and 7.5 µg/mL).

Comparative Performance Data (HPLC-UV)

The following table summarizes expected performance data based on a synthesis of published literature for alkylphenol analysis.[7][8][9][10][11][12]

Validation ParameterP-(1-Methyloctyl)phenol4-Nonylphenol (technical)4-tert-OctylphenolICH Q2(R1) Acceptance Criteria
Linearity (R²) ≥ 0.999≥ 0.995 (sum of peaks)≥ 0.999R² ≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%98.0 - 102.0%Typically 98.0 - 102.0% for assays
Precision (RSD%)
- Repeatability≤ 1.5%≤ 2.5%≤ 1.5%Typically ≤ 2%
- Intermediate Precision≤ 2.0%≤ 3.0%≤ 2.0%Typically ≤ 3%
Specificity High (single peak)Moderate (multiple peaks, potential for interferences)High (single peak)No interference at the analyte's retention time
LOQ (µg/mL) ~0.1~0.5~0.1To be determined based on analytical needs

Expert Insights:

  • Specificity: P-(1-Methyloctyl)phenol and 4-tert-Octylphenol, as single isomers, provide superior specificity. The multiple peaks of the 4-Nonylphenol technical mixture can complicate peak identification and integration, especially in complex matrices where interferences are more likely.

  • Accuracy and Precision: The use of a single, pure isomer as a reference standard generally leads to better accuracy and precision. The variability in the isomeric composition of different batches of 4-Nonylphenol technical mixture can introduce a source of error.

  • Linearity: While all three can demonstrate acceptable linearity, the interpretation for 4-Nonylphenol requires summing the areas of multiple peaks, which can be less straightforward.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers higher selectivity and sensitivity, particularly for complex matrices.

Experimental Protocol: GC-MS Analysis of Alkylphenols
  • Instrumentation:

    • GC-MS system with a split/splitless injector and a mass selective detector.

    • A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Chromatographic and Spectrometric Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • Standard and Sample Preparation:

    • Similar to the HPLC-UV method, with dilutions made in a suitable solvent like hexane or dichloromethane. Derivatization (e.g., silylation) may be employed to improve chromatographic performance.[13][14]

Comparative Performance Data (GC-MS)

The following table presents a synthesis of expected performance data from the literature.[13][14][15]

Validation ParameterP-(1-Methyloctyl)phenol4-Nonylphenol (technical)4-tert-OctylphenolICH Q2(R1) Acceptance Criteria
Linearity (R²) ≥ 0.999≥ 0.998 (sum of peaks)≥ 0.999R² ≥ 0.995
Accuracy (% Recovery) 97.0 - 103.0%94.0 - 106.0%97.0 - 103.0%Typically 98.0 - 102.0% for assays
Precision (RSD%)
- Repeatability≤ 2.0%≤ 3.0%≤ 2.0%Typically ≤ 2%
- Intermediate Precision≤ 2.5%≤ 3.5%≤ 2.5%Typically ≤ 3%
Specificity Very High (unique mass spectrum)High (characteristic ion fragments for isomers)Very High (unique mass spectrum)No interfering peaks with the same mass fragments
LOQ (ng/mL) ~1~5~1To be determined based on analytical needs

Expert Insights:

  • Specificity: GC-MS provides excellent specificity for all three due to the additional dimension of mass spectral data. However, the single, well-defined peaks of P-(1-Methyloctyl)phenol and 4-tert-Octylphenol still offer an advantage in terms of straightforward data processing.

  • Sensitivity: GC-MS generally offers lower limits of detection and quantitation compared to HPLC-UV, making it suitable for trace analysis.

  • Isotopic Labeling: For the highest level of accuracy in GC-MS, the use of isotopically labeled internal standards is recommended. Isotopically labeled versions of 4-nonylphenol are commercially available.[2]

The Verdict: P-(1-Methyloctyl)phenol as a Superior Reference Standard

Reference_Standard_Comparison cluster_advantages Advantages cluster_disadvantages Disadvantages P1 P-(1-Methyloctyl)phenol (Single Isomer) adv_p1 High Specificity Excellent Accuracy & Precision Clear Peak Shape P1->adv_p1 A1 4-tert-Octylphenol (Single Isomer) adv_a1 High Specificity Excellent Accuracy & Precision Commercially Available as CRM A1->adv_a1 A2 4-Nonylphenol (Technical Mixture) dis_a2 Lower Specificity (Multiple Peaks) Potential for Batch-to-Batch Variability Complex Data Interpretation A2->dis_a2

Figure 2: A summary of the advantages and disadvantages of the compared reference standards.

Based on the comparative analysis, P-(1-Methyloctyl)phenol emerges as a strong candidate for a reference standard in the validation of analytical methods for alkylphenols. Its nature as a single, well-defined isomer provides significant advantages in terms of specificity, accuracy, and precision over the more complex technical mixture of 4-nonylphenol. While 4-tert-octylphenol also offers these benefits, the availability and selection of a specific nonylphenol isomer like P-(1-Methyloctyl)phenol can be particularly relevant when the analytical method is intended to quantify specific nonylphenol isomers.

For researchers and scientists in drug development and environmental analysis, the use of a high-purity, single-isomer reference standard like P-(1-Methyloctyl)phenol is crucial for generating robust, reliable, and defensible data that meets stringent regulatory requirements.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005.
  • A Comparative Guide to ICH Q2(R1)
  • 4-n-Nonylphenol-2,3,5,6-d4. LGC Standards.
  • Key ICH Method Validation Parameters to Know. Altabrisa Group.
  • Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. Molecules. 2023.
  • Measuring Alkylphenols in Textiles with Gas Chromatography / Mass Spectrometry. PerkinElmer.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ICH Q2(R1) Validation of Analytical Procedures. European Medicines Agency.
  • Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry.
  • HPLC Linearity and Impurity Tests. Scribd.
  • Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product. SciELO.
  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scientific Research Publishing.
  • HPLC method improvement for 4-nonylphenol determination in anaerobic reactors: decreasing solvent consumption and waste gener
  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent.
  • HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples. Environmental Monitoring and Assessment. 2012.
  • Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples.
  • p-(1-Methyloctyl)phenol. PubChem.
  • P-(1-methyloctyl)phenol (17404-66-9). PSC - Ineris.
  • p-(1-methyloctyl)phenol. ChemicalBook.
  • P-(1-methyloctyl)phenol (C15H24O). PubChemLite.
  • p-(1-Methyloctyl)phenol. Local Pharma Guide.
  • A Review: Development and validation of HPLC method. Journal of Pharmaceutical Sciences and Bioscientific Research. 2019.
  • A Validated RP-HPLC-UV Method for Identification of Reference Standards of Degradation Products of Fenofibrate. Journal of Pharmaceutical and Biomedical Analysis. 2014.
  • Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms.
  • Analyzing Phenolic Pollutants in Water Using U-HPLC. Thermo Fisher Scientific.
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Summary of Validation D
  • Doc No.: PCD 09(19080) WC April 2022 BUREAU OF INDIAN STANDARDS DRAFT FOR COMMENTS ONLY. Bureau of Indian Standards. 2022.

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Validation

A Comparative Guide to Safer, High-Performance Alternatives for P-(1-Methyloctyl)phenol in Industrial Applications

This guide provides an in-depth technical comparison of viable alternatives to P-(1-Methyloctyl)phenol and other alkylphenol ethoxylates (APEOs). Driven by increasing regulatory scrutiny and environmental concerns over t...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of viable alternatives to P-(1-Methyloctyl)phenol and other alkylphenol ethoxylates (APEOs). Driven by increasing regulatory scrutiny and environmental concerns over their endocrine-disrupting properties, the shift to safer, more sustainable alternatives is a critical priority for researchers, scientists, and drug development professionals. This document moves beyond a simple listing of substitutes, offering a comprehensive analysis of their performance characteristics, supported by experimental data and detailed evaluation protocols. Our objective is to empower technical professionals to make informed decisions in reformulating products and developing new, sustainable technologies.

The Imperative for Change: Understanding the Concerns with P-(1-Methyloctyl)phenol

P-(1-Methyloctyl)phenol, a member of the octylphenol ethoxylates (OPEs) family, and the broader class of APEOs, have been widely utilized as non-ionic surfactants and antioxidants in a multitude of industrial processes. Their efficacy in applications ranging from detergents and emulsifiers to polymer synthesis is well-established. However, their environmental and health profiles have come under significant scrutiny.

The primary driver for replacing these compounds is their classification as endocrine-disrupting chemicals (EDCs). Their degradation products, such as nonylphenol and octylphenol, are persistent in the environment and can mimic natural hormones, potentially leading to adverse reproductive and developmental effects in wildlife.[1] This has led to regulatory action in many regions, including restrictions under the European Union's REACH regulations.[1] For instance, Norway has implemented regulations restricting the use of octylphenol.[2]

This guide will explore two primary application areas where P-(1-Methyloctyl)phenol and its analogs are prevalent: as surfactants and as antioxidants , and detail the superior or comparable performance of safer alternatives.

Alternatives in Surfactant Applications

The primary function of P-(1-Methyloctyl)phenol as a surfactant is to reduce surface tension, enabling the mixing of immiscible liquids (emulsification), improving the spreading of liquids over surfaces (wetting), and aiding in the removal of dirt (detergency). The key to a successful alternative is not only a favorable environmental profile but also equivalent or enhanced performance in these critical functions.

Leading Classes of Alternative Surfactants

Several classes of surfactants have emerged as effective and safer alternatives to APEOs. These include:

  • Alcohol Ethoxylates (AEs): Derived from the ethoxylation of fatty alcohols, AEs are the most common replacements for APEOs. They offer excellent biodegradability and a significantly better safety profile.[1][3] Their performance in cleaning and emulsification is comparable to that of APEOs.[1][4]

  • Alkyl Polyglucosides (APGs): These surfactants are derived from renewable resources such as sugars (glucose) and fatty alcohols. APGs are readily biodegradable, non-toxic, and mild, making them suitable for a wide range of applications, including personal care products.[1]

  • Methyl Ester Ethoxylates (MEEs): Produced from natural oils like soybean or palm oil, MEEs are biodegradable and exhibit good cleaning properties.[1]

  • Bio-based Surfactants: A growing category of surfactants derived from various natural sources, offering unique properties and excellent sustainability profiles. Prominent examples include:

    • Cardanol-based Surfactants: Derived from cashew nut shell liquid (CNSL), these surfactants are biodegradable and demonstrate strong surface activity.[5][6]

    • Phloretic Acid-derived Surfactants: These bio-based nonionic surfactants have shown comparable surface activity and wettability to traditional APEOs, with superior emulsification efficiency.[5]

Performance Comparison: A Data-Driven Approach

The selection of a suitable alternative hinges on its performance in specific applications. The following table summarizes key performance metrics for various APEO alternatives, with a focus on properties crucial for surfactant efficacy.

Surfactant ClassKey Performance CharacteristicsCritical Micelle Concentration (CMC)Surface Tension at CMC (mN/m)Key Advantages
Octylphenol Ethoxylates (OPEs) (Reference) Excellent wetting and emulsificationVaries with ethoxylation (e.g., ~0.1-1 mM)~30-35Cost-effective, historically proven performance
Alcohol Ethoxylates (AEs) Comparable to APEOs in detergency and wetting.[1][4]Generally in the range of 0.01-1 mM~27-35Excellent biodegradability, lower toxicity, versatile.[1][3]
Alkyl Polyglucosides (APGs) Good detergency, mildness, and foaming properties.Typically 0.1-1 mM~25-30Derived from renewable resources, highly biodegradable, non-toxic.[1]
Cardanol-based Surfactants Good surface activity and emulsifying properties.[5][6]Varies with structure (e.g., 9EO derivative shows favorable properties).[7]~30-40Renewable source, biodegradable, potential for tailored properties.[6][7]
Phloretic Acid-derived Surfactants Comparable surface activity and wettability to OPEs, superior emulsification.[5]0.31 - 0.51 mmol/L for specific derivatives.[5]Not specified, but comparable to OPEs.[5]Bio-based, excellent emulsion stability.[5]

Note: CMC (Critical Micelle Concentration) is the concentration at which surfactant molecules begin to form micelles, a key indicator of surfactant efficiency. A lower CMC generally indicates a more efficient surfactant.

Experimental Workflow for Surfactant Performance Evaluation

To validate the performance of an alternative surfactant, a series of standardized tests should be conducted. The following workflow outlines the key experimental protocols.

Caption: Experimental workflow for evaluating the performance of alternative antioxidants.

Detailed Experimental Protocol: DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical. This results in a color change from violet to yellow, which is monitored spectrophotometrically. [8][9][10] Apparatus: UV-Vis spectrophotometer, microplate reader (optional), analytical balance, volumetric flasks.

Reagents:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Antioxidant standard (e.g., Trolox or Gallic Acid)

  • Test samples of the alternative antioxidant

  • Methanol (or other suitable solvent)

Procedure:

  • Preparation of Solutions: a. Prepare a stock solution of the DPPH radical in methanol. b. Prepare a series of dilutions of the antioxidant standard and the test samples.

  • Assay: a. In a test tube or microplate well, mix a defined volume of the DPPH solution with a volume of the standard or test sample solution. b. Prepare a blank containing the solvent instead of the antioxidant. c. Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Conclusion and Future Outlook

The transition away from P-(1-Methyloctyl)phenol and other APEOs is not merely a matter of regulatory compliance but a strategic move towards more sustainable and environmentally responsible technologies. This guide has demonstrated that a range of high-performance, safer alternatives are readily available for both surfactant and antioxidant applications.

For surfactant applications, alcohol ethoxylates and a variety of bio-based surfactants, including those derived from cardanol and phloretic acid, offer excellent performance with significantly improved environmental profiles.

In the realm of antioxidants, lignin and cardanol-based compounds are emerging as powerful, renewable alternatives to traditional synthetic phenols.

The experimental protocols and comparative data presented herein provide a robust framework for researchers and formulators to confidently select and validate the most suitable alternatives for their specific needs. As research continues, we can expect the development of even more sophisticated and sustainable solutions, further driving the chemical industry towards a greener future.

References

  • Substitution of Alkylphenol Polyoxyethylene Ethers with Bio-Based Surfactants: Their Synthesis, Properties, and Performance Evaluation. Langmuir, 2025. [Link]

  • Navigating the Shift: NPEO Replacement in Surfactants. HROC, 2024. [Link]

  • Development of Lignin-Based Antioxidants for Polymers. ResearchGate, 2020. [Link]

  • Antioxidant Potential of Waste Lignin Phenolics and Their Role in Thermo-Oxidative Stabilization of Polyurethane Materials. MDPI, 2026. [Link]

  • (PDF) Potential of Lignin as Antioxidant for Thermoplastics and Other Materials. ResearchGate, 2020. [Link]

  • Effects of lignin as a stabilizer or antioxidant in polyolefins. Scholarship@Western, 2018. [Link]

  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI, 2025. [Link]

  • DPPH Assay Protocol for Antioxidant Activity. Scribd. [Link]

  • DPPH Radical Scavenging Assay. Encyclopedia.pub, 2023. [Link]

  • Critical micelle concentration as a function of head group size for alkyl alcohol ethoxylates. KRUSS Scientific, 1995. [Link]

  • Environmental Fact Sheet (#9) C12-14 Alcohol Ethoxylates (3EO) (C12-14 AE3). ERASM, 2017. [Link]

  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. PMC, 2024. [Link]

  • A comprehensive review on sustainable surfactants from CNSL: chemistry, key applications and research perspectives. PMC, 2023. [Link]

  • Experiment 4 Surface tension. [Link]

  • Antioxidant Capacity of Lignin and Phenolic Compounds from Corn Stover. ResearchGate, 2025. [Link]

  • One-Pot Synthesis of Cardanol-Derived High-Efficiency Antioxidants Based on Intramolecular Synergism. ACS Sustainable Chemistry & Engineering, 2017. [Link]

  • Ethanol organosolv lignin as a substitute for commercial antioxidants, focusing on the structural properties and synergistic effect with myricetin. PubMed, 2023. [Link]

  • What is Cardanol? Composition, Uses & Manufacturing. Kumarasamy Industries, 2022. [Link]

  • Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent, 2014. [Link]

  • A review on lignin antioxidants: Their sources, isolations, antioxidant activities and various applications. PubMed, 2022. [Link]

  • C9-C11 Alcohol Ethoxylate | Oxo Alcohol EO | CAS 68439-46-3 | Industrial Surfactant India. Venus-Goa. [Link]

  • Emulsifier And Surfactant Analysis: Techniques And Applications. ALWSCI, 2024. [Link]

  • INVESTIGATION OF SURFACTANT SURFACE TENSION AND ITS CORRELATION WITH TEMPERATURE AND CONCENTRATION. Open Collections. [Link]

  • Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay. BioTek, 2012. [Link]

  • Antioxidant potential using ORAC assay. BMG LABTECH. [Link]

  • Dynamic Mechanical Analysis and Thermal Expansion of Lignin-Based Biopolymers. MDPI, 2021. [Link]

  • Testing and Evaluation of the Emulsifying Properties of Compound Oil Displacement Agents. ACS Omega, 2022. [Link]

  • Ethoxylated alcohols - Draft evaluation statement. Australian Government Department of Health and Aged Care, 2025. [Link]

  • Alcohol Ethoxylate Guide. Scribd. [Link]

  • Emulsion Stability. Biolin Scientific. [Link]

  • EMULSION STABILITY STUDY SURFACTANT EFFICIENCY USING THE TSI. Microtrac, 2019. [Link]

  • What is the best nonionic surfactant to replace Nonylphenol?. Quora, 2011. [Link]

  • Regulation No. 922 on restrictions in using environmentally hazardous chemicals and other products (Product Regulations). ECOLEX, 2004. [Link]

  • Lignin-Based Additives for Improved Thermo-Oxidative Stability of Biolubricants. ACS Sustainable Chemistry & Engineering, 2021. [Link]

  • Conducting Surface Tension Measurements For Compliance With Chromium Mact. P2 InfoHouse. [Link]

  • Surface and thermodynamics properties of commercial fatty-alcohol ethoxylate surfactants. Universidad de Granada, 2023. [Link]

  • Self-assembling and foaming properties of nonionic, cardanol-based surfactants in aqueous solutions. ResearchGate, 2024. [Link]

  • Standard Test Method for Interfacial Tension of Oil Against Water by the Ring Method. [Link]

  • Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent, 2012. [Link]

  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company. [Link]

  • Study on the Behavior of Saturated Cardanol-Based Surfactants at the Crude Oil/Water Interface through Molecular Dynamics Simulations. ACS Publications, 2023. [Link]

  • Alcohol Ethoxylates As Replacements for Alkylphenol Ethoxylates. Shell, 2008. [Link]

  • Tailoring Polymer Properties Through Lignin Addition: A Recent Perspective on Lignin-Derived Polymer Modifications. MDPI, 2025. [Link]

  • Standard Test Methods for Chemical Analysis of Alcohol Ethoxylates and Alkylphenol Ethoxylates. [Link]

  • Dynamic surface tension of surfactant TA: experiments and theory. [Link]

  • Quantitative determination of octylphenol, nonylphenol, alkylphenol ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges.. Semantic Scholar, 2007. [Link]

  • CHEMICALS SUBSTITUTION. Ineris, 2019. [Link]

  • Surfactant Basics 3 (Penetrants, Wetting Agents, Fabric Additives). [Link]

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Comparative

Quantitative structure-activity relationship (QSAR) for alkylphenols

An in-depth technical guide for researchers, computational chemists, and toxicologists evaluating predictive modeling strategies for endocrine-disrupting chemicals. Introduction: The Computational Challenge of Alkylpheno...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, computational chemists, and toxicologists evaluating predictive modeling strategies for endocrine-disrupting chemicals.

Introduction: The Computational Challenge of Alkylphenols

Alkylphenols (APs), such as nonylphenol and octylphenol, are ubiquitous industrial surfactants and polymer stabilizers. Biologically, they are recognized as endocrine-disrupting chemicals (EDCs) due to their ability to mimic endogenous hormones and bind to the Estrogen Receptor (ER)[1]. Because APs lack the rigid steroidal backbone of 17β-estradiol, their binding affinity is highly dependent on the steric bulk, chain length, and branching of the alkyl moiety at the para position of the phenolic ring[2].

For drug development professionals and environmental toxicologists, physically synthesizing and screening thousands of AP derivatives in vitro is cost-prohibitive. Quantitative Structure-Activity Relationship (QSAR) modeling bridges this gap by mathematically correlating molecular structure with biological activity[3].

This guide objectively compares the three dominant QSAR methodologies—Classical 2D-QSAR , 3D-QSAR (CoMFA/CoMSIA) , and Modern Machine Learning (ML) —evaluating their predictive performance, applicability domains, and experimental workflows for predicting the ER binding affinity of alkylphenols.

Molecular Mechanism of Action

To build a robust QSAR model, one must first understand the physicochemical nature of the target interaction. Alkylphenols act as weak ER agonists. The phenolic hydroxyl group mimics the A-ring of estradiol, anchoring the molecule via hydrogen bonds to Glu353 and Arg394 in the ERα ligand-binding domain. Meanwhile, the hydrophobic alkyl chain extends into the receptor's lipophilic cavity. The optimal distance between the hydroxyl oxygen and the terminal alkyl carbons dictates the binding affinity[2].

ER_Pathway A Alkylphenol (Ligand) B ERα Ligand Binding Domain A->B H-Bonding & Hydrophobic fit C Conformational Change B->C Helix 12 Repositioning D Receptor Dimerization C->D Co-activator Recruitment E ERE Binding & Transcription D->E Gene Expression

Fig 1: Molecular mechanism of ERα activation by alkylphenol ligands.

Methodological Comparison: 3D-QSAR vs. Machine Learning

When selecting a modeling approach for APs, computational chemists must weigh interpretability against throughput.

A. 3D-QSAR: CoMFA and CoMSIA

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are the gold standards for interpretability. They project aligned molecules onto a 3D grid to calculate steric (Lennard-Jones) and electrostatic (Coulombic) fields[1].

  • The Causality: By mapping exactly where steric bulk enhances or detracts from binding, CoMFA provides actionable blueprints for molecular optimization. For alkylphenols, CoMFA contour maps reveal that bulky, branched tertiary alkyl groups of 6–8 carbons at the para position significantly enhance ER affinity by optimally filling the hydrophobic pocket[1].

B. Machine Learning & Deep Learning

Algorithms like Random Forest (RF), Support Vector Machines (SVM), and Deep Neural Networks (DNN) utilize 2D topological fingerprints (e.g., MACCS keys, PubChem fingerprints) rather than 3D conformations[4].

  • The Causality: ML models bypass the computationally expensive and highly subjective 3D alignment step. They excel at capturing non-linear relationships in highly diverse, heterogeneous datasets (like the Tox21 database), making them superior for high-throughput screening of massive chemical libraries[5][6].

Performance Data Summary

The following table synthesizes the predictive performance of these methodologies based on standardized benchmarking datasets for alkylphenol and bisphenol ER binding[1][4][6].

MethodologyPrimary DescriptorsAlignment Required?Cross-Validated Accuracy ( Q2 / CV)Training Fit ( R2 / Acc)Best Use Case
Classical 2D-QSAR HOMO/LUMO, LogP, Vm​ [3]No Q2≈0.55−0.65 R2≈0.80−0.85 Baseline screening; understanding basic electronic effects.
3D-QSAR (CoMFA) Steric & Electrostatic Fields[1]Yes (Critical) Q2≈0.595−0.753 R2≈0.988−0.994 Lead optimization; precise structural modification of a congeneric series.
3D-QSAR (CoMSIA) Hydrophobic, H-Bond fields[1]Yes (Critical) Q2≈0.682−0.774 R2≈0.962−0.987 Mapping specific hydrogen bond donor/acceptor requirements.
Machine Learning (RF/XGBoost) 2D Fingerprints, PaDEL[4]NoCV Acc ≈0.82−0.85 Acc ≈0.90−0.94 High-throughput screening of structurally diverse, non-congeneric datasets.
Deep Learning (DNN) Molecular Graphs, SMILES[6]NoBalanced Acc ≈0.63−0.67 Acc ≈0.86−0.94 Identifying novel structural motifs (alerts) in massive uncurated databases.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, QSAR development must follow strict, self-validating protocols. Below are the comparative workflows for developing a 3D-QSAR model versus an ML model for alkylphenols.

Protocol A: 3D-QSAR (CoMFA) Development Workflow

This protocol is optimized for a congeneric series of alkylphenols to map the exact spatial requirements of the ER binding pocket.

  • Conformational Search & Geometry Optimization:

    • Action: Sketch 2D structures and convert to 3D. Minimize energy using the Tripos force field with a convergence criterion of 0.001 kcal/mol. Assign Gasteiger–Hückel partial charges[7].

    • Causality: Gasteiger–Hückel charges account for the delocalization of electrons in the phenolic ring, which is critical for accurately calculating the electrostatic interactions with the receptor.

  • Structural Alignment (The Critical Step):

    • Action: Select the most active alkylphenol as the template. Align all other molecules using the rigid phenolic ring as the common substructure[1].

    • Causality: 3D-QSAR assumes all molecules bind in the same orientation. Misalignment introduces artificial variance into the spatial fields, destroying model validity.

  • Field Calculation:

    • Action: Place the aligned molecules in a 3D grid (spacing 2.0 Å). Calculate steric and electrostatic fields using an sp3 carbon probe atom with a +1 charge.

  • Partial Least Squares (PLS) Regression & Validation:

    • Action: Perform Leave-One-Out (LOO) cross-validation to determine the optimal number of principal components (yielding Q2 ). Then, perform non-cross-validated PLS to generate the final model ( R2 ).

    • Self-Validation: A valid model must have Q2>0.5 and R2>0.9 . To ensure the model isn't based on chance correlation, perform a scrambling stability test (Y-randomization)[7].

Protocol B: Machine Learning (Random Forest) Pipeline

This protocol is optimized for high-throughput screening of structurally diverse EDCs.

  • Data Curation & Descriptor Generation:

    • Action: Input SMILES strings of the dataset. Generate 2D molecular descriptors and PubChem fingerprints using PaDEL-descriptor[4].

    • Causality: 2D fingerprints capture the presence/absence of specific substructures (e.g., tertiary butyl groups, halogens) without requiring 3D alignment, making the model robust against conformational flexibility.

  • Data Preprocessing & Splitting:

    • Action: Remove low-variance descriptors. Normalize data using Min-Max scaling (0 to 1). Split the dataset into 80% training and 20% external test sets[5].

    • Causality: Normalization prevents descriptors with large numerical ranges (like Molecular Weight) from dominating the decision trees over smaller-range descriptors (like HOMO energy).

  • Model Training & Hyperparameter Tuning:

    • Action: Train a Random Forest classifier. Use GridSearchCV to optimize n_estimators (number of trees) and max_depth.

    • Causality: Tuning max_depth strictly prevents the trees from memorizing the training data (overfitting), ensuring the model generalizes well to unseen alkylphenols.

  • Validation & Applicability Domain (AD):

    • Action: Evaluate using 5-fold cross-validation. Calculate Sensitivity, Specificity, and Correct Classification Rate (CCR)[5]. Define the Applicability Domain using a bounding box or leverage approach.

    • Self-Validation: Predictions for molecules falling outside the calculated AD must be flagged as unreliable, ensuring the model's trustworthiness in regulatory settings.

QSAR_Workflow cluster_3D 3D-QSAR (CoMFA/CoMSIA) cluster_ML Machine Learning (RF/SVM) Data Curated Alkylphenol Dataset (Activity Data + SMILES) Align 3D Alignment (Phenolic Core) Data->Align Desc 2D Descriptors & Fingerprints (PaDEL) Data->Desc Fields Calculate Steric & Electrostatic Fields Align->Fields PLS PLS Regression (LOO Cross-Validation) Fields->PLS Eval External Test Set Validation (Applicability Domain Check) PLS->Eval Scale Min-Max Scaling & Feature Selection Desc->Scale Train Algorithm Training (5-Fold CV) Scale->Train Train->Eval

Fig 2: Parallel workflows for 3D-QSAR and Machine Learning model development.

Conclusion & Strategic Recommendations

The choice between QSAR methodologies depends entirely on the project phase and chemical diversity:

  • For Regulatory Screening & High-Throughput Triage: Deploy Machine Learning models (RF/XGBoost) . They handle the structural heterogeneity of large databases (like Tox21) exceptionally well and do not suffer from alignment biases[4][5].

  • For Lead Optimization & Mechanistic Insight: Deploy 3D-QSAR (CoMFA/CoMSIA) . If you are actively synthesizing novel alkylphenol derivatives (e.g., designing safer, non-estrogenic industrial surfactants), the 3D contour maps provide indispensable visual feedback on exactly where to add or remove steric bulk to abolish ER binding[1][7].

References

  • QSAR modeling of estrogenic alkylphenols using bulk and electronic parameters. Indian Journal of Pharmaceutical Sciences.
  • QSAR models of the in vitro steroid hormone receptor activity of alkylphenol and bisphenol A analogs. ProQuest.
  • Quantitative structure-activity relationships for estrogen receptor binding affinity of phenolic chemicals.
  • Mechanism-driven modeling of chemical hepatotoxicity using structural alerts and an in vitro screening assay.
  • Mechanism Based Hierarchical Machine Learning for High-Throughput Quantitative Prediction of Estrogenic, Androgenic, and Thyroid Disruption Activities.
  • Deep Learning Model for Identifying Critical Structural Motifs in Potential Endocrine Disruptors.
  • Establishment of a CoMFA Model Based on the Combined Activity of Bioconcentration, Long-Range Transport, and Highest Infrared Signal Intensity and Molecular Design of Environmentally Friendly PBB Derivatives.

Sources

Validation

Comparative Synthesis Guide: Routes to p-(1-Methyloctyl)phenol

Executive Summary & Chemical Context p-(1-Methyloctyl)phenol (also known as 4-(1-methyloctyl)phenol or 4-NP2) is a highly branched nonylphenol isomer. It serves as a critical intermediate in the manufacturing of nonylphe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

p-(1-Methyloctyl)phenol (also known as 4-(1-methyloctyl)phenol or 4-NP2) is a highly branched nonylphenol isomer. It serves as a critical intermediate in the manufacturing of nonylphenol polyethoxylate surfactants, industrial antioxidants, and polymer additives. Because highly branched isomers exhibit distinctly different environmental degradation rates compared to their linear counterparts (1)[1], synthesizing isomerically pure p-(1-methyloctyl)phenol is essential for both precision industrial applications and environmental tracking studies.

Mechanistic Pathways & Regioselectivity Causality

The synthesis of p-(1-methyloctyl)phenol is fundamentally governed by the regioselectivity of the alkylation process. When 1-nonene is utilized as the alkylating agent under acidic conditions, the protonation of the terminal alkene strictly follows Markovnikov's rule, yielding a secondary 2-nonyl carbocation (the 1-methyloctyl group).

The subsequent electrophilic aromatic substitution on the phenol ring initially forms an O-alkylated intermediate (phenolic ether) or the kinetically favored ortho-isomer. However, due to the significant steric bulk of the 1-methyloctyl group, maintaining elevated reaction temperatures drives an ionic rearrangement, forcing the substituent to migrate to the thermodynamically stable para-position (2)[2].

Mechanism N1 1-Nonene N3 2-Nonyl Carbocation (1-Methyloctyl cation) N1->N3 Protonation N2 Acid Catalyst (H+) N2->N3 N5 Electrophilic Aromatic Substitution N3->N5 N4 Phenol N4->N5 N6 o-(1-Methyloctyl)phenol (Kinetic Product) N5->N6 Fast (Low Steric Barrier) N7 p-(1-Methyloctyl)phenol (Thermodynamic Major) N5->N7 Slow (High Stability) N6->N7 High Temp Isomerization

Fig 1. Acid-catalyzed Friedel-Crafts mechanism favoring the para-thermodynamic product.

Comparative Analysis of Synthesis Routes

Route A: Solid-Acid Catalyzed Friedel-Crafts Alkylation (1-Nonene)

The traditional industrial standard utilizes cation-exchange resins (e.g., Amberlyst-15) or zeolites.

  • Mechanism: Acid-catalyzed formation of the carbocation followed by electrophilic attack.

  • Pros: Utilizes inexpensive reagents and easily recoverable heterogeneous catalysts.

  • Cons: High temperatures (≥120 °C) are required to force the ortho-to-para rearrangement, which inadvertently promotes alkene oligomerization side-reactions[2].

Route B: Basic Ionic Liquid Catalysis (1-Nonene)

An advanced green-chemistry approach utilizing alkaline ionic liquids.

  • Mechanism: Base-mediated activation of phenol into a highly nucleophilic phenoxide, fundamentally altering the transition state dynamics.

  • Pros: Operates at significantly lower temperatures (45–85 °C), achieving up to 91% alkene conversion and 87% target selectivity while preventing equipment corrosion (3)[3].

  • Cons: Higher initial cost for synthesizing or procuring the specialized ionic liquid.

Route C: Transition-Metal Catalyzed Dehydrative Alkylation (2-Nonanol)

A modern organometallic approach using a cationic Ruthenium-hydride (Ru-H) complex to couple phenol directly with 2-nonanol.

  • Mechanism: Dehydrative C-H activation where water is the sole byproduct.

  • Pros: Exceptional chemoselectivity. Eliminates the alkene oligomerization pathway entirely and avoids toxic metal oxidants (4)[4].

  • Cons: High catalyst cost and requires strict anhydrous/inert setups for catalyst stability.

Quantitative Performance Comparison

ParameterRoute A: Solid-AcidRoute B: Basic Ionic LiquidRoute C: Ru-Catalyzed
Alkylating Agent 1-Nonene1-Nonene2-Nonanol
Catalyst Amberlyst-15 / ZeolitesAlkaline Ionic LiquidCationic Ru-H Complex
Operating Temp. 120 °C45–85 °C80–110 °C
Reactant Conversion ~80%89.5–91%>95%
Target Selectivity ~72%85–87%>90%
Primary Byproduct Alkene OligomersMinimalWater
Green Chem. Score ModerateHighVery High

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems incorporating in-process controls (IPCs).

Workflow S1 1. Preparation Phenol + Catalyst S2 2. Heating 70-120°C S1->S2 S3 3. Addition Alkene (Dropwise) S2->S3 S4 4. Maturation 1-4 Hours S3->S4 S5 5. Separation Filter/Decant S4->S5 S6 6. Purification Distillation S5->S6

Fig 2. Standard self-validating workflow for the synthesis and isolation of alkylphenols.

Protocol 1: Solid-Acid Catalyzed Synthesis (Industrial Standard)
  • Preparation: Charge a 3-neck round-bottom flask with 100 g Phenol and 5 g Amberlyst-15.

    • Causality: Using an excess of phenol (acting as both reactant and solvent) mathematically suppresses the probability of di-alkylation.

  • Thermal Activation: Heat the mixture to 120 °C under continuous mechanical stirring.

    • Causality: 120 °C is the thermodynamic threshold required to overcome the activation energy barrier for the ortho-to-para intramolecular migration[2].

  • Controlled Addition: Add 50 g of 1-nonene dropwise over a 4-hour period.

    • Causality: Dropwise addition maintains a low steady-state concentration of the alkene, minimizing the localized alkene-alkene collisions that lead to oligomerization.

  • In-Process Validation (GC-FID): Withdraw 50 µL aliquots hourly, using dodecane as an internal standard. The reaction validates its own completion when the intermediate phenyl ether peak (m/z 94 fragment) diminishes and the p-(1-methyloctyl)phenol peak (m/z 121 fragment) plateaus.

  • Purification: Filter the solid catalyst, pre-separate unreacted phenol via short-path distillation, and isolate the final product via high-vacuum fractional distillation.

Protocol 2: Basic Ionic Liquid Synthesis (Green Alternative)
  • Preparation: Mix phenol and the basic ionic liquid catalyst in a mass ratio of 1:0.02 inside the reactor.

  • Mild Heating: Heat the mixture to 70 °C.

    • Causality: The basic ionic liquid highly activates the phenol and stabilizes the transition state, eliminating the need for extreme thermal input[3].

  • Addition & Maturation: Dropwise add 1-nonene over 2-6 hours, then maintain constant stirring for an additional 1-3 hours to ensure complete conversion.

  • Phase Separation (Self-Validation): Cool the mixture below room temperature.

    • Causality: The ionic liquid solidifies at lower temperatures, automatically creating a visible biphasic system. This physical state change serves as a visual validation that the catalyst has precipitated, allowing for simple, solvent-free decantation of the nonylphenol product[3].

References

  • Differential Degradation of Nonylphenol Isomers by Sphingomonas xenophaga Bayram Source: PubMed Central (NIH) URL:[Link]

  • Alkylation of phenol: a mechanistic view Source: Journal of Physical Chemistry A (NIH) URL:[Link]

  • CN107162879B - Method for synthesizing nonyl phenol by catalyzing nonene and phenol with alkaline ionic liquid Source: Google Patents URL
  • Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans Source: Organic Chemistry Portal (J. Am. Chem. Soc.) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Handling and Disposal of p-(1-Methyloctyl)phenol

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the handling of complex, highly regulated chemical intermediates. p-(1-Methyloctyl)phenol (CAS: 17404...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and laboratory managers on the handling of complex, highly regulated chemical intermediates. p-(1-Methyloctyl)phenol (CAS: 17404-66-9) —a highly branched isomer of nonylphenol—is one such chemical. Due to its severe environmental persistence, aquatic toxicity, and potent endocrine-disrupting properties, its disposal is not merely a matter of regulatory compliance; it is a critical ecological safeguard.

This guide provides the definitive, causality-driven procedures for managing this chemical in compliance with EPA, TSCA, and global environmental regulations.

Chemical Identity & Mechanistic Toxicity

To understand the strict disposal requirements for p-(1-Methyloctyl)phenol, we must first understand the causality of its risk profile.

The molecule consists of a stable phenol ring attached to a highly branched 9-carbon alkyl chain 1[2]. This specific branched structure closely mimics natural estrogens. When released into the environment, its high lipophilicity allows it to easily cross the cell membranes of aquatic organisms. Once inside the cell, it acts as a competitive agonist for the Estrogen Receptor (ER), triggering inappropriate receptor dimerization and altering gene transcription 3[3].

Because standard municipal wastewater treatment plants cannot fully degrade this compound, even trace amounts poured down the drain can accumulate in aquatic ecosystems, leading to the feminization of fish populations 4[4]. Therefore, zero-drain-discharge is the foundational rule of its disposal.

Pathway NP p-(1-Methyloctyl)phenol (Branched Nonylphenol) CellMembrane Cell Membrane Penetration (High Lipophilicity) NP->CellMembrane ER Estrogen Receptor (ER) Binding (Competitive Agonist) CellMembrane->ER Dimerization Receptor Dimerization & Nuclear Translocation ER->Dimerization DNA Estrogen Response Element (ERE) Binding on DNA Dimerization->DNA Toxicity Altered Gene Transcription (Endocrine Disruption) DNA->Toxicity

Fig 1: Endocrine disruption mechanism of p-(1-Methyloctyl)phenol via ER activation.

Quantitative Data & Regulatory Thresholds

To manage the chemical effectively, laboratories must adhere to strict quantitative limits. The EPA has issued a Significant New Use Rule (SNUR) under the Toxic Substances Control Act (TSCA) for nonylphenols 5[5], and they are reportable under EPCRA Section 313 (Toxics Release Inventory) 6[6].

Property / MetricValue / ClassificationCausality / Impact
CAS Number 17404-66-9Unique identifier required for hazardous waste tracking and TRI compliance.
Molecular Weight 220.35 g/mol High molecular weight contributes to its extreme hydrophobicity and persistence.
Aquatic Toxicity (LC50) ~238 - 474 μg/L (Zebrafish, 96h)Highly toxic to aquatic life; necessitates strict zero-drain disposal policies.
EPA Fresh Water Limit 6.6 μg/LStrict environmental concentration limits due to bioaccumulation potential 7[7].
EPA Saltwater Limit 1.7 μg/LExtremely low threshold for marine environments.
pKa ~10.18Weakly acidic; remains largely un-ionized at physiological pH, increasing tissue absorption.

Self-Validating Disposal Protocol

A self-validating protocol ensures that each step inherently verifies the success of the previous one. For p-(1-Methyloctyl)phenol, the workflow must actively prevent environmental release at every stage.

Disposal Start p-(1-Methyloctyl)phenol Waste Segregate Segregate from Acids/Oxidizers (Do NOT pour down drain) Start->Segregate Contain Transfer to HDPE/Glass Container (Corrosive-Resistant) Segregate->Contain Label Apply Hazardous Waste Label (Toxic/Endocrine Disruptor) Contain->Label Store Store in Secondary Containment (Max 90 Days) Label->Store Incinerate High-Temperature Incineration (EPA/RCRA Approved Facility) Store->Incinerate

Fig 2: Step-by-step self-validating disposal workflow for p-(1-Methyloctyl)phenol.

Step-by-Step Disposal Methodology
  • Waste Segregation (Validation: Compatibility Check)

    • Action: Isolate p-(1-Methyloctyl)phenol waste from strong oxidizers and strong acids. Do not mix with general aqueous waste.

    • Causality: Nonylphenols can react exothermically with strong oxidizers. Segregation prevents chemical incompatibility and isolates the endocrine-disrupting hazard from bulk waste streams.

  • Primary Containment (Validation: Material Integrity)

    • Action: Transfer the chemical and any contaminated solvents into a High-Density Polyethylene (HDPE) or glass waste carboy. Ensure the container has a tight-fitting, leak-proof cap.

    • Causality: Because p-(1-Methyloctyl)phenol is weakly acidic and highly lipophilic, it can degrade certain lower-grade plastics. HDPE and glass provide excellent chemical resistance, preventing container failure.

  • Hazard Labeling (Validation: Regulatory Compliance)

    • Action: Affix a hazardous waste label immediately. Mark it specifically with "Toxic - Endocrine Disruptor" and "Contains p-(1-Methyloctyl)phenol (CAS 17404-66-9)".

    • Causality: Proper identification is required by RCRA and EPCRA Section 313 to ensure downstream handlers do not inadvertently process it as standard organic waste.

  • Secondary Containment and Storage (Validation: Spill Prevention)

    • Action: Place the primary container inside a secondary containment bin capable of holding 110% of the primary container's volume. Store in a designated Hazardous Waste Accumulation Area (HWAA) for no longer than 90 days.

    • Causality: Secondary containment captures any catastrophic failure of the primary vessel, preventing floor or drain contamination.

  • Final Disposal via Incineration (Validation: Certificate of Destruction)

    • Action: Contract with an EPA-approved hazardous waste disposal facility for high-temperature incineration. Obtain a Certificate of Destruction.

    • Causality: The aromatic ring and branched alkyl chain are highly stable. High-temperature incineration completely breaks these covalent bonds, converting the chemical into carbon dioxide and water, permanently eliminating its endocrine-disrupting potential.

Spill Response & Decontamination Workflow

In the event of an accidental spill in the laboratory, immediate action is required to prevent environmental contamination. This protocol is designed to be self-validating through visual and chemical checks.

  • Step 1: Evacuate & PPE. Clear the area. Personnel must don chemical-resistant gloves (Nitrile or Neoprene), safety goggles, and a lab coat. (Validation: Visual check of appropriate PPE before entering the spill zone).

  • Step 2: Containment. Surround the spill with inert absorbent material (e.g., vermiculite, dry sand, or specialized chemical absorbent pads). Never use water to flush the spill into a drain. (Validation: Perimeter is secured with inert absorbent, and no liquid is migrating toward floor drains).

  • Step 3: Absorption & Collection. Carefully sweep the absorbed mixture using non-sparking tools and place it into a compatible, sealable hazardous waste container (HDPE). (Validation: The surface appears dry, and all absorbent is transferred to the hazardous waste bin).

  • Step 4: Surface Decontamination. Wash the affected area with a strong solvent (like isopropanol) to dissolve the lipophilic phenol, followed by a mild detergent solution. Collect all wash liquids as hazardous waste. (Validation: The solvent/detergent wash leaves no lipophilic residue, slickness, or chemical odor on the bench/floor).

Sources

Handling

Personal protective equipment for handling P-(1-Methyloctyl)phenol

An authoritative, step-by-step operational guide for the safe handling, personal protective equipment (PPE) requirements, and disposal of P-(1-Methyloctyl)phenol (CAS: 17404-66-9). Designed for researchers, laboratory ma...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational guide for the safe handling, personal protective equipment (PPE) requirements, and disposal of P-(1-Methyloctyl)phenol (CAS: 17404-66-9).

Designed for researchers, laboratory managers, and drug development professionals, this guide synthesizes regulatory safety data with mechanistic chemical insights to ensure maximum laboratory safety and workflow efficiency.

Chemical Identity & Hazard Causality

P-(1-Methyloctyl)phenol is a branched alkylphenol utilized heavily as an intermediate in surfactant synthesis and pharmaceutical development. To handle it safely, operators must understand the causality behind its hazards. The molecule features a highly lipophilic branched octyl tail and a reactive phenolic hydroxyl group. This dual-nature makes it highly corrosive to organic tissues (due to rapid protein denaturation by the acidic phenol) and capable of rapid transdermal penetration (facilitated by the lipophilic tail) [1].

Table 1: Hazard Profile & Mechanistic Causality

Hazard ClassificationGHS CodeQuantitative/Physical DriverMechanistic Causality
Severe Skin/Eye Burns H314 / H318pKa ≈ 10.18; TPSA: 20.2 ŲThe phenolic -OH group acts as a weak acid, causing rapid coagulation necrosis and protein denaturation upon contact with mucosal membranes or skin [1, 2].
Reproductive Toxicity H361Structural homology to estrogenThe branched alkyl ring structure mimics endogenous estrogen, allowing it to bind to estrogen receptors, acting as an endocrine disruptor [2].
Aquatic Toxicity H400 / H410High Log Kow​ (Lipophilicity)The hydrophobic octyl chain drives bioaccumulation in the lipid tissues of aquatic organisms, causing long-term ecological damage [2].

Mandatory Personal Protective Equipment (PPE) Specification

Do not rely on standard laboratory PPE. The lipophilic nature of P-(1-Methyloctyl)phenol allows it to permeate standard latex or thin nitrile rapidly.

  • Hand Protection (Double-Gloving Strategy):

    • Primary (Inner) Glove: Standard disposable nitrile (for dexterity).

    • Secondary (Outer) Glove: Heavy-duty Butyl rubber or Neoprene (>0.4 mm thickness).

    • Validation Step: Before donning, perform a pneumatic inflation test on the outer gloves. Trap air inside and roll the cuff tightly; if the glove holds pressure for 10 seconds without deflating, its integrity is validated.

  • Eye & Face Protection:

    • Tightly fitting, non-vented chemical splash goggles (EN 166 or ANSI Z87.1 compliant) paired with a full-face shield. Causality: Vapors from alkylphenols can condense on the cornea, causing irreversible opacity.

  • Body Protection:

    • Tyvek® 400 (or equivalent) chemical-resistant coveralls over standard cotton lab attire, supplemented with a heavy-duty rubber apron during active dispensing.

  • Respiratory Protection:

    • All handling must occur inside a certified Class II Type B2 Biological Safety Cabinet or a chemical fume hood. If handled externally (e.g., during a spill), a NIOSH-approved full-face respirator equipped with Organic Vapor (OV) cartridges (e.g., ABEK1P3) is mandatory [2].

Operational Workflow: Handling Protocol

To build a self-validating system, every step of the handling process incorporates a physical check to confirm safety before proceeding.

Step 1: Pre-Operation Validation

  • Verify fume hood face velocity using a digital anemometer (must read between 80–120 feet per minute).

  • Clear the workspace of all strong oxidizing agents and strong acids, which react violently with alkylphenols [2].

Step 2: Aseptic & Safe Dispensing

  • Place the primary chemical container inside a secondary containment tray made of high-density polyethylene (HDPE).

  • Use only chemically inert, non-sparking tools (e.g., PTFE-coated spatulas or glass volumetric pipettes).

  • Causality: P-(1-Methyloctyl)phenol can be corrosive to certain metals over time; avoiding metal tools prevents catalytic degradation and contamination.

Step 3: Post-Transfer Decontamination

  • Wipe down the exterior of the primary container with an alcohol-soaked (isopropanol) lint-free wipe before returning it to the corrosives cabinet. The lipophilic nature of the chemical makes water an ineffective cleaning agent for residues.

Spill Response & Disposal Plan

Standard aqueous spill kits will spread P-(1-Methyloctyl)phenol due to its hydrophobicity. Follow this targeted protocol:

Immediate Spill Response:

  • Isolate: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is pulled down to maximize exhaust draw.

  • Neutralize & Absorb: Cover the spill entirely with an inert, non-combustible absorbent material (e.g., dry sand, earth, or vermiculite). Never use water or combustible absorbents like sawdust.

  • Collect: Using a polypropylene dustpan, sweep the absorbed mixture into a heavy-duty, sealable hazardous waste container.

Disposal & Logistics:

  • P-(1-Methyloctyl)phenol must be disposed of in accordance with UN 2430 (Alkylphenols, solid/liquid, n.o.s.) Class 8 Corrosive guidelines [2, 3].

  • Seal the waste container and label it explicitly: "HAZARDOUS WASTE: UN 2430 - Corrosive / Marine Pollutant / Endocrine Disruptor."

  • Store in a cool, dry, well-ventilated secondary containment area until collection by a certified hazardous waste contractor. Do not discharge into municipal sewers under any circumstances.

Operational Logic & Workflow Visualization

The following diagram outlines the self-validating logic pathway for handling P-(1-Methyloctyl)phenol, ensuring operators have a clear, immediate visual reference for operational decision-making.

G Start 1. Pre-Operation: Validate Hood & PPE Integrity Dispense 2. Dispensing Phase: Use PTFE Tools & Secondary Tray Start->Dispense Spill Spill Detected During Transfer? Dispense->Spill Contain 3A. Spill Response: Evacuate, Absorb with Vermiculite (NO WATER) Spill->Contain Yes Proceed 3B. Process Chemical: Execute Reaction in Closed System Spill->Proceed No Waste 4. Waste Disposal: Seal in UN 2430 HazMat Container Contain->Waste Proceed->Waste End 5. Post-Operation: Doff PPE Inside-Out & Wash Waste->End

Caption: Operational workflow and emergency spill response pathway for handling P-(1-Methyloctyl)phenol.

References

  • National Center for Biotechnology Information (NCBI). "p-(1-Methyloctyl)phenol | C15H24O | CID 28521" PubChem. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
P-(1-Methyloctyl)phenol
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P-(1-Methyloctyl)phenol
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